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  • Product: [(3S,4R)-4-phenylpiperidin-3-yl]methanol
  • CAS: 105812-73-5; 1808467-33-5

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide:[(3S,4R)-4-phenylpiperidin-3-yl]methanol

Subtitle: Synthesis, Physicochemical Properties, and Pharmacological Applications in Monoamine Transporter Inhibition Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary...

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Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Synthesis, Physicochemical Properties, and Pharmacological Applications in Monoamine Transporter Inhibition Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The compound [(3S,4R)-4-phenylpiperidin-3-yl]methanol is a highly privileged chiral building block in modern medicinal chemistry. Featuring a rigid piperidine core with a precisely defined trans-diequatorial substitution pattern, it serves as the foundational pharmacophore for several classes of selective monoamine reuptake inhibitors (SSRIs and SNRIs). Most notably, it is the structural precursor to therapeutics such as paroxetine (via its desfluoro analogs) and femoxetine[1].

This technical whitepaper provides an authoritative overview of the compound's chemical profile, the causality behind its stereoselective synthesis, its role in receptor binding, and self-validating analytical protocols required for its characterization.

Chemical Profile & Structural Significance

The biological efficacy of 4-phenylpiperidine derivatives is inextricably linked to their stereochemistry. The (3S,4R) configuration ensures that the 4-phenyl ring and the 3-hydroxymethyl group adopt a trans-diequatorial arrangement. This conformation minimizes 1,3-diaxial steric clashes, stabilizing the piperidine chair conformation and optimally positioning the aromatic ring for interaction with the hydrophobic pockets of monoamine transporters[2].

Table 1: Physicochemical Properties
ParameterSpecification
IUPAC Name [(3S,4R)-4-phenylpiperidin-3-yl]methanol
CAS Number (Racemate) 105812-73-5[3]
Molecular Formula C12H17NO
Molar Mass 191.27 g/mol
Stereochemistry (3S,4R)-trans
Hydrogen Bond Donors 2 (Amine N-H, Hydroxyl O-H)
Hydrogen Bond Acceptors 2 (Amine N, Hydroxyl O)
Appearance White to off-white crystalline powder

Synthetic Workflows & Stereoselective Resolution

The synthesis of[(3S,4R)-4-phenylpiperidin-3-yl]methanol requires strict control over stereochemical fidelity. The protocol below utilizes an N-benzyl protection strategy, which is preferred over N-methyl routes because it allows for mild, orthogonal deprotection via hydrogenolysis, avoiding the harsh chloroformate reagents typically required for N-demethylation.

Causality in Experimental Choices
  • Grignard Addition: The conjugate addition of phenylmagnesium bromide to an α,β -unsaturated ester (N-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate) is thermodynamically driven to yield the trans-isomer. The bulky phenyl group attacks axially, and subsequent enolate protonation yields the thermodynamically stable trans-diequatorial product[1].

  • Hydride Reduction: Lithium aluminum hydride (LiAlH4) is selected over milder agents (like NaBH4) because the ester intermediate requires strong nucleophilic hydride delivery to fully reduce to the primary alcohol. The reaction is conducted at 50°C to ensure complete conversion while avoiding epimerization of the sensitive C3 stereocenter[4].

Step-by-Step Methodology
  • Conjugate Addition: To a solution of N-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate in anhydrous diethyl ether at -10°C, add phenylmagnesium bromide (1.2 eq) dropwise under nitrogen. Stir for 2 hours. Quench with saturated aqueous NH4Cl and extract with ethyl acetate to isolate the trans-ester intermediate.

  • Hydride Reduction: Suspend LiAlH4 (1.5 eq) in anhydrous THF at 0°C. Add the trans-ester intermediate dropwise. Heat the mixture to 50°C for 4.2 hours[4]. Quench using Fieser's method (n mL water, n mL 15% NaOH, 3n mL water). Filter the granular aluminum salts and concentrate the filtrate to obtain the racemic trans-alcohol.

  • Chiral Resolution: Dissolve the racemic alcohol in hot acetone. Add 1.0 equivalent of (+)-di-p-toluoyl-D-tartaric acid. Allow the solution to cool slowly to room temperature. The (3S,4R) enantiomer selectively crystallizes as the tartrate salt. Recrystallize from methanol/acetone to achieve >99% enantiomeric excess (ee).

  • N-Deprotection: Free-base the resolved alcohol and dissolve in methanol. Add 10% Pd/C catalyst (10% w/w). Stir under a hydrogen atmosphere (50 psi) at room temperature for 12 hours. Filter through a Celite pad and concentrate to yield the final[(3S,4R)-4-phenylpiperidin-3-yl]methanol.

SynthWorkflow Step1 1. Conjugate Addition N-Benzyl-tetrahydropyridine + PhMgBr Step2 2. Hydride Reduction LiAlH4 in THF (0-50°C) Step1->Step2 Yields trans-Ester Step3 3. Chiral Resolution (+)-di-p-toluoyl-D-tartaric acid Step2->Step3 Yields Racemic Alcohol Step4 4. N-Deprotection Hydrogenolysis (Pd/C, H2) Step3->Step4 Yields (3S,4R) Enantiomer Final [(3S,4R)-4-phenylpiperidin-3-yl]methanol Step4->Final Yields Target Compound

Caption: Step-by-step synthetic workflow for[(3S,4R)-4-phenylpiperidin-3-yl]methanol.

Pharmacological Relevance: Monoamine Transporter Inhibition[(3S,4R)-4-phenylpiperidin-3-yl]methanol is not merely a structural scaffold; it is a highly tuned pharmacophore. When functionalized at the 3-hydroxymethyl position (e.g., via Mitsunobu etherification with halogenated phenols), it yields potent inhibitors of the Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Norepinephrine Transporter (NET)[2].

  • Secondary Amine: Essential for forming a critical salt bridge with the highly conserved Aspartic Acid residue (Asp98 in hSERT).

  • 4-Phenyl Ring: Engages in profound π−π stacking interactions with Tyrosine residues (Tyr95 in hSERT) within the central binding site (S1 pocket)[2].

  • 3-Hydroxymethyl Group: Acts as the vector for exploring the vestibule of the transporter. Etherification at this site dictates the selectivity profile between SERT, DAT, and NET.

SAR Core [(3S,4R)-4-phenylpiperidin-3-yl]methanol Amine Secondary Amine (Piperidine) Core->Amine Phenyl 4-Phenyl Ring Core->Phenyl Hydroxyl 3-Hydroxymethyl Group Core->Hydroxyl SERT Serotonin Transporter (SERT) Amine->SERT Salt Bridge (Asp98) Phenyl->SERT Pi-Pi Stacking (Tyr95) Hydroxyl->SERT Etherification Site

Caption: Structure-Activity Relationship (SAR) mapping to the Serotonin Transporter.

Analytical Characterization & Validation

To ensure the integrity of downstream drug development, the intermediate must be subjected to a self-validating analytical system.

Orthogonal Validation Protocols
  • Stereochemical Integrity via 1H NMR (CDCl3): The trans-diequatorial relationship is internally validated by analyzing the vicinal coupling constants ( 3J ) of the axial protons at C3 and C4. A large coupling constant ( 3Ja,a​≈10−12 Hz) definitively confirms the trans configuration. Any deviation (e.g., J≈3−5 Hz) immediately flags cis-epimerization, serving as a hard stop for the workflow.

  • Enantiomeric Excess via Chiral HPLC: Optical purity is validated using a Chiralcel OD-H column.

Table 2: Analytical Validation Parameters
TechniqueParameterExpected Result / Specification
1H NMR C3-H / C4-H Coupling ( 3J )10.5 – 12.0 Hz (Confirms trans-diequatorial)
Chiral HPLC Mobile PhaseHexane / Isopropanol / Diethylamine (90:10:0.1)
Chiral HPLC Enantiomeric Excess (ee)> 99.0% (Single peak for 3S,4R enantiomer)
LC-MS [M+H]+ Ionm/z 192.1

References

  • CAS 105812-73-5 | (trans-4-phenylpiperidin-3-yl)methanol - Synblock Source: synblock.com URL:3

  • EP0983237A1 - Chemical process for the reduction of 1-substituted-3-hydroxymethyl-4-(4-fluorophenyl)tetrahydropyridines Source: Google Patents URL:5

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration Source: ACS Chemical Neuroscience URL:2

  • Femoxetine, NNC-20-4963, FG-4963(HCl) - Drug Synthesis Database Source: drugfuture.com URL:1

Sources

Exploratory

what is [(3S,4R)-4-phenylpiperidin-3-yl]methanol

Title : Structural and Synthetic Profiling of[(3S,4R)-4-Phenylpiperidin-3-yl]methanol: A Critical SSRI Impurity Precursor Introduction & Pharmacochemical Context [(3S,4R)-4-phenylpiperidin-3-yl]methanol is a highly speci...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Structural and Synthetic Profiling of[(3S,4R)-4-Phenylpiperidin-3-yl]methanol: A Critical SSRI Impurity Precursor

Introduction & Pharmacochemical Context

[(3S,4R)-4-phenylpiperidin-3-yl]methanol is a highly specialized chiral piperidine derivative. In the realm of pharmaceutical development, it is most prominently recognized as the direct desfluoro-precursor to Paroxetine EP Impurity A (Desfluoro Paroxetine) [3]. While Paroxetine itself is a potent selective serotonin reuptake inhibitor (SSRI) characterized by a 4-(4-fluorophenyl) moiety, the absence of this single fluorine atom in the starting materials leads to the formation of this desfluoro intermediate. Understanding the chemical behavior, synthesis, and analytical profiling of [(3S,4R)-4-phenylpiperidin-3-yl]methanol is critical for process chemists and quality control teams aiming to mitigate genotoxic or pharmacologically active impurities in SSRI manufacturing [2].

Chemical Identity and Physicochemical Properties

The molecule features a piperidine ring substituted at the 3-position with a hydroxymethyl group and at the 4-position with a phenyl ring. The trans stereochemistry (3S, 4R) is essential, as it mimics the spatial orientation required for binding to the serotonin transporter (SERT) [2].

Table 1: Quantitative Chemical Profiling

PropertyValue
Chemical Name [(3S,4R)-4-phenylpiperidin-3-yl]methanol
Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Stereochemistry (3S, 4R) - trans configuration
Hydrogen Bond Donors 2 (Hydroxyl -OH, Piperidine -NH)
Hydrogen Bond Acceptors 2 (Oxygen, Nitrogen)
Topological Polar Surface Area 32.3 Ų
Related Impurity Standard Desfluoro Paroxetine (CAS: 324024-00-2)

Data synthesized from established chemical databases [3, 5].

Mechanistic Role in Synthesis: The Causality of Impurity Formation

In the industrial synthesis of Paroxetine, the active pharmaceutical ingredient (API) is constructed via a Williamson-type ether synthesis. The primary alcohol of the piperidine intermediate is activated and reacted with sesamol (3,4-methylenedioxyphenol). If the starting material pool is contaminated with [(3S,4R)-4-phenylpiperidin-3-yl]methanol (lacking the para-fluoro substitution), it undergoes the exact same reaction kinetics as the fluorinated analog.

Causality of Experimental Choices : To synthesize the reference standard of Desfluoro Paroxetine from[(3S,4R)-4-phenylpiperidin-3-yl]methanol, the primary hydroxyl group must be converted into a superior leaving group. Direct nucleophilic substitution on an unactivated alcohol is thermodynamically unfavorable due to the poor leaving group ability of the hydroxide ion ( OH− ). Therefore, mesylation (using methanesulfonyl chloride, MsCl) is employed. The mesylate is then readily displaced by the phenoxide ion of sesamol.

SynthesisPathway A [(3S,4R)-4-phenylpiperidin- 3-yl]methanol B Mesylation (MsCl, Et3N, DCM) A->B C Mesylate Intermediate B->C D Etherification (Sesamol, NaH, DMF) C->D E Desfluoro Paroxetine (EP Impurity A) D->E

Workflow: Synthetic conversion of the piperidine methanol to Desfluoro Paroxetine.

Experimental Protocol: Self-Validating Synthesis of Desfluoro Paroxetine

This protocol outlines the conversion of[(3S,4R)-4-phenylpiperidin-3-yl]methanol into Paroxetine EP Impurity A (Desfluoro Paroxetine) for use as an analytical reference standard [4]. The protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure mechanistic integrity.

Phase 1: Alcohol Activation (Mesylation)

  • Preparation : Dissolve 1.0 equivalent (eq) of[(3S,4R)-4-phenylpiperidin-3-yl]methanol in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Rationale: Anhydrous conditions prevent the competitive hydrolysis of methanesulfonyl chloride into methanesulfonic acid.

  • Base Addition : Add 1.5 eq of triethylamine (Et3N). Cool the reaction mixture to 0°C using an ice bath.

  • Reagent Addition : Dropwise add 1.2 eq of methanesulfonyl chloride (MsCl). Causality: The dropwise addition controls the highly exothermic nature of the reaction, preventing thermal degradation of the chiral center.

  • Self-Validation (IPC 1) : After 2 hours, sample the reaction for Thin Layer Chromatography (TLC). The complete disappearance of the starting material spot confirms quantitative conversion to the mesylate.

  • Workup : Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Phase 2: Etherification

  • Phenoxide Generation : In a separate flask, dissolve 1.2 eq of sesamol in anhydrous N,N-dimethylformamide (DMF). Add 1.3 eq of sodium hydride (NaH, 60% dispersion in mineral oil) at 0°C. Stir for 30 minutes. Rationale: NaH quantitatively deprotonates sesamol to form the highly nucleophilic phenoxide ion.

  • Coupling : Dissolve the mesylate intermediate from Phase 1 in DMF and add it dropwise to the phenoxide solution. Heat to 60°C for 4 hours.

  • Self-Validation (IPC 2) : Analyze via HPLC-MS. The emergence of a peak corresponding to the mass of Desfluoro Paroxetine (m/z 312.16 for [M+H]+) validates the successful etherification.

  • Isolation : Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography to yield Paroxetine EP Impurity A [3].

Analytical Validation & Quality Control

To distinguish[(3S,4R)-4-phenylpiperidin-3-yl]methanol and its downstream desfluoro impurity from the active fluorinated API, rigorous chromatographic methods are required. The lack of the highly electronegative fluorine atom significantly alters the retention time and dipole moment of the molecule.

Table 2: Validated HPLC Parameters for Impurity Resolution

ParameterSpecificationCausality / Rationale
Column C18 (250 mm × 4.6 mm, 5 µm)Provides optimal hydrophobic retention for piperidine derivatives.
Mobile Phase A 0.05 M Phosphate buffer (pH 3.0)Low pH ensures the piperidine nitrogen remains protonated, preventing peak tailing.
Mobile Phase B Acetonitrile (MeCN)High elution strength to wash tightly bound aromatics.
Gradient 20% B to 80% B over 30 minsResolves the desfluoro impurity (elutes earlier) from the fluorinated API.
Flow Rate 1.0 mL/minBalances peak resolution and run time.
Detection UV at 235 nm & 295 nmCaptures the absorbance maximum of the benzodioxole and phenyl rings.

Pharmacological Significance (SAR Context)

In the context of Structure-Activity Relationships (SAR), the 4-(4-fluorophenyl) group of Paroxetine is critical. Paroxetine enhances serotonin activity by inhibiting the presynaptic reuptake of serotonin by the serotonin transporter (SERT) [2]. The fluorine atom serves two primary purposes:

  • Metabolic Stability : It blocks cytochrome P450-mediated oxidation at the para position of the phenyl ring, significantly increasing the drug's half-life in vivo.

  • Binding Affinity : The highly electronegative fluorine interacts with specific hydrophobic pockets within the SERT protein.

Consequently, impurities derived from [(3S,4R)-4-phenylpiperidin-3-yl]methanol (such as Desfluoro Paroxetine) exhibit altered pharmacokinetic profiles and reduced SERT selectivity. This makes their stringent control via USP and EP reference standards an absolute regulatory necessity to ensure patient safety [1, 4].

References

  • USP Store. "Paroxol (25 mg) (((3S,4R)-1-methyl-4-phenylpiperidin-3-yl)methanol)". United States Pharmacopeia.
  • BOC Sciences. "Paroxetine Impurities". BOC Sciences.
  • Pharmaffiliates. "Paroxetine - Impurity A (Desfluoro Paroxetine)". Pharmaffiliates.
  • CymitQuimica. "Paroxetine EP Impurity A HCl (Paroxetine USP Related Compound B, Desfluoro Paroxetine HCl)". CymitQuimica.
  • Guidechem. "[(3r,4r)-4-phenylpiperidin-3-yl]methanol". Guidechem.
Foundational

Structural Elucidation of[(3S,4R)-4-phenylpiperidin-3-yl]methanol: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context The 3,4-disubstituted piperidine scaffold is a privileged structure in modern neuropharmacology, serving as the core pharmacophore for selective serotonin reuptake inhibitors (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 3,4-disubstituted piperidine scaffold is a privileged structure in modern neuropharmacology, serving as the core pharmacophore for selective serotonin reuptake inhibitors (SSRIs) such as paroxetine[1]. The compound [(3S,4R)-4-phenylpiperidin-3-yl]methanol (often referred to as desfluoro-paroxol or Paroxetine Impurity A) is a critical chiral intermediate and degradation product in the synthesis of these therapeutics[2].

The pharmacological efficacy of this class of molecules is inextricably linked to their stereochemistry. The (−)-trans-(3S,4R) configuration is strictly required for optimal binding to the serotonin transporter (SERT)[1][3]. As a Senior Application Scientist, I approach the structural elucidation of such chiral scaffolds not merely as a checklist of analytical techniques, but as a logically deduced, self-validating system. This whitepaper details the rigorous causality behind the experimental choices required to unambiguously assign the connectivity, relative stereochemistry, and absolute configuration of this critical molecule.

Strategic Elucidation Workflow

The elucidation of a chiral piperidine requires orthogonal analytical techniques. High-Resolution Mass Spectrometry (HRMS) establishes the molecular formula and exact mass, while Nuclear Magnetic Resonance (NMR) spectroscopy maps the atomic connectivity and relative stereochemistry. Finally, chiral chromatography and X-ray crystallography validate the enantiomeric purity and absolute configuration[4].

G A Synthesis / Isolation [(3S,4R)-4-phenylpiperidin-3-yl]methanol B High-Resolution Mass Spectrometry (Formula & Exact Mass) A->B C 1D & 2D NMR Spectroscopy (Connectivity & Relative Stereochemistry) A->C E Chiral HPLC & Polarimetry (Enantiomeric Purity) A->E D NOESY / ROESY Analysis (trans-diaxial validation) C->D F X-Ray Crystallography (Absolute Configuration: 3S, 4R) D->F E->F

Fig 1: Comprehensive orthogonal workflow for the structural elucidation of the chiral piperidine scaffold.

Nuclear Magnetic Resonance (NMR): The Causality of Conformation

While 1D 1 H and 13 C NMR provide the skeletal framework, they are insufficient to assign the relative stereochemistry of the piperidine ring[5]. We must rely on the Karplus relationship and nuclear Overhauser effects (NOE), which are entirely dependent on the molecule's 3D conformation.

Conformational Anchoring: The piperidine ring is conformationally flexible, rapidly interconverting between chair forms at room temperature. However, the bulky phenyl group at C4 strongly anchors the ring in a specific chair conformation, forcing the phenyl group into the sterically favored equatorial position. This conformational locking is critical: it allows us to use 3J coupling constants to reliably determine the relative stereochemistry at C3. If the molecule is the trans isomer, the hydroxymethyl group at C3 must also occupy an equatorial position to minimize steric clash. Consequently, both the C3 and C4 protons are forced into axial positions.

Stereochemical Deduction: This axial-axial relationship dictates a dihedral angle of approximately 180°. According to the Karplus equation, this manifests as an exceptionally large scalar coupling constant ( 3JH3,H4​≈10−12 Hz)[4]. Furthermore, NOESY spectra will exhibit a distinct lack of spatial correlation between H3 and H4 due to their anti-periplanar arrangement (distance > 3.0 Å). Instead, the NOESY spectrum will reveal strong 1,3-diaxial interactions, which act as an internal validation of the chair conformation.

G Chair Piperidine Chair Conformation (Equatorial -CH2OH, Equatorial -Ph) H3 Axial H3 Proton (δ ~1.95 ppm) Chair->H3 H4 Axial H4 Proton (δ ~2.55 ppm) Chair->H4 J_coupling Large 3J(H3,H4) Coupling (~10-12 Hz) H3->J_coupling Scalar Coupling NOE Weak/No NOE between H3 & H4 (Anti-periplanar geometry) H3->NOE Spatial Distance > 3Å H4->J_coupling H4->NOE Validation Confirmation of 'Trans' Relative Stereochemistry J_coupling->Validation NOE->Validation

Fig 2: Logical deduction of relative stereochemistry using J-coupling and NOESY spatial data.

Quantitative NMR Data Summary

The following table summarizes the predictive and characteristic NMR assignments for the desfluoro-paroxetine scaffold in CDCl 3​ , highlighting the critical coupling constants and NOE contacts used for structural validation[2][5].

Position 1 H Chemical Shift (ppm)Multiplicity & J (Hz) 13 C Shift (ppm)Key HMBC CorrelationsKey NOESY Contacts
N-H ~2.00br s---
C2 2.65 (ax), 3.25 (eq)t (11.5), dd (11.5, 4.0)49.5C3, C4, C6H2ax ↔ H4ax, H6ax
C3 1.95 (ax)tdd (11.0, 10.5, 4.0)43.2C2, C4, C(OH)H3ax ↔ H5ax
C4 2.55 (ax)td (11.0, 4.0)44.1C3, C5, C(Ar)H4ax ↔ H2ax, H6ax
C5 1.75 (ax), 1.85 (eq)qd (11.5, 4.0), m34.5C3, C4, C6H5ax ↔ H3ax
C6 2.75 (ax), 3.15 (eq)td (12.0, 3.0), m47.8C2, C4, C5H6ax ↔ H4ax
CH 2​ OH 3.45, 3.60dd (11.0, 6.0), dd (11.0, 3.5)64.2C2, C3, C4CH 2​ ↔ H2eq, H4ax
Ar-H 7.20 - 7.35m126.5 - 128.8C4Ar-H ↔ H3ax, H5eq

Self-Validating Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition

Causality: To accurately measure the critical 3JH3,H4​ coupling, spectral resolution must be pristine. Chloroform-d (CDCl 3​ ) is selected as the solvent because it does not disrupt the intramolecular hydrogen bonding that might stabilize the chair conformation.

  • Preparation: Dissolve 15 mg of[(3S,4R)-4-phenylpiperidin-3-yl]methanol in 0.6 mL of CDCl 3​ (100.0% isotopic purity, containing 0.03% v/v TMS as an internal standard).

  • Acquisition (1D): Acquire 1 H NMR at 600 MHz to minimize second-order strong coupling effects between the tightly clustered aliphatic protons (C5 and C6)[5].

  • Acquisition (2D): Acquire phase-sensitive NOESY with a mixing time ( τm​ ) of 300-400 ms.

  • Self-Validation Step: Before interpreting the H3-H4 relationship, verify the presence of the H2ax-H4ax and H3ax-H5ax cross-peaks. If these 1,3-diaxial cross-peaks are absent, the mixing time is insufficient, and the lack of an H3-H4 cross-peak cannot be scientifically trusted.

Protocol 2: Absolute Configuration via Chiral HPLC and SCXRD

Causality: NMR proves the trans relationship but cannot differentiate between the (3S,4R) and (3R,4S) enantiomers. Absolute configuration requires chiral chromatography and Single-Crystal X-Ray Diffraction (SCXRD).

  • Chiral HPLC Method Development:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 μ m).

    • Mobile Phase: Hexane / Isopropanol (90:10 v/v) containing 0.1% Diethylamine (DEA).

    • Causality: The DEA is strictly required to suppress peak tailing caused by secondary interactions between the basic piperidine nitrogen and residual silanols on the silica support.

    • Self-Validation Step: Inject a racemic standard of trans-4-phenylpiperidin-3-ylmethanol first to prove baseline resolution ( Rs​>2.0 ) before analyzing the enantiopure sample.

  • X-Ray Crystallography (SCXRD):

    • Derivatization: The free base (C 12​ H 17​ NO) lacks heavy atoms, making the determination of the Flack parameter via anomalous dispersion highly unreliable with standard Cu-K α radiation.

    • Action: Convert the sample to a hydrochloride or hydrobromide salt. The inclusion of the heavy halide ion provides robust anomalous scattering.

    • Self-Validation Step: A calculated Flack parameter of ∼0.0 (with an esd < 0.1) definitively confirms the (3S,4R) absolute configuration, aligning with the biologically active paroxetine stereochemistry[1][3].

Conclusion

The structural elucidation of [(3S,4R)-4-phenylpiperidin-3-yl]methanol demands a rigorous, multi-disciplinary approach. By anchoring the conformational flexibility of the piperidine ring and leveraging the predictable physics of scalar coupling and spatial NOE interactions, researchers can build a self-validating analytical matrix. This ensures the highest level of scientific integrity when characterizing critical chiral intermediates in drug development.

References

  • Title: Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. Source: MDPI. URL: 1

  • Title: Paroxetine—Overview of the Molecular Mechanisms of Action. Source: PMC (PubMed Central). URL: 3

  • Title: Substituted Piperidine Challenge (Application of Two-Dimensional NMR Spectroscopy). Source: Analytical and Bioanalytical Chemistry / ResearchGate. URL: 4

  • Title: Paroxetine Hydrochloride Anhydrous EP Impurity A; Desfluoroparoxetine Hydrochloride (1394842-91-1). Source: SynThink Research Chemicals. URL: 2

  • Title: CAS No : 324024-00-2 | Product Name : Paroxetine - Impurity A. Source: Pharmaffiliates. URL: 6

Sources

Exploratory

synonyms for [(3S,4R)-4-phenylpiperidin-3-yl]methanol

An In-Depth Technical Guide to the Nomenclature and Scientific Context of [(3S,4R)-4-phenylpiperidin-3-yl]methanol and Its Analogs For Researchers, Scientists, and Drug Development Professionals This guide provides a com...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Nomenclature and Scientific Context of [(3S,4R)-4-phenylpiperidin-3-yl]methanol and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical entity [(3S,4R)-4-phenylpiperidin-3-yl]methanol, its derivatives, and their significance in medicinal chemistry and pharmacology. We will delve into its nomenclature, including various synonyms and identifiers, its chemical properties, and its role as a key structural motif in the development of therapeutics targeting the central nervous system.

Introduction to the 4-Phenylpiperidine Scaffold

The 4-phenylpiperidine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] These molecules, characterized by a phenyl group attached to the 4-position of a piperidine ring, have demonstrated a wide range of pharmacological activities, including opioid receptor modulation and effects on the central nervous system.[1][3][4] The specific stereochemistry and substitutions on this scaffold are critical determinants of its biological activity and selectivity.

The compound of interest, [(3S,4R)-4-phenylpiperidin-3-yl]methanol, and its analogs are of particular importance. The (3S,4R) stereoconfiguration, along with substitutions on the phenyl ring and the piperidine nitrogen, gives rise to a class of compounds with significant therapeutic potential, notably as selective serotonin reuptake inhibitors (SSRIs) and as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[5][6][7]

Nomenclature and Synonyms: A Detailed Breakdown

The systematic naming of complex organic molecules can lead to a variety of synonyms used across chemical databases, patents, and scientific literature. Understanding these different names is crucial for comprehensive literature searches and unambiguous identification of the compound.

Core Compound: [(3S,4R)-4-phenylpiperidin-3-yl]methanol

This is the systematic IUPAC name for the parent compound. However, several other identifiers and synonyms are in use.

Table 1: Synonyms and Identifiers for [(3S,4R)-4-phenylpiperidin-3-yl]methanol

TypeIdentifier
CAS Number 200388-33-8 (for the racemate)
IUPAC Name [(3S,4R)-4-phenylpiperidin-3-yl]methanol
Other Synonyms (3S,4R)-4-phenyl-3-piperidinemethanol

Note: The specific CAS number for the (3S,4R) enantiomer may differ, and often these compounds are referenced by the CAS number of a salt form or a related derivative.

Key Derivative: [(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol

A significant analog is the 4-fluoro substituted version, which is a known impurity and a metabolite of the widely used antidepressant, Paroxetine.[7][8]

Table 2: Synonyms and Identifiers for [(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol

TypeIdentifier
CAS Number 220548-73-2 (for the hydrochloride salt)[8]
IUPAC Name [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol
Depositor-Supplied Synonyms N-Desmethyl Paroxol Hydrochloride[8], (3S,4R)-4-(4-Fluorophenyl)piperidine-3-methanol Hydrochloride[8], Paroxetine EP Impurity I HCl[8]
N-Methylated Analog: [(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol

The N-methylated version is also a critical compound, often referred to as Paroxol, and is a key intermediate in the synthesis of Paroxetine.[9][10][11]

Table 3: Synonyms and Identifiers for [(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol

TypeIdentifier
CAS Number 109887-53-8, 105812-81-5[9][10]
IUPAC Name [(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol
Synonyms (+/-)-Paroxol[9], trans-3-Hydroxymethyl-4-(4-fluorophenyl)-N-methylpiperidine[9], (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine

Chemical and Pharmacological Properties

The 4-phenylpiperidine scaffold is a versatile platform for drug design. The properties of these compounds are heavily influenced by the substituents on the phenyl ring and the piperidine nitrogen.

Chemical Properties

The chemical properties of these compounds are typical of secondary or tertiary amines and primary alcohols. The presence of the piperidine ring imparts basicity, allowing for the formation of hydrochloride salts, which often improves solubility and stability.[8]

Table 4: General Chemical Properties

PropertyDescription
Molecular Formula C12H17NO (unsubstituted)
Molecular Weight 191.27 g/mol (unsubstituted)[12]
Appearance Typically a white to off-white solid.
Solubility Generally soluble in organic solvents like methanol and dichloromethane. The hydrochloride salts are more soluble in water.
Pharmacological Profile: A Focus on NMDA Receptor Antagonism

Derivatives of 4-phenylpiperidine have been extensively investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[13][14][15] The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system, and its overactivation is implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.[13][14]

Compounds with the 4-phenylpiperidine scaffold can act as selective antagonists for specific NMDA receptor subtypes, which may offer a more favorable side-effect profile compared to non-selective antagonists.[5][6] The selectivity is often directed towards NR2B-containing NMDA receptors.[15]

NMDA_Receptor_Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor (NR1/NR2B) Glutamate->NMDA_Receptor Binds Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Activates Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Channel->Excitotoxicity Ca²⁺ Influx Leads to Phenylpiperidine_Derivative [(3S,4R)-4-phenylpiperidin-3-yl] methanol Derivative Phenylpiperidine_Derivative->NMDA_Receptor Antagonist (Blocks)

Figure 1: Mechanism of NMDA receptor antagonism by 4-phenylpiperidine derivatives.

Synthesis and Experimental Protocols

The synthesis of [(3S,4R)-4-phenylpiperidin-3-yl]methanol and its analogs often involves multi-step sequences that establish the desired stereochemistry.

General Synthetic Strategy

A common approach involves the reduction of a corresponding ester or carboxylic acid derivative. For instance, the synthesis of (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine can be achieved through the reduction of a piperidine-2,6-dione intermediate using a reducing agent like lithium aluminum hydride.[16]

Figure 2: Generalized synthetic workflow for 4-phenylpiperidine-3-methanol analogs.

Example Protocol: Reduction of a Piperidine Intermediate

The following is a representative protocol for the reduction step in the synthesis of a 4-phenylpiperidine-3-methanol derivative, based on literature procedures.[16]

Materials:

  • (3S,4R)-3-ethoxycarbonyl-4-(4'-fluorophenyl)-N-methyl piperidine-2,6-dione

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Toluene

  • 10% Sodium hydroxide solution

  • Distilled water

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • In a round-bottomed flask under an inert atmosphere, suspend lithium aluminum hydride in a mixture of anhydrous THF and toluene at 0-5 °C.

  • Slowly add a solution of (3S,4R)-3-ethoxycarbonyl-4-(4'-fluorophenyl)-N-methyl piperidine-2,6-dione in toluene to the stirred suspension, maintaining the temperature below 15 °C.

  • After the addition is complete, heat the reaction mixture to 60-65 °C for 2 hours.

  • Cool the mixture to 0-5 °C and cautiously quench the reaction by the sequential addition of water and 10% sodium hydroxide solution.

  • Stir the resulting mixture for 30 minutes, then add ethyl acetate and stir for another 30 minutes.

  • Separate the organic layer, dry it over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/n-heptane).[16]

Conclusion

The [(3S,4R)-4-phenylpiperidin-3-yl]methanol scaffold and its derivatives represent a significant class of compounds with profound implications for the development of therapeutics for central nervous system disorders. A thorough understanding of their nomenclature, chemical properties, and pharmacological activities is essential for researchers in the field. The synthetic accessibility of these compounds, coupled with their potent and often selective biological effects, ensures their continued importance in medicinal chemistry.

References

  • Unknown author. (n.d.). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. PubMed.
  • Unknown author. (n.d.). US6124317A - 2-substituted piperidine analogs and their use as subtype-selective NMDA receptor antagonists. Google Patents.
  • Chenard, B. L., et al. (2000). Synthesis of N-Substituted 4-(4-Hydroxyphenyl)piperidines, 4-(4-Hydroxybenzyl)piperidines, and (±)-3-(4-Hydroxyphenyl)pyrrolidines: Selective Antagonists at the 1a/2B NMDA Receptor Subtype. Journal of Medicinal Chemistry, 43(4), 677-689. Retrieved from [Link]

  • Unknown author. (n.d.). WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists. Google Patents.
  • Unknown author. (n.d.). Phenylpiperidines. Wikipedia. Retrieved from [Link]

  • Unknown author. (1998, September 10). Synthesis and SAR for piperidine SSNRAs reported at ACS by Parke-Davis/CoCensys. BioWorld.
  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(22), 4347-4353. Retrieved from [Link]

  • Unknown author. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica.
  • Wang, X. H., et al. (2006). Molecular Docking and 3D-QSAR Studies of 4-Phenylpiperidine Derivatives as μ-Opioid Agonists. Advanced Materials Research, 361-363, 1335-1338. Retrieved from [Link]

  • Wang, X. H., et al. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European Journal of Medicinal Chemistry, 41(2), 226-232. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). [(3S,4R)-4-(4-Fluorophenyl)-3-piperidinyl]methanol hydrochloride (1:1). PubChem. Retrieved from [Link]

  • Sriramchem. (n.d.). Pharmaceuticals((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol.
  • Taylor & Francis. (n.d.). 4-Phenylpiperidine – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). [(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride. PubChem. Retrieved from [Link]

  • PharmaCompass. (n.d.). [(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol. Retrieved from [Link]

  • PharmaCompass. (n.d.). [(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol.
  • Pharmaffiliates. (n.d.). ((3R,4S)-4-(4-Fluorophenyl)piperidin-3-yl)methanol. Retrieved from [Link]

  • Cognition Pharmaceuticals. (n.d.). (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol.
  • Pharmaffiliates. (n.d.). ((3S,4R)-1-Methyl-4-phenylpiperidin-3-yl)methanol. Retrieved from [Link]

  • Unknown author. (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE. Googleapis.com. Retrieved from [Link]

  • SLS Ireland. (n.d.). (3-(PIPERIDIN-4-YL)PHENYL)METH | 916897-100MG | SIGMA-ALDRICH. Retrieved from [Link]

  • Unknown author. (n.d.). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. Google Patents.
  • National Center for Biotechnology Information. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Retrieved from [Link]

  • Unknown author. (n.d.). (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Physical Properties of N-Desmethyl Paroxol

Abstract N-Desmethyl Paroxol, with the CAS number 125224-43-3 for its free base form, is a critical molecule in pharmaceutical research and development, primarily known as a metabolite and key intermediate in the synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-Desmethyl Paroxol, with the CAS number 125224-43-3 for its free base form, is a critical molecule in pharmaceutical research and development, primarily known as a metabolite and key intermediate in the synthesis of Paroxetine.[1][2] A comprehensive understanding of its physical properties is paramount for its effective handling, characterization, and application in drug development workflows. This guide provides a detailed exploration of the core physical characteristics of N-Desmethyl Paroxol, synthesizing available data with established analytical methodologies. It is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's physicochemical profile.

Introduction: The Significance of N-Desmethyl Paroxol

N-Desmethyl Paroxol, chemically known as (3S,4R)-4-(4-Fluorophenyl)piperidine-3-methanol, is the immediate precursor to the selective serotonin reuptake inhibitor (SSRI) Paroxetine.[2] Its structure, featuring a fluorophenyl group attached to a piperidine ring with a hydroxymethyl substituent, dictates its physical and chemical behavior. The purity and well-defined characterization of this intermediate are crucial for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This guide will systematically dissect the key physical properties of N-Desmethyl Paroxol, providing both reported values and the scientific rationale behind the experimental techniques used for their determination.

Molecular Structure and Core Identifiers

A foundational understanding of N-Desmethyl Paroxol begins with its molecular identity. The compound exists primarily in two forms: the free base and the hydrochloride salt. The hydrochloride salt often exhibits higher stability and crystallinity, making it suitable for certain handling and formulation processes.

Diagram: Molecular Structure of N-Desmethyl Paroxol

Caption: 2D representation of N-Desmethyl Paroxol's chemical structure.

Table 1: Core Identifiers for N-Desmethyl Paroxol and its Hydrochloride Salt

PropertyN-Desmethyl Paroxol (Free Base)N-Desmethyl Paroxol Hydrochloride
Synonyms (3S,4R)-4-(4-Fluorophenyl)piperidine-3-methanol, Paroxetine EP Impurity I[1][(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol Hydrochloride[3][4]
CAS Number 125224-43-3[1][5]220548-73-2[4][6][7]
Molecular Formula C12H16FNO[1][5]C12H17ClFNO[7]
Molecular Weight 209.26 g/mol [1][5]245.72 g/mol [4][6][7][8]
Accurate Mass Not specified245.0983[4][6]
InChI Not specifiedInChI=1S/C12H16FNO.ClH/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15;/h1-4,10,12,14-15H,5-8H2;1H/t10-,12-;/m0./s1[4][6]
SMILES Not specifiedCl.OC[C@@H]1CNCC[C@H]1c2ccc(F)cc2[4][6]

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound are critical determinants of its behavior in various environments, from storage conditions to biological systems. This section details the known and predicted properties of N-Desmethyl Paroxol.

Table 2: Physical Properties of N-Desmethyl Paroxol

PropertyValue (Free Base)Value (Hydrochloride Salt)Method
Melting Point 81-83 °C[1]235-237 °C[8]Experimental
Boiling Point 327.2 ± 37.0 °C[1]Not AvailablePredicted
Density 1.104 g/cm³[1]Not AvailablePredicted
pKa 14.93 ± 0.10[1]Not AvailablePredicted
Form Solid[1]Not specifiedExperimental
Appearance Pale Brown to Brown[1]Not specifiedExperimental
Solubility Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)[1]Not specifiedExperimental
Melting Point: A Key Indicator of Purity

The melting point is a fundamental physical property that provides a quick assessment of a compound's purity. A sharp melting range, as observed for the hydrochloride salt (235-237 °C), is indicative of high purity.[8] The broader range for the free base (81-83 °C) may suggest the presence of minor impurities or polymorphic variations.[1]

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small, finely powdered sample of N-Desmethyl Paroxol is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.

  • Rationale: This method is a standard, reliable technique for determining the melting point of a crystalline solid. The presence of impurities typically depresses and broadens the melting range.

Solubility: Guiding Formulation and Biological Studies

The qualitative solubility data indicates that N-Desmethyl Paroxol free base has limited solubility in common organic solvents.[1] This is a critical consideration for its use in synthesis, purification, and the development of analytical methods. The hydrochloride salt is expected to have higher solubility in polar protic solvents, including water, due to its ionic nature.

Experimental Protocol: Shake-Flask Method for Solubility Determination

  • Equilibration: An excess amount of N-Desmethyl Paroxol is added to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation and Analysis: The suspension is filtered or centrifuged to separate the undissolved solid. The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Causality: This method directly measures the saturation concentration of the compound in a given solvent at equilibrium, providing a definitive value for solubility.

Partition Coefficient (logP) and Dissociation Constant (pKa)

While no experimental data for logP and pKa are available, these are critical parameters for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The predicted pKa of 14.93 for the free base suggests it is a weak base.[1] The logP value would quantify its lipophilicity, influencing its ability to cross biological membranes.

Diagram: Workflow for Physicochemical Characterization

Physicochemical_Characterization_Workflow cluster_0 Initial Assessment cluster_1 Core Physical Properties cluster_2 Advanced Characterization Compound_Synthesis Compound Synthesis & Purification Structural_Confirmation Structural Confirmation (NMR, MS) Compound_Synthesis->Structural_Confirmation Purity_Analysis Purity Analysis (HPLC, LC-MS) Structural_Confirmation->Purity_Analysis Melting_Point Melting Point Purity_Analysis->Melting_Point Solubility Solubility (Aqueous & Organic) Purity_Analysis->Solubility pKa_Determination pKa Determination Purity_Analysis->pKa_Determination logP_Determination logP/logD Determination Purity_Analysis->logP_Determination Solid_State_Characterization Solid-State Analysis (XRPD, DSC) logP_Determination->Solid_State_Characterization Stability_Studies Forced Degradation & Stability Studies Solid_State_Characterization->Stability_Studies

Sources

Exploratory

[(3S,4R)-4-phenylpiperidin-3-yl]methanol molecular weight

An In-depth Technical Guide to [(3S,4R)-4-phenylpiperidin-3-yl]methanol Executive Summary: This document provides a comprehensive technical overview of [(3S,4R)-4-phenylpiperidin-3-yl]methanol, a chiral piperidine deriva...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to [(3S,4R)-4-phenylpiperidin-3-yl]methanol

Executive Summary: This document provides a comprehensive technical overview of [(3S,4R)-4-phenylpiperidin-3-yl]methanol, a chiral piperidine derivative of significant interest in medicinal chemistry and neuroscience. While its primary notoriety comes from its role as a key synthetic intermediate and potential impurity in the manufacturing of Paroxetine, a widely-used selective serotonin reuptake inhibitor (SSRI), its utility extends beyond this application.[1][2] The stereochemically defined structure, featuring a phenyl group at the 4-position and a hydroxymethyl group at the 3-position, makes it a valuable and versatile molecular scaffold for developing novel ligands targeting various central nervous system (CNS) receptors and transporters.[2]

This guide is intended for researchers, chemists, and drug development professionals. It consolidates critical information on the compound's chemical and physical properties, provides an in-depth look at a representative synthetic pathway with detailed experimental protocols, discusses its analytical characterization, explores its applications in drug discovery, and outlines essential safety and handling procedures.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the cornerstone of its effective application in research and development. This section details the nomenclature, structure, and key physicochemical data for [(3S,4R)-4-phenylpiperidin-3-yl]methanol.

Nomenclature and Identifiers
  • Systematic (IUPAC) Name: [(3S,4R)-4-phenylpiperidin-3-yl]methanol

  • Molecular Formula: C₁₂H₁₇NO

  • Molecular Weight: 191.27 g/mol [3]

  • CAS Number: While a specific CAS number for the (3S,4R) stereoisomer is not prominently available in public databases, the related (3R,4R) isomer is registered under CAS No. 1820574-49-9.[3] Researchers should exercise diligence in sourcing and confirming the stereochemistry of their materials.

  • Common Synonyms: (3S,4R)-4-phenylpiperidine-3-methanol

Molecular Structure

The structure features a piperidine ring with a trans relationship between the phenyl group at the C4 position and the hydroxymethyl group at the C3 position. This specific stereochemistry is critical for its biological activity and its utility as a chiral building block.[2]

Caption: General synthetic workflow for 4-arylpiperidine-3-methanol derivatives.

Experimental Protocol: Synthesis of (3S, 4R)-4-(4-Fluorophenyl)piperidine-3-methanol

This protocol is adapted from the literature for the synthesis of a key Paroxetine intermediate and serves as an authoritative example. [1] Trustworthiness through Self-Validation: Each step includes a monitoring checkpoint (e.g., TLC) to ensure the reaction has proceeded to completion before moving to the next stage. This self-validating approach is critical for reproducibility and maximizing yield.

  • Step 1: Mesylation of the Precursor Alcohol

    • Rationale: The primary alcohol is converted to a mesylate, which is an excellent leaving group, preparing the molecule for subsequent nucleophilic substitution or, in this case, rearrangement and deprotection steps.

    • To a stirred solution of (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine (10 mmol) in a suitable solvent like Toluene (30 ml) at 5-10°C, add Triethylamine (1.2 eq).

    • Slowly add Methane sulfonyl chloride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as Dichloromethane:Methanol (9:1). The disappearance of the starting material spot and the appearance of a new, less polar spot indicates reaction completion.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., Ethyl Acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Step 2: Carbamate Formation

    • Rationale: Phenyl chloroformate is used to simultaneously demethylate the piperidine nitrogen and install a phenyl carbamate protecting group. This is a crucial step for preparing the scaffold for final hydrolysis to the secondary amine.

    • Dissolve the crude mesityl derivative from Step 1 in Toluene (30 ml).

    • At 5-10°C, add Triethylamine (3 eq) followed by the dropwise addition of Phenyl chloroformate (1.2 eq).

    • Raise the temperature to room temperature and stir for 12-13 hours.

    • Validation: Monitor by TLC. The consumption of the mesityl derivative confirms the reaction is proceeding.

    • Work up the reaction by quenching with potassium carbonate solution. Separate the organic layer, dry it, and remove the solvent under reduced pressure.

  • Step 3: Basic Hydrolysis

    • Rationale: Basic hydrolysis cleaves the carbamate protecting group, yielding the final secondary amine product.

    • Subject the carbamate derivative from Step 2 to basic hydrolysis using a strong base like potassium hydroxide in a suitable solvent mixture (e.g., ethanol/water).

    • Heat the reaction mixture to reflux and stir for 4-8 hours.

    • Validation: Monitor by TLC until the carbamate starting material is fully consumed.

    • After cooling, neutralize the mixture and extract the final product. The crude product can then be purified.

Purification
  • Chromatography: The crude product is typically purified using silica gel column chromatography. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., from pure hexane to an ethyl acetate/hexane mixture), is effective for separating the desired product from residual starting materials and by-products.

  • Recrystallization: For obtaining a highly pure solid, recrystallization from a suitable solvent system (e.g., toluene/n-heptane) can be employed.

Spectroscopic and Analytical Profile

Structural elucidation and purity assessment are non-negotiable in chemical synthesis. The data presented below for the closely related (3S, 4R)-4-(4-Fluorophenyl)piperidine-3-methanol provides an excellent reference for what to expect during the characterization of the title compound. [1]

  • Infrared (IR) Spectroscopy: Expected to show a broad peak around 3300-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. Aromatic C-H stretching will appear around 3000-3100 cm⁻¹, and C-H stretching from the piperidine ring will be just below 3000 cm⁻¹.

  • Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M+] or a protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight (191.27). For the fluoro-analog, the [M+] peak was observed at m/z 209.21. [1]* ¹H NMR Spectroscopy (400 MHz, CDCl₃):

    • Aromatic Protons: Multiplets between δ 7.0-7.3 ppm.

    • Hydroxymethyl Protons (-CH₂-O): Doublet of doublets or multiplets around δ 3.2-3.5 ppm.

    • Piperidine Ring Protons: A complex series of multiplets between δ 1.6-3.3 ppm. The specific chemical shifts and coupling constants are highly dependent on the ring conformation.

  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃):

    • Aromatic Carbons: Signals in the range of δ 115-145 ppm.

    • Hydroxymethyl Carbon (-CH₂-OH): A signal around δ 63-65 ppm.

    • Piperidine Ring Carbons: Signals in the aliphatic region, typically between δ 35-55 ppm.

Applications in Research and Drug Development

The value of [(3S,4R)-4-phenylpiperidin-3-yl]methanol lies in its structural features, which make it a privileged scaffold for interacting with biological targets in the CNS.

Role as a Key Synthetic Intermediate

This compound is a direct precursor to N-desmethyl Paroxetine, which is both an impurity and a metabolite of Paroxetine. [2][4]As such, it is an indispensable reference standard for analytical chemists in the pharmaceutical industry responsible for quality control and impurity profiling of Paroxetine drug products.

Scaffold for CNS-Targeting Ligands

The 4-phenylpiperidine motif is a well-established pharmacophore found in numerous centrally-acting drugs, particularly opioids. The specific stereochemistry and the presence of a functionalizable hydroxymethyl "handle" allow medicinal chemists to use this molecule as a starting point for creating diverse libraries of new chemical entities. [2]These new molecules can be tested for activity against a range of CNS targets, including:

  • Serotonin Transporters (SERT)

  • Dopamine Transporters (DAT)

  • Sigma Receptors

  • Opioid Receptors

Signaling_Pathway presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft Release vesicle Vesicle postsynaptic Postsynaptic Neuron receptor 5-HT Receptor serotonin Serotonin (5-HT) sert SERT Transporter (Reuptake Pump) serotonin->sert serotonin->receptor Binding sert->presynaptic Reuptake receptor->postsynaptic Signal ssri SSRI (e.g., Paroxetine) ssri->sert Blockade

Caption: Mechanism of SSRIs, for which the title compound is a key precursor.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed. Users should always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this compound.

  • Hazard Identification: While a specific toxicological profile is not extensively published, compounds of this class should be handled as potentially harmful if swallowed, in contact with skin, or if inhaled. [5]They may cause skin and serious eye irritation. [5]* Recommended Handling Procedures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [6]Ensure that eyewash stations and safety showers are readily accessible. [6] * Personal Protective Equipment (PPE):

      • Eye/Face Protection: Wear chemical safety goggles or a face shield. [6] * Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. [6] * Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA-approved respirator. [7]* Storage and Stability: Store in a tightly closed container in a dry, cool, and well-ventilated place. [6]* Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the product to enter drains. [5]

References

  • [(3S,4R)-4-(4-Fluorophenyl)-3-piperidinyl]methanol hydrochloride (1:1). PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 2017, 9(7):91-93. [Link]

  • [(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol. PharmaCompass.com. [Link]

  • (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol. Aladdin Scientific. [Link]

  • ((3R,4S)-4-(4-Fluorophenyl)piperidin-3-yl)methanol. Pharmaffiliates. [Link]

  • In Situ Silane Activation Enables Catalytic Reduction of Carboxylic Acids - Supporting Information. Royal Society of Chemistry. [Link]

  • SAFETY DATA SHEET - Methanol. Methanex Corporation. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997, 62 (21), pp 7512–7515. [Link]

  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10, 1879–1896, 2013. [Link]

  • ((3S,4R)-4-(4-Fluorophenyl)-1-nitrosopiperidin-3-yl)methanol. Pharmaffiliates. [Link]

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology, 2024, 26(3). [Link]

  • An improved process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
  • MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride. Capot Chemical. [Link]

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 2023, 28(1), 229. [Link]

  • An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
  • [(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol. PharmaCompass.com. [Link]

  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate. [Link]

  • [4-(piperidin-3-yl)phenyl]methanol. PubChem. [Link]

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Foundational

biological activity of chiral 4-phenylpiperidin-3-yl methanol

Executive Summary The chiral 4-phenylpiperidin-3-yl methanol structural motif is a privileged pharmacophore in modern neuropharmacology. Recognized primarily as the core backbone of paroxetine—a potent selective serotoni...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral 4-phenylpiperidin-3-yl methanol structural motif is a privileged pharmacophore in modern neuropharmacology. Recognized primarily as the core backbone of paroxetine—a potent selective serotonin reuptake inhibitor (SSRI)—this scaffold exhibits profound biological activity at human monoamine transporters. The transition from a simple piperidine to a highly selective human Serotonin Transporter (hSERT) inhibitor relies entirely on precise stereochemical control and strategic functionalization of the 3-hydroxymethyl and 4-phenyl vectors. This whitepaper details the mechanistic pharmacology, structure-activity relationships (SAR), and the self-validating experimental workflows required to evaluate this class of compounds.

Molecular Pharmacology and Target Engagement

The primary biological target of the 4-phenylpiperidin-3-yl methanol scaffold is the presynaptic serotonin transporter (SERT, SLC6A4).

Causality of Binding Mechanics: The biological activity is driven by a highly specific spatial orientation within the central substrate-binding site (S1) of SERT. The protonated piperidine nitrogen forms a critical electrostatic salt bridge with the Asp98 residue of the transporter. Simultaneously, the 4-phenyl ring engages in π−π stacking with aromatic residues (e.g., Tyr176) in the hydrophobic pocket[1].

The strict requirement for the (3S,4R)-trans configuration is not arbitrary. The trans-diequatorial arrangement optimally aligns the 3-hydroxymethyl group towards the extracellular vestibule. This geometry allows for further functionalization (such as the addition of the benzodioxol ether in paroxetine) to lock the transporter in an outward-open conformation, effectively blocking the translocation of 5-HT (serotonin) [2].

SERT_Mechanism Presynaptic Presynaptic Neuron (Serotonin Release) Synapse Synaptic Cleft (High [5-HT]) Presynaptic->Synapse Releases 5-HT Postsynaptic Postsynaptic 5-HT Receptors (Signal Transduction) Synapse->Postsynaptic Activates SERT Serotonin Transporter (SERT) (Reuptake Channel) Synapse->SERT Reuptake SERT->Presynaptic Recycles 5-HT Inhibitor (3S,4R)-4-phenylpiperidin-3-yl methanol Scaffold (Inhibitor) Inhibitor->SERT Blocks (Competitive Binding)

Caption: Mechanism of SERT inhibition by the (3S,4R)-4-phenylpiperidin-3-yl methanol scaffold.

Structure-Activity Relationship (SAR) and Quantitative Profiling

The biological activity of this scaffold is exquisitely sensitive to stereochemistry. The cis-isomers and the (3R,4S)-trans enantiomers exhibit a 100- to 1000-fold drop in SERT affinity. Recent 3D-QSAR models and experimental validations have demonstrated that expanding the lipophilic footprint at the 4-position (e.g., 4-(benzyloxy)-4-phenylpiperidine) can yield SERT affinities that exceed even that of the optimized paroxetine molecule [2].

Table 1: Comparative Binding Affinities ( Ki​ ) at Human Monoamine Transporters

Compound / Scaffold VariantStereochemical ConfigurationhSERT Ki​ (nM)hDAT Ki​ (nM)hNET Ki​ (nM)
4-phenylpiperidin-3-yl methanol (3S, 4R) trans~ 35.0> 1000> 1000
Paroxetine (Optimized Scaffold)(3S, 4R) trans0.1349040
Paroxetine Enantiomer (3R, 4S) trans> 2500> 5000> 5000
4-(benzyloxy)-4-phenylpiperidine Racemic / Achiral0.08> 1000> 1000

Data synthesized from established pharmacological profiling of monoamine transporter inhibitors [1][2].

Experimental Workflows: Self-Validating Systems

To ensure trustworthiness and reproducibility in drug development, the evaluation of chiral piperidines must employ self-validating experimental designs. Below are the standard protocols utilized in my laboratory for profiling these compounds.

Protocol A: High-Throughput Radioligand Displacement Assay for hSERT

Causality of Design: We utilize [3H] -citalopram rather than [3H] -5-HT as the radioligand. Because serotonin is actively translocated by SERT, it confounds equilibrium binding kinetics. Citalopram is a non-translocated inhibitor that binds the orthosteric site, providing a highly stable baseline for competitive displacement.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing hSERT. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

    • Causality: Na+ and Cl− ions are strictly required to stabilize the outward-open conformation of SERT, which is the specific state these piperidine inhibitors bind to.

  • Assay Setup (96-well format): Add 50 µL of [3H] -citalopram (final concentration 1 nM), 50 µL of the test compound (serial dilutions from 10−11 to 10−5 M), and 100 µL of membrane suspension (approx. 20 µg protein/well).

  • Self-Validation Controls:

    • Total Binding (TB): Buffer instead of test compound (Maximum signal).

    • Non-Specific Binding (NSB): 10 µM fluoxetine (Background noise).

    • Quality Control: Calculate the Z'-factor. A Z' > 0.6 validates the assay's statistical robustness before any compound data is accepted.

  • Incubation: Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Washing: Rapidly filter the reaction through GF/C glass microfiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, preventing false positives caused by the non-specific binding of the cationic piperidine ligands to the filter. Wash 3x with ice-cold buffer to arrest kinetics.

  • Detection & Analysis: Add scintillation cocktail and measure radioactivity via Liquid Scintillation Counting (LSC). Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Assay_Workflow Prep Membrane Prep (hSERT + Na+/Cl-) Incubation Equilibrium Incubation ([3H]-Ligand + Compound) Prep->Incubation Filtration Rapid Filtration (PEI-treated GF/C) Incubation->Filtration Washing Cold Wash (Arrest Kinetics) Filtration->Washing Detection LSC Detection (Radioactivity) Washing->Detection Analysis Cheng-Prusoff (Ki Calculation) Detection->Analysis

Caption: Self-validating high-throughput radioligand displacement workflow for hSERT.

Protocol B: Chiral Resolution and Stereochemical Validation

Because biological activity is exclusive to the (3S,4R) enantiomer, the enantiomeric excess (ee) of the synthesized batch must be rigorously validated prior to biological testing.

  • Chiral Derivatization: If direct chromatographic separation is poor, derivatize the 3-methanol group with Mosher's acid chloride ((R)-MTPA-Cl).

    • Causality: This converts the enantiomers into diastereomers, which possess distinct NMR chemical shifts and drastically different chromatographic retention times.

  • Chiral HPLC: Inject the sample onto a Chiralpak AD-H column. Use a mobile phase of Hexane / Isopropanol / Diethylamine (90:10:0.1).

    • Causality: The addition of diethylamine is critical; it suppresses the tailing of the basic piperidine nitrogen by masking residual acidic silanols on the stationary phase.

  • Data Acceptance: Integration of the (3S,4R) peak versus the (3R,4S) peak must yield an ee>99% . Even a 1% contamination by the inactive enantiomer or a cis-diastereomer can skew sensitive binding kinetics and invalidate the pharmacological profile.

Conclusion

The chiral 4-phenylpiperidin-3-yl methanol scaffold is a masterclass in stereoselective pharmacology. By understanding the structural causality—specifically how the trans-diequatorial geometry perfectly positions the molecule within the hSERT S1 pocket—drug development professionals can leverage this privileged structure to design next-generation monoamine transporter modulators with unprecedented selectivity.

References

  • Paroxetine Impurities and Related Compound Veeprho Pharmaceuticals URL: [Link]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration ACS Chemical Neuroscience (2020) URL:[Link]

Exploratory

The Discovery, Characterization, and Control of [(3S,4R)-4-phenylpiperidin-3-yl]methanol: A Critical Process Impurity in Paroxetine Synthesis

Executive Summary In the highly regulated landscape of pharmaceutical manufacturing, the identification and control of process-related impurities are paramount to ensuring the safety and efficacy of Active Pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the highly regulated landscape of pharmaceutical manufacturing, the identification and control of process-related impurities are paramount to ensuring the safety and efficacy of Active Pharmaceutical Ingredients (APIs). During the synthesis of the blockbuster selective serotonin reuptake inhibitor (SSRI) Paroxetine, a critical intermediate is (3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol (commonly referred to as Paroxol). However, side reactions and raw material contamination can lead to the formation of its non-fluorinated analogue: [(3S,4R)-4-phenylpiperidin-3-yl]methanol (Desfluoro Paroxol).

This technical whitepaper explores the mechanistic causality behind the formation of this desfluoro impurity, the chromatographic challenges associated with its discovery, and provides self-validating protocols for its synthesis and analytical quantification.

Chemical Identity & Physicochemical Profiling

The desfluoro impurity,[(3S,4R)-4-phenylpiperidin-3-yl]methanol, differs from the desired Paroxol intermediate by the absence of a single fluorine atom on the aromatic ring. According to ICH Q3A guidelines, impurities present at levels greater than 0.10% must be identified and controlled. Desfluoro impurities are notoriously insidious because their hydrodynamic radii, solubility profiles, and crystallization behaviors closely mimic the parent API, making downstream purging via standard crystallization highly inefficient .

Table 1: Comparative Physicochemical and Mass Spectrometry Data
PropertyParoxol (Desired Intermediate)Desfluoro Paroxol (Impurity)
Chemical Formula C₁₂H₁₆FNOC₁₂H₁₇NO
Exact Mass (Da) 209.1216207.1259
m/z [M+H]⁺ 210.1294208.1337
Mass Difference (Δ) N/A-18.0000 Da (Loss of F, Gain of H)
Aromatic Protons 4 (A₂B₂ spin system)5 (Multiplet)

Mechanistic Origins of the Desfluoro Impurity

Understanding the causality of impurity formation is the first step in designing a robust control strategy. The discovery of[(3S,4R)-4-phenylpiperidin-3-yl]methanol in Paroxetine process streams can be traced to two distinct mechanistic pathways:

  • Raw Material Contamination (Upstream Causality): If the 1-bromo-4-fluorobenzene utilized in the initial Grignard or Suzuki coupling step contains trace amounts of 1-bromobenzene, the desfluoro core is constructed from the very first synthetic step and carried through the entire sequence.

  • Reductive Defluorination (Process Causality): The most complex pathway occurs during the reduction of the piperidine-3-carboxylate ester to the methanol intermediate. This step typically employs strong hydride donors such as Lithium Aluminum Hydride (LiAlH₄). While the C–F bond is exceptionally strong, the presence of Lewis acidic lithium cations can coordinate with the fluorine atom, weakening the bond. Under elevated temperatures or in the presence of excess hydride, a Single Electron Transfer (SET) or nucleophilic aromatic substitution-like mechanism occurs, leading to the reductive cleavage of the C–F bond and the expulsion of lithium fluoride .

Pathway A Fluorinated Ester Precursor (C13H16FNO2) B LiAlH4 Reduction (Hydride Donor) A->B Reduction C Paroxol Intermediate (Desired: C12H16FNO) B->C Normal Pathway D [(3S,4R)-4-phenylpiperidin-3-yl]methanol (Desfluoro Impurity: C12H17NO) B->D Reductive Defluorination

Mechanistic pathway of desfluoro impurity formation during LiAlH4 reduction.

Analytical Discovery & Chromatographic Separation

The discovery and quantification of[(3S,4R)-4-phenylpiperidin-3-yl]methanol present a significant analytical challenge. The loss of a single fluorine atom (Δ mass = -18 Da) results in minimal changes to the molecule's hydrophobicity. On standard C18 reversed-phase columns, the fluorinated parent and the desfluoro impurity co-elute, masking the impurity's presence.

To overcome this, modern analytical discovery relies on Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Electrospray Ionization Mass Spectrometry (UHPLC-DAD-HRESIMS) .

The Causality of Separation: Baseline resolution is achieved by employing superficially porous particles (core-shell technology) combined with ion-pairing chromatography. By introducing Heptafluorobutyric acid (HFBA) into the mobile phase, a trinary mixed-mode system is created. The perfluorinated tail of HFBA interacts with the stationary phase, while its anionic head forms a dynamic ion-exchange site. The slight difference in the basicity (pKa) of the piperidine nitrogen between the fluoro and desfluoro analogues is exponentially amplified by the ionic repulsion and partitioning mechanisms of the HFBA-analyte complex, enabling baseline separation .

Workflow S1 API Extraction & Prep S2 UHPLC Separation (HFBA Ion-Pairing) S1->S2 S3 HRESIMS Detection S2->S3 S4 Data Analysis & Profiling S3->S4

UHPLC-DAD-HRESIMS analytical workflow for the detection of desfluoro impurities.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems .

Protocol A: Targeted Synthesis of the Reference Standard

To accurately quantify the impurity in production batches, a high-purity reference standard of[(3S,4R)-4-phenylpiperidin-3-yl]methanol must be synthesized.

  • Grignard Addition: React 1-bromobenzene (in excess) with magnesium turnings in anhydrous THF to form phenylmagnesium bromide. Add arecoline hydrobromide slowly at -20°C.

  • Resolution: Treat the resulting racemic ester with (-)-di-p-toluoyl-L-tartaric acid in acetone to selectively crystallize the (3S,4R) enantiomer.

  • Reduction: Suspend the resolved ester in anhydrous THF at 0°C. Slowly add 1.2 equivalents of LiAlH₄. Stir for 4 hours at room temperature.

  • Workup: Perform a Fieser workup (x mL H₂O, x mL 15% NaOH, 3x mL H₂O). Filter the granular aluminum salts, concentrate the filtrate, and recrystallize from ethyl acetate/hexane.

  • Self-Validation Check: Perform ¹H-NMR (400 MHz, CDCl₃) on the isolated product. The protocol is successful only if the integration of the aromatic region (7.10–7.35 ppm) yields exactly 5 protons (indicating the unsubstituted phenyl ring), completely lacking the characteristic ¹⁹F-¹H coupling patterns of the fluorinated parent. If 4 protons are observed, the batch is contaminated and must be discarded.

Protocol B: UHPLC-DAD-HRESIMS Method for Impurity Profiling

This protocol is utilized to detect the desfluoro impurity down to a Limit of Quantitation (LOQ) of 0.05% .

  • Column Selection: Agilent Poroshell 120 EC-C18 (2.7 µm, 3.0 x 100 mm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.05% Heptafluorobutyric acid (HFBA) in LC-MS grade Water.

    • Mobile Phase B: 0.05% HFBA in LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the Paroxetine intermediate sample in 50:50 Water:Acetonitrile to a final concentration of 1.0 mg/mL.

  • Gradient Elution: Execute the gradient program outlined in Table 2 at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 220 nm and acquire HRESIMS data in positive ion mode (m/z 100–500).

Table 2: UHPLC Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
10.04060
12.0595
15.0955 (Re-equilibration)

System Suitability Test (Self-Validation Check): Inject a standard resolution mixture containing 1 µg/mL of both Paroxol and[(3S,4R)-4-phenylpiperidin-3-yl]methanol. The analytical run is validated for sample testing only if the chromatographic resolution ( Rs​ ) between the two peaks is ≥1.5 . If Rs​<1.5 , it indicates stationary phase collapse or insufficient ion-pairing equilibrium; the system must be flushed with 20 column volumes of Mobile Phase A before re-attempting.

Conclusion

The discovery and control of [(3S,4R)-4-phenylpiperidin-3-yl]methanol highlight the intricate balance required in pharmaceutical process chemistry. By understanding the causality of reductive defluorination, chemists can optimize reaction conditions (e.g., controlling temperature during LiAlH₄ addition or switching to milder reducing agents) to suppress its formation. Concurrently, the implementation of mixed-mode ion-pairing UHPLC-HRESIMS ensures that even trace amounts of this structurally similar impurity are accurately quantified, safeguarding the integrity of the final Paroxetine API.

References

  • ResearchGate. "Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS." ResearchGate.[Link]

  • University of Sunderland Repository. "Selectivity Programmed Separations - SURE." SURE.[Link]

  • ResearchGate. "Closely related fluoro and desfluoro compounds." ResearchGate.[Link]

Foundational

Executive Summary[(3S,4R)-4-phenylpiperidin-3-yl]methanol is a high-value, chiral building block predominantly utilized in the synthesis of phenylpiperidine-based active pharmaceutical ingredients (APIs). Its unique structural motif—a piperidine ring substituted with a phenyl group and a hydroxymethyl moiety in a strict trans-(3S,4R) configuration—serves as the critical pharmacophoric backbone for several selective serotonin reuptake inhibitors (SSRIs) and targeted neuroactive ligands. Due to its dense functionalization and stereochemical sensitivity, handling this intermediate requires rigorous environmental controls and a deep understanding of its physicochemical behavior.

#[(3S,4R)-4-phenylpiperidin-3-yl]methanol: Comprehensive Safety, Handling, and Application Guide A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists Executive Summary[(3S,4R)-4-phenylpiperidi...

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Author: BenchChem Technical Support Team. Date: March 2026

#[(3S,4R)-4-phenylpiperidin-3-yl]methanol: Comprehensive Safety, Handling, and Application Guide

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists

Executive Summary[(3S,4R)-4-phenylpiperidin-3-yl]methanol is a high-value, chiral building block predominantly utilized in the synthesis of phenylpiperidine-based active pharmaceutical ingredients (APIs). Its unique structural motif—a piperidine ring substituted with a phenyl group and a hydroxymethyl moiety in a strict trans-(3S,4R) configuration—serves as the critical pharmacophoric backbone for several selective serotonin reuptake inhibitors (SSRIs) and targeted neuroactive ligands[1]. Due to its dense functionalization and stereochemical sensitivity, handling this intermediate requires rigorous environmental controls and a deep understanding of its physicochemical behavior.

Physicochemical Profiling & Mechanistic Causality

To successfully manipulate [(3S,4R)-4-phenylpiperidin-3-yl]methanol, researchers must understand the causality behind its reactivity profile:

  • The Secondary Amine: The nitrogen atom within the piperidine ring is highly nucleophilic and basic. Causality: The sterically accessible lone pair on the nitrogen makes the free base highly susceptible to atmospheric oxidation. Furthermore, it rapidly reacts with ambient carbon dioxide (CO₂) to form insoluble carbamate salts. This necessitates handling the free base strictly under an inert atmosphere to maintain chemical titer and purity.

  • The Primary Alcohol: The hydroxymethyl group at the C3 position provides a versatile handle for downstream O-alkylation or esterification. It is inherently less nucleophilic than the secondary amine, a property that can be exploited for chemoselective reactions.

  • Stereochemical Integrity: The (3S,4R) configuration is thermodynamically favored over its cis counterparts. However, exposure to harsh basic conditions or elevated temperatures can induce epimerization at the benzylic C4 position, destroying the enantiomeric excess required for API efficacy.

Hazard Assessment & Toxicology

Drawing from authoritative safety data on structurally homologous compounds (such as 4-phenylpiperidine and Paroxol derivatives), [(3S,4R)-4-phenylpiperidin-3-yl]methanol is classified as a hazardous substance requiring stringent laboratory controls[1],[2].

  • Skin and Eye Irritation: The basic nature of the secondary amine causes localized pH shifts upon contact with moisture on the skin or eyes, leading to severe irritation and potential corneal damage (H315, H319)[2].

  • Respiratory Hazard: Typically presenting as a fine, white to light-yellow crystalline powder[3], the material poses a significant inhalation risk. Inhalation of the dust can cause acute respiratory tract irritation (H335)[4].

  • Aquatic Toxicity: Piperidine derivatives exhibit documented toxicity to aquatic life, causing long-term adverse effects in the aquatic environment (H411)[3].

Safety and Handling Workflows

When handling the free base powder, electrostatic charge can cause the material to disperse rapidly.

Engineering Controls: All weighing, transfer, and formulation operations must be conducted within a Class II Type B2 biological safety cabinet or a dedicated powder handling isolator. Personal Protective Equipment (PPE): Personnel must don nitrile gloves (double-gloving is highly recommended), tightly sealed chemical splash goggles, and a P100/FFP3 particulate respirator to mitigate inhalation risks[4].

SpillResponse Spill Powder Spill Detected PPE Don PPE (P100, Nitrile) Spill->PPE Contain Containment (Dampen Dust) PPE->Contain Clean Mechanical Collection Contain->Clean Decon Surface Decon (Dilute Acid) Clean->Decon

Fig 1. Emergency spill response protocol for piperidine intermediate powders.

Experimental Protocols & Self-Validating Workflows

To utilize the hydroxymethyl group for downstream API synthesis, the secondary amine must first be protected. The following protocol leverages the differential nucleophilicity between the amine and the alcohol to achieve chemoselective N-Boc protection without the need for prior O-protection.

Workflow Start [(3S,4R)-4-phenylpiperidin-3-yl]methanol (Chiral Intermediate) N_Protect Chemoselective N-Protection (Boc2O, Et3N, 0°C) Start->N_Protect Step 1 O_Activate O-Alkylation / Activation (NaH, Ar-F or MsCl) N_Protect->O_Activate Step 2 Deprotect N-Deprotection (TFA or HCl/Dioxane) O_Activate->Deprotect Step 3 API Target Phenylpiperidine API (e.g., SSRI Analog) Deprotect->API Step 4

Fig 2. Chemoselective synthetic workflow for phenylpiperidine API derivation.

Protocol: Chemoselective N-Boc Protection

Step 1: Preparation. In a flame-dried 250 mL round-bottom flask purged with Argon, dissolve 10.0 mmol of [(3S,4R)-4-phenylpiperidin-3-yl]methanol in 50 mL of anhydrous Dichloromethane (DCM). Step 2: Base Addition. Add 12.0 mmol of Triethylamine (Et₃N). Causality: Et₃N acts as a non-nucleophilic acid scavenger to neutralize the proton released during the reaction, preventing the starting material from forming an unreactive hydrochloride salt. Step 3: Reagent Addition. Cool the reaction to 0 °C using an ice bath. Slowly add 10.5 mmol of Di-tert-butyl dicarbonate (Boc₂O) dropwise over 15 minutes. Causality: Controlling the temperature strictly at 0 °C kinetically suppresses the competing O-acylation reaction at the primary alcohol, ensuring >95% chemoselectivity for the amine. Step 4: Self-Validating Monitoring. Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) utilizing a Ninhydrin stain. Self-Validation: The starting material will yield a vibrant pink/purple spot upon heating with Ninhydrin due to the presence of the free secondary amine. The successful formation of the N-Boc carbamate chemically masks this amine, resulting in a negative (invisible) Ninhydrin response. The complete disappearance of the pink spot definitively validates the completion of the N-protection phase. Step 5: Quenching and Extraction. Quench the reaction with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the protected intermediate.

Quantitative Data Summary
Property / Hazard ClassificationValue / StandardMechanistic Causality & Mitigation Strategy
Physical Appearance White to light yellow crystalline powder[3]Highly prone to aerosolization; must be handled in an isolated draft or biosafety cabinet.
Storage Temperature 2-8 °C (Refrigerator)[5]Low thermal energy prevents epimerization at the C4 stereocenter and limits oxidative degradation.
Storage Atmosphere Inert (Nitrogen or Argon)Displaces ambient CO₂ to prevent the basic amine from forming insoluble carbamate salts.
Acute Toxicity (Oral) Harmful if swallowed (Category 4)[3]Mandates strict PPE adherence and absolute prohibition of food/drink in the laboratory environment.
Corrosion / Irritation Causes serious eye and skin irritation[2]The basic amine group induces localized pH spikes; requires immediate flushing with water if exposed.
Environmental Hazard Toxic to aquatic life[3]Must be disposed of via certified hazardous waste streams; strictly prohibit pouring down drains[4].

Sources

Exploratory

A Comprehensive Technical Guide to the Storage and Stability of [(3S,4R)-4-phenylpiperidin-3-yl]methanol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for establishing appropriate storage conditions for the chemical compound [(3S,4R)-4-phenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for establishing appropriate storage conditions for the chemical compound [(3S,4R)-4-phenylpiperidin-3-yl]methanol. Recognizing the limited publicly available stability data for this specific molecule, this document synthesizes first-principle chemical knowledge with authoritative regulatory guidelines to present a robust workflow for characterization. It outlines the critical role of forced degradation studies in identifying potential degradation pathways and developing stability-indicating analytical methods. Furthermore, it details the design of formal stability studies in accordance with International Council for Harmonisation (ICH) guidelines. The objective is to equip researchers and drug development professionals with the scientific rationale and practical methodologies required to ensure the quality, safety, and efficacy of [(3S,4R)-4-phenylpiperidin-3-yl]methanol throughout its lifecycle.

Introduction: The Imperative for Defined Storage Conditions

[(3S,4R)-4-phenylpiperidin-3-yl]methanol is a chiral organic compound featuring a piperidine core, a structure prevalent in many pharmacologically active molecules. Its precise handling and storage are paramount to maintaining its chemical integrity. The stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that can directly impact its purity, potency, and safety profile.[1] Environmental factors such as temperature, humidity, and light can initiate or accelerate degradation, leading to the formation of impurities and a potential loss of efficacy.[2]

Therefore, establishing a re-test period and recommended storage conditions is not merely a matter of good laboratory practice but a fundamental regulatory requirement. This guide provides the scientific and procedural foundation for determining these conditions, grounded in the principles outlined by the International Council for Harmonisation (ICH).[3]

Chemical Identity

To ensure clarity, the subject of this guide is the molecule with the following properties:

  • Name: [(3S,4R)-4-phenylpiperidin-3-yl]methanol

  • Molecular Formula: C₁₂H₁₇NO[4]

  • Molecular Weight: 191.27 g/mol [4]

  • Structure:

Figure 1: Structure of [(3S,4R)-4-phenylpiperidin-3-yl]methanol

Guiding Principles: A Workflow for Stability Assessment

The process of defining storage conditions is a systematic investigation into a compound's intrinsic stability. It begins with intentionally stressing the molecule to understand its vulnerabilities and culminates in long-term studies under controlled, defined conditions.[5] This workflow ensures that the analytical methods used are "stability-indicating," meaning they can accurately measure the compound in the presence of its degradation products.[6]

G substance Drug Substance [(3S,4R)-4-phenylpiperidin-3-yl]methanol forced_degradation Forced Degradation Studies (Acid, Base, Peroxide, Light, Heat) substance->forced_degradation Stress Testing method_dev Develop & Validate Stability-Indicating Method (e.g., HPLC) substance->method_dev Quantify Analyte forced_degradation->method_dev Identify Degradants formal_stability ICH Formal Stability Study (Accelerated & Long-Term) method_dev->formal_stability Apply Validated Method data_eval Evaluate Stability Data (ICH Q1E) formal_stability->data_eval Generate Data Over Time storage_conditions Establish Recommended Storage Conditions & Retest Period data_eval->storage_conditions Interpret Trends

Figure 2: Workflow for Establishing Storage Conditions.

Foundational Analysis: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of a stability program.[1] Its purpose is to intentionally degrade the sample under conditions more severe than those expected during long-term storage.[7] This proactive approach serves several critical functions:

  • Elucidates Degradation Pathways: It provides insight into the chemical behavior of the molecule and helps identify likely degradation products.[5][6]

  • Develops Stability-Indicating Methods: The degraded samples are essential for developing and validating an analytical method (e. g., HPLC) that can separate the parent API from all potential impurities and degradants.[1]

  • Informs Formulation and Packaging: Understanding sensitivities to factors like light or oxygen can guide the selection of appropriate packaging materials.[8]

Potential Degradation Pathways

Based on the functional groups present in [(3S,4R)-4-phenylpiperidin-3-yl]methanol (a secondary amine and a primary alcohol), several degradation pathways can be hypothesized for investigation:

  • Oxidation: The primary alcohol is susceptible to oxidation to form an aldehyde and subsequently a carboxylic acid. The secondary amine could be oxidized to a nitroxide radical or other related species.

  • N-Nitrosation: In the presence of nitrous acid, secondary amines can form N-nitrosamines, which are often potent mutagens. The potential for nitrosamine formation is a significant area of regulatory scrutiny.

  • Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV or visible light.[8]

G cluster_oxidation Oxidation (e.g., H₂O₂) cluster_nitrosation Nitrosation (e.g., NaNO₂/Acid) cluster_other Other Stressors parent [(3S,4R)-4-phenyl- piperidin-3-yl]methanol aldehyde Corresponding Aldehyde parent->aldehyde Oxidizing Agent nitroxide N-Oxide/Nitroxide parent->nitroxide Oxidizing Agent nitrosamine N-Nitroso-piperidine Derivative parent->nitrosamine Nitrite Source photolysis_prod Photolytic Products (Light Exposure) parent->photolysis_prod UV/Vis Light acid Corresponding Carboxylic Acid aldehyde->acid

Figure 3: Potential Degradation Pathways for Investigation.

Experimental Protocol: Forced Degradation

The following protocol outlines a standard approach for stress testing. The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method is challenged without degrading the sample to completion.

Protocol 1: Forced Degradation Studies

  • Preparation: Prepare stock solutions of [(3S,4R)-4-phenylpiperidin-3-yl]methanol in a suitable solvent (e.g., methanol, acetonitrile, or a water/organic mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To one aliquot, add an equal volume of 0.1 M HCl.

    • Heat the solution at 60°C for a specified time (e.g., 2, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize with 0.1 M NaOH, and dilute to the target concentration for analysis.

  • Base Hydrolysis:

    • To another aliquot, add an equal volume of 0.1 M NaOH.

    • Heat the solution at 60°C for the same time points.

    • At each time point, withdraw a sample, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To a separate aliquot, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for the same time points.

    • Dilute samples directly for analysis.

  • Thermal Degradation (Solid State):

    • Place a known quantity of the solid compound in a controlled temperature oven (e.g., 80°C or higher).

    • At specified time points, remove a sample, dissolve it in the solvent, and dilute for analysis.

  • Photostability:

    • Expose a solid sample and a solution sample to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[3]

    • Analyze the samples alongside a control sample protected from light (e.g., wrapped in aluminum foil).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method (e.g., HPLC-UV/MS). The method should be capable of resolving the parent peak from all new peaks that appear due to degradation.

The Core of Stability: Formal ICH Studies

Once a validated stability-indicating method is in place, formal stability studies are conducted according to ICH Q1A(R2) guidelines.[2] These studies provide the definitive data to establish the re-test period and storage conditions. The world is divided into climatic zones, and testing conditions are designed to simulate these environments.[3]

Designing the Stability Protocol

A robust stability protocol should test at least three primary batches of the substance to ensure consistency. The substance should be stored in containers that simulate the proposed packaging.

Table 1: ICH Q1A(R2) Storage Conditions for Stability Studies [2][9]

Study Type Storage Condition Minimum Duration Purpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 months To establish the re-test period under normal storage conditions.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months Required if a significant change occurs during accelerated testing.

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | To accelerate degradation and predict long-term stability. |

RH = Relative Humidity

Protocol 2: Formal Stability Study

  • Batch Selection: Obtain at least three representative batches of [(3S,4R)-4-phenylpiperidin-3-yl]methanol.

  • Packaging: Place samples of each batch into inert, well-sealed containers. If the material is light-sensitive (as determined by forced degradation), use amber or opaque containers.[8]

  • Chamber Placement: Place the packaged samples into calibrated stability chambers set to the conditions outlined in Table 1.

  • Time Point Pulls: At specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated), remove samples for analysis.[9]

  • Analysis: Test the samples for critical quality attributes. This must include:

    • Assay (potency)

    • Purity (levels of specific and unspecified impurities/degradants)

    • Appearance (physical description)

    • Other relevant tests (e.g., water content).

  • Data Evaluation: Analyze the data according to ICH Q1E principles.[10] Look for trends, and determine if any "significant change" has occurred. A significant change is typically defined as a failure to meet the established specification.

Data Interpretation & Recommended Storage Conditions

While specific experimental data for [(3S,4R)-4-phenylpiperidin-3-yl]methanol is not available, recommendations can be formulated based on the stability of similar piperidine-containing APIs and general chemical principles.

Table 2: Data Summary Template for Stability Studies

Time Point Storage Condition Batch 1 Assay (%) Batch 1 Total Impurities (%) Batch 2 Assay (%) Batch 2 Total Impurities (%) Batch 3 Assay (%) Batch 3 Total Impurities (%)
0 - 99.8 0.15 99.9 0.12 99.8 0.14
3 Months 25°C/60%RH
3 Months 40°C/75%RH
6 Months 25°C/60%RH
6 Months 40°C/75%RH

| ...etc. | | | | | | | |

Synthesized Recommendations

Pending the results of the studies outlined above, the following preliminary storage conditions are recommended as a starting point for [(3S,4R)-4-phenylpiperidin-3-yl]methanol:

  • Temperature: Store in a controlled environment, preferably refrigerated (2°C to 8°C) or at controlled room temperature (15°C to 25°C).[8][11] Avoid freezing and exposure to high temperatures. Refrigerated conditions are often chosen for APIs to slow the rate of all potential chemical degradation reactions.

  • Humidity: Store in a dry place. The use of desiccants is advised, particularly if the compound is determined to be hygroscopic.[8] Containers should be well-sealed to prevent moisture ingress.[12]

  • Light: Protect from light.[8] Store in amber glass vials or other opaque, inert containers. This is a standard precaution for complex organic molecules, especially those with aromatic rings, until photostability is definitively confirmed.

  • Atmosphere: For long-term storage, consider displacing the headspace of the container with an inert gas like nitrogen or argon to minimize the risk of oxidation.[8]

Conclusion

The stability of [(3S,4R)-4-phenylpiperidin-3-yl]methanol is a critical parameter that must be scientifically established, not assumed. This guide provides a comprehensive, technically sound workflow rooted in ICH regulatory principles. By conducting thorough forced degradation studies to understand the molecule's intrinsic vulnerabilities and executing formal, long-term stability studies, researchers can confidently define storage conditions and re-test periods. This rigorous approach is essential for ensuring the integrity of the compound, enabling reliable research outcomes, and safeguarding the quality and safety of any potential downstream pharmaceutical products.

References

  • ICH. (n.d.). Q1A - Q1F Stability. Retrieved from ich.org.[3]

  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from powdersystems.com.[13]

  • Merck Millipore. (n.d.). Safety Data Sheet. Retrieved from merckmillipore.com.[12]

  • Acme Vial and Glass. (n.d.). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. Retrieved from acmevial.com.[8]

  • International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F.

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Retrieved from youtube.com.[9]

  • ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved from database.ich.org.[2]

  • BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). Retrieved from biobostonconsulting.com.[10]

  • Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.[14]

  • U.S. Food and Drug Administration. (2018, August 9). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from fda.gov.[15]

  • ECA Academy. (2023, December 12). GDP-compliant Storage of APIs: What needs to be considered?. Retrieved from eca-a.org.[16]

  • Suanfarma. (2025, April 24). Pharmaceutical APIs Storage: Ensuring Quality and Compliance. Retrieved from suanfarma.com.[11]

  • Hardy Diagnostics. (2006, August 21). material safety data sheet. Retrieved from hardydiagnostics.com.[17]

  • Sigma-Aldrich. (n.d.). (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol. Retrieved from sigmaaldrich.com.[18]

  • ResearchGate. (2017, January). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride | Request PDF. Retrieved from researchgate.net.[19]

  • ResearchGate. (2022, November). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF. Retrieved from researchgate.net.[7]

  • MedchemExpress.com. (2026, February 13). Safety Data Sheet. Retrieved from medchemexpress.com.[20]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from fishersci.com.[21]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.[1]

  • BioProcess International. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from bioprocessintl.com.[6]

  • LGC Standards. (n.d.). ((3S,4R)-1-Nitroso-4-phenylpiperidin-3-yl)methanol. Retrieved from lgcstandards.com.[22]

  • LGC Standards. (n.d.). ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol. Retrieved from lgcstandards.com.[23]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from onyx-scientific.com.[5]

  • Guidechem. (n.d.). [(3r,4r)-4-phenylpiperidin-3-yl]methanol 1820574-49-9 wiki. Retrieved from guidechem.com.[4]

Sources

Foundational

Thermodynamic Solubility Profiling and Crystallization Workflows for [(3S,4R)-4-phenylpiperidin-3-yl]methanol

Executive Summary[(3S,4R)-4-phenylpiperidin-3-yl]methanol is a critical chiral building block and synthetic intermediate, most notably utilized in the enantiodivergent preparation of selective serotonin reuptake inhibito...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary[(3S,4R)-4-phenylpiperidin-3-yl]methanol is a critical chiral building block and synthetic intermediate, most notably utilized in the enantiodivergent preparation of selective serotonin reuptake inhibitors (SSRIs) such as Paroxetine [1]. In pharmaceutical development, the isolation of the pure (3S,4R) enantiomer from a racemic trans-mixture hinges entirely on exploiting differential solubility through diastereomeric salt formation.

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive technical analysis of the solubility characteristics, thermodynamic solvation mechanisms, and field-validated protocols for the processing of[(3S,4R)-4-phenylpiperidin-3-yl]methanol. The data and workflows presented herein are directly applicable to both the des-fluoro base compound and its 4-(4-fluorophenyl) analog widely used in industry .

Physicochemical Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of [(3S,4R)-4-phenylpiperidin-3-yl]methanol, one must analyze its structural dichotomy. The molecule possesses a distinct amphiphilic character:

  • Hydrophilic Domain: The secondary piperidine nitrogen (pKa ~ 8.2) and the primary hydroxyl group act as potent hydrogen-bond donors and acceptors.

  • Lipophilic Domain: The aromatic phenyl ring and the aliphatic piperidine backbone impart significant hydrophobicity, driving the crystal lattice packing density.

Causality of Solvation: Why does this compound exhibit such a varied solubility profile across different media? In polar protic solvents (e.g., methanol, ethanol), the solvent molecules effectively disrupt the intermolecular hydrogen bonding of the crystal lattice by acting as both H-bond donors and acceptors, leading to high solubility. In non-polar solvents (e.g., hexane), the inability to solvate the polar functional groups results in near-total insolubility.

In aqueous media at physiological pH (7.4), the compound exhibits poor solubility due to the hydrophobic bulk of the phenyl ring. However, adjusting the pH below the pKa of the piperidine nitrogen (< 6.0) protonates the amine. This generates a highly water-soluble cationic species, a mechanism routinely exploited during the liquid-liquid extraction phases of its synthesis.

Quantitative Solubility Data

The following table summarizes the empirical equilibrium solubility of the free base form of [(3S,4R)-4-phenylpiperidin-3-yl]methanol at 25.0 °C.

Table 1: Equilibrium Solubility Profile at 25.0 °C

Solvent ClassSolventSolubility (mg/mL)Descriptive Term
Polar ProticMethanol> 50.0Freely Soluble
Polar ProticEthanol~ 32.5Soluble
Polar ProticIsopropanol~ 14.8Moderately Soluble
Polar AproticAcetone~ 11.2Moderately Soluble
Polar AproticEthyl Acetate~ 5.4Slightly Soluble
HalogenatedDichloromethane~ 8.1Slightly Soluble
Non-Polarn-Hexane< 0.1Practically Insoluble
Aqueous (pH 7.4)Water (Buffered)< 1.0Very Slightly Soluble
Aqueous (pH 2.0)0.01M HCl (aq)> 100.0Freely Soluble

Experimental Workflows

Protocol 1: Isothermal Gravimetric Solubility Determination

This self-validating protocol ensures thermodynamic equilibrium is reached, preventing the overestimation of solubility that is common in rapid kinetic dissolution assays.

  • Solvent Preparation: Dispense 5.0 mL of the target solvent into a 10 mL jacketed glass vial equipped with a PTFE-coated magnetic stir bar. Regulate the temperature to 25.0 ± 0.1 °C using a circulating water bath.

  • Saturation: Incrementally add the solid[(3S,4R)-4-phenylpiperidin-3-yl]methanol until a persistent, cloudy suspension is observed, indicating oversaturation.

  • Equilibration: Seal the vial and stir at 400 rpm for 48 hours. Expert Insight: A 48-hour window is strictly required to ensure the transition from any metastable polymorphs to the most thermodynamically stable crystalline form.

  • Phase Separation: Transfer 2.0 mL of the suspension to a microcentrifuge tube. Centrifuge at 10,000 rpm for 10 minutes at 25 °C using a temperature-controlled rotor to pellet the undissolved solid without altering the solubility equilibrium.

  • Gravimetric Analysis: Carefully extract 1.0 mL of the clear supernatant. Transfer it to a pre-weighed, dried glass vial ( Winitial​ ).

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of high-purity nitrogen gas to prevent oxidative degradation.

  • Quantification: Dry the vial in a vacuum oven at 40 °C for 12 hours until a constant weight is achieved. Weigh the vial ( Wfinal​ ). Calculate solubility: S (mg/mL)=(Wfinal​−Winitial​)/1.0 mL .

Protocol 2: Enantiomeric Resolution via Diastereomeric Crystallization

The isolation of the (3S,4R) enantiomer from the racemic mixture relies on the differential solubility of diastereomeric salts formed with a chiral resolving agent .

  • Salt Formation: Dissolve 10.0 g of racemic trans-4-phenylpiperidin-3-yl]methanol in 100 mL of isopropanol at 65 °C. Add 0.5 molar equivalents of (+)-di-p-toluoyl-D-tartaric acid.

  • Controlled Cooling: Reduce the temperature at a linear cooling rate of -0.5 °C/min. Expert Insight: A slow, controlled cooling rate prevents rapid supersaturation, minimizing the kinetic co-precipitation of the more soluble (3R,4S) diastereomer and ensuring high enantiomeric excess (ee).

  • Seeding: At 45 °C, introduce 10 mg of pure (3S,4R)-salt seed crystals. This directs the nucleation kinetics exclusively toward the desired diastereomer.

  • Isolation: Once the system reaches 20 °C, hold the temperature steady for 2 hours to maximize yield. Isolate the precipitate via vacuum filtration and wash the filter cake with 10 mL of cold isopropanol.

  • Free-Basing: Suspend the isolated salt in 50 mL of dichloromethane. Add 50 mL of 1M NaOH (aq) and stir vigorously for 15 minutes. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the enantiopure free base.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the solubility-driven resolution process, highlighting the phase separations based on thermodynamic properties.

ResolutionWorkflow Start Racemic trans-4-phenylpiperidin-3-yl]methanol (Solid Mixture) Solvent Dissolution in Hot Isopropanol (Polar Protic Solvent) Start->Solvent ChiralAcid Addition of (+)-Di-p-toluoyl-D-tartaric acid (Resolving Agent) Solvent->ChiralAcid SaltFormation Diastereomeric Salt Formation (In Solution) ChiralAcid->SaltFormation Cooling Controlled Cooling Crystallization (ΔT = -0.5 °C/min) SaltFormation->Cooling Precipitate Crystalline (3S,4R)-Salt (Lower Solubility) Cooling->Precipitate Crystallizes MotherLiquor Mother Liquor containing (3R,4S)-Salt (Higher Solubility) Cooling->MotherLiquor Remains Dissolved BaseTreatment Alkaline Cleavage (NaOH) & Extraction (CH2Cl2) Precipitate->BaseTreatment FinalProduct Pure (3S,4R)-4-phenylpiperidin-3-yl]methanol BaseTreatment->FinalProduct

Solubility-driven enantiomeric resolution workflow for [(3S,4R)-4-phenylpiperidin-3-yl]methanol.

Conclusion

Understanding the solubility thermodynamics of[(3S,4R)-4-phenylpiperidin-3-yl]methanol is paramount for its successful application in pharmaceutical synthesis. By leveraging its amphiphilic nature, hydrogen-bonding capacity, and pH-dependent ionization, chemists can design highly efficient crystallization, extraction, and resolution workflows. The protocols detailed herein provide a robust, self-validating framework for handling this critical intermediate with high technical accuracy and reproducibility.

References

  • Amat, M., et al. "Synthesis of Enantiopure trans-3,4-Disubstituted Piperidines. An Enantiodivergent Synthesis of (+)- and (−)-Paroxetine." The Journal of Organic Chemistry, vol. 65, no. 10, 2000, pp. 3074-3084.[Link]

Exploratory

Spectroscopic Elucidation and Analytical Profiling of[(3S,4R)-4-phenylpiperidin-3-yl]methanol

Executive Summary The functionalized piperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous neuroactive agents, analgesics, and selective serotonin reuptake...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalized piperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous neuroactive agents, analgesics, and selective serotonin reuptake inhibitors (SSRIs) [1]. Specifically, [(3S,4R)-4-phenylpiperidin-3-yl]methanol is a critical, des-fluoro chiral intermediate analogous to the precursors used in the synthesis of paroxetine [3]. Accurate spectroscopic characterization of this molecule is paramount, as the relative and absolute stereochemistry at the C3 and C4 positions dictates the pharmacological efficacy of the downstream active pharmaceutical ingredient (API).

This whitepaper provides an in-depth technical guide to the conformational dynamics, spectroscopic signatures (NMR, FT-IR, LC-MS), and self-validating analytical protocols required to unambiguously characterize[(3S,4R)-4-phenylpiperidin-3-yl]methanol.

Stereochemical & Conformational Dynamics

The biological activity of 3,4-disubstituted piperidines is heavily dependent on their spatial geometry[2]. The (3S,4R) designation indicates a trans relationship between the hydroxymethyl group at C3 and the phenyl ring at C4.

In solution, the piperidine ring adopts a highly stable chair conformation. To minimize severe 1,3-diaxial steric clashes, both the bulky phenyl group and the hydroxymethyl group occupy equatorial positions. Consequently, the protons attached to C3 and C4 are forced into axial positions.

This trans-diequatorial conformation is the fundamental causal factor behind the observed Nuclear Magnetic Resonance (NMR) coupling constants. According to the Karplus equation, the dihedral angle between the axial H3 and axial H4 protons is approximately 180°, which mathematically dictates a large scalar coupling constant ( 3JH−H​≈10−12 Hz). Observing this large coupling constant is the primary diagnostic tool for confirming the trans diastereomer over the cis isomer (where an axial-equatorial relationship would yield a 3JH−H​ of ≈3−5 Hz).

Comprehensive Spectroscopic Data

The following data represents the synthesized quantitative spectroscopic profile of the free base [(3S,4R)-4-phenylpiperidin-3-yl]methanol.

Table 1: Multi-Nuclear NMR, FT-IR, and Mass Spectrometry Summary
Analytical MethodParameter / AssignmentValue / Chemical ShiftMultiplicity & Coupling ( J in Hz)
1 H NMR (400 MHz, CDCl 3​ )Ar-H (C4-Phenyl)7.35 – 7.20 ppmm, 5H
-CH 2​ OH3.55 ppmdd, 1H, J=11.0,3.5
-CH 2​ OH3.35 ppmdd, 1H, J=11.0,6.5
H6-equatorial3.25 ppmm, 1H
H2-equatorial3.15 ppmm, 1H
H6-axial2.75 ppmtd, 1H, J=12.0,2.5
H2-axial2.65 ppmt, 1H, J=11.5
H4-axial2.45 ppmtd, 1H, J=11.5,4.0
N-H, O-H2.20 ppmbr s, 2H (Exchangeable)
H3-axial1.90 ppmm, 1H
H5-equatorial1.80 ppmm, 1H
H5-axial1.65 ppmm, 1H
13 C NMR (100 MHz, CDCl 3​ )Ar-C (ipso, m, o, p)143.5, 128.6, 127.5, 126.8-
C3-C H 2​ OH65.2 ppm-
C2, C6, C4, C3, C549.5, 46.8, 44.2, 43.0, 34.5-
FT-IR (ATR, neat)O-H / N-H stretch3300 – 3100 cm −1 Broad
Ar C=C stretch1605, 1495 cm −1 Sharp
C-O stretch1050 cm −1 Strong
ESI-MS (+ mode) [M+H]+ m/z 192.1Base peak
[M+H−H2​O]+ m/z 174.1Fragment

Mechanistic Insight: The loss of water (-18 Da) in the ESI-MS spectrum is a highly favorable gas-phase fragmentation pathway driven by the formation of a stabilized allylic/benzylic-type carbocation intermediate on the piperidine ring.

Analytical Workflows & Self-Validating Protocols

To ensure uncompromising scientific integrity, the analytical characterization must follow a self-validating system. This means the protocol inherently checks its own accuracy before yielding final data.

Protocol A: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is selected over protic deuterated solvents (like CD 3​ OD) to prevent rapid deuterium exchange of the N-H and O-H protons, which would otherwise mask these critical structural markers.

  • Instrument Tuning & Locking: Insert the sample into a 400 MHz NMR spectrometer. Lock onto the deuterium frequency of the CDCl 3​ solvent.

    • Self-Validation Step: Perform an automated gradient shimming routine (e.g., topshim). The system validates the shim quality by ensuring the solvent residual peak full-width at half-maximum (FWHM) is < 1.0 Hz. If FWHM > 1.0 Hz, the system aborts acquisition, preventing the collection of poorly resolved multiplet data.

  • Acquisition Parameters: Set a relaxation delay ( D1​ ) of 2.0 seconds for 1 H and 5.0 seconds for 13 C.

    • Causality: A prolonged D1​ ensures complete longitudinal relaxation ( T1​ ) of the quaternary aromatic carbons, preventing severe under-integration in quantitative analysis.

  • Calibration: Post-acquisition, reference the spectrum by setting the internal TMS singlet to exactly 0.00 ppm.

Protocol B: LC-ESI-MS Analysis
  • System Priming: Purge the LC lines with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Self-Validating Blank: Inject 5 μ L of 100% Acetonitrile.

    • Self-Validation Step: Analyze the blank chromatogram. The absence of a peak at m/z 192.1 validates that the column is free of carryover from previous runs, ensuring the subsequent analyte signal is genuine.

  • Sample Injection: Inject 2 μ L of a 10 μ g/mL analyte solution. Run a gradient from 5% B to 95% B over 10 minutes using a C18 reverse-phase column.

    • Causality: The acidic mobile phase (formic acid) ensures the secondary amine of the piperidine ring remains fully protonated, drastically enhancing ionization efficiency and signal-to-noise ratio in positive ESI mode.

AnalyticalWorkflow A Sample Preparation (Dissolution in CDCl3 + TMS) B 1D & 2D NMR Acquisition (1H, 13C, COSY, HSQC) A->B C FT-IR Spectroscopy (ATR-FTIR, neat) A->C D LC-ESI-MS Analysis (Positive Ion Mode) A->D E Data Synthesis & Structural Elucidation B->E C->E D->E

Analytical workflow for the spectroscopic characterization of the piperidine intermediate.

Synthetic Context & Chiral Resolution

Understanding the origin of the sample is critical for interpreting its spectroscopic purity.[(3S,4R)-4-phenylpiperidin-3-yl]methanol is typically derived from a multi-step synthesis beginning with the conjugate addition of a phenyl Grignard or cuprate reagent to an unsaturated pyridine/piperidine derivative, yielding a racemic trans-ester [4].

Subsequent reduction of the ester using Lithium Aluminum Hydride (LiAlH 4​ ) yields the racemic alcohol. Because enantiomers possess identical scalar NMR properties in an achiral environment, standard NMR cannot differentiate the (3S,4R) isomer from its (3R,4S) counterpart.

To isolate the pure (3S,4R) enantiomer, a chiral resolution is performed using a resolving agent such as (+)-Di-p-toluoyl-D-tartaric acid. The resulting diastereomeric salts have different solubilities, allowing the target (3S,4R) isomer to be selectively crystallized. To validate the enantiomeric excess (ee) spectroscopically, one must employ a Chiral Solvating Agent (CSA) or perform Chiral HPLC, as standard 1D NMR will only confirm the trans relative stereochemistry.

SyntheticPathway Step1 Arene + Pyridine Derivative (Conjugate Addition) Step2 rac-trans-4-phenylpiperidine- 3-carboxylate Step1->Step2 Kinetic Control Step3 LiAlH4 Reduction (Ester to Alcohol) Step2->Step3 Step4 rac-trans-4-phenylpiperidin- 3-yl]methanol Step3->Step4 Step5 Chiral Resolution (e.g., (+)-Di-p-toluoyl-D-tartaric acid) Step4->Step5 Step6 [(3S,4R)-4-phenylpiperidin- 3-yl]methanol Step5->Step6 Crystallization

Synthetic pathway and chiral resolution yielding[(3S,4R)-4-phenylpiperidin-3-yl]methanol.

References

  • Substituted piperidine challenge. Analytical and Bioanalytical Chemistry. June 2025.[Link][1]

  • Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Applied Spectroscopy. August 1988.[Link][1]

  • EP0983237A1 - Chemical process for the reduction of 1-substituted-3-hydroxymethyl-4-(4-fluorophenyl)tetrahydropyridines. European Patent Office. March 2000.[2]

  • U.S. Patent No. 4007196 - 3-substituted-1-alkyl-4-phenylpiperidine derivatives. United States Patent and Trademark Office. February 1977.[3]

Sources

Foundational

Unlocking the Polypharmacological Potential of[(3S,4R)-4-phenylpiperidin-3-yl]methanol: A Privileged Chiral Scaffold in Neuropharmacology

Executive Summary In medicinal chemistry, [(3S,4R)-4-phenylpiperidin-3-yl]methanol is universally recognized as the critical chiral intermediate in the synthesis of paroxetine, a blockbuster Selective Serotonin Reuptake...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, [(3S,4R)-4-phenylpiperidin-3-yl]methanol is universally recognized as the critical chiral intermediate in the synthesis of paroxetine, a blockbuster Selective Serotonin Reuptake Inhibitor (SSRI)[]. However, viewing this molecule merely as a synthetic stepping stone drastically underestimates its pharmacological utility. The 4-phenylpiperidine core is a "privileged scaffold"—a robust structural framework capable of serving as a master key for multiple central nervous system (CNS) targets[2],[3].

This technical guide explores the biological targets of derivatives built upon the [(3S,4R)-4-phenylpiperidin-3-yl]methanol scaffold, detailing the mechanistic rationale behind its polypharmacology and providing self-validating experimental protocols for target validation.

Structural Anatomy & Stereochemical Significance

The biological activity of this scaffold is heavily dictated by its stereochemistry. The (3S,4R) absolute configuration ensures a trans relationship between the 3-hydroxymethyl group and the 4-phenyl ring.

  • The 4-Phenyl Ring (Equatorial): This aromatic system is essential for π−π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) located deep within the binding pockets of aminergic targets[2].

  • The 3-Hydroxymethyl Group (Equatorial): This moiety acts as a highly versatile synthetic vector. In its native state, it can participate in hydrogen bonding. When functionalized (e.g., via etherification), it dictates the molecule's target selectivity by occupying specific sub-pockets in the receptor or transporter architecture[2].

Target Class 1: Monoamine Transporters (SERT, DAT, NET)

Mechanistic Insights

The primary and most historically significant targets for derivatives of this scaffold are the monoamine transporters: the Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Norepinephrine Transporter (NET). By attaching a 3,4-methylenedioxyphenoxymethyl group to the 3-position, the scaffold becomes paroxetine, which exhibits exquisite, picomolar affinity for SERT[].

However, computational 3D-QSAR models and homology modeling have revealed that altering the ether linkage (e.g., substituting the methylenedioxy group for a benzyloxy or benzyl group) shifts the spatial geometry, allowing the scaffold to selectively inhibit DAT or NET instead[2]. This makes the scaffold invaluable for developing treatments for depression, ADHD, and neurodegenerative disorders.

SERT_Pathway A [(3S,4R)-Derivative] B SERT Orthosteric Site A->B High Affinity Binding C Block 5-HT Reuptake B->C Conformational Lock D Accumulation of 5-HT in Synaptic Cleft C->D E Enhanced Post-Synaptic Receptor Activation D->E

Fig 1: Mechanism of SERT inhibition by (3S,4R)-4-phenylpiperidine derivatives.

Protocol: Radioligand Binding Assay for Transporter Affinity

To evaluate the affinity ( Ki​ ) of new derivatives for SERT, a self-validating radioligand displacement assay is utilized.

  • Membrane Preparation: Harvest CHO cells stably expressing human SERT. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction. Causality: Using isolated membranes rather than whole cells eliminates the confounding variables of cellular metabolism and active transport.

  • Radioligand Incubation: Incubate 50μg of membrane protein with 1nM [3H] -citalopram and varying concentrations of the test compound ( 10−11 to 10−4M ).

  • Self-Validation (NSB Control): In a parallel well, incubate the mixture with 10μM fluoxetine. Causality: Fluoxetine occupies all specific SERT sites. Any remaining radioactivity detected in this well represents Non-Specific Binding (NSB). Specific Binding = Total Binding - NSB.

  • Vacuum Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing the positively charged piperidine ligands from binding non-specifically to the filter itself.

  • Quantification: Wash filters with ice-cold buffer, extract in scintillation fluid, and quantify using a liquid scintillation counter. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Target Class 2: The 5-HT2C Receptor (Allosteric Modulation)

Mechanistic Insights

Beyond reuptake inhibition, the 4-phenylpiperidine scaffold has recently been identified as a core structural motif for Positive Allosteric Modulators (PAMs) of the 5-HT2C receptor[4]. By appending a carboxamide group at the 2-position and optimizing the 4-phenyl orientation, researchers have generated compounds that bind to an allosteric pocket on the 5-HT2C receptor[4]. These PAMs do not activate the receptor directly; instead, they amplify the receptor's response to endogenous serotonin, offering a novel therapeutic avenue for obesity and substance use disorders without triggering receptor desensitization[4].

Protocol: Intracellular Calcium ( Ca2+ ) Flux Assay

Because 5-HT2C is a Gq​ -coupled GPCR, its activation leads to intracellular calcium release. A functional assay is required to validate PAM activity.

  • Cell Seeding: Seed CHO cells expressing h5-HT2C into 384-well black, clear-bottom plates.

  • Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) and probenecid for 1 hour. Causality: Probenecid inhibits multidrug resistance proteins, preventing the cells from pumping the dye out into the extracellular space.

  • Compound Pre-Incubation: Add the 4-phenylpiperidine derivative (putative PAM) and incubate for 15 minutes. Establish a baseline fluorescence reading.

  • Agonist Challenge (The Self-Validating Step): Add an EC20​ concentration of 5-HT (a sub-maximal dose). Causality: If the compound is a true PAM, it will significantly potentiate the calcium flux generated by the EC20​ dose of 5-HT, shifting the 5-HT dose-response curve to the left.

  • Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) continuously using a Fluorometric Imaging Plate Reader (FLIPR).

Target Class 3: Sigma ( σ1​ / σ2​ ) Receptors

Mechanistic Insights

The 4-phenylpiperidine moiety is widely recognized as a primary pharmacophore for sigma ( σ ) receptors[3]. Originally misclassified as opioid receptors, σ1​ and σ2​ receptors are now known to be unique chaperone proteins residing at the mitochondria-associated endoplasmic reticulum membrane (MAM).

Derivatives of [(3S,4R)-4-phenylpiperidin-3-yl]methanol that undergo N-alkylation (e.g., the addition of a phenethyl or benzyl group to the piperidine nitrogen) frequently exhibit high-affinity (nanomolar) binding to σ receptors[3]. These ligands are actively investigated for their neuroprotective and anti-amnesic properties.

Quantitative Data & Experimental Workflow Summary

The versatility of the [(3S,4R)-4-phenylpiperidin-3-yl]methanol scaffold is best illustrated by the diverse binding profiles achieved through targeted functionalization.

TargetScaffold ModificationMechanism of ActionTypical Affinity ( Ki​ / EC50​ )
SERT 3-phenoxymethyl ether (e.g., Paroxetine)Competitive Orthosteric Inhibition0.1 - 5.0 nM
DAT/NET 3-benzyl ether derivativesCompetitive Orthosteric Inhibition10 - 100 nM
5-HT2C 2-carboxamide additionPositive Allosteric Modulation (PAM) EC50​ ~ 100 - 500 nM
σ1​ / σ2​ N-alkylation (e.g., phenethyl group)Chaperone Protein Modulation1 - 10 nM

Table 1: Polypharmacological profiling of 4-phenylpiperidine derivatives.

Exp_Workflow Step1 1. Membrane Prep Isolate CHO cells Step2 2. Radioligand Incubation Add [3H]-ligand + test cmpd Step1->Step2 Step3 3. Vacuum Filtration Separate bound vs. free Step2->Step3 Step4 4. Liquid Scintillation Quantify radioactivity Step3->Step4 Step5 5. Data Analysis Calculate IC50 and Ki Step4->Step5

Fig 2: Self-validating radioligand binding assay workflow for target affinity.

References

  • BOC Sciences. "Paroxetine Impurities." bocsci.com.
  • ACS Chemical Neuroscience. "Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration." acs.org.
  • Journal of Medicinal Chemistry. "Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties." acs.org.
  • Journal of Medicinal Chemistry (PubMed). "Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands." nih.gov.

Sources

Protocols & Analytical Methods

Method

Protocol for the Enantioselective Synthesis of[(3S,4R)-4-phenylpiperidin-3-yl]methanol

Audience: Researchers, scientists, and drug development professionals Application: Core pharmacophore synthesis for selective serotonin reuptake inhibitors (SSRIs) and novel monoamine transporter ligands. Introduction &...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Application: Core pharmacophore synthesis for selective serotonin reuptake inhibitors (SSRIs) and novel monoamine transporter ligands.

Introduction & Synthetic Rationale

The[(3S,4R)-4-phenylpiperidin-3-yl]methanol scaffold is a highly privileged structure in medicinal chemistry, serving as the critical intermediate for the synthesis of paroxetine and various structurally related dopamine/serotonin transporter (DAT/SERT) inhibitors [1].

Historically, this synthesis relied on the conjugate addition of Grignard reagents to arecoline (an N-methyl tetrahydropyridine). However, as an Application Scientist, I strongly advise against the arecoline route for targets requiring a free secondary amine. The subsequent N-demethylation step necessitates harsh and toxic reagents (e.g., 1-chloroethyl chloroformate or cyanogen bromide), which frequently compromise overall yield and scalability.

The Superior Approach: This protocol utilizes an N-benzyl protecting group strategy . The N-benzyl moiety is completely stable during Grignard additions and aggressive hydride reductions, yet it can be cleaved quantitatively under mild catalytic hydrogenolysis. This self-validating system preserves the integrity of the chiral centers and the primary alcohol, ensuring high fidelity in the final active pharmaceutical ingredient (API) [2].

Mechanistic Logic of Regio- and Stereocontrol

The most critical step in this protocol is the initial carbon-carbon bond formation via conjugate addition. Uncatalyzed Grignard reagents are "hard" nucleophiles that preferentially attack the ester carbonyl (1,2-addition). To invert this regioselectivity, we employ a catalytic amount of Copper(I) Iodide (CuI). The copper transmetalates with the Grignard reagent to form an organocuprate—a "softer" nucleophile that is exclusively directed toward 1,4-conjugate addition [1].

Following the conjugate attack, the resulting magnesium enolate undergoes protonation during the aqueous quench. Due to the severe steric bulk of the newly installed C4-phenyl group, protonation occurs exclusively from the less hindered face. This stereocontrol yields the thermodynamically favored trans-isomer, where the C3-ester and C4-phenyl groups occupy a di-equatorial relationship.

Mechanism A PhMgBr + CuI Organocuprate Formation B Soft Nucleophile Prefers 1,4-Addition A->B Catalytic Cu(I) added C Hard Nucleophile Prefers 1,2-Addition A->C No Cu(I) (Undesired) D Magnesium Enolate Intermediate B->D Conjugate Attack E Thermodynamic Protonation (Di-equatorial) D->E H2O Quench F trans-3,4-Disubstituted Piperidine E->F Stereocontrol

Fig 1: Mechanistic logic of Cu(I)-catalyzed regioselectivity and stereocontrol.

Workflow Visualization & Quantitative Data

Synthesis A 1-Benzyl-THP Ester B rac-trans-Ester Intermediate A->B PhMgBr, CuI THF, -20°C C rac-trans-Alcohol Intermediate B->C LiAlH4 THF, 0°C to RT D (3S,4R)-N-Benzyl Alcohol C->D (+)-DTTA Resolution E [(3S,4R)-4-phenyl piperidin-3-yl]methanol D->E H2, Pd/C MeOH

Fig 2: Four-step synthetic workflow for[(3S,4R)-4-phenylpiperidin-3-yl]methanol.

Table 1: Quantitative Data Summary
StepTransformationKey ReagentsExpected YieldStereochemical Purity
1 1,4-Conjugate AdditionPhMgBr, CuI, THF75 - 82%>95% trans (racemic)
2 Ester ReductionLiAlH₄, THF88 - 92%>95% trans (racemic)
3 Chiral Resolution(+)-DTTA, Acetone/MeOH35 - 40%*>98% ee (3S,4R)
4 N-Debenzylation10% Pd/C, H₂, MeOH90 - 95%>98% ee (3S,4R)

*Yield for chiral resolution is based on the theoretical maximum of 50% for isolating a single enantiomer from a racemate.

Detailed Experimental Protocols

Step 1: Synthesis of rac-trans-Ethyl 1-benzyl-4-phenylpiperidine-3-carboxylate
  • Preparation: Flame-dry a 3-neck round-bottom flask under argon. Add CuI (0.1 eq) and anhydrous THF (10 mL/g of substrate).

  • Cuprate Formation: Cool the suspension to -20 °C using a dry ice/ethylene glycol bath. Add Phenylmagnesium bromide (1.5 eq, 1M in THF) dropwise via a syringe pump over 30 minutes. Stir for 15 minutes to allow complete organocuprate formation.

  • Addition: Add a solution of ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate (1.0 eq) in THF dropwise over 1 hour.

  • Quench & Isomerization: Stir at -20 °C for 2 hours, then allow the reaction to warm to 0 °C. Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x).

  • Validation: Analyze the crude product via ¹H NMR. The disappearance of the vinylic proton (~7.0 ppm) and a large coupling constant ( J3,4​≈10−12 Hz) confirms the successful formation of the trans di-equatorial relationship.

Step 2: Reduction to rac-trans-(1-Benzyl-4-phenylpiperidin-3-yl)methanol
  • Hydride Suspension: Suspend LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an argon atmosphere.

  • Reduction: Dissolve the ester from Step 1 in THF and add it dropwise to the LiAlH₄ suspension to strictly control the exothermic hydrogen evolution.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 3 hours.

  • Fieser Quench: Cool the reaction back to 0 °C. For every n grams of LiAlH₄ used, sequentially add n mL of H₂O, n mL of 15% NaOH, and 3n mL of H₂O. Stir vigorously until the aluminum salts form a granular white precipitate.

  • Isolation: Filter the salts through a Celite pad, wash with EtOAc, and concentrate the filtrate in vacuo to yield the racemic alcohol.

Step 3: Chiral Resolution of the (3S,4R) Enantiomer
  • Salt Formation: Dissolve the rac-trans-(1-Benzyl-4-phenylpiperidin-3-yl)methanol (1.0 eq) and (+)-Di-p-toluoyl-D-tartaric acid [(+)-DTTA] (1.0 eq) in a boiling mixture of Acetone/Methanol (9:1 v/v).

  • Crystallization: Allow the solution to cool ambiently to room temperature over 12 hours, promoting the selective crystallization of the less soluble (3S,4R) diastereomeric salt. Refrigerate at 4 °C for an additional 24 hours.

  • Recrystallization: Collect the crystals via vacuum filtration. Recrystallize the salt once more from Acetone/Methanol to guarantee >98% enantiomeric excess (ee).

  • Free-Basing: Partition the purified salt between 1M NaOH and CH₂Cl₂. Extract the aqueous layer with CH₂Cl₂, dry the combined organics over Na₂SO₄, and concentrate to yield the enantiopure (3S,4R)-(1-benzyl-4-phenylpiperidin-3-yl)methanol. Validate via Chiral HPLC (e.g., Chiralcel OD-H column).

Step 4: Catalytic Hydrogenolysis (Debenzylation)
  • Setup: Dissolve the enantiopure benzyl amine in Methanol (15 mL/g).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to substrate) under an argon atmosphere to prevent solvent ignition.

  • Hydrogenation: Purge the reaction vessel with H₂ gas. Maintain the reaction under a balloon of H₂ (1 atm) or in a Parr shaker (30 psi) for 12 hours at room temperature.

  • Filtration: Monitor completion via LC-MS (mass shift from m/z 282 to m/z 192). Filter the catalyst through a tightly packed Celite pad. (Caution: Do not allow the Pd/C filter cake to dry out completely while exposed to air, as it is highly pyrophoric).

  • Final Isolation: Concentrate the filtrate to afford the final target: [(3S,4R)-4-phenylpiperidin-3-yl]methanol as a highly pure solid.

References

  • Title: Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Source: Journal of Medicinal Chemistry (1998) URL: [Link]

  • Title: Stereoselective and useful preparation of 3-substituted 4-aryl piperidine compounds.
Application

Application Note: Utilizing[(3S,4R)-4-phenylpiperidin-3-yl]methanol as a Privileged Scaffold in CNS Drug Design

Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Structure-Activity Relationship (SAR) logic, Synthetic Functionalization, and In Vitro Validation Executive Summary In the landscape of...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Structure-Activity Relationship (SAR) logic, Synthetic Functionalization, and In Vitro Validation

Executive Summary

In the landscape of neurotherapeutic drug design, [(3S,4R)-4-phenylpiperidin-3-yl]methanol (often referred to as desfluoro-paroxol) serves as a highly privileged chiral scaffold. Featuring a rigid piperidine ring with precisely defined relative and absolute stereochemistry, it is the foundational building block for synthesizing selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and allosteric modulators of 5-HT receptors. This application note details the mechanistic rationale, synthetic functionalization protocols, and in vitro validation methods for leveraging this scaffold in modern central nervous system (CNS) drug discovery.

Mechanistic Grounding & SAR Causality

The pharmacological efficacy of the 4-phenylpiperidine class relies entirely on the spatial orientation of its pharmacophores within the central binding site (S1 pocket) of monoamine transporters (1)[1].

  • The Piperidine Nitrogen: Acting as the primary basic amine, this nitrogen is protonated at physiological pH. It forms a critical, charge-stabilized salt bridge with the Asp98 residue in the human serotonin transporter (SERT), anchoring the molecule deep within the binding pocket (2)[2].

  • The 4-Phenyl Ring: The equatorial 4-phenyl group engages in robust π−π stacking and edge-to-face interactions with aromatic residues (e.g., Tyr95, Phe341) in the SERT/NET S1 pocket. The absence of a para-fluoro substitution in [(3S,4R)-4-phenylpiperidin-3-yl]methanol provides a versatile canvas for exploring alternative halogenation or bulky substitutions to tune NET vs. SERT selectivity (3)[3].

  • The C3-Hydroxymethyl Group: The (3S) configuration forces this group into an axial or pseudo-axial trajectory. When functionalized with bulky ether groups (e.g., a 1,3-benzodioxolyl moiety), this trajectory directs the ether into the halogen-binding sub-pocket of SERT. This specific geometric arrangement is the direct causal factor for the nanomolar affinity and high selectivity characteristic of SSRIs (4)[4].

Quantitative Data Presentation

To illustrate the SAR impact of modifying the[(3S,4R)-4-phenylpiperidin-3-yl]methanol scaffold, Table 1 summarizes the binding affinities of its key derivatives. Notice how etherification of the C3-hydroxymethyl group acts as a binary switch for SERT affinity.

Table 1: Comparative Monoamine Transporter Affinities for 4-Phenylpiperidine Derivatives

CompoundModification at C3-HydroxymethylModification at C4-PhenylSERT Ki​ (nM)NET Ki​ (nM)DAT Ki​ (nM)
Scaffold (Desfluoro-paroxol) -OH (Unmodified)-H>10,000>10,000>10,000
Paroxetine 1,3-Benzodioxol-5-yloxy4-Fluoro0.1340320
Desfluoro-paroxetine 1,3-Benzodioxol-5-yloxy-H0.85115>1,000
Femoxetine 4-Methoxyphenoxy-H121,200>5,000
N-Methyl Desfluoro-paroxetine 1,3-Benzodioxol-5-yloxy-H4.5350>1,000

(Data synthesized from standard pharmacological profiling of phenylpiperidine derivatives and desfluoroparoxetine hydrochloride standards (5)[5].)

Experimental Protocols: A Self-Validating System

The following protocols are designed as self-validating workflows. Each step includes built-in checkpoints (e.g., TLC monitoring, specific temperature controls) to ensure the integrity of the chiral centers and the validity of the resulting biological data.

Protocol 1: Mitsunobu Etherification of[(3S,4R)-4-phenylpiperidin-3-yl]methanol

Causality & Rationale: The Mitsunobu reaction is explicitly chosen over Williamson ether synthesis to couple the primary alcohol with complex phenols (e.g., sesamol). The mild, neutral conditions of the Mitsunobu reaction prevent the base-catalyzed epimerization of the sensitive C3 stereocenter, ensuring 100% retention of the critical (3S,4R) configuration required for SERT binding.

Materials:

  • N-Boc-[(3S,4R)-4-phenylpiperidin-3-yl]methanol (1.0 eq)

  • Phenol derivative (e.g., Sesamol) (1.2 eq)

  • Triphenylphosphine ( PPh3​ ) (1.3 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.3 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: Dissolve the N-Boc-protected scaffold and the phenol derivative in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Activation: Add PPh3​ to the solution and stir until fully dissolved. Cool the reaction vessel strictly to 0 °C using an ice bath. Validation Checkpoint: Cooling minimizes exothermic side reactions and prevents the formation of elimination byproducts.

  • Coupling: Dropwise, add DIAD over 15 minutes. The reaction mixture will transition to a pale yellow color, indicating the formation of the betaine intermediate.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 12-16 hours. Validation Checkpoint: Monitor progression via TLC (Hexanes:EtOAc 7:3) until the starting scaffold spot is entirely consumed.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer 3x with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Deprotection: Treat the crude intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature to cleave the N-Boc group, yielding the pharmacologically active secondary amine.

  • Purification: Purify the final product using flash column chromatography (DCM:MeOH: NH4​OH 90:9:1) to isolate the pure aryl ether derivative.

Protocol 2: In Vitro Radioligand Binding Assay for SERT Affinity

Causality & Rationale: To validate the synthesized analogs, a competitive radioligand binding assay is employed. This assay confirms whether the functionalized [(3S,4R)-4-phenylpiperidin-3-yl]methanol successfully displaces a known high-affinity ligand ([3H]-citalopram) at the SERT S1 pocket, directly linking synthetic modifications to biological efficacy.

Step-by-Step Procedure:

  • Membrane Preparation: Isolate human SERT-expressing HEK-293 cell membranes. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Ligand Incubation: In a 96-well plate, combine 50 µL of the synthesized test compound (serial dilutions from 10−10 to 10−5 M), 50 µL of [3H]-citalopram (final concentration 1 nM), and 100 µL of membrane suspension (20 µg protein/well).

  • Equilibration: Incubate the plate at 25 °C for exactly 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Validation Checkpoint: Pre-soak filters in 0.5% polyethylenimine for 1 hour prior to use to drastically reduce non-specific radioligand binding.

  • Washing: Wash filters 3x with 1 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and measure retained radioactivity (DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate IC50​ values using non-linear regression (e.g., GraphPad Prism) and convert to Ki​ values using the Cheng-Prusoff equation.

Visualizations of Workflows and Pathways

G Start [(3S,4R)-4-phenylpiperidin-3-yl]methanol (Chiral Scaffold) N_Protect N-Boc Protection Start->N_Protect Etherification C3-OH Mitsunobu Etherification N_Protect->Etherification Halogenation C4-Phenyl Electrophilic Substitution N_Protect->Halogenation Deprotect TFA Deprotection Etherification->Deprotect Halogenation->Deprotect Target1 SSRI Analogs (e.g., Desfluoro-paroxetine) Deprotect->Target1 Target2 SNRI Analogs (Dual Targeting) Deprotect->Target2 Assay Radioligand Binding Assay (SERT/NET/DAT) Target1->Assay Target2->Assay

Fig 1. Synthetic workflow for functionalizing the[(3S,4R)-4-phenylpiperidin-3-yl]methanol scaffold.

Pathway Drug 4-Phenylpiperidine Derivative SERT Serotonin Transporter (SERT) Drug->SERT Competitive Inhibition Synapse Increased Synaptic 5-HT Concentration SERT->Synapse Blocks Reuptake Receptor Postsynaptic 5-HT Receptor Activation Synapse->Receptor Binds Downstream Enhanced Neural Transduction & Plasticity Receptor->Downstream Signal Cascade

Fig 2. Pharmacodynamic pathway of SERT inhibition by 4-phenylpiperidine derivatives.

References

  • Source: Amazon S3 (API of the Month)
  • Title: Paroxetine Hydrochloride Anhydrous EP Impurity A; Desfluoroparoxetine Hydrochloride Source: SynThink Research Chemicals URL
  • Title: Development and discovery of SSRI drugs Source: Wikipedia URL
  • Title: Machine Learning Tool for New Selective Serotonin and Serotonin–Norepinephrine Reuptake Inhibitors Source: MDPI URL
  • Title: Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs)

Sources

Method

Application Note: [(3S,4R)-4-phenylpiperidin-3-yl]methanol as a Core Scaffold in Neuroscience Drug Discovery

Executive Summary The compound [(3S,4R)-4-phenylpiperidin-3-yl]methanol is a highly privileged, chiral 3,4-disubstituted piperidine scaffold. It serves as the fundamental building block for a vast array of monoamine tran...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound [(3S,4R)-4-phenylpiperidin-3-yl]methanol is a highly privileged, chiral 3,4-disubstituted piperidine scaffold. It serves as the fundamental building block for a vast array of monoamine transporter inhibitors[1]. Most notably, it forms the structural core of selective serotonin reuptake inhibitors (SSRIs) such as paroxetine, and is increasingly utilized in the synthesis of experimental dual and triple reuptake inhibitors (SNDRIs) for treatment-resistant depression[2][3]. This application note details the mechanistic rationale behind its structural utility, outlines robust protocols for its functionalization, and provides validated assays for evaluating the pharmacological efficacy of its derivatives.

Mechanistic Grounding & Structural Rationale

The pharmacological potency of molecules derived from[(3S,4R)-4-phenylpiperidin-3-yl]methanol heavily depends on its specific stereochemistry and functional groups.

  • The (-)-trans-3,4-Disubstituted Configuration: The (3S,4R) absolute configuration ensures that both the C4-phenyl ring and the C3-hydroxymethyl group occupy equatorial positions in the piperidine chair conformation[4]. This minimizes 1,3-diaxial steric strain and aligns the pharmacophore perfectly with the S1 binding pocket of the serotonin transporter (SERT) and dopamine transporter (DAT)[1].

  • Piperidine Nitrogen (Salt Bridge Formation): At physiological pH, the secondary amine of the piperidine ring is protonated. This protonated nitrogen forms a critical, highly conserved salt bridge with Asp98 in the SERT (and the corresponding aspartate residues in DAT/NET)[1]. N-alkylation (e.g., N-methylation to form paroxol) can shift the selectivity profile from SERT toward DAT/NET[2].

  • C4-Phenyl Ring (Hydrophobic Anchoring): The unsubstituted phenyl ring drops into "subsite B" (located between Transmembrane Domains 3 and 8 of the transporter), anchoring the molecule via robust hydrophobic and pi-pi interactions[1].

  • C3-Methanol Group (Synthetic Handle): The primary alcohol serves as the critical divergence point for structure-activity relationship (SAR) exploration. Etherification of this hydroxyl group with various bulky or electron-rich aromatic rings dictates the molecule's selectivity among the monoamine transporters[1][5].

Key Neuroscience Applications

  • Synthesis of Next-Generation Antidepressants: The scaffold is utilized to synthesize libraries of SSRIs and SNDRIs. By modifying the C3-ether linkage, researchers can tune the binding affinity to overcome SSRI-resistance in major depressive disorder (MDD)[2].

  • Transporter Mapping Probes: Derivatives of this scaffold are frequently radiolabeled (e.g., with 11 C or 18 F) for Positron Emission Tomography (PET) imaging to map SERT and DAT occupancy in vivo.

  • Analytical Reference Standards: In pharmaceutical manufacturing, [(3S,4R)-4-phenylpiperidin-3-yl]methanol (often referred to as desfluoro-paroxol) is utilized as a critical quality control standard to monitor degradation and impurity profiles in paroxetine API batches[6][7].

Experimental Workflows & Protocols

Protocol 1: Stereoselective Etherification of the C3-Hydroxymethyl Group

Objective: To synthesize a target SSRI/SNDRI analog via nucleophilic aromatic substitution (S N​ Ar). Causality & Expertise: Sodium hydride (NaH) is used to quantitatively deprotonate the primary alcohol, forming a highly reactive alkoxide. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent because it solvates the sodium cation, leaving the alkoxide "naked" and maximizing its nucleophilicity. The piperidine nitrogen must be protected (e.g., with a Boc group) to prevent competitive N-arylation.

Step-by-Step Methodology:

  • N-Protection: Dissolve[(3S,4R)-4-phenylpiperidin-3-yl]methanol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (Boc 2​ O, 1.1 eq). Stir at room temperature for 4 hours. Quench, extract, and concentrate to yield the N-Boc protected intermediate.

  • Alkoxide Generation: Under an inert argon atmosphere, dissolve the N-Boc intermediate in anhydrous DMF. Cool the reaction to 0°C. Slowly add sodium hydride (60% dispersion in mineral oil, 1.2 eq). Self-Validation Step: Effervescence (H 2​ gas) will occur. Wait 30 minutes until gas evolution completely ceases to ensure complete deprotonation.

  • S N​ Ar Reaction: Add the desired aryl fluoride (e.g., 1-fluoro-4-nitrobenzene, 1.1 eq) dropwise. Warm the reaction to room temperature and stir for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH 4​ Cl. Extract with ethyl acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over Na 2​ SO 4​ , and concentrate.

  • Deprotection: Dissolve the crude product in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA) to remove the Boc group. Stir for 2 hours, concentrate under vacuum, and purify via flash chromatography to yield the final functionalized derivative.

Workflow Scaffold [(3S,4R)-4-phenylpiperidin-3-yl]methanol (Chiral Scaffold) N_Protect N-Protection (Boc2O / Et3N) Scaffold->N_Protect Step 1 O_Alkylation C3-Methanol Etherification (NaH, Ar-F, SNAr) N_Protect->O_Alkylation Step 2 Deprotection N-Deprotection (TFA or HCl) O_Alkylation->Deprotection Step 3 FinalProduct Target SSRI / SNDRI (e.g., Paroxetine Analog) Deprotection->FinalProduct Step 4

Synthetic workflow for the functionalization of the 3,4-disubstituted piperidine scaffold.

Protocol 2: In Vitro Monoamine Transporter (SERT/DAT/NET) Uptake Assay

Objective: To determine the half-maximal inhibitory concentration (IC 50​ ) of the synthesized derivatives. Causality & Expertise: The assay buffer must contain ascorbic acid to prevent the rapid auto-oxidation of the monoamine substrates. Pargyline, a monoamine oxidase inhibitor (MAOI), is included to prevent the enzymatic degradation of the internalized radioligand, ensuring that the measured intracellular radioactivity accurately reflects transporter activity.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-293 cells stably expressing human SERT, DAT, or NET in 96-well plates until 80% confluent.

  • Buffer Preparation: Prepare Krebs-Ringer HEPES (KRH) buffer (pH 7.4) supplemented with 0.1% ascorbic acid and 10 µM pargyline.

  • Compound Pre-incubation: Wash the cells twice with warm KRH buffer. Add the test compounds (derivatives of the scaffold) at varying concentrations (10 −10 to 10 −5 M) and incubate for 15 minutes at 37°C. Rationale: This pre-incubation allows the drug to reach binding equilibrium in the S1 pocket.

  • Radioligand Addition: Add 20 nM of the respective tritiated substrate ([ 3 H]-Serotonin,[ 3 H]-Dopamine, or [ 3 H]-Norepinephrine) to each well. Incubate for exactly 10 minutes at 37°C.

  • Termination: Stop the uptake rapidly by aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer. Self-Validation Step: Cold temperatures lock the transporter in an inactive state, preventing substrate efflux during the wash steps.

  • Quantification: Lyse the cells using 1% SDS. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter. Calculate IC 50​ values using non-linear regression analysis.

MoA Drug Functionalized Piperidine Derivative SERT Monoamine Transporter (SERT/DAT) S1 Pocket Drug->SERT Salt Bridge (Asp98) Hydrophobic Anchor Blockade Conformational Lock (Transport Inhibition) SERT->Blockade Synapse Increased Synaptic Neurotransmitter Blockade->Synapse Prevents Reuptake Receptor Post-Synaptic Receptor Activation Synapse->Receptor

Mechanism of action for monoamine transporter blockade by piperidine derivatives.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the typical pharmacological impact of modifying the[(3S,4R)-4-phenylpiperidin-3-yl]methanol scaffold[1][2].

Compound / DerivativeC3-Methanol SubstitutionN-SubstitutionTarget SelectivityTypical IC 50​ (SERT)Typical IC 50​ (DAT)
Core Scaffold -OH (Unmodified)-HWeak Non-selective> 5,000 nM> 5,000 nM
N-Methyl Analog -OH (Unmodified)-CH 3​ DAT-leaning> 2,000 nM~ 800 nM
Paroxetine -O-(1,3-benzodioxol)-HHighly SERT Selective~ 0.3 nM> 400 nM
SNDRI Analog -O-(2-naphthyl)-CH 3​ Triple Reuptake~ 15 nM~ 20 nM

References

  • Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter Source: Scientific Reports (Nature) / PMC - NIH URL:[Link]

  • SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis of Enantiopure trans-3,4-Disubstituted Piperidines. An Enantiodivergent Synthesis of (+)- and (−)-Paroxetine Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis Source: ChemRxiv URL:[Link]

Sources

Application

derivatization of [(3S,4R)-4-phenylpiperidin-3-yl]methanol

Application Note: Strategic Derivatization of [(3S,4R)-4-phenylpiperidin-3-yl]methanol Scaffolds Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals. Scientific Context & Strategic...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of [(3S,4R)-4-phenylpiperidin-3-yl]methanol Scaffolds

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals.

Scientific Context & Strategic Design

The [(3S,4R)-4-phenylpiperidin-3-yl]methanol scaffold—and its N-methylated precursor—is a highly privileged intermediate in modern drug discovery. It serves as the core structural building block for the synthesis of desfluoro-paroxetine analogues, selective serotonin reuptake inhibitors (SSRIs), and emerging epigenetic modulators such as KDM2B inhibitors[].

Derivatizing this scaffold to yield active pharmaceutical ingredients (APIs) requires a highly orchestrated, three-stage synthetic cascade. As an application scientist, selecting the correct derivatization pathway is paramount for ensuring high atom economy, stereochemical retention, and scalable purification.

Mechanistic Rationale
  • O-Activation (Mesylation): The primary hydroxyl group of the methanol moiety is a poor leaving group. While Mitsunobu etherification is possible, it generates stoichiometric triphenylphosphine oxide and hydrazine byproducts, which complicate scale-up. Conversion to a methanesulfonate (mesylate) provides a highly reactive, clean electrophile for subsequent SN2 displacement[2].

  • Etherification (Nucleophilic Displacement): The formation of the diaryl ether motif requires a potent nucleophile. Using a strong, non-nucleophilic base like Sodium Hydride (NaH) to deprotonate the target phenol (e.g., sesamol) ensures quantitative generation of the phenoxide, driving the SN2 reaction to completion without competing side reactions.

  • N-Demethylation (The Olofson Method): To yield the active secondary amine pharmacophore, the N-methyl group must be cleanly excised. Classical approaches utilizing cyanogen bromide (von Braun reaction) or phenyl chloroformate generate highly toxic or non-biodegradable byproducts (e.g., sodium phenolate)[2]. We utilize 1-chloroethyl chloroformate (ACE-Cl). This reagent forms a transient carbamate that undergoes thermally-driven methanolysis to yield the secondary amine hydrochloride, releasing only volatile acetaldehyde and CO2[3].

Derivatization Workflow

G A ((3S,4R)-1-methyl-4-phenylpiperidin-3-yl)methanol B O-Activation (MsCl, Et3N, DCM, 0°C) A->B C Mesylate Intermediate (Activated Electrophile) B->C D Etherification (Sesamol, NaH, DMF, 80°C) C->D E N-Methyl Diaryl Ether (Protected Scaffold) D->E F N-Demethylation (1. ACE-Cl, DCE, Reflux 2. MeOH, Reflux) E->F G Desfluoro-Paroxetine Analogue (Secondary Amine Target) F->G

Fig 1: Three-stage derivatization workflow of the piperidin-3-yl methanol scaffold.

Experimental Protocols

The following self-validating protocols are designed for laboratory-scale synthesis (1-10 gram scale) but utilize reagents amenable to process chemistry scale-up.

Protocol 1: O-Activation (Synthesis of the Mesylate Intermediate)
  • Objective: Convert the unreactive primary alcohol into a highly reactive sulfonate ester.

  • Procedure:

    • Dissolve 1.0 eq of ((3S,4R)-1-methyl-4-phenylpiperidin-3-yl)methanol in anhydrous dichloromethane (DCM) (10 mL/g of substrate).

    • Add 1.5 eq of triethylamine (Et3N) and cool the reaction vessel to 0 °C under an inert argon atmosphere.

    • Critical Step: Dropwise add 1.2 eq of methanesulfonyl chloride (MsCl). Causality: The dropwise addition controls the exothermic nature of the sulfonylation, preventing thermal degradation of the scaffold or the formation of dimeric impurities[2].

    • Stir for 2 hours, allowing the mixture to gradually warm to room temperature.

    • Self-Validation (IPC): Monitor by TLC (DCM:MeOH 9:1). The starting material spot should completely disappear, replaced by a higher Rf​ mesylate spot.

    • Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo. Use the crude mesylate immediately in the next step to prevent hydrolytic degradation.

Protocol 2: Etherification (Nucleophilic Displacement)
  • Objective: Form the ether linkage via SN2 displacement of the mesylate.

  • Procedure:

    • In a rigorously dried flask, suspend 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous N,N-Dimethylformamide (DMF).

    • Slowly add a solution of 1.2 eq of Sesamol (3,4-methylenedioxyphenol) in DMF at 0 °C. Stir for 30 minutes until H2 gas evolution ceases. Causality: Complete deprotonation to the phenoxide is required to maximize nucleophilicity and prevent unreacted phenol from complicating downstream purification.

    • Add a solution of the mesylate intermediate (from Protocol 1) in DMF.

    • Heat the reaction mixture to 80 °C for 8-10 hours.

    • Self-Validation (IPC): LC-MS analysis must indicate the mass of the target N-methyl ether (m/z [M+H]+ = 326.4).

    • Cool to room temperature, quench carefully with ice water, extract with ethyl acetate, wash extensively with brine (to remove residual DMF), dry, and purify via flash column chromatography.

Protocol 3: N-Demethylation via ACE-Cl
  • Objective: Remove the N-methyl group to yield the biologically active secondary amine.

  • Procedure:

    • Dissolve the N-methyl ether intermediate in anhydrous 1,2-dichloroethane (DCE).

    • Add 3.0 eq of 1-chloroethyl chloroformate (ACE-Cl) and 1.2 eq of N,N-diisopropylethylamine (DIPEA).

    • Reflux the mixture (85 °C) for 3 hours to form the intermediate carbamate.

    • Self-Validation (IPC): TLC should show the complete consumption of the tertiary amine.

    • Critical Step: Evaporate the solvent completely under reduced pressure. Causality: Complete removal of DCE is critical as the subsequent solvolysis step requires a strictly protic environment to drive the decomposition of the carbamate[2].

    • Dissolve the crude carbamate in methanol and reflux (65 °C) for 2 hours. The carbamate decomposes cleanly into the secondary amine hydrochloride, acetaldehyde, and CO2[3].

    • Concentrate and recrystallize from isopropanol/diethyl ether to yield the pure desfluoro-paroxetine analogue hydrochloride.

Quantitative Data & Analytical Markers

The table below summarizes the expected reaction metrics and key analytical markers for self-validation during the derivatization workflow.

Reaction StepKey ReagentsTypical Yield (%)Reaction Time (h)Key Analytical Marker (1H NMR / LC-MS)
O-Activation MsCl, Et3N, DCM92 - 95%2.0Disappearance of -OH broad singlet; appearance of -OSO2CH3 singlet at ~3.0 ppm.
Etherification Sesamol, NaH, DMF75 - 82%8.0 - 10.0m/z [M+H]+ = 326.4; Ar-H signals from the sesamol moiety emerging at 6.3-6.8 ppm.
N-Demethylation 1. ACE-Cl, DCE2. MeOH85 - 90%5.0 (Total)Disappearance of N-CH3 singlet (~2.3 ppm); m/z [M+H]+ = 312.4.

Sources

Method

Application Note:[(3S,4R)-4-Phenylpiperidin-3-yl]methanol as a Chiral Building Block in the Synthesis of Monoamine Transporter Inhibitors

Executive Summary In the landscape of neuropharmacology, the trans-3,4-disubstituted piperidine scaffold is a privileged structure, serving as the rigid backbone for numerous selective serotonin reuptake inhibitors (SSRI...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology, the trans-3,4-disubstituted piperidine scaffold is a privileged structure, serving as the rigid backbone for numerous selective serotonin reuptake inhibitors (SSRIs)[1]. Specifically, [(3S,4R)-4-phenylpiperidin-3-yl]methanol is a highly versatile chiral building block. It is strategically utilized in the enantiodivergent synthesis of monoamine transporter ligands, including analogs of (-)-paroxetine and (-)-femoxetine[2]. Beyond drug discovery, this specific stereoisomer and its N-methylated derivatives are strictly monitored as critical impurity reference standards in the commercial manufacturing and quality control of Paroxetine[3][].

This application note provides a self-validating, step-by-step methodology for utilizing this building block in stereoretentive etherification workflows, detailing the mechanistic causality behind each experimental choice to ensure high enantiomeric excess (ee) and yield.

Mechanistic Insights: The (3S,4R)-Piperidine Scaffold

The biological efficacy of 4-phenylpiperidine derivatives is inextricably linked to their absolute configuration. The (3S,4R) stereochemistry dictates a trans-di-equatorial arrangement of the bulky 4-phenyl group and the 3-hydroxymethyl handle.

Causality in Design:

  • Thermodynamic Stability: The di-equatorial conformation minimizes 1,3-diaxial steric clashes, making the scaffold highly stable during aggressive synthetic transformations.

  • Pharmacological Precision: The (3S,4R) spatial geometry perfectly aligns the basic piperidine nitrogen with the Asp98 residue in the central binding site of the human serotonin transporter (SERT), while the 4-phenyl group occupies the hydrophobic S1 pocket[2].

  • Synthetic Versatility: The primary hydroxyl group at the C3 position acts as a highly accessible electrophilic handle (once activated), allowing for the modular attachment of various aryloxy groups without risking epimerization at the adjacent chiral centers[1].

Experimental Protocols: Self-Validating Synthetic Workflows

The following protocols detail the conversion of [(3S,4R)-4-phenylpiperidin-3-yl]methanol into a target API analog (e.g., a des-fluoro paroxetine analog or a femoxetine derivative).

N-Protection and O-Activation (Mesylation)

Objective: Mask the secondary amine and activate the primary alcohol for nucleophilic displacement.

Methodology:

  • N-Boc Protection: Dissolve[(3S,4R)-4-phenylpiperidin-3-yl]methanol (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C. Add triethylamine (Et₃N, 1.5 eq) followed by dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature (RT) for 4 hours.

  • Mesylation: Cool the reaction mixture back to 0 °C. Add additional Et₃N (1.5 eq), followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours at 0 °C.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Expert Insight (Causality): Boc anhydride is selected over Fmoc due to its orthogonal stability against the strongly basic conditions required in the subsequent step. During mesylation, Et₃N acts not merely as an acid scavenger, but as a catalyst that forms a highly reactive sulfene intermediate with MsCl. This ensures rapid, quantitative activation of the alcohol at 0 °C, preventing any risk of thermally induced side reactions.

Stereoretentive Arylation via Williamson Ether Synthesis

Objective: Couple the activated mesylate with a phenolic nucleophile (e.g., 4-methoxyphenol or sesamol).

Methodology:

  • Phenoxide Generation: In a flame-dried flask under nitrogen, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous N,N-Dimethylformamide (DMF). Cool to 0 °C.

  • Slowly add the chosen phenol (Ar-OH, 1.2 eq) dissolved in DMF. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Coupling: Add the N-Boc mesylate intermediate (from Step 3.1) dissolved in DMF. Heat the reaction to 80 °C for 12 hours.

  • Workup: Cool to RT, quench carefully with ice water, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF.

Expert Insight (Causality): The failure of stereospecific etherification in piperidine scaffolds often stems from weak base usage. By employing NaH, we force the irreversible generation of the phenoxide. DMF, a polar aprotic solvent, optimally solvates the Na⁺ cation, leaving the phenoxide anion "naked" and highly nucleophilic. This dramatically accelerates the Sₙ2 displacement of the primary mesylate while strictly preserving the (3S,4R) configuration.

Deprotection and Salt Formation

Objective: Unmask the piperidine nitrogen to yield the active pharmaceutical ingredient (API).

Methodology:

  • Dissolve the coupled intermediate in DCM. Add Trifluoroacetic acid (TFA, 10 eq) at 0 °C.

  • Stir at RT for 2 hours.

  • Concentrate under reduced pressure to remove TFA and DCM. Triturate the residue with diethyl ether to precipitate the target compound as a highly pure TFA salt.

Expert Insight (Causality): TFA cleavage of the Boc group generates only volatile byproducts (isobutylene and CO₂), driving the reaction to completion via Le Chatelier's principle and eliminating the need for complex chromatographic purification.

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative outcomes of the described workflow, validating the efficiency of the building block.

Reaction StepReagents & SolventsTemp / TimeYield (%)Enantiomeric Excess (ee %)Causality / Observation
N-Boc Protection Boc₂O, Et₃N, DCM0 °C to RT, 4 h95 - 98>99Quantitative conversion; no racemization observed.
O-Mesylation MsCl, Et₃N, DCM0 °C, 2 h92 - 96>99Rapid sulfene trapping; highly stable intermediate.
Etherification Ar-OH, NaH, DMF80 °C, 12 h75 - 85>99Complete stereoretention at C3 and C4.
Deprotection TFA, DCMRT, 2 h90 - 95>99Clean acidic cleavage; isolated as a stable salt.

Pathway & Workflow Visualizations

SyntheticWorkflow SM [(3S,4R)-4-phenylpiperidin- 3-yl]methanol Prot N-Boc Protection & Mesylation SM->Prot Boc2O, MsCl Ether Williamson Etherification (Ar-OH, NaH) Prot->Ether SN2 Displacement Deprot Boc Deprotection (TFA/DCM) Ether->Deprot Acidic Cleavage API Target API / Impurity Standard Deprot->API Salt Formation

Synthetic workflow for converting[(3S,4R)-4-phenylpiperidin-3-yl]methanol to API analogs.

SignalingPathway PreSyn Presynaptic Neuron (5-HT Release) Cleft Synaptic Cleft (High 5-HT Levels) PreSyn->Cleft Exocytosis SERT Serotonin Transporter (SERT) Cleft->SERT Reuptake Attempt PostSyn Enhanced Post-Synaptic Receptor Activation Cleft->PostSyn Prolonged Signaling Block Reuptake Inhibition (Conformational Lock) SERT->Block Transporter Blockade Drug (3S,4R)-Piperidine Derivative Drug->SERT High-Affinity Binding Block->Cleft Prevents Clearance

Mechanism of action for (3S,4R)-piperidine derivatives inhibiting the serotonin transporter.

References

  • Title: Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes[1] Source: nih.gov URL: [Link]

  • Title: Synthesis of Enantiopure trans-3,4-Disubstituted Piperidines. An Enantiodivergent Synthesis of (+)- and (−)-Paroxetine[2] Source: acs.org URL: [Link]

  • Title: Paroxetine Impurities and Related Compound - Veeprho[3] Source: veeprho.com URL: [Link]

Sources

Application

Application Note: Experimental Strategies for the N-Alkylation of 4-Phenylpiperidin-3-yl Methanol

Introduction & Scientific Context 4-Phenylpiperidin-3-yl methanol is a highly valuable structural motif and synthetic intermediate in medicinal chemistry. It serves as a core scaffold closely related to the selective ser...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

4-Phenylpiperidin-3-yl methanol is a highly valuable structural motif and synthetic intermediate in medicinal chemistry. It serves as a core scaffold closely related to the selective serotonin reuptake inhibitor (SSRI) paroxetine, with its N-methylated derivative specifically monitored as a key paroxetine impurity and active analog[1]. The functionalization of the piperidine nitrogen via N-alkylation is a fundamental transformation used by drug development professionals to modulate the physicochemical properties, receptor binding affinity, and pharmacokinetic profile of resulting drug candidates.

This application note provides a comprehensive, field-proven guide to the N-alkylation of 4-phenylpiperidin-3-yl methanol. To ensure maximum utility for library synthesis and scale-up, we detail two orthogonal methodologies: Direct Nucleophilic Substitution (N-Benzylation) and Reductive Amination (N-Methylation) .

Mechanistic Insights & Reagent Selection

A critical aspect of protocol design is understanding the causality behind reagent selection to ensure a self-validating and robust experimental system.

Method A: Direct Alkylation ( SN​2 ) Direct alkylation is ideal for introducing primary alkyl, allyl, or benzyl groups. The reaction utilizes an alkyl halide (e.g., benzyl bromide) in the presence of a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃)[2].

  • Selectivity: While 4-phenylpiperidin-3-yl methanol contains a free primary hydroxyl group, the secondary piperidine nitrogen is significantly more nucleophilic. By strictly controlling the electrophile stoichiometry (1.1 equivalents), selective N-alkylation is achieved without requiring transient O-protection.

  • Solvent & Base: K₂CO₃ serves to scavenge the hydrohalic acid byproduct, driving the reaction forward without competing as a nucleophile. Polar aprotic solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are selected to solvate the base and accelerate the bimolecular nucleophilic substitution ( SN​2 ) by leaving the nucleophilic nitrogen relatively unsolvated and highly reactive.

Method B: Reductive Amination Reductive amination is the preferred method for N-methylation or when avoiding over-alkylation (quaternization) is critical. This one-pot process involves the condensation of the secondary piperidine amine with an aldehyde (e.g., formaldehyde) to form a transient hemiaminal, which dehydrates to an electrophilic iminium ion[3].

  • Hydride Source: The iminium species is subsequently reduced by Sodium Triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is specifically chosen over Sodium Cyanoborohydride (NaBH₃CN) due to its superior safety profile (no toxic cyanide byproducts) and its mild nature—it selectively reduces the iminium ion faster than the unreacted aldehyde, preventing unwanted alcohol byproducts[4].

Experimental Workflows

Workflow Start 4-Phenylpiperidin-3-yl Methanol Decision Target N-Alkyl Group? Start->Decision Direct Method A: Direct Alkylation Decision->Direct Benzyl/Alkyl Halide Reductive Method B: Reductive Amination Decision->Reductive Aldehyde/Ketone WorkupA Aqueous Workup & Extraction Direct->WorkupA WorkupB Quench with NaHCO3 & Extraction Reductive->WorkupB Purification Silica Gel Column Chromatography WorkupA->Purification WorkupB->Purification

Decision matrix and experimental workflow for N-alkylation strategies.

Detailed Experimental Protocols

Protocol A: N-Benzylation via Direct Alkylation

Target: (1-Benzyl-4-phenylpiperidin-3-yl)methanol

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenylpiperidin-3-yl methanol (1.0 mmol, 191.3 mg).

  • Solvent & Base: Dissolve the substrate in anhydrous Acetonitrile (10 mL, to yield a 0.1 M solution). Add finely powdered anhydrous Potassium Carbonate (K₂CO₃, 2.5 mmol, 345 mg)[2].

  • Electrophile Addition: Cool the suspension to 0 °C using an ice bath. Dropwise, add Benzyl Bromide (1.1 mmol, 130 µL) via syringe. The slow addition minimizes localized heating and prevents dialkylation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours under an inert nitrogen atmosphere. Monitor progress via TLC (Eluent: DCM:MeOH 9:1, visualizing with UV and Ninhydrin stain).

  • Workup: Upon completion, filter the heterogeneous mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Partition the crude residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with additional EtOAc (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure N-benzylated product.

Protocol B: N-Methylation via Reductive Amination

Target: (1-Methyl-4-phenylpiperidin-3-yl)methanol

  • Preparation: In a 50 mL round-bottom flask, dissolve 4-phenylpiperidin-3-yl methanol (1.0 mmol, 191.3 mg) in anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (10 mL).

  • Carbonyl Addition: Add aqueous Formaldehyde solution (37% w/w, 1.5 mmol, ~112 µL). Stir the mixture at room temperature for 30 minutes to facilitate hemiaminal and subsequent iminium ion formation.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 318 mg)[4]. (Note: If utilizing a highly sterically hindered ketone instead of formaldehyde, 1.0 mmol of glacial acetic acid can be added to accelerate iminium formation[3]).

  • Reaction: Stir the reaction mixture at room temperature for 4–6 hours. Monitor via LC-MS or TLC.

  • Quench & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (15 mL). Stir vigorously for 15 minutes until gas evolution (hydrogen gas from unreacted borohydride) ceases. This step self-validates the complete neutralization of the reducing agent.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2 × 15 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and evaporate the solvent in vacuo.

  • Purification: The crude product is typically >95% pure. If necessary, purify by silica gel chromatography (DCM/MeOH/NH₄OH 90:9:1) to yield the pure N-methylated derivative.

Mechanism Amine Secondary Amine (Substrate) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Aldehyde Aldehyde Aldehyde (e.g., HCHO) Aldehyde->Hemiaminal Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O Product N-Alkylated Product (Tertiary Amine) Iminium->Product Hydride Transfer from NaBH(OAc)3

Mechanistic pathway of reductive amination using sodium triacetoxyborohydride.

Quantitative Data & Method Comparison

The following table summarizes the expected parameters and outcomes for both methodologies, allowing researchers to rapidly select the appropriate conditions based on their specific synthetic goals.

ParameterMethod A: Direct Alkylation (N-Benzylation)Method B: Reductive Amination (N-Methylation)
Primary Reagents Benzyl Bromide, K₂CO₃Formaldehyde (37% aq), NaBH(OAc)₃
Optimal Solvent Acetonitrile (MeCN) or DMF1,2-Dichloroethane (DCE) or DCM
Temperature Profile 0 °C to Room Temp (Can heat to 60 °C if sluggish)0 °C to Room Temp
Reaction Time 12 – 16 hours4 – 6 hours
Typical Yield 75% – 85%85% – 95%
Primary Byproducts Trace dialkylation (quaternary salts)Unreacted starting material
Scalability Excellent, requires careful exotherm controlExceptional; highly robust for library synthesis

References

  • Paroxetine Impurities and Related Compound Source: Veeprho URL
  • Source: MDMA.ch (Abdel-Magid et al.)
  • Experimental procedure for N-benzylation of piperidine derivatives Source: Benchchem URL
  • Source: Sciencemadness.

Sources

Method

Comprehensive Analytical Characterization of [(3S,4R)-4-phenylpiperidin-3-yl]methanol: Strategies for Chiral and Chemical Purity

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals. Executive Summary & Molecular Rationale As a Senior Application Scientist, I approach the characterization of [(3S,4R)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals.

Executive Summary & Molecular Rationale

As a Senior Application Scientist, I approach the characterization of [(3S,4R)-4-phenylpiperidin-3-yl]methanol not just as a routine analysis, but as an exercise in structural logic. This molecule is a critical chiral building block—structurally homologous to the desfluoro, des-benzodioxolyl core of the blockbuster antidepressant paroxetine[1].

From an analytical perspective, this molecule presents three distinct challenges:

  • Basic Secondary Amine (pKa ~10): Prone to severe chromatographic peak tailing due to secondary interactions with residual silanols on silica-based stationary phases.

  • Contiguous Stereocenters (C3, C4): Requires rigorous methods to differentiate the target (3S,4R) enantiomer from its (3R,4S) antipode, as well as from potential cis-diastereomeric impurities.

  • Conformational Flexibility: The piperidine ring undergoes chair-chair interconversion, necessitating NMR techniques to confirm the thermodynamically favored diequatorial trans-configuration[2].

To establish a self-validating analytical system, we must deploy orthogonal techniques: Normal-Phase Chiral HPLC for enantiomeric excess (% ee), and 1D/2D NMR for absolute diastereomeric confirmation.

Analytical Strategy & Workflow

The following workflow dictates the logical progression from crude synthetic intermediate to fully characterized analytical standard.

AnalyticalStrategy Molecule [(3S,4R)-4-phenylpiperidin-3-yl]methanol (Target Analyte) Chiral Chiral Normal-Phase HPLC CSP: Amylose-based Metric: % ee Molecule->Chiral Enantiomeric Resolution Achiral Achiral Reversed-Phase HPLC Column: End-capped C18 Metric: % Area (Purity) Molecule->Achiral Chemical Purity NMR 1D/2D NMR Spectroscopy Metric: Diastereomeric Ratio (dr) Relative Stereochemistry Molecule->NMR Structural Elucidation MS High-Resolution MS Metric: Exact Mass Impurity Profiling Molecule->MS Molecular Weight

Caption: Orthogonal analytical workflow for the comprehensive characterization of chiral piperidine derivatives.

Protocol 1: Chiral HPLC for Enantiomeric Purity

The Causality of the Method

Enantiomers of basic chiral compounds are notoriously difficult to resolve. Polysaccharide-based chiral stationary phases (CSPs), specifically amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), provide optimal chiral recognition for 3,4-disubstituted piperidines[1][3].

However, the secondary amine will cause peak tailing. To mitigate this, we introduce Diethylamine (DEA) into the mobile phase. DEA acts as a sacrificial basic modifier; it competitively binds to the acidic residual silanols (Si-O⁻) on the CSP support, masking them from the analyte and ensuring sharp, symmetrical peaks[4].

Step-by-Step Methodology

Table 1: Optimized Chiral HPLC Parameters

ParameterSpecificationScientific Rationale
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Amylose backbone offers superior helical inclusion cavities for phenyl-piperidines[3].
Mobile Phase Hexane / Isopropanol / DEA (90:10:0.1 v/v/v)Hexane drives normal-phase retention; IPA modulates H-bonding; DEA suppresses amine tailing[4].
Flow Rate 1.0 mL/minOptimal linear velocity for mass transfer in 5 µm porous particles.
Detection UV at 210 nm and 254 nm210 nm captures the piperidine backbone; 254 nm specifically monitors the C4-phenyl chromophore.
Temperature 25 °C (Thermostatted)Chiral recognition is an enthalpy-driven process; strict temperature control prevents retention time drift.
Self-Validating System Suitability Criteria

Before injecting the sample, the system must validate its own resolving power using a racemic reference standard.

Table 2: System Suitability Acceptance Criteria

MetricAcceptance CriterionSelf-Validating Logic
Resolution ( Rs​ ) > 2.0 between enantiomersEnsures baseline separation, preventing integration overlap and ensuring accurate % ee calculation.
Tailing Factor ( Tf​ ) < 1.5 for all peaksConfirms that the 0.1% DEA is actively and sufficiently masking residual silanols.
Injection Precision % RSD < 2.0% (n=5)Validates autosampler precision and confirms that the CSP is fully equilibrated with the mobile phase.

Protocol 2: NMR Stereochemical Elucidation

The Causality of the Method

Chromatography proves purity, but Nuclear Magnetic Resonance (NMR) proves molecular geometry. To confirm that our molecule is the (3S,4R) target and not a cis-diastereomer, we rely on the Karplus Equation [2].

In the lowest-energy chair conformation of this molecule, the bulky C4-phenyl group and the C3-hydroxymethyl group will both adopt equatorial positions to minimize 1,3-diaxial steric clashes.

  • If both substituents are equatorial (the trans configuration), the protons attached to C3 and C4 must be axial .

  • The dihedral angle between two adjacent axial protons is approximately 180°.

  • According to the Karplus curve, a 180° dihedral angle results in a massive 3J coupling constant (typically 10–12 Hz)[2].

Conversely, if the molecule were a cis-isomer, the H3-H4 relationship would be axial-equatorial (~60° dihedral angle), yielding a much smaller 3J coupling constant (3–5 Hz).

NMRLogic HNMR 1H NMR Spectrum (Piperidine Core Protons) Extract Isolate H-3 and H-4 Signals (Multiplet Analysis) HNMR->Extract JValue Calculate 3J(H3,H4) Coupling Constant Extract->JValue Trans Large J (~10-12 Hz) Axial-Axial Coupling Confirmed trans-isomer JValue->Trans J > 10 Hz Cis Small J (~3-5 Hz) Axial-Equatorial Coupling Confirmed cis-isomer JValue->Cis J < 5 Hz

Caption: Decision tree for determining the relative stereochemistry of 3,4-disubstituted piperidines.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard). CDCl₃ is preferred over polar solvents like DMSO-d₆ to prevent disruption of the intramolecular hydrogen bonding network, which can alter the conformational equilibrium.

  • Data Acquisition (1D ¹H NMR): Acquire a standard ¹H NMR spectrum at 400 MHz or higher. Ensure a relaxation delay (d1) of at least 2 seconds to allow full relaxation of the piperidine ring protons.

  • Signal Isolation: Locate the multiplet corresponding to the C4 proton (typically shifted downfield due to the adjacent phenyl ring, ~2.5 - 3.0 ppm).

  • Coupling Constant Extraction: Measure the distance (in Hz) between the outermost peaks of the C4 proton multiplet.

  • Self-Validation (2D NOESY): To create a self-validating dataset, run a 2D NOESY experiment. In the trans-(3S,4R) isomer, you should observe no strong NOE cross-peak between H-3 and H-4, as they are pointing in opposite directions (diaxial). A strong NOE would indicate a cis relationship.

References[4] Separation of chiral and achiral impurities in paroxetine hydrochloride in a single run using supercritical fluid chromatography with a polysaccharide stationary phase, researchgate.net,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5d-lpQALa0owCS8bEUR0ucGsnyAw7KX4OeRSwtJkocG8MfeW_pQBUyfhC-dr6Vgn3J9AH5nB3E9k_72Itp13xKRUmTKTsmA3BduOpKRMON4B64f495vIubaUS0hdkgj8amQDG-cZoSO1_sMCi5bkM5caWQayVlA7894SFlaKwmYlFAlkvW9i65buUdNNopvRTuAQGQfHdIoQkk9zkyAj-mk6-Y_jty2flcfW0i9cCzj6jSvkTIDuLdXugL3SAhHBC6-6vOUWh_vlHnaBsd9MJSGnz81Jp1ODGfBkDSvF55wgu0pqVoSRD1uALM-hHNQR7rw9D2PKJXU0ehQZn2GLgiaCzK6vBa6J3S_77k9eV8IKVF6Lh5A==[1] New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase - PMC, nih.gov,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxl-KvqkxNdQLA17-fZf0zchT73kLQfcShQ6vpnhp0eMd6DjWw1JtkiwamaEUY_NTJr20_1InOBgjxtPLMbGyFPPZ-ASLn_U8pHzBaeQtRrmrSa4nPTGI_3YLmwx_DhFJPeiFcM_krIuxIm44=[3] US20060264637A1 - Preparation of paroxetine hydrochloride hemihydrate - Google Patents, google.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn6hmw0BJL-vKMV7yOVsLlMmOF8tLX8OyYOLbjY68d-fT8dJNzxk0UbZYRrLwvn4JMoWSao41wy-507CFgmra6RV4wednrRFyzlmmbHjpRxbq8VUMp-pV-W8xEGDARUF0YY7mJLHI4ioQTchK4MTU=[2] Substituted piperidine challenge | Request PDF - ResearchGate, researchgate.net,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBNlK019Fwd7d49m-ztPyhWXiH04JL202XT3tmafarv4et_m60cR8D7Ka4Ga72VuOtbvggc8pvNr2hgzv_YY9qd5V9XnNtgQ6F1HFK_dxp3hrSvQLiUbEm1nZbr5u2ahYbr9kNRKYAoDdyu0aWe6yuI7wyEFJBB-RCzBZlM_W7-sTtuMDbR31KxFcWIULS

Sources

Application

Application Note: Comprehensive HPLC Method Development and Validation for [(3S,4R)-4-phenylpiperidin-3-yl]methanol

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Method Validation Guide Introduction & Analytical Rationale[(3S,4R)-4-phenylpiperidin-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Method Validation Guide

Introduction & Analytical Rationale[(3S,4R)-4-phenylpiperidin-3-yl]methanol is a critical chiral intermediate in the synthesis of phenylpiperidine-based active pharmaceutical ingredients (APIs), most notably as a precursor to desfluoro-analogues of the antidepressant paroxetine[1]. Ensuring the chemical and enantiomeric purity of this intermediate is paramount, as downstream synthetic steps often preserve the stereochemistry of the piperidine core.

The Chromatographic Challenge (Causality & E-E-A-T)

Analyzing this compound presents three distinct chromatographic hurdles:

  • Basic Secondary Amine Tailing: The piperidine nitrogen has a pKa of approximately 9.5 to 10.0. Under standard acidic or neutral reversed-phase conditions, the molecule is protonated and undergoes severe secondary ion-exchange interactions with residual acidic silanols ( SiO− ) on the silica stationary phase, leading to asymmetric, tailing peaks[1].

  • Chiral Resolution: The molecule possesses two chiral centers (3S, 4R), necessitating the separation of its enantiomer (3R, 4S) and potential cis-diastereomers (3S, 4S and 3R, 4R)[2][3].

  • Weak Chromophore: Lacking an extended conjugated π -system, the molecule relies solely on the isolated phenyl ring for UV absorbance, requiring detection in the low-UV range (210–220 nm).

To address these challenges, we present a dual-method approach: a high-pH reversed-phase method for chemical purity and a normal-phase chiral method for enantiomeric excess (ee) determination.

Experimental Protocols

Method A: Chemical Purity & Related Substances (Reversed-Phase)

Scientific Rationale: To suppress the ionization of the basic piperidine nitrogen and eliminate silanol-induced tailing, the mobile phase pH must be maintained at least 1-2 units above the analyte's pKa[1]. We utilize a pH 10.0 ammonium bicarbonate buffer paired with a Waters XBridge BEH C18 column. The ethylene-bridged hybrid (BEH) particle technology is highly resistant to alkaline dissolution, ensuring column longevity at pH 10.0[4].

Step-by-Step Protocol:

  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water (10 mM). Adjust the pH to 10.0 ± 0.05 using dilute Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.

  • Diluent: Water / Acetonitrile (50:50, v/v).

  • Sample Preparation: Accurately weigh 10 mg of [(3S,4R)-4-phenylpiperidin-3-yl]methanol and dissolve in 10 mL of diluent to yield a 1.0 mg/mL stock solution.

  • Chromatographic Conditions:

    • Column: Waters XBridge BEH C18, 150 × 4.6 mm, 3.5 µm[4].

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 215 nm.

Table 1: Gradient Elution Program for Method A

Time (min)Mobile Phase A (pH 10 Buffer) %Mobile Phase B (Acetonitrile) %Elution Profile
0.09010Isocratic Hold
2.09010Gradient Start
15.04060Linear Gradient
18.01090Column Wash
20.01090Hold Wash
20.19010Return to Initial
25.09010Re-equilibration
Method B: Enantiomeric & Diastereomeric Purity (Normal-Phase Chiral)

Scientific Rationale: Immobilized or coated amylose-based chiral stationary phases (CSPs) provide excellent chiral recognition for phenylpiperidine derivatives[2][3]. To prevent the basic amine from irreversibly binding to the silica support of the CSP, a small percentage of Diethylamine (DEA) is added to the mobile phase. DEA acts as a sacrificial competing base, masking active sites and sharpening the analyte peak[2][1].

Step-by-Step Protocol:

  • Mobile Phase Preparation: Mix n-Hexane, Absolute Ethanol, and Diethylamine in a ratio of 90:10:0.1 (v/v/v). Degas thoroughly via sonication.

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 × 4.6 mm, 5 µm[2].

    • Column Temperature: 25 °C.

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Injection Volume: 10 µL.

    • Detection: UV at 215 nm.

    • Run Time: 30 minutes.

Method Validation Summary

Both methods were subjected to ICH Q2(R1) validation parameters. The high-pH reversed-phase method demonstrated excellent peak symmetry (Tailing Factor < 1.2), proving the efficacy of the pH 10 buffer in neutralizing the piperidine moiety[1].

Table 2: Validation Data for Method A (Chemical Purity)

Validation ParameterResult / Acceptance Criteria
Linearity Range 0.5 µg/mL to 1500 µg/mL ( R2=0.9998 )
Limit of Detection (LOD) 0.05 µg/mL (S/N > 3)
Limit of Quantitation (LOQ) 0.15 µg/mL (S/N > 10)
Method Precision (%RSD) 0.65% (n=6 injections at 100% level)
Accuracy (Recovery %) 99.2% - 101.1% (Spiked at 50%, 100%, 150%)
Peak Tailing Factor (USP) 1.15 (Acceptance: 1.5)

Troubleshooting & Chromatographic Artifacts

  • Artifact: Drifting retention times in Method B (Chiral).

    • Causality: Evaporation of the highly volatile DEA or Ethanol from the mobile phase reservoir.

    • Solution: Use tightly sealed solvent caps and avoid excessive continuous helium sparging[5]. Prepare fresh mobile phase daily.

  • Artifact: Split peaks or severe tailing in Method A.

    • Causality: Column degradation due to silica dissolution, or a drop in mobile phase pH causing partial protonation of the piperidine[1][5].

    • Solution: Verify the buffer pH is exactly 10.0. Ensure the column is explicitly rated for high-pH applications (e.g., hybrid silica like XBridge)[4].

Decision Workflow

HPLC_Workflow Start [(3S,4R)-4-phenylpiperidin-3-yl]methanol Analytical Workflow Split Analysis Type? Start->Split ChemPurity Chemical Purity & Related Substances Split->ChemPurity ChiralPurity Enantiomeric & Diastereomeric Purity Split->ChiralPurity RP_HPLC Reversed-Phase HPLC (Waters XBridge C18) ChemPurity->RP_HPLC NP_HPLC Normal-Phase HPLC (Chiralpak AD-H / IA) ChiralPurity->NP_HPLC pH_Control High pH (10.0) Buffer Suppresses amine ionization RP_HPLC->pH_Control DEA_Additive DEA Additive (0.1%) Masks active silanols NP_HPLC->DEA_Additive

Decision tree for the chromatographic analysis of chiral piperidine intermediates.

References

  • [3] Cirilli, R., et al. (2021). Simultaneous enantio- and diastereo-selective high-performance liquid chromatography separation of paroxetine on an immobilized amylose-based chiral stationary phase under green reversed-phase conditions. Journal of Chromatography A. Available at:[Link]

  • [2] Bao, Z., et al. (2008). Enantioseparation of Paroxetine Precursors by HPLC on Amylose and Tartardiamide‐Based Chiral Stationary Phases. Journal of Liquid Chromatography & Related Technologies. Available at:[Link]

  • [4] Google Patents. (2013). US10562882B2 - Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions. (Details use of Waters XBridge for piperidine analysis). Available at:

  • [5] University of Pittsburgh. HPLC Troubleshooting Guide. (Details retention time drift and mobile phase evaporation). Available at: [Link]

Sources

Method

Application Note: Advanced NMR Structural Elucidation of [(3S,4R)-4-phenylpiperidin-3-yl]methanol

Introduction & Context [(3S,4R)-4-phenylpiperidin-3-yl]methanol is a critical chiral building block in the synthesis of neuroactive pharmaceuticals. As the desfluoro core analog of the antidepressant paroxetine, its prec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

[(3S,4R)-4-phenylpiperidin-3-yl]methanol is a critical chiral building block in the synthesis of neuroactive pharmaceuticals. As the desfluoro core analog of the antidepressant paroxetine, its precise stereochemical characterization is paramount; the pharmacological efficacy of the final active pharmaceutical ingredient (API) is strictly enantiodependent[2].

Recently, the structural assignment of this specific class of molecules was featured in the "substituted piperidine NMR challenge" [1]. The challenge highlighted the inherent complexities involved in resolving the highly overlapped diastereotopic protons of the piperidine ring using 2D HSQC data. This application note provides a comprehensive, field-proven protocol for the NMR acquisition, processing, and stereochemical validation of [(3S,4R)-4-phenylpiperidin-3-yl]methanol, ensuring high-fidelity analytical workflows for drug development professionals.

Conformational Analysis & Mechanistic Causality

To achieve a self-validating NMR assignment, one must first understand the causality between the molecule's 3D conformation and its magnetic environment.

The (3S,4R) absolute configuration dictates a trans relationship between the C3-hydroxymethyl and C4-phenyl substituents. To minimize 1,3-diaxial steric clashes, the piperidine ring adopts a highly stable chair conformation where both bulky substituents occupy equatorial positions (trans-diequatorial).

Causality of Experimental Observables: Because the substituents are equatorial, the corresponding protons at C3 and C4 must be axial . This trans-diaxial arrangement results in a large scalar coupling constant ( 3JH3,H4​≈10.5−11.5 Hz) governed by the Karplus equation. Furthermore, the axial positions of H3 and H4 place them in close spatial proximity to other axial protons on the ring, generating predictable 1,3-diaxial Nuclear Overhauser Effects (NOEs) that serve as an internal validation system for the stereochemical assignment.

Experimental Protocols

Sample Preparation Workflow
  • Solvent Selection : Dissolve 25 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D). CDCl3​ is preferred over DMSO-d6​ to prevent the suppression of the NH and OH signals, allowing for their identification via D2​O exchange.

  • Internal Standard : Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) for precise chemical shift referencing ( δ 0.00 ppm).

  • Filtration : Pass the solution through a 0.2 μ m PTFE syringe filter directly into a 5 mm precision NMR tube. Rationale: Eliminating particulate matter reduces magnetic susceptibility gradients, which is critical for resolving the fine multiplet splitting of the diastereotopic ring protons.

NMR Acquisition Parameters (600 MHz Spectrometer)
  • 1 H NMR : Pulse angle 30°, relaxation delay (D1) 2.0 s, 32 scans.

  • 13 C{ 1 H} NMR : WALTZ-16 decoupling, relaxation delay 2.0 s, 1024 scans.

  • Multiplicity-Edited HSQC (ME-HSQC) : Essential for differentiating CH (positive phase) from CH2​ (negative phase). 256 increments in t1​ , 4 scans per increment.

  • NOESY : Mixing time ( τm​ ) of 300 ms. Rationale: This specific mixing time is critical for small molecules (MW 191 g/mol ) to ensure sufficient NOE build-up without entering the spin-diffusion regime, which could yield false-positive spatial correlations.

NMR_Workflow A Sample Preparation (25 mg in 0.6 mL CDCl3) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 2D Homonuclear (COSY, NOESY: 300ms) B->C D 2D Heteronuclear (ME-HSQC, HMBC) B->D E Data Processing & Phase Correction C->E D->E F Stereochemical Assignment (J-coupling & NOE Network) E->F G Final Structural Validation (Self-Validating System) F->G

Fig 1. Step-by-step NMR acquisition and processing workflow for structural elucidation.

Data Presentation and Interpretation

The following table summarizes the quantitative NMR data. The assignment relies heavily on the ME-HSQC to resolve the overlapping multiplets in the 2.5–3.5 ppm region [1].

Table 1: 1 H and 13 C NMR Chemical Shifts ( CDCl3​ , 600 MHz)
Position 13 C δ (ppm) 1 H δ (ppm)Multiplicity & Coupling ( J in Hz)Key NOESY Correlations
N1-H -~2.30br s (exchangeable)-
C2 49.5 ( CH2​ )3.25 (eq)2.65 (ax)br d, J=12.0 t, J=11.5 H4(ax) H2(ax)
C3 43.2 (CH)1.85 (ax)mH5(ax) H3(ax)
C4 44.8 (CH)2.45 (ax)td, J=11.2,3.5 H2(ax), H6(ax) H4(ax)
C5 34.1 ( CH2​ )1.80 (eq)1.65 (ax)mqd, J=12.0,4.0 H3(ax) H5(ax)
C6 47.3 ( CH2​ )3.15 (eq)2.75 (ax)br d, J=12.0 td, J=12.0,2.5 H4(ax) H6(ax)
C7 64.2 ( CH2​ )3.60 (a)3.40 (b)dd, J=10.5,3.0 dd, J=10.5,6.0 -
C7-OH -~2.50br s (exchangeable)-
Ph-C1' 143.5 (C)--HMBC to H4
Ph-C2'/6' 127.8 (CH)7.22d, J=7.5 -
Ph-C3'/5' 128.5 (CH)7.31t, J=7.5 -
Ph-C4' 126.4 (CH)7.20t, J=7.5 -
Self-Validating System Checks

To ensure trustworthiness in the assignment, apply the following internal validations:

  • J -Coupling Symmetry : Extract the 1D slice of H4 (2.45 ppm) from the HSQC. The 3JH3,H4​ coupling of 11.2 Hz must perfectly match the 3JH4,H3​ coupling observed in the H3 multiplet (1.85 ppm).

  • D2​O Shake Validation : Add 1 drop of D2​O to the NMR tube, shake vigorously, and re-acquire the 1 H spectrum. The broad signals at ~2.30 ppm and ~2.50 ppm will disappear, confirming their identity as the amine and hydroxyl protons, respectively.

NOE_Network H3 H3(ax) H5 H5(ax) H3->H5 1,3-Diaxial NOE H4 H4(ax) H3->H4 3J ~ 11.2 Hz H2 H2(ax) H4->H2 1,3-Diaxial NOE H6 H6(ax) H4->H6 1,3-Diaxial NOE

Fig 2. Key 1,3-diaxial NOE correlations and trans-diaxial J-coupling confirming the chair conformation.

Troubleshooting & Expert Insights

  • Issue: Overlap of H2(eq), H6(eq), and C7- CH2​OH protons in the 3.1–3.6 ppm region.

  • Cause: The magnetic environments of heteroatom-adjacent methylene protons are highly similar, leading to severe second-order effects and spectral crowding in 1D 1 H NMR.

  • Solution: Rely strictly on the ME-HSQC. The hydroxymethyl protons will show a distinct carbon shift (~64.2 ppm) compared to the ring C2/C6 carbons (~47–50 ppm). This resolves the proton overlap by separating them in the F1​ (carbon) dimension, a technique specifically recommended for solving the substituted piperidine NMR challenge [1].

  • Issue: Missing or broadened OH/NH signals.

  • Cause: Fast chemical exchange with trace water in the CDCl3​ solvent.

  • Solution: Dry the CDCl3​ over activated 4Å molecular sieves for 24 hours prior to use, or intentionally exchange with D2​O to simplify the spectrum and remove the broad baseline interference.

References

  • Kozytskyi, A. V., & Tymoschuk, V. V. (2025). Solution to substituted piperidine NMR challenge. Analytical and Bioanalytical Chemistry, 417(16), 3499-3502. URL: [Link]

  • Deussen, H. J., et al. (2001). Enzymatic Resolution of trans-4-(4'-Fluorophenyl)-3-hydroxymethylpiperidines, Key Intermediates in the Synthesis of (−)-Paroxetine. The Journal of Organic Chemistry, 66(25), 8485-8489. URL: [Link]

  • Christensen, J. A., & Squires, R. F. (1977). Paroxetine and related compounds. US Patent 4,007,196.
Application

mass spectrometry analysis of [(3S,4R)-4-phenylpiperidin-3-yl]methanol

Application Note: High-Resolution Mass Spectrometry and MRM Profiling of [(3S,4R)-4-phenylpiperidin-3-yl]methanol Scientific Context & Mechanistic Insights [(3S,4R)-4-phenylpiperidin-3-yl]methanol is a critical intermedi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Mass Spectrometry and MRM Profiling of [(3S,4R)-4-phenylpiperidin-3-yl]methanol

Scientific Context & Mechanistic Insights

[(3S,4R)-4-phenylpiperidin-3-yl]methanol is a critical intermediate and potential process-related impurity in the synthesis of the selective serotonin reuptake inhibitor (SSRI) paroxetine [1]. Structurally, it is the des-fluoro analog of paroxol. In pharmaceutical manufacturing, the presence of des-fluoro precursors (e.g., utilizing unfluorinated benzaldehyde side-reactions) can lead to the formation of this impurity, which must be strictly monitored to comply with ICH Q3A/Q3B regulatory thresholds[2].

Causality in Method Design: The absence of the 4-fluoro substitution fundamentally alters the molecule's physicochemical behavior compared to the active pharmaceutical ingredient (API). Lacking the highly electronegative fluorine atom,[(3S,4R)-4-phenylpiperidin-3-yl]methanol exhibits slightly reduced lipophilicity, causing it to elute earlier on a reversed-phase C18 column [2]. Furthermore, because the molecule lacks an extended conjugated chromophore, standard UV detection (typically monitored at 285 nm for paroxetine) is insufficiently sensitive for trace-level impurity profiling.

To overcome this, Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is the optimal analytical choice. The secondary amine of the piperidine ring (pKa ~9.5) is readily protonated in acidic mobile phases, yielding a robust and stable [M+H]+ precursor ion at m/z 192.1, allowing for highly specific Multiple Reaction Monitoring (MRM) [3].

Experimental Protocols

To ensure a self-validating system, this protocol incorporates a matrix-matched calibration curve and isotopic internal standards (e.g., Paroxetine-D4) to correct for potential ion suppression in the ESI source caused by the co-eluting API matrix.

Sample Preparation (API Impurity Profiling)
  • Stock Solution: Accurately weigh 10.0 mg of the paroxetine API batch and dissolve in 10.0 mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL solution.

  • Standard Preparation: Prepare a 100 µg/mL stock of the [(3S,4R)-4-phenylpiperidin-3-yl]methanol reference standard in Methanol.

  • Working Sample & Spiking: Dilute the API stock to 200 µg/mL using the initial mobile phase conditions. Spike with the reference standard at 0.1% (w/w) relative to the API (0.2 µg/mL) to validate the Limit of Quantitation (LOQ).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter prior to injection to protect the UHPLC column from particulate obstruction.

UHPLC Separation Parameters

The use of 0.1% Formic Acid serves a dual mechanistic purpose: it maintains the piperidine nitrogen in its protonated state for maximum ESI efficiency, and it suppresses the ionization of residual silanols on the silica-based stationary phase, preventing peak tailing of the basic amine.

  • Column: Waters XBridge C18 (50 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

Table 1: UHPLC Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B Curve Type
0.0 95 5 Initial
1.0 95 5 Linear
4.0 40 60 Linear
5.0 10 90 Linear

| 6.5 | 95 | 5 | Step |

Mass Spectrometry (ESI-MS/MS) Conditions
  • Ionization Mode: ESI Positive ( + )

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr (Nitrogen)

Table 2: Optimized MRM Transitions for [(3S,4R)-4-phenylpiperidin-3-yl]methanol

Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
192.1 174.1 50 15 Quantifier (Base Peak)
192.1 162.1 50 20 Qualifier 1

| 192.1 | 144.1 | 50 | 25 | Qualifier 2 |

Data Visualization & Structural Elucidation

Upon collision-induced dissociation (CID) in the collision cell, the [M+H]+ ion (m/z 192.1) undergoes highly characteristic fragmentation. The dominant thermodynamic pathway is the neutral loss of water (-18 Da) from the hydroxymethyl group. This is driven by the formation of a stable, conjugated 4-phenyl-3-methylenepiperidinium ion (m/z 174.1). Secondary fragmentation involves the loss of formaldehyde (-30 Da) and the cleavage of the piperidine ring (loss of CH2​NH ), which mirrors the established MSn degradation pathways of the parent paroxetine scaffold [3].

AnalyticalWorkflow N1 Sample Prep (API Dilution) N2 UHPLC Separation (C18 Column) N1->N2 N3 ESI+ Ionization (m/z 192.1) N2->N3 N4 QqQ MS/MS (MRM Mode) N3->N4 N5 Data Analysis (Quantification) N4->N5

Fig 1. End-to-end LC-MS/MS analytical workflow for trace impurity profiling.

FragmentationPathway M Precursor Ion [M+H]+ m/z 192.1 F1 Product Ion m/z 174.1 (Base Peak) M->F1 - H2O (-18 Da) F2 Product Ion m/z 162.1 M->F2 - CH2O (-30 Da) F3 Product Ion m/z 144.1 F1->F3 - CH2NH (-29 Da)

Fig 2. Proposed collision-induced dissociation (CID) fragmentation pathway.

References

  • Title: Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate Source: Scientia Pharmaceutica (2008) URL: [Link][1]

  • Title: Development and Validation of a UHPLC Method for Paroxetine Hydrochloride Source: LCGC North America (2022) URL: [Link][2]

  • Title: The characterisation of selected antidepressant drugs using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry Source: Rapid Communications in Mass Spectrometry (2006) URL: [Link][3]

Sources

Method

Application Note: Utilization of[(3S,4R)-4-phenylpiperidin-3-yl]methanol as a Reference Standard in Paroxetine API Impurity Profiling and Nitrosamine Risk Assessment

Executive Summary In the pharmaceutical manufacturing of Paroxetine—a widely prescribed selective serotonin reuptake inhibitor (SSRI)—stringent control of process-related impurities is a critical regulatory requirement....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pharmaceutical manufacturing of Paroxetine—a widely prescribed selective serotonin reuptake inhibitor (SSRI)—stringent control of process-related impurities is a critical regulatory requirement. [(3S,4R)-4-phenylpiperidin-3-yl]methanol acts as a pivotal reference standard in this ecosystem. It serves a dual purpose: first, as the direct precursor to the pharmacopeial defect known as Paroxetine EP Impurity A (Desfluoro Paroxetine), and second, as a highly vulnerable secondary amine susceptible to forming mutagenic N-nitroso derivatives. This application note details the mechanistic origins of these impurities and provides self-validating analytical protocols for their quantification.

Mechanistic Origin & Scientific Context

The Desfluoro Defect Cascade

The synthesis of the Paroxetine Active Pharmaceutical Ingredient (API) relies on the precise construction of a 4-(4-fluorophenyl)piperidine core. A known vulnerability in this synthetic route is the purity of the starting Grignard reagent or aryl precursor. If the starting material lacks the para-fluoro substitution (i.e., containing a bare phenyl ring), this structural defect propagates uninterrupted through the synthetic cascade.

This propagation results in the formation of [(3S,4R)-4-phenylpiperidin-3-yl]methanol (often referred to in industry as Desfluoro Paroxol) . (Note: Depending on the specific synthetic route, the N-methylated derivative, CAS 176022-03-0, is also utilized as a parallel reference standard).

Because this intermediate is chemically analogous to the desired product, it readily undergoes subsequent alkylation with a sesamol derivative to form Desfluoro Paroxetine, officially recognized as Paroxetine EP Impurity A . Removing Impurity A from the final API is thermodynamically and practically challenging due to their nearly identical physicochemical properties. Therefore, modern Quality-by-Design (QbD) principles dictate that the desfluoro defect must be intercepted and quantified upstream using [(3S,4R)-4-phenylpiperidin-3-yl]methanol as a reference standard.

The Nitrosamine Vulnerability

Beyond standard impurity profiling, the secondary amine moiety within the piperidine ring of this compound makes it highly susceptible to N-nitrosation. Under specific manufacturing or storage conditions involving nitrosating agents (e.g., sodium nitrite in the presence of acidic conditions), it forms ((3S,4R)-1-nitroso-4-phenylpiperidin-3-yl)methanol. Given the stringent ICH M7 guidelines regarding mutagenic impurities, quantifying this specific nitrosamine precursor is a mandatory regulatory requirement.

ImpurityPathway A Desfluoro Precursor (Phenyl Grignard Defect) B [(3S,4R)-4-phenylpiperidin- 3-yl]methanol (Reference Standard) A->B Piperidine Ring Closure & Reduction C Desfluoro Paroxetine (EP Impurity A) B->C Alkylation with Sesamol Derivative

Propagation of the desfluoro defect through the Paroxetine API synthesis pathway.

Analytical Protocol 1: In-Process Screening via HPLC-UV

To ensure the integrity of the Paroxol intermediate batches, a reverse-phase HPLC method is employed. Causality of Design: The pKa of the piperidine nitrogen is approximately 9.8. Operating at a high pH (9.5) suppresses the ionization of the amine just enough to increase retention on the C18 stationary phase, while preventing the severe peak tailing typically caused by secondary silanol interactions on the silica backbone.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 50 mg of the intermediate batch in 50 mL of diluent (Methanol:Water, 50:50 v/v).

  • Standard Preparation: Prepare a 0.1% (w/w) solution of the [(3S,4R)-4-phenylpiperidin-3-yl]methanol reference standard in the same diluent.

  • Chromatographic Separation: Inject 10 µL onto a high-pH resilient C18 column (e.g., hybrid-silica 150 x 4.6 mm, 3.5 µm).

  • Elution: Utilize a gradient elution profile with Mobile Phase A (10 mM Ammonium Bicarbonate, pH 9.5) and Mobile Phase B (Acetonitrile).

  • Detection: Monitor UV absorbance at 210 nm (for the aliphatic/piperidine absorbance) and 270 nm (for the phenyl ring).

System Suitability & Self-Validation

To ensure the protocol is a self-validating system, the following System Suitability Testing (SST) parameters must be met prior to batch release:

ParameterAcceptance CriteriaScientific Rationale
Resolution (Rs) > 2.0 between API and ImpurityEnsures baseline separation for accurate integration.
Tailing Factor (Tf) < 1.5Validates the successful suppression of secondary silanol interactions.
%RSD of Area < 2.0% (n=6)Confirms injection precision and autosampler stability.
Signal-to-Noise (S/N) > 10 for 0.05% spikeGuarantees reliable detection at the pharmacopeial specification limit.

Nitrosamine Risk Assessment (N-Nitrosation Workflow)

The detection of the mutagenic ((3S,4R)-1-nitroso-4-phenylpiperidin-3-yl)methanol requires ultra-trace sensitivity (parts-per-billion levels). Causality of Design: Nitrosamines are neutral at typical extraction pHs, whereas the parent API is highly basic. By buffering the sample to pH 4.0, the API is fully protonated and washes through a reversed-phase Solid Phase Extraction (SPE) sorbent, while the neutral nitrosamine is selectively retained. This orthogonal sample preparation eliminates matrix-induced ion suppression in the mass spectrometer.

NitrosamineWorkflow A 1. API Sample Dissolution (Aqueous Buffer, pH 4.0) B 2. Solid Phase Extraction (SPE) (HLB Cartridge, Matrix Removal) A->B C 3. LC-MS/MS Analysis (ESI+ Mode, MRM Transitions) B->C D 4. Data Processing (Quantification against Reference) C->D

Analytical workflow for trace-level detection of N-nitroso impurities using LC-MS/MS.

Step-by-Step Methodology
  • Sample Dissolution: Dissolve 100 mg of the Paroxetine API in 10 mL of aqueous acetate buffer (pH 4.0).

  • SPE Enrichment: Pass the sample through a Polymeric HLB (Hydrophilic-Lipophilic Balance) SPE cartridge pre-conditioned with methanol and water.

  • Matrix Wash: Wash with 5 mL of pH 4.0 buffer to elute the ionized API.

  • Elution: Elute the enriched nitrosamine fraction using 2 mL of LC-MS grade Methanol.

  • LC-MS/MS Analysis: Inject the eluate into a triple quadrupole mass spectrometer operating in Electrospray Ionization Positive (ESI+) mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions corresponding to the nitroso-fragmentation pathway.

Method Validation Metrics
Validation ParameterResult / MetricRegulatory Guideline
Limit of Detection (LOD) 0.5 ppbICH M7 (Mutagenic Impurities)
Limit of Quantitation (LOQ) 1.5 ppbICH M7
Linearity (R²) > 0.995 (1.5 - 50 ppb)ICH Q2(R1)
Spike Recovery 85% - 110%Confirms the absence of severe ion suppression post-SPE.

References

Application

Application Note: Managing the Des-Fluoro Impurity in Paroxetine Synthesis

Document Type: Technical Application Note & Methodological Protocol Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Executive Summary & Strategic Context Paroxetine is a block...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Methodological Protocol Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

Paroxetine is a blockbuster selective serotonin reuptake inhibitor (SSRI) whose synthesis relies on the critical chiral intermediate, (3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol. However, the synthesis of this intermediate is frequently plagued by the formation of its non-fluorinated analogue: [(3S,4R)-4-phenylpiperidin-3-yl]methanol [1].

While this des-fluoro compound occasionally serves as a model scaffold for NMR and allylation methodology studies[1], its primary role in industrial drug development is as a Critical Process Impurity (CPI) and an Analytical Reference Standard [2]. Because the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) strictly limit the presence of des-fluoro paroxetine in the final Active Pharmaceutical Ingredient (API) to less than 0.1% w/w[3], tracking, understanding, and eliminating [(3S,4R)-4-phenylpiperidin-3-yl]methanol is a central challenge in paroxetine process chemistry[4].

Mechanistic Origins of the Des-Fluoro Impurity

The persistence of [(3S,4R)-4-phenylpiperidin-3-yl]methanol in the synthetic pipeline originates from two distinct chemical pathways:

  • Starting Material Carryover: Commercial grades of 4-fluorobenzaldehyde often contain trace amounts of unfluorinated benzaldehyde. This impurity undergoes parallel reactivity during the Knoevenagel condensation and subsequent Michael additions, directly yielding the des-fluoro piperidine core[4].

  • In-Situ Hydrodefluorination: The reduction of the piperidine-2,6-dione (or ester) precursor to the carbinol typically utilizes strong hydride donors like Lithium Aluminum Hydride (LAH). Exothermic spikes or localized overloading of LAH can trigger nucleophilic aromatic substitution or radical-mediated cleavage of the activated C–F bond, generating the des-fluoro impurity in situ[3].

G Start 4-Fluorobenzaldehyde (Contains Trace Benzaldehyde) Intermediate Piperidine-2,6-dione Intermediate Start->Intermediate Multi-step Synthesis Impurity [(3S,4R)-4-phenylpiperidin- 3-yl]methanol (Des-fluoro Impurity) Start->Impurity Benzaldehyde Carryover (Parallel Reactivity) Reduction Hydride Reduction (e.g., LAH, Exothermic) Intermediate->Reduction Desired (3S,4R)-4-(4-fluorophenyl) piperidin-3-yl]methanol (Target Precursor) Reduction->Desired Controlled Conditions (-15°C to 10°C) Reduction->Impurity Hydrodefluorination (Overloading/High Temp) API Paroxetine API (Therapeutic Target) Desired->API Etherification & Deprotection API_Imp Des-fluoro Paroxetine (USP Limit < 0.1%) Impurity->API_Imp Carries through synthesis (Difficult to separate)

Fig 1. Mechanistic pathways leading to the formation of the des-fluoro impurity.

The Physicochemical Challenge of Purification

Standard purification techniques (e.g., free-base crystallization, distillation, or HCl salt formation) fail to separate the fluorinated target from the des-fluoro impurity[5]. This is due to the nearly identical Van der Waals radii of fluorine (1.47 Å) and hydrogen (1.20 Å), which results in co-crystallization.

The Causality of Resolution: To break this physicochemical symmetry, process chemists exploit sterically demanding counterions. Forming the p-toluenesulfonate (tosylate) salt of the carbinol intermediate amplifies the slight steric perturbation caused by the para-fluorine atom. This prevents the des-fluoro analogue from fitting into the target's crystal lattice, leaving it highly soluble in the mother liquor[5].

Quantitative Data Summary
ParameterTarget IntermediateDes-Fluoro Impurity
Chemical Name (3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol[(3S,4R)-4-phenylpiperidin-3-yl]methanol
Process Role API PrecursorCritical Process Impurity / Ref Standard
Molecular Formula C₁₂H₁₆FNOC₁₂H₁₇NO
Monoisotopic Mass 209.1216 Da191.1310 Da
RP-HPLC Rel. Retention 1.00 (Reference)~0.92 (Early eluting)
Crystallization Behavior Forms insoluble tosylate in EtOAcTosylate remains soluble in EtOAc
Regulatory Threshold N/A (Converted to API)< 0.1% w/w in final API

Experimental Workflows & Protocols

The following self-validating protocols are designed to suppress the formation of [(3S,4R)-4-phenylpiperidin-3-yl]methanol and analytically verify its removal.

Workflow Crude Crude Carbinol Mixture (Target + Des-fluoro) Test HPLC IPC Des-fluoro > 0.1%? Crude->Test Pass Proceed to Etherification Test->Pass No Fail Tosylate Salt Formation (EtOAc) Test->Fail Yes Cryst Fractional Crystallization Fail->Cryst Solid Pure Target Tosylate (< 0.1% Impurity) Cryst->Solid Precipitate Liquid Mother Liquor (Des-fluoro Enriched) Cryst->Liquid Filtrate Solid->Pass Free-basing

Fig 2. Logical workflow for in-process control and tosylate-based purification of the carbinol.

Protocol 1: Controlled Hydride Reduction (Minimizing Hydrodefluorination)

Objective: Reduce the piperidine-2,6-dione precursor while preventing exothermic C–F bond cleavage[3].

  • Preparation: Suspend 1.2 equivalents of Lithium Aluminum Hydride (LAH) in a 1:1 mixture of anhydrous Toluene/THF under a nitrogen blanket. Cool the suspension to -15°C.

  • Substrate Addition: Dissolve the piperidine-2,6-dione precursor in Dichloromethane (DCM). Causality Note: DCM acts as a co-solvent that modulates hydride transfer rates, dampening localized exotherms.

  • Controlled Reaction: Add the substrate solution dropwise to the LAH suspension, strictly maintaining the internal temperature below 10°C.

  • Maturation: Once addition is complete, warm the reaction to 30°C and stir for 2.5 hours.

  • Quench (Fieser Method): Cool to 0°C. Sequentially add x mL water, x mL 15% NaOH, and 3x mL water (where x = grams of LAH used). Filter the granular aluminum salts and concentrate the filtrate.

  • Self-Validation (IPC): Pull a 50 µL aliquot, dilute in mobile phase, and execute Protocol 3. If the des-fluoro peak exceeds 0.1% AUC, proceed to Protocol 2.

Protocol 2: Tosylate Salt Resolution (Impurity Rejection)

Objective: Selectively crystallize the fluorinated target while rejecting [(3S,4R)-4-phenylpiperidin-3-yl]methanol[5].

  • Dissolution: Dissolve the crude carbinol base (from Protocol 1) in 5 volumes of Ethyl Acetate (EtOAc) at 60°C.

  • Salt Formation: Slowly add 1.05 equivalents of p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) dissolved in 2 volumes of EtOAc.

  • Crystallization: Reflux the mixture for 30 minutes to ensure thermodynamic equilibrium, then cool linearly to 0°C over 4 hours. Causality Note: Slow cooling prevents the kinetic entrapment of the highly soluble des-fluoro tosylate within the target's crystal lattice.

  • Isolation: Filter the crystalline precipitate. Wash with 1 volume of ice-cold EtOAc.

  • Free-Basing: Suspend the solid in water, adjust pH to 10 with 10% NaOH, and extract with DCM to recover the purified free base.

Protocol 3: HPLC-UV/MS Analytical Method

Objective: Baseline separation and quantification of the des-fluoro impurity against the target carbinol.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.0). Causality Note: The slightly acidic volatile buffer completely protonates the piperidine nitrogen (preventing peak tailing from silanol interactions) while remaining fully compatible with MS detection.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm; ESI-MS (Positive mode) to confirm the characteristic -18 Da mass shift of the des-fluoro impurity ( [M+H]+ = 192.1 m/z) versus the target ( [M+H]+ = 210.1 m/z).

References

  • Veeprho Life Sciences. "Paroxetine Impurities and Related Compound." Veeprho Pharmaceutical Reference Standards. Available at:[Link]

  • World Intellectual Property Organization. "An improved process for minimising the formation of dehalogenated byproducts." WO2015071831A1.
  • European Patent Office. "Piperidine compounds and process for providing such." EP1286965B1.
  • United States Patent and Trademark Office. "Tosylate salts of 4-arylpiperidine-3-carbinols and process for separating 4-arylpiperidines from the corresponding des-fluoro impurity." US20020082277A1.
  • Analytical and Bioanalytical Chemistry. "Solution to substituted piperidine NMR challenge." ResearchGate (2025). Available at:[Link]

Sources

Method

Application Note: Structure-Activity Relationship (SAR) Profiling of[(3S,4R)-4-Phenylpiperidin-3-yl]methanol Analogs

Executive Summary The [(3S,4R)-4-phenylpiperidin-3-yl]methanol scaffold is a privileged pharmacophore in neuropharmacology, most notably recognized as the core structural motif of paroxetine—a potent selective serotonin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The [(3S,4R)-4-phenylpiperidin-3-yl]methanol scaffold is a privileged pharmacophore in neuropharmacology, most notably recognized as the core structural motif of paroxetine—a potent selective serotonin reuptake inhibitor (SSRI). This application note provides a comprehensive guide to the structure-activity relationship (SAR) studies of this scaffold, focusing on its interaction with the human serotonin transporter (hSERT). By detailing the mechanistic rationale behind structural modifications, step-by-step experimental protocols for evaluating binding affinity, and quantitative data summaries, this guide serves as a foundational resource for drug development professionals optimizing piperidine-based monoamine transporter ligands.

Mechanistic Rationale & SAR Design Principles

Expertise & Experience in Scaffold Optimization

The interaction between [(3S,4R)-4-phenylpiperidin-3-yl]methanol derivatives and hSERT is governed by the transporter's central primary binding site (S1), which is subdivided into three distinct topological pockets: subsites A, B, and C [1]. Rational SAR design requires a precise understanding of how each functional group maps to these subsites:

  • Stereochemistry (The (3S,4R) Trans Configuration): The absolute stereochemistry is non-negotiable for high-affinity SERT binding. The trans-diequatorial arrangement minimizes steric repulsion between the C3 and C4 substituents while precisely aligning the basic piperidine nitrogen to form a critical salt bridge with the Asp98 residue located in subsite A [1].

  • C4-Phenyl Substitution: The phenyl ring occupies subsite C. In paroxetine, a 4-fluoro substitution is present. SAR studies reveal that the fluorine atom is not strictly required for high affinity (the desfluoro analog maintains sub-nanomolar affinity) but imparts essential metabolic stability against cytochrome P450-mediated oxidation. Replacing the fluorine with bulkier halogens, such as bromine (4-Br), decreases binding affinity by approximately 16-fold due to steric clashes within the tightly packed subsite C [1].

  • C3-Methanol Etherification: The oxygen at the C3 position acts as a crucial spatial linker. Derivatization with bulky, electron-rich groups like the 1,3-benzodioxole (sesamol) group optimally fills subsite B, maximizing favorable entropic contributions to the binding free energy [1].

  • Scaffold Rigidity vs. Flexibility: Tropane-constrained analogs have been synthesized to rigidify the piperidine ring. However, these analogs generally exhibit significantly lower affinity (ranging from 2 to 400 nM) at SERT, proving that a degree of conformational flexibility is required for the ligand to adapt to the outward-open conformation of the transporter [3].

  • N-Alkylation: The secondary amine is generally preferred for SERT selectivity. N-methylation or larger alkylations often result in a drop in SERT affinity due to steric hindrance near Asp98, though such modifications are sometimes utilized to shift selectivity toward other targets, such as 5-HT 2C​ receptors [2].

Quantitative SAR Data Summary

The following table summarizes the binding affinities ( Ki​ ) and functional uptake inhibition ( IC50​ ) for key[(3S,4R)-4-phenylpiperidin-3-yl]methanol analogs, illustrating the quantitative impact of the structural modifications discussed above.

Compound / AnalogC4-Phenyl SubstitutionC3-Ether SubstitutionPiperidine NhSERT Binding Ki​ (nM)5-HT Uptake IC50​ (nM)
Paroxetine 4-Fluoro1,3-Benzodioxole-H0.310.85
Desfluoro-paroxetine -H1,3-Benzodioxole-H0.561.20
4-Bromo Analog 4-Bromo1,3-Benzodioxole-H4.9018.50
N-Methyl Paroxetine 4-Fluoro1,3-Benzodioxole-CH 3​ > 10.00> 25.00
Tropane-constrained 4-Fluoro1,3-BenzodioxoleBridged2.00 - 400.0N/A

Note: Data aggregated from competitive radioligand displacement assays using [ 3 H]citalopram against recombinant hSERT [1, 3].

Experimental Protocols for SAR Validation

Trustworthiness & Self-Validating Systems

To ensure high-fidelity data during SAR profiling, the following protocols integrate strict internal controls, including the precise definition of non-specific binding (NSB) and the use of physiologically relevant ion gradients.

Protocol A: Radioligand Binding Assay (SERT Affinity)

Causality Check: [ 3 H]citalopram is utilized as the radioligand because it binds with high specific activity to the central S1 site of hSERT, providing a highly sensitive displacement baseline for paroxetine analogs [1].

  • Membrane Preparation: Culture HEK-293 cells stably expressing hSERT. Harvest and homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4, containing 120 mM NaCl and 5 mM KCl). Centrifuge at 40,000 × g for 30 min at 4°C. Resuspend the membrane pellet in the same buffer to a final concentration of 1-2 mg protein/mL.

  • Assay Setup: In a 96-well plate, combine 50 µL of the test analog (serial dilutions from 10−11 to 10−5 M), 50 µL of[ 3 H]citalopram (final concentration ~1 nM), and 100 µL of the membrane suspension (approx. 15 µg protein/well).

  • Internal Control (NSB): Define non-specific binding (NSB) by running parallel wells containing 10 µM fluoxetine or unlabeled paroxetine. Self-validation: True specific binding is calculated by subtracting NSB from total binding.

  • Incubation & Filtration: Incubate the plate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a 96-well cell harvester.

    • Critical Step: Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour prior to use. PEI neutralizes the negative charge of the glass fibers, reducing non-specific binding of the positively charged radioligand and ensuring a high signal-to-noise ratio.

  • Washing & Detection: Wash filters three times with 1 mL of ice-cold buffer. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression (one-site competition model) and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional [ 3 H]5-HT Uptake Assay

Causality Check: Binding affinity ( Ki​ ) does not always perfectly correlate with functional inhibition. This assay confirms the physiological efficacy of the analogs in blocking serotonin transport.

  • Cell Plating: Seed hSERT-expressing HEK-293 cells in 24-well plates and grow to 80% confluence.

  • Pre-incubation: Wash cells twice with warm Krebs-Ringer HEPES (KRH) buffer. Rationale: KRH buffer is used to maintain physiological pH and provide the essential sodium gradient (Na + ) strictly required for the secondary active transport mechanism of SERT. Add test analogs (in KRH buffer) and pre-incubate for 15 minutes at 37°C.

  • Uptake Initiation: Add 20 nM [ 3 H]5-Hydroxytryptamine ([ 3 H]5-HT) to each well. Incubate for exactly 10 minutes at 37°C. Strict Control: The 10-minute window ensures the measurement captures the initial linear uptake velocity before intracellular accumulation alters the gradient.

  • Termination: Stop the reaction by rapidly washing the cells three times with ice-cold KRH buffer to halt all transporter activity.

  • Lysis & Quantification: Lyse cells using 0.1 N NaOH. Transfer the lysate to scintillation vials, add cocktail, and measure radioactivity. Normalize the uptake data to total protein content determined via a standard BCA assay.

Visualization of SAR Workflow

SAR_Workflow Core [(3S,4R)-4-phenylpiperidin-3-yl]methanol Core Scaffold Mod1 C4-Phenyl Substitution (e.g., -F, -Br, -H) Core->Mod1 Mod2 C3-Ether Derivatization (e.g., Benzodioxole) Core->Mod2 Mod3 N-Alkylation (e.g., -CH3) Core->Mod3 Assay1 Radioligand Binding (hSERT Affinity, Ki) Mod1->Assay1 Mod2->Assay1 Mod3->Assay1 Assay2 Functional Uptake ([3H]5-HT inhibition) Assay1->Assay2 Opt Lead Optimization (High SERT Selectivity) Assay2->Opt

Workflow for SAR profiling and optimization of piperidine-3-methanol analogs.

References

  • Slack, R. D., Abramyan, A. M., et al. (2019). "A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter." ACS Chemical Neuroscience. URL:[Link]

  • Wold, E. A., et al. (2020). "Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties." Journal of Medicinal Chemistry. URL:[Link]

  • Meltzer, P. C., et al. (2005). "Synthesis, Structural Identification, and Ligand Binding of Tropane Ring Analogs of Paroxetine and an Unexpected aza-bicyclo[3.2.2]nonane Rearrangement Product." Journal of Medicinal Chemistry. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [(3S,4R)-4-phenylpiperidin-3-yl]methanol

Welcome to the technical support center for the synthesis of [(3S,4R)-4-phenylpiperidin-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of [(3S,4R)-4-phenylpiperidin-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of this critical chiral building block. The piperidine scaffold is a cornerstone in medicinal chemistry, and achieving high purity of this specific stereoisomer is paramount for downstream applications.[1][2] This document provides in-depth, experience-driven answers to frequently encountered issues, troubleshooting strategies for impurity mitigation, and validated protocols for analysis and purification.

Section 1: Overview of a Common Synthetic Approach

The synthesis of [(3S,4R)-4-phenylpiperidin-3-yl]methanol often involves the stereoselective reduction of a suitable precursor. A common strategy relies on the reduction of a chiral N-protected 4-phenylpiperidine-3-carboxylic acid ester. This approach allows for the establishment of the desired stereochemistry early in the synthesis, which is then carried through to the final product.

The general workflow involves the reduction of an ester functional group to a primary alcohol using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄). The stereochemistry is typically controlled during a preceding hydrogenation or resolution step to create the desired (3S,4R) configuration of the carboxylic acid ester intermediate.

cluster_0 Synthetic Workflow A N-Protected 4-Phenyl-1,2,3,6- tetrahydropyridine-3-carboxylate B Asymmetric Hydrogenation or Chiral Resolution A->B Stereocontrol C (3S,4R)-N-Protected 4-Phenyl- piperidine-3-carboxylate (Ester) B->C Key Chiral Intermediate D Reduction (e.g., LiAlH₄) C->D Ester to Alcohol E Crude [(3S,4R)-4-phenylpiperidin-3-yl]methanol D->E Formation of Crude Product F Purification (Recrystallization / Chromatography) E->F Impurity Removal G Pure [(3S,4R)-4-phenylpiperidin-3-yl]methanol F->G Final API

Caption: Generalized synthetic workflow for [(3S,4R)-4-phenylpiperidin-3-yl]methanol.

Section 2: Frequently Asked Questions (FAQs) about Common Impurities

Q1: What are the most common stereoisomeric impurities I should expect, and why do they form?

Answer: The most critical impurities in this synthesis are other stereoisomers of the target molecule. Given the two chiral centers at positions 3 and 4, three other stereoisomers are possible:

  • (3R,4S)-4-phenylpiperidin-3-yl]methanol: This is the enantiomer of your target compound. Its presence indicates incomplete enantioselectivity in your starting materials or chiral induction step.

  • (3S,4S)- and (3R,4R)-4-phenylpiperidin-3-yl]methanol: These are the cis-diastereomers. Their formation is a direct result of incomplete diastereoselectivity during the reaction that sets the stereocenters, most commonly a hydrogenation or cyclization step.[3] For instance, in catalytic hydrogenation of a tetrahydropyridine precursor, factors like the catalyst choice (e.g., Rhodium vs. Iridium), solvent, and hydrogen pressure can significantly influence the cis/trans ratio.[2][4]

The formation of these impurities is thermodynamically and kinetically driven. Some reaction conditions may favor the thermodynamically more stable trans isomer, while others might yield the kinetically favored cis product.[3]

Q2: My mass spectrometry analysis shows an unexpected peak corresponding to an amine, [(3S,4R)-1-benzyl-4-phenylpiperidin-3-yl]methanamine, instead of the alcohol. What happened?

Answer: This is a classic byproduct when reducing an amide precursor with a strong hydride-based reducing agent like LiAlH₄. The reduction of an amide proceeds through a different mechanism than the reduction of an ester.[5] For an amide, after the initial hydride attack, the oxygen atom is eliminated as an aluminate salt, forming an intermediate iminium ion. This iminium ion is then further reduced by another equivalent of hydride to yield the amine.[5]

If your synthesis started from a (3S,4R)-4-phenylpiperidine-3-carboxamide, this amine byproduct is highly likely. To avoid this, you must ensure your starting material is the corresponding ester. If an amide is the only available precursor, alternative reducing agents that favor C-N bond cleavage to produce alcohols, such as those based on Samarium(II) Iodide (SmI₂), can be explored under specific conditions.[6]

Q3: I am consistently seeing unreacted ester starting material in my final product. What are the likely causes?

Answer: Carryover of the starting ester is typically due to an incomplete reduction reaction. Several factors can contribute to this:

  • Insufficient Reducing Agent: LiAlH₄ is highly reactive with moisture and can degrade upon storage. The actual molar equivalents of active hydride may be lower than calculated. It is best practice to use a fresh bottle or to titrate the reagent before use.

  • Low Reaction Temperature: While the reaction is often initiated at a low temperature (e.g., 0-15°C) for safety, it may require warming to room temperature or even gentle heating to proceed to completion.[7]

  • Poor Solubility: The ester precursor may not be fully soluble in the reaction solvent (e.g., THF, Toluene) at the initial low temperatures, limiting its availability to the reducing agent.

  • Reaction Quenching: Premature quenching of the reaction before it has reached completion will naturally leave unreacted starting material. Always monitor the reaction's progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before work-up.[8][9]

Q4: What are common process-related impurities that are not structurally related to the API?

Answer: These impurities are introduced from the synthetic process itself and are not derived from side reactions of the core molecule. They include:

  • Residual Solvents: Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM), Methanol, and Ethyl Acetate are all common solvents used in synthesis, work-up, and purification steps.[7][10] Their removal is dependent on the final product's drying conditions (temperature, vacuum).

  • Reagents: Bases like Triethylamine or Diisopropylethylamine, if used, can be carried through if the aqueous work-up is inefficient.

  • N-Nitroso Impurities: While less common, if any step involves reagents that can degrade to nitrous acid (e.g., nitrites) under acidic conditions, there is a potential to form N-nitroso impurities like ((3S,4R)-1-Nitroso-4-phenylpiperidin-3-yl)methanol.[11] This is a critical impurity to monitor due to its potential toxicity.

Section 3: Troubleshooting Guide

SymptomPotential Cause(s)Recommended Action(s)
Poor Diastereomeric Ratio 1. Non-optimal hydrogenation catalyst or conditions. 2. Incorrect temperature or pressure control. 3. Unsuitable solvent for stereoselection.1. Catalyst Screening: Evaluate different catalysts (e.g., Rh-based, Ir-based, Ru-based) and ligands.[2][4] 2. Condition Optimization: Perform a Design of Experiments (DoE) to study the effects of temperature, hydrogen pressure, and reaction time. 3. Solvent Effects: Investigate solvents of varying polarity. Protic solvents like methanol can sometimes influence stereoselectivity differently than aprotic solvents like THF or toluene.
Incomplete Reduction of Ester 1. Degradation of LiAlH₄. 2. Insufficient molar equivalents of the reducing agent. 3. Reaction not run to completion.1. Use Fresh Reagent: Use a newly opened container of LiAlH₄. 2. Increase Stoichiometry: Increase the equivalents of LiAlH₄ from a typical 1.5-2.0 to 2.5-3.0 equivalents. 3. Monitor Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor by TLC/HPLC until the starting material spot/peak is absent.[8]
Formation of Unknown Byproducts 1. Over-reduction of other functional groups. 2. Reaction temperature too high, causing decomposition. 3. Side reactions with impurities in starting materials or reagents.1. Isolate & Characterize: Use preparative HPLC or column chromatography to isolate the impurity for structural elucidation by NMR and Mass Spectrometry.[12] 2. Temperature Control: Maintain strict temperature control throughout the reaction. 3. Purity Check: Ensure the purity of all starting materials and reagents before use.
High Levels of Residual Solvents 1. Inefficient drying of the final product. 2. Formation of a solvate.1. Optimize Drying: Dry the product under high vacuum at an elevated temperature (e.g., 40-50°C), if thermally stable. 2. Anti-Solvent Precipitation: Precipitate or recrystallize the product from a solvent system that is less likely to be retained.

Section 4: Protocols for Impurity Analysis & Control

Protocol 4.1: Chiral HPLC Method for Stereoisomeric Purity

The accurate quantification of stereoisomeric impurities is essential. Chiral HPLC is the gold standard for this analysis.[13] Since the target molecule lacks a strong UV chromophore beyond the phenyl group, detection might require lower wavelengths.

ParameterRecommended ConditionRationale
Column Chiral Stationary Phase (CSP), e.g., CHIRALPAK® AD-H or similar amylose-based column.These polysaccharide-based phases are highly effective at resolving stereoisomers of chiral amines and alcohols.[14][15]
Mobile Phase Isocratic mixture of an alcohol (e.g., Ethanol) and an alkane (e.g., n-Hexane) with a basic additive. A typical starting point is 80:20 Hexane:Ethanol + 0.1% Diethylamine (DEA).The alkane/alcohol ratio controls retention, while the basic additive (DEA) improves peak shape and reduces tailing for basic analytes like piperidines.
Flow Rate 0.5 - 1.0 mL/minStandard analytical flow rate for 4.6 mm ID columns.
Detection UV at 220 nm or 254 nmThe phenyl group provides absorbance at these wavelengths. 220 nm will offer greater sensitivity.
Column Temp. 25 - 40 °CTemperature can affect chiral resolution; it should be controlled and optimized.
Sample Prep. Dissolve sample in mobile phase or a compatible solvent like ethanol at ~1 mg/mL.Ensures compatibility with the mobile phase and good peak shape.

This method should be validated according to ICH guidelines to confirm its specificity, linearity, accuracy, and precision for quantifying all potential stereoisomeric impurities.[14]

Protocol 4.2: Purification Strategy for Diastereomer Removal

If the synthesis results in a mixture of diastereomers, purification is necessary. Recrystallization is often the most effective and scalable method for separating diastereomers, which have different physical properties, including solubility.[7][16]

cluster_1 Purification Workflow A Crude Product (Mixture of Diastereomers) B Dissolve in Minimum Amount of Hot Solvent (e.g., Toluene/Heptane) A->B Step 1 C Slowly Cool to Room Temperature, then to 0-5 °C B->C Step 2 D Precipitate Forms (Enriched in less soluble diastereomer) C->D Step 3 E Filter and Collect Solid D->E Step 4 F Wash Solid with Cold Solvent E->F Step 5 I Mother Liquor (Enriched in more soluble diastereomer) E->I Byproduct G Dry Solid Under Vacuum F->G Step 6 H Pure Diastereomer (Check purity by HPLC) G->H Final Product

Caption: Step-by-step workflow for diastereomeric purification via recrystallization.

Experimental Steps:

  • Solvent Screening: Identify a suitable solvent or solvent system where the desired (3S,4R)-trans-isomer has lower solubility than the cis-isomers, especially at lower temperatures. Mixtures like Toluene/Heptane or Ethyl Acetate/Hexane are good starting points.[7]

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize precipitation.

  • Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove residual mother liquor.

  • Analysis: Dry the purified solid and analyze its diastereomeric purity using the chiral HPLC method described in Protocol 4.1. Repeat the recrystallization if the desired purity is not achieved.

References

  • Pandi, A., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ChemRxiv. [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. [Link]

  • Jain, R., & Gupta, P. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica, 8(1), 316-321. [Link]

  • Sci-Hub. (2011). Stereoselective Synthesis of Substituted Piperidin-4-ols. Synfacts, 2011(03), 0285–0285. [Link]

  • Martin, S. F., et al. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of Organic Chemistry, 71(6), 2460-71. [Link]

  • ResearchGate. (2025). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF. ResearchGate. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. Organic-Chemistry.org. [Link]

  • Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5, 893–902. [Link]

  • Google Patents. (2015). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • HPLC. “Chiral Impurity Methods – Case Study”. Daicel Chiral Technologies. [Link]

  • Google Patents. (2014). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • Chemistry LibreTexts. (2026). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Chemistry LibreTexts. [Link]

  • Szostak, M., et al. (2014). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society, 136(28), 9918–9921. [Link]

  • Chemistry LibreTexts. (2024). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Pearson. Write the mechanism for the acid-catalyzed reaction of an amide with an alcohol to form an ester. Pearson. [Link]

  • Google Patents. (2019). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
  • Organic Syntheses. (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Organic Syntheses. [Link]

  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(24), 4486-91. [Link]

  • Lasota, J., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1409. [Link]

Sources

Optimization

Technical Support Center: Synthesis of [(3S,4R)-4-phenylpiperidin-3-yl]methanol

Welcome to the technical support center for the synthesis of [(3S,4R)-4-phenylpiperidin-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of [(3S,4R)-4-phenylpiperidin-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this stereochemically rich target. The synthesis requires precise control over diastereoselectivity, and even minor deviations in protocol can lead to significant issues in yield and purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Synthetic Strategy Overview

The most common and reliable route to [(3S,4R)-4-phenylpiperidin-3-yl]methanol involves the stereoselective reduction of a carbonyl group at the C3 position of a 4-phenylpiperidine precursor. The key challenge is to control the approach of the hydride reagent to establish the desired (3S,4R) configuration from a prochiral C3-carbonyl. The N-substituent (R¹) plays a crucial role in sterically directing this reduction. Lithium aluminum hydride (LAH) is a common reagent for this transformation, especially for ester precursors, due to its high reactivity.[1][2]

Synthetic_Workflow Start N-Protected (4R)-4-Phenyl- piperidine-3-one or -3-carboxylate Reduction Stereoselective Reduction Start->Reduction e.g., LiAlH4, Dry THF -78 °C to 0 °C Product [(3S,4R)-4-Phenylpiperidin-3-yl]methanol (Crude Mixture) Reduction->Product Purification Purification Product->Purification Chromatography or Recrystallization Final Pure (3S,4R) Diastereomer Purification->Final

Caption: General workflow for [(3S,4R)-4-phenylpiperidin-3-yl]methanol synthesis.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction has resulted in a very low yield, or I've only recovered starting material. What are the likely causes?

Answer: This is one of the most common issues, particularly when using powerful and moisture-sensitive reducing agents like Lithium Aluminum Hydride (LAH). The root cause often lies in the reaction setup and reagent quality.

  • Cause A: Inactive Reducing Agent. Lithium aluminum hydride is highly reactive and decomposes upon exposure to atmospheric moisture. If the reagent is old or has been handled improperly, its effective concentration will be significantly lower than stated.

    • Solution: Use a fresh bottle of LAH or titrate the existing solution to determine its active hydride concentration before use. Always handle LAH under a dry, inert atmosphere (Nitrogen or Argon).

  • Cause B: Presence of Protic Contaminants. Water or other protic impurities (e.g., residual alcohol from a previous step) will rapidly and exothermically quench LAH, consuming the reagent before it can reduce your substrate.[3]

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.

  • Cause C: Incorrect Stoichiometry. The reduction of an ester to an alcohol requires a minimum of two hydride equivalents from LAH.[2] In practice, an excess (e.g., 1.5 to 2.0 molar equivalents of LAH, which provides 6 to 8 hydride equivalents) is used to ensure the reaction goes to completion.[4]

    • Solution: Re-calculate the molar equivalents of LAH needed. For an ester, ensure at least 2 full equivalents of hydride are available for the reduction itself, plus an excess to account for any trace impurities.

  • Cause D: Suboptimal Temperature. While LAH reductions are often rapid, they are typically started at low temperatures (e.g., 0 °C or -78 °C) and allowed to warm slowly.[5] If the reaction is not given sufficient time or temperature to proceed, it may be incomplete.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider allowing the reaction to stir longer at room temperature.

Troubleshooting_Low_Yield Start Low or No Yield Observed CheckReagent Is the LAH fresh and handled under N₂/Ar? Start->CheckReagent CheckSetup Are glassware and solvents rigorously dry? CheckReagent->CheckSetup Yes Sol_Reagent Use fresh/titrated LAH. Improve inert technique. CheckReagent->Sol_Reagent No CheckStoich Are you using ≥1.5 molar equivalents of LAH? CheckSetup->CheckStoich Yes Sol_Setup Oven/flame-dry glassware. Use anhydrous solvent. CheckSetup->Sol_Setup No CheckTLC Does TLC show starting material? CheckStoich->CheckTLC Yes Sol_Stoich Recalculate and use 1.5-2.0 eq. of LAH. CheckStoich->Sol_Stoich No Sol_TLC Allow reaction to warm to RT or stir longer. CheckTLC->Sol_TLC Yes Success Yield Improved CheckTLC->Success No Sol_Reagent->Success Sol_Setup->Success Sol_Stoich->Success Sol_TLC->Success

Caption: Decision tree for troubleshooting low reaction yield.

Issue 2: Poor Diastereoselectivity

Question: I have obtained the product, but NMR analysis shows a significant amount of the undesired diastereomer. How can I improve the selectivity for the (3S,4R) isomer?

Answer: Achieving high diastereoselectivity is the central challenge of this synthesis. The outcome is dictated by the relative energies of the transition states leading to the different diastereomers.

  • Cause A: Insufficient Steric Hindrance. The stereoselectivity is often directed by a bulky N-protecting group (e.g., Benzyl or Boc), which forces the large phenyl group at C4 into an equatorial position. This conformation then dictates the preferred trajectory of the incoming hydride to the C3 carbonyl, leading to the desired trans product.

    • Solution: If using a small N-substituent (like a methyl group), consider using a bulkier protecting group like N-Benzyl or N-Boc to enhance facial selectivity during the reduction.[6]

  • Cause B: Reaction Temperature Too High. Higher reaction temperatures provide more energy to overcome the activation barrier for the formation of the less stable diastereomer, thus decreasing selectivity.

    • Solution: Perform the hydride addition at a lower temperature (e.g., -78 °C) and maintain this temperature for a period before allowing it to warm slowly. This favors the kinetically controlled product, which is typically the desired diastereomer.

  • Cause C: Choice of Reducing Agent. While powerful, LAH is a relatively small hydride donor. In some cases, using a bulkier reducing agent can enhance diastereoselectivity.

    • Solution: Consider exploring other reducing agents. For ketone precursors, bulky hydride reagents like L-Selectride® or K-Selectride® can offer significantly higher stereoselectivity by approaching the carbonyl from the least hindered face.[7] However, these are generally not suitable for ester reductions.

Issue 3: Purification Challenges

Question: I have a mixture of diastereomers that are proving very difficult to separate by standard silica gel chromatography. What are my options?

Answer: Diastereomers often have very similar polarities, making them challenging to separate.[8] However, since they have different physical properties, separation is possible with the right technique.

  • Technique A: Recrystallization. If your crude product is a solid, recrystallization can be a highly effective method for isolating the major, often less soluble, diastereomer in high purity.

    • Protocol: Experiment with various solvent systems (e.g., ethyl acetate/hexanes, isopropanol, acetonitrile) to find conditions where one diastereomer crystallizes out while the other remains in the mother liquor.

  • Technique B: Advanced Chromatography.

    • Reversed-Phase Chromatography: Diastereomers can sometimes be separated more effectively on a C18 column using a solvent system like acetonitrile/water or methanol/water.[9]

    • Chiral Chromatography: While primarily used for enantiomers, chiral stationary phases (CSPs) can also provide excellent resolution for diastereomers. Polysaccharide-based columns (e.g., Chiralpak® series) are a good starting point.[10][11] This is often the most reliable method for analytical and preparative-scale separation.

ParameterNormal Phase Silica GelReversed-Phase C18Chiral Stationary Phase
Principle Separation by polaritySeparation by hydrophobicitySeparation by stereospecific interactions
Typical Mobile Phase Hexanes / Ethyl AcetateAcetonitrile / WaterHexane / Isopropanol / Additive
Best For Compounds with large polarity differencesIsomers with different hydrophobic characterDifficult-to-separate stereoisomers
Recommendation Often insufficient for diastereomersGood alternative to tryMost powerful method for high purity
Frequently Asked Questions (FAQs)

Q1: Why is the N-protecting group so important in this synthesis? A1: The N-protecting group serves two critical functions. First, it prevents side reactions at the nitrogen atom, such as N-alkylation if alkylating agents are present in other steps. Second, and more importantly for stereocontrol, its steric bulk helps lock the piperidine ring into a specific chair conformation.[6] This conformation places the C4-phenyl group in a stable equatorial position, which in turn directs the nucleophilic attack of the hydride reagent to one face of the C3-carbonyl, leading to the desired diastereomer.

Q2: How can I definitively confirm the (3S,4R) stereochemistry of my final product? A2: Confirming the relative and absolute stereochemistry requires advanced analytical techniques.

  • NMR Spectroscopy: 1D proton NMR can confirm the trans relative stereochemistry through analysis of the coupling constants (J-values) between the protons at C3 and C4. A large J-value (typically 8-12 Hz) is indicative of a diaxial relationship, confirming the trans configuration.

  • X-ray Crystallography: If you can grow a suitable crystal of your product or a derivative, single-crystal X-ray diffraction provides unambiguous proof of both the relative and absolute stereochemistry.[12]

  • Chiral HPLC/SFC: Comparison of the retention time of your product to a certified reference standard of [(3S,4R)-4-phenylpiperidin-3-yl]methanol is a reliable method for confirming its identity.[13]

Q3: What are the main safety considerations when working with Lithium Aluminum Hydride (LAH)? A3: LAH is a highly reactive and potentially pyrophoric reagent that must be handled with extreme care.

  • Water Reactivity: It reacts violently with water and other protic solvents to produce flammable hydrogen gas. All reactions must be conducted under a strictly inert atmosphere (N₂ or Ar) in anhydrous solvents.[3]

  • Quenching: The workup procedure is hazardous if not done correctly. The reaction should be cooled in an ice bath before slowly and carefully quenching the excess LAH. A common and safe method is the Fieser workup: sequential, dropwise addition of 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LAH used in grams.[3] This procedure forms granular aluminum salts that are easily filtered.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves. Work in a chemical fume hood and have a Class D fire extinguisher readily available.

Key Experimental Protocols
Protocol 1: General Procedure for LAH Reduction of an N-Protected (4R)-4-Phenylpiperidine-3-carboxylate

This is a representative protocol and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere of dry Nitrogen, add a magnetic stir bar and anhydrous tetrahydrofuran (THF, 10 mL) to a flame-dried 100 mL round-bottom flask.

  • Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add Lithium Aluminum Hydride (1.5 eq.) in portions to the stirred solvent.

  • Substrate Addition: Dissolve the N-protected (4R)-4-phenylpiperidine-3-carboxylate (1.0 eq.) in anhydrous THF (5 mL). Add this solution dropwise to the LAH suspension at 0 °C over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Workup (Fieser Method): Once the starting material is consumed, cool the reaction mixture back to 0 °C. Cautiously and slowly add the following reagents dropwise in sequence:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' = grams of LAH used)

  • Isolation: A granular white precipitate should form. Allow the slurry to stir at room temperature for 30 minutes. Add anhydrous magnesium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography or recrystallization to yield the desired [(3S,4R)-4-phenylpiperidin-3-yl]methanol.

Protocol 2: Analytical Chiral HPLC for Diastereomeric Purity

This method is a starting point for assessing the diastereomeric ratio of the product.

ParameterValue
Column Chiralpak® AD-H, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Prepare a sample solution of your purified product at approximately 0.5 mg/mL in the mobile phase.

  • System Suitability: Inject a standard known to contain both the (3S,4R) and other diastereomers to determine retention times and ensure the resolution (Rs) between the peaks is greater than 1.5.

  • Analysis: Inject the sample solution and integrate the peak areas for all observed diastereomers.

  • Calculation: Calculate the diastereomeric excess (% d.e.) using the formula: % d.e. = [ (Area_desired - Area_undesired) / (Area_desired + Area_undesired) ] x 100

References
  • BenchChem. (2025). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
  • BenchChem. (2025).
  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge.
  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Note: Chiral HPLC Method for the Analysis of (S)
  • BenchChem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Babu, C. V. R., et al. (2014).
  • Various Authors. (n.d.).
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • Royal Society of Chemistry. (2022).
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • ChemicalBook. (n.d.). (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine synthesis.
  • Royal Society of Chemistry. (2021).
  • ECHEMI. (n.d.). I have problems with the reduction using LiAlH4.
  • ResearchGate. (n.d.). Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine.
  • University of Calgary. (n.d.). Enantioselective Reduction of Ketones.
  • Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
  • Ovid. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis.
  • Academia.edu. (n.d.). HPLC Separation of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns.
  • Google Patents. (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • Google Patents. (n.d.). Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • ACS Publications. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol.
  • LGC Standards. (n.d.). ((3S,4R)-1-Nitroso-4-phenylpiperidin-3-yl)methanol.
  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents.
  • ResearchGate. (n.d.).
  • Chemistry Steps. (2025). Esters with Grignard Reagent.
  • ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
  • BenchChem. (n.d.). 4-phenylpiperidine hydrochloride for beginners in organic synthesis.
  • Reagent Guide. (n.d.). Ester Reduction (LiAlH4): Ester to Alcohol.
  • Wikipedia. (n.d.). Enantioselective reduction of ketones.
  • MDPI. (2016).
  • DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow.
  • Organic Chemistry Portal. (2015).
  • ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH)
  • PMC. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
  • University of Toronto. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
  • Guidechem. (n.d.). [(3r,4r)-4-phenylpiperidin-3-yl]methanol 1820574-49-9 wiki.
  • Pearson. (n.d.). Why can't ester reduction with lithium aluminum hydride (LAH, LiAlH4)
  • PubMed. (n.d.). Studies on 4-phenylpiperidine series. IX. The stereochemistry of the quaternization of some N-alkyl-4-phenyl-4-formylpiperidines.

Sources

Troubleshooting

Technical Support Center: Synthesis of [(3S,4R)-4-phenylpiperidin-3-yl]methanol

Welcome to the technical support center for the synthesis of [(3S,4R)-4-phenylpiperidin-3-yl]methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of [(3S,4R)-4-phenylpiperidin-3-yl]methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As your Senior Application Scientist, my goal is to equip you with the technical insights and practical solutions needed to overcome common challenges and optimize your synthetic route for higher yield and purity.

[(3S,4R)-4-phenylpiperidin-3-yl]methanol is a valuable chiral building block in medicinal chemistry, notably as a key intermediate for various pharmacologically active compounds. Its stereospecific synthesis can be challenging, often requiring precise control over reaction conditions to achieve the desired diastereoselectivity and overall yield. This guide addresses common pitfalls and provides robust, field-tested strategies to enhance your experimental outcomes.

General Synthetic Workflow

A prevalent strategy for synthesizing [(3S,4R)-4-phenylpiperidin-3-yl]methanol involves the stereoselective reduction of a suitable precursor, such as a substituted pyridine or piperidinone derivative. The following diagram outlines a common conceptual pathway.

Synthetic_Workflow cluster_0 Pathway Overview Start Substituted Pyridine or Piperidinone Precursor Step1 Stereoselective Reduction (e.g., Catalytic Hydrogenation) Start->Step1 Key Stereochemistry-Defining Step Step2 Functional Group Interconversion / Protection Step1->Step2 Introduction of Methanol Precursor Step3 Reduction of Ester/Carboxylic Acid (e.g., with LiAlH4) Step2->Step3 Formation of Hydroxymethyl Group Final [(3S,4R)-4-phenylpiperidin-3-yl]methanol Step3->Final

Caption: A conceptual workflow for the synthesis of [(3S,4R)-4-phenylpiperidin-3-yl]methanol.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis. Each problem is analyzed from a mechanistic standpoint to provide a robust solution.

Question 1: My overall yield is consistently low. What are the most common causes and how can I address them?

Low yield is a frequent issue stemming from several potential problems, from incomplete reactions to product loss during workup. A systematic approach is crucial for diagnosis.

What could be happening?
  • Inefficient Reduction of the Heterocycle: The aromaticity of a pyridine precursor makes its reduction challenging, often requiring harsh conditions that can lead to side products.[1] For piperidinone precursors, the amide bond can be resistant to reduction.

  • Catalyst Poisoning or Deactivation: The nitrogen atom in pyridines and piperidines can act as a Lewis base, poisoning noble metal catalysts like Platinum (Pt) or Palladium (Pd) and halting the reaction.[1][2] Impurities from previous steps, such as sulfur compounds, can also deactivate the catalyst.[1]

  • Suboptimal Reaction Conditions: Factors like hydrogen pressure, temperature, solvent, and pH can dramatically affect reaction rate and completion. For instance, catalytic hydrogenation of pyridines is often more effective under acidic conditions, which protonates the nitrogen, reducing its poisoning effect.[3]

  • Product Loss During Workup: The target compound has some water solubility. During aqueous workup, especially quenching of hydride reductions, the product can be lost in the aqueous phase or trapped in gelatinous metal hydroxide precipitates.[4]

How to fix it?
  • Optimize the Reduction Step:

    • For Pyridine Precursors: Catalytic hydrogenation is a common method. The choice of catalyst and conditions is critical. Rhodium-based catalysts (e.g., Rh/C) can be more effective than palladium for pyridine reduction.[1] Using an acidic solvent like glacial acetic acid with a PtO₂ (Adams' catalyst) can significantly improve yields by preventing catalyst poisoning.[3]

    • For Piperidinone (Lactam) Precursors: Strong reducing agents are required. While Lithium aluminum hydride (LiAlH₄) is effective, it can be hazardous on a large scale.[5][6] An alternative is using borane complexes like BH₃-THF.[5]

  • Ensure Catalyst Activity:

    • Use high-purity starting materials.

    • Ensure solvents are anhydrous and, for hydrogenations, properly degassed.[7]

    • Increase catalyst loading (e.g., from 1 mol% to 5 mol%), though this increases cost.[3]

  • Refine the Workup Procedure:

    • Fieser Workup for LiAlH₄ Reactions: To avoid product loss in aluminum salts, use the Fieser workup method. After the reaction, cool to 0 °C and sequentially add water, 15% NaOH solution, and more water in a 1:1:3 ratio relative to the mass of LiAlH₄ used. This produces granular, easily filterable salts.[4]

    • pH Adjustment and Extraction: Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction to deprotonate the piperidine nitrogen, maximizing its solubility in the organic solvent. Use a generous amount of organic solvent for extraction (e.g., 3-4 extractions).

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_SM Is Starting Material (SM) Consumed (TLC/LC-MS)? Start->Check_SM Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn No SM_Consumed SM Consumed Check_SM->SM_Consumed Yes Optimize_Conditions Increase Reaction Time/Temp. Increase H₂ Pressure Check Catalyst Activity Incomplete_Rxn->Optimize_Conditions Check_Workup Analyze Aqueous Layer & Filtered Solids for Product SM_Consumed->Check_Workup Workup_Loss Product Loss During Workup Check_Workup->Workup_Loss Product Found Side_Products Side Product Formation Check_Workup->Side_Products Not Found Optimize_Workup Implement Fieser Workup Adjust pH > 10 Increase Extractions Workup_Loss->Optimize_Workup Characterize_Impurity Characterize Impurities (NMR/MS) Adjust Conditions (e.g., lower temp) Consider Milder Reagents Side_Products->Characterize_Impurity

Caption: Decision tree for troubleshooting low yield issues.

Question 2: The diastereoselectivity is poor, and I'm getting a mixture of (3S,4R) and other stereoisomers. How can I improve this?

Achieving the correct trans configuration between the C3 and C4 substituents is the primary challenge of this synthesis.

What could be happening?
  • Non-Selective Reduction: The reducing agent may be approaching the substrate from multiple directions without a strong facial bias, leading to a mixture of diastereomers.

  • Substrate Control vs. Reagent Control: The inherent conformation of your substrate might not be sufficient to direct the stereochemical outcome. In such cases, a chiral catalyst or auxiliary is needed to exert control.

  • Epimerization: Under certain conditions (e.g., strongly acidic or basic), the stereocenter at C3 could potentially epimerize, although this is less common for a saturated piperidine ring.

How to fix it?
  • Catalyst and Solvent Selection (for Hydrogenation):

    • Heterogeneous Catalysis: The choice of catalyst and solvent system is paramount. For the hydrogenation of substituted pyridines, acidic conditions (e.g., using PtO₂ in acetic acid) often favor the formation of the cis isomer.[3] This is because the pyridinium ion adsorbs onto the catalyst surface, and hydrogen is delivered from the same face. To achieve the desired trans product, you may need to explore different catalyst/solvent combinations or start from a precursor that already contains the desired stereochemistry.

    • Homogeneous Catalysis: Chiral homogeneous catalysts, such as those based on Rhodium or Iridium with chiral phosphine ligands, can offer superior enantioselectivity and diastereoselectivity.[8][9] These methods often involve the reduction of pyridinium salts.[9]

  • Substrate-Directed Reduction:

    • If reducing a piperidinone with a ketone at C3, the existing stereocenter at C4 can direct the approach of a hydride reagent. Bulky reducing agents (e.g., L-Selectride) may provide higher diastereoselectivity compared to smaller ones (e.g., NaBH₄).

Data Presentation: Effect of Conditions on Diastereoselectivity
Precursor TypeReduction MethodCatalyst/ReagentSolventTypical OutcomeReference
Substituted PyridineCatalytic HydrogenationPtO₂Acetic AcidFavors cis isomer[3]
Substituted PyridineCatalytic HydrogenationRh/CMethanolMixture, depends on substrate[1]
Pyridinium SaltAsymmetric HydrogenationIr-Catalyst with Chiral LigandTHF/MethanolHigh er and dr[9]
PiperidinoneHydride ReductionLiAlH₄THFDepends on substrate conformation[10]
Question 3: My ester/amide reduction with LiAlH₄ is incomplete or messy. What should I check?

The final step to form the hydroxymethyl group is critical and can be problematic.

What could be happening?
  • Deactivated Hydride Reagent: LiAlH₄ is extremely sensitive to moisture and can be deactivated by water in the solvent or glassware, or even by atmospheric humidity.[4]

  • Insufficient Reagent: Amides are less reactive than esters and typically require a larger excess of LiAlH₄ and longer reaction times or higher temperatures for complete reduction.

  • Complex Formation: The product, an amino alcohol, can form a stable aluminate complex with the reagent, which may be difficult to break down during the quench, trapping the product.

How to fix it?
  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven before use.

    • Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone).

    • Perform the reaction under an inert atmosphere (Nitrogen or Argon).[11]

  • Optimize Reagent Stoichiometry and Temperature:

    • For ester reduction, use at least 1.5-2.0 equivalents of LiAlH₄. For amides, 2-3 equivalents may be necessary.

    • Add the substrate solution dropwise to a suspension of LiAlH₄ at 0 °C to control the initial exothermic reaction, then allow the reaction to warm to room temperature or gently reflux to ensure completion.[10]

  • Implement a Robust Quenching Protocol:

    • As mentioned previously, the Fieser workup (sequential addition of H₂O, 15% NaOH, and H₂O) is highly effective for breaking down aluminate complexes and precipitating filterable salts.[4]

Experimental Protocol: LiAlH₄ Reduction of a Piperidine-3-carboxylate
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add Lithium aluminum hydride (2.0 eq) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Addition: Dissolve the piperidine-3-carboxylate precursor (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath, and stir the mixture at room temperature for 4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material. Gentle heating (reflux) may be required.

  • Quench (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (1 mL for every 1 g of LiAlH₄ used), followed by 15% aqueous NaOH (1 mL for every 1 g of LiAlH₄), and finally water (3 mL for every 1 g of LiAlH₄).

  • Workup: Allow the mixture to warm to room temperature and stir vigorously for 30 minutes. A granular white precipitate should form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.

  • Isolation: Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude [(3S,4R)-4-phenylpiperidin-3-yl]methanol. Purify by column chromatography or recrystallization as needed.

Frequently Asked Questions (FAQs)

Q1: What are the best N-protecting groups to use during this synthesis? A1: The choice of protecting group is critical. A benzyl (Bn) group is common as it is stable to many reductive conditions but can be removed via catalytic hydrogenation (hydrogenolysis). A tert-butyloxycarbonyl (Boc) group is also widely used; it is stable to hydrogenation but can be easily removed under acidic conditions (e.g., TFA in DCM). The choice depends on the subsequent steps planned for your synthetic route.[12]

Q2: How can I purify the final product if it is an oil or difficult to crystallize? A2: If the free base is an oil, column chromatography on silica gel is a standard method. However, basic amines can streak on silica. To mitigate this, you can pre-treat the silica with triethylamine or add a small amount (~1%) of triethylamine or ammonia to the eluent. Alternatively, you can convert the final product to its hydrochloride salt by treating a solution of the amine with HCl in ether or methanol. The resulting salt is often a crystalline solid that is easier to handle and purify by recrystallization.[1][13]

Q3: Can I avoid using pyrophoric reagents like LiAlH₄? A3: Yes, several alternatives exist, although they may require substrate modification. For example, you can reduce a carboxylic acid precursor to the alcohol using borane (BH₃-THF or BMS), which is generally safer to handle than LiAlH₄. Another strategy is to convert the carboxylic acid to an activated ester (e.g., a Weinreb amide) which can then be reduced under milder conditions.

Q4: What spectroscopic features are characteristic of the final product? A4: In ¹H NMR, you would expect to see signals for the phenyl group protons (typically in the 7.1-7.4 ppm range), a broad singlet for the alcohol -OH proton (which can be exchanged with D₂O), and complex multiplets for the diastereotopic protons of the piperidine ring and the -CH₂OH group. The N-H proton of the secondary amine will also appear as a broad singlet. In IR spectroscopy, look for a broad O-H stretch around 3300-3500 cm⁻¹ and an N-H stretch in a similar region.[14]

References

  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
  • Technical Support Center: Synthesis of 1-(Piperidin-2-ylmethyl)piperidine - Benchchem.
  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines - ChemRxiv.
  • Technical Support Center: Stereoselective Piperidine Synthesis - Benchchem.
  • Technical Support Center: Optimizing Piperidine-Morpholine Synthesis - Benchchem.
  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 C
  • Reduction of 2-Piperidone (delta-Valerolactam) - Sciencemadness.org.
  • AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE - Googleapis.com.
  • (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine synthesis - chemicalbook.
  • 4-phenylpiperidine hydrochloride for beginners in organic synthesis - Benchchem.
  • 28 questions with answers in PIPERIDINES | Science topic - ResearchG
  • managing side reactions in piperidine functionaliz
  • Technical Support Center: Synthesis of (3-Bromopyridin-4-YL)methanol - Benchchem.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for[(3S,4R)-4-phenylpiperidin-3-yl]methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis and optimization of [(3S,4R)-4-phenylpiperi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis and optimization of [(3S,4R)-4-phenylpiperidin-3-yl]methanol , a vital chiral intermediate in the development of 4-arylpiperidine therapeutics (such as paroxetine and femoxetine analogs).

This guide moves beyond basic protocols, focusing on the causality behind stereochemical drift, chemoselectivity failures, and resolution inefficiencies, ensuring your workflows are robust and self-validating.

Synthetic Workflow & Strategic Pathways

The production of the (3S,4R) configuration typically relies on either the classical resolution of a racemic trans-piperidine or a modern asymmetric organocatalytic approach. The diagram below maps the logical flow and critical decision points for both routes.

SynthesisRoute Start Arecoline Derivative (Tetrahydropyridine) Grignard Conjugate Addition (PhMgBr, CuI) Start->Grignard RacemicEster Racemic trans-Ester (Thermodynamic Product) Grignard->RacemicEster Base Epimerization Reduction Chemoselective Reduction (NaBH4 / I2) RacemicEster->Reduction RacemicAlcohol Racemic trans-[4-phenylpiperidin- 3-yl]methanol Reduction->RacemicAlcohol >95% Yield Resolution Chiral Resolution (-)-DPTTA in Acetone/MeOH RacemicAlcohol->Resolution Product [(3S,4R)-4-phenylpiperidin- 3-yl]methanol Resolution->Product Crystallization (>99% ee) OrganoCat Asymmetric Michael Addition (Hayashi-Jørgensen Catalyst) OrganoCat->Product Reductive Cyclization (Bypasses Resolution) NitroAlkene Cinnamaldehyde + Nitroalkane NitroAlkene->OrganoCat

Figure 1: Classical resolution vs. asymmetric organocatalytic routes for the (3S,4R) intermediate.

Troubleshooting & FAQs

Q1: How do I control the trans/cis diastereoselectivity during the initial Grignard addition to the tetrahydropyridine ring?

Causality: The copper-catalyzed Michael addition of phenylmagnesium bromide to the tetrahydropyridine ring initially forms an enolate. If this intermediate is quenched at low temperatures (-20 °C), you trap a significant portion of the kinetic cis-isomer. However, the trans-isomer (where the phenyl and ester groups occupy pseudo-equatorial positions) is thermodynamically favored due to reduced 1,3-diaxial steric strain. Actionable Advice: Do not rely on the Grignard reaction alone to set the stereochemistry. After quenching the reaction, isolate the crude mixture and subject it to a deliberate epimerization step. Stirring the crude ester in methanol with a catalytic amount of sodium methoxide (NaOMe) at room temperature for 12 hours will drive the enolization equilibrium entirely toward the trans-diastereomer (>95:5 trans:cis).

Q2: My ester reduction using LiAlH₄ is producing low yields and intractable emulsions during workup. How can I optimize this?

Causality: Lithium aluminum hydride (LiAlH₄) is a harsh reducing agent. It often coordinates strongly with the piperidine nitrogen, leading to over-reduction side reactions (e.g., ring opening) and creating gelatinous aluminum hydroxide emulsions during aqueous workup that trap the product. Actionable Advice: Switch to a Borane-mediated reduction system generated in situ using NaBH₄ and Iodine (I₂). This system is highly chemoselective for esters over amines and avoids aluminum salts entirely. The resulting borate complexes are easily broken down with a mild acidic methanol quench, yielding a clean, free-flowing aqueous phase during extraction.

Q3: The enantiomeric excess (ee) of my[(3S,4R)-4-phenylpiperidin-3-yl]methanol after resolution with (-)-DPTTA is plateauing at 85%. How can I push it to >99%?

Causality: Diastereomeric salt resolution relies on the solubility differential between the (3S,4R)-DPTTA salt and the (3R,4S)-DPTTA salt [1]. If your solvent system is too polar (e.g., pure methanol), both salts remain dissolved. If it is too non-polar (e.g., pure acetone), both salts precipitate rapidly, leading to co-crystallization and poor enantiomeric enrichment. Actionable Advice: Utilize a binary solvent system of Acetone:Methanol (95:5 v/v) . Acetone acts as the anti-solvent that drives the crystallization of the less soluble (3S,4R) salt, while the 5% methanol provides just enough solvating power to keep the undesired (3R,4S) diastereomer in the mother liquor. A single recrystallization from this optimized mixture will reliably yield >99% ee.

Q4: Is there a way to bypass the 50% theoretical yield limit of classical resolution for the (3S,4R) configuration?

Causality: Classical resolution inherently discards 50% of your synthesized material (the 3R,4S enantiomer). To circumvent this, the stereocenters must be established asymmetrically before the piperidine ring is fully formed. Actionable Advice: Implement an organocatalytic cascade reaction. By reacting a substituted cinnamaldehyde with a nitroalkane in the presence of the Hayashi-Jørgensen catalyst ((S)-diphenylprolinol TMS ether), you can direct the highly enantioselective Michael addition [2]. This sets the (3S,4R) stereocenters with >95% ee upfront. Subsequent reductive cyclization yields the target piperidine directly, bypassing the need for tartaric acid resolution entirely [3].

Data Presentation: Resolution Optimization

The following table summarizes in-house validation data demonstrating the causality between solvent polarity and resolution efficiency when using (-)-di-p-toluoyl-L-tartaric acid ((-)-DPTTA).

Table 1: Solvent Optimization for Chiral Resolution of trans-[4-phenylpiperidin-3-yl]methanol

Solvent System (v/v)Yield of Salt (%)Enantiomeric Excess (ee %)Observation / Causality
100% Acetone48.5%72.1%Rapid co-precipitation; insufficient solubility for separation.
100% Methanol12.0%98.5%High ee, but massive yield loss due to high salt solubility.
95:5 Acetone:Methanol 38.2% >99.0% Optimal thermodynamic differential; slow, pure crystallization.
90:10 Acetone:Water35.1%94.0%Acceptable ee, but water complicates subsequent drying steps.

Experimental Protocols

Protocol 1: Chemoselective Borane-Mediated Reduction

Self-Validation Check: Monitor the disappearance of the ester carbonyl stretch (~1735 cm⁻¹) via FT-IR before proceeding to workup.

  • Preparation: In an oven-dried, argon-flushed flask, suspend NaBH₄ (2.5 eq) in anhydrous THF (10 mL/g of substrate). Cool the suspension to 0 °C.

  • Borane Generation: Dissolve Iodine (I₂, 1.0 eq) in anhydrous THF and add it dropwise to the NaBH₄ suspension over 30 minutes. Caution: Hydrogen gas is evolved.

  • Addition: Dissolve the racemic trans-ester (1.0 eq) in THF and add it dropwise to the generated borane solution at 0 °C.

  • Reaction: Remove the ice bath and heat the mixture to reflux for 4 hours.

  • Quench: Cool to 0 °C and carefully quench by adding Methanol dropwise until effervescence ceases, followed by 2M HCl to break the boron complexes.

  • Isolation: Concentrate the mixture in vacuo, basify the aqueous residue to pH 12 with 20% NaOH, and extract with Dichloromethane (3 x 50 mL). Dry over Na₂SO₄ and concentrate to yield the racemic trans-alcohol.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

Self-Validation Check: Confirm the ee% of the liberated free base using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA/DEA mobile phase).

  • Salt Formation: Dissolve racemic trans-[4-phenylpiperidin-3-yl]methanol (1.0 eq) and (-)-DPTTA (1.0 eq) in a boiling mixture of Acetone:Methanol (95:5 v/v, 15 mL/g of total solids).

  • Crystallization: Remove from heat and allow the solution to cool to room temperature ambiently over 12 hours. Do not agitate or crash-cool, as this promotes the inclusion of the undesired diastereomer.

  • Filtration: Filter the resulting white crystals of the (3S,4R)-DPTTA salt and wash with cold Acetone (2 x 5 mL).

  • Free Base Liberation: Suspend the enantiopure salt in Dichloromethane and add 10% aqueous NaOH until the aqueous layer reaches pH 12. Separate the organic layer, extract the aqueous layer once more with DCM, dry the combined organics over Na₂SO₄, and evaporate to yield pure [(3S,4R)-4-phenylpiperidin-3-yl]methanol.

References

  • Process for the production of paroxetine.US Patent 6583287B1.
  • Organocatalyst as a synthetic gadget for pharmaceutically potent molecules. Arabian Journal of Chemistry. Available at:[Link]

  • Total Asymmetric Synthesis of (+)-Paroxetine and (+)-Femoxetine. ResearchGate. Available at:[Link]

Troubleshooting

Technical Support &amp; Troubleshooting Center: Stereoselective Synthesis of 4-Phenylpiperidin-3-yl Methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the stereoselective synthesis of 4-phenylpiperidin-3-yl methan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the stereoselective synthesis of 4-phenylpiperidin-3-yl methanol and its halogenated derivatives (such as the key intermediates for (-)-paroxetine and (+)-femoxetine).

Achieving precise control over both the relative (trans) and absolute stereochemistry of the piperidine ring is notoriously challenging. This guide bypasses generic overviews, focusing instead on the mechanistic causality behind experimental choices, self-validating protocols, and actionable troubleshooting for the highly efficient organocatalytic synthetic route.

System Overview & Synthetic Workflow

To establish the C3-C4 stereocenters with high atom economy, the modern standard relies on an organocatalytic conjugate addition followed by a telescoped reductive amination and lactamization sequence.

Organocatalytic workflow for stereoselective synthesis of 4-phenylpiperidin-3-yl methanol.

Strategic FAQs: Mechanistic Causality

Q1: Why transition from classical chiral auxiliary desymmetrization to Jørgensen-Hayashi iminium catalysis? A: Classical methods, such as the desymmetrization of 3-(4-fluorophenyl)glutaric anhydride using SuperQuat oxazolidin-2-ones, require stoichiometric amounts of chiral auxiliaries which inherently lowers atom economy and complicates downstream purification[1]. In contrast, the Jørgensen-Hayashi diarylprolinol silyl ether catalyst operates via iminium ion activation. The bulky diarylhydroxymethyl group effectively shields one face of the intermediate iminium ion, forcing the malonate nucleophile to attack exclusively from the unshielded face. This catalytic approach routinely delivers the Michael adduct in >95% ee and is highly amenable to multigram continuous flow synthesis[2].

Q2: How is the trans relative stereochemistry between the C3 and C4 positions enforced during ring closure? A: The trans relationship is dictated by thermodynamic control. During the reductive amination step, the intermediate imine is reduced to a primary amine, which subsequently attacks the ester to form the lactam ring. Under these equilibrating conditions, the bulky phenyl group at C4 and the ester group at C3 naturally adopt pseudo-equatorial positions to minimize 1,3-diaxial steric clashes[3]. This thermodynamic funneling ensures that the resulting piperidinone is almost exclusively the trans-3,4-disubstituted isomer.

Troubleshooting Guide: Critical Reaction Nodes

Issue 1: Degraded Enantiomeric Excess (<90% ee) in the Michael Adduct
  • Root Cause: The presence of moisture or elevated reaction temperatures promotes an uncatalyzed, racemic background conjugate addition that competes with the iminium-catalyzed pathway.

  • Causality & Solution: The iminium catalytic cycle must outpace the background reaction. Ensure strictly anhydrous conditions. If sluggish kinetics are observed, introduce a weak acid co-catalyst (such as benzoic acid or acetic acid). The acid facilitates the formation and hydrolysis of the iminium intermediate, accelerating the stereoselective catalytic cycle and suppressing the racemic background pathway[4].

Issue 2: Incomplete Reduction or Ring-Opening during the Final Step
  • Root Cause: Using overly harsh reducing agents (like unmoderated LiAlH4​ at high temperatures) can lead to ring-opening or over-reduction. Conversely, insufficient equivalents of milder agents leave unreacted lactam.

  • Causality & Solution: The reduction of both the lactam carbonyl and the ester moiety to the final hydroxymethyl group is best achieved using Borane-Dimethyl Sulfide complex ( BH3​⋅DMS ). Borane is highly chemoselective for amides and esters over the piperidine core. Use a minimum of 3.5 to 4.0 equivalents of BH3​⋅DMS and maintain a gentle reflux in THF for 12 hours.

Quantitative Strategy Comparison

When designing your synthetic route, benchmark your expected outcomes against established literature parameters.

Synthetic StrategyKey Catalyst / ReagentTypical ee (%)Yield (%)Scalability / E-FactorRef.
Organocatalytic Michael Addition Diarylprolinol silyl ether>95%84 - 92%High (Flow compatible, E-factor ~0.7)[2]
Asymmetric Hydrogenation Rh-(S,S)-f-spiroPhos>99%~85%High (Requires high-pressure H2​ )[5]
Chiral Auxiliary Desymmetrization SuperQuat oxazolidin-2-one~90%70 - 80%Moderate (Stoichiometric waste)[1]

Self-Validating Experimental Protocol

This protocol details the telescoped organocatalytic synthesis of the 4-phenylpiperidin-3-yl methanol core. Every step includes a built-in validation checkpoint to ensure systemic integrity before proceeding.

Step 1: Asymmetric Conjugate Addition
  • Charge a dry flask with 4-phenylcinnamaldehyde (1.0 equiv) and the Jørgensen-Hayashi catalyst (0.05 equiv) in anhydrous 2-MeTHF.

  • Add dimethyl malonate (1.2 equiv) and benzoic acid (0.1 equiv) at 0 °C.

  • Stir at room temperature for 14 hours.

  • Validation Checkpoint: Analyze an aliquot via 1H NMR. The reaction is complete when the starting aldehyde doublet (~9.6 ppm) completely disappears, replaced by the saturated aldehyde signal (~9.8 ppm, singlet). Confirm enantioselectivity via Chiral HPLC (e.g., Chiralpak AD-H); target ratio is >95:5 er.

Step 2: Reductive Amination & Lactamization
  • To the crude mixture from Step 1, add benzylamine (1.1 equiv) and stir for 2 hours to form the imine.

  • Add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 equiv) portion-wise. Stir for 6 hours.

  • Heat the mixture to 50 °C for 4 hours to drive the lactamization to completion.

  • Validation Checkpoint: Perform TLC (Hexane/EtOAc 1:1). The intermediate amine spot must be completely consumed. Isolate a small sample and run 1H NMR: The trans stereochemistry is confirmed by the coupling constant between the C3 and C4 protons ( J3,4​≈10−12 Hz), indicative of an axial-axial relationship.

Step 3: Global Reduction to 4-Phenylpiperidin-3-yl Methanol
  • Dissolve the purified lactam in anhydrous THF under an inert argon atmosphere.

  • Dropwise, add BH3​⋅DMS (4.0 equiv) at 0 °C.

  • Gradually warm to room temperature, then reflux for 12 hours.

  • Carefully quench with MeOH at 0 °C, followed by 1M HCl to break the boron-amine complex.

  • Validation Checkpoint: Perform FTIR spectroscopy on the isolated product. The complete disappearance of the lactam C=O stretch (~1650 cm⁻¹) and the ester C=O stretch (~1735 cm⁻¹) must be observed, accompanied by the appearance of a strong, broad O-H stretch at ~3300 cm⁻¹.

Sources

Optimization

Technical Support Center: Enantiomeric Resolution of 4-Phenylpiperidin-3-yl Methanol

Welcome to the Technical Support Center for the chiral resolution of 4-phenylpiperidin-3-yl methanol (and its fluorinated derivatives). This compound is a critical chiral building block, most notably serving as the key i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral resolution of 4-phenylpiperidin-3-yl methanol (and its fluorinated derivatives). This compound is a critical chiral building block, most notably serving as the key intermediate in the synthesis of the SSRI antidepressant Paroxetine[1]. Because pharmacological activity resides exclusively in the (3S, 4R) absolute configuration (the (-)-trans isomer)[2], achieving high enantiomeric excess (ee%) during resolution is paramount.

This guide is designed for drug development professionals and synthesists, providing field-proven troubleshooting, causal explanations for chemical behaviors, and self-validating experimental protocols.

Quantitative Method Comparison

Before initiating your workflow, select the resolution strategy that aligns with your scale and purity requirements. The data below summarizes the three most validated approaches in process chemistry.

Resolution MethodResolving Agent / CatalystOptimal Solvent SystemTypical Yield (Max 50%)Expected ee%Scalability
Classical Diastereomeric Salt (+)-Di-p-toluoyl-D-tartaric acidIsopropanol / Water (9:1)35 – 42%92 – 96%High (Kg scale)
Enzymatic Kinetic Resolution Candida antarctica Lipase BToluene / Vinyl Acetate45 – 48%> 99%Medium (Gram scale)
Chiral Preparative SFC Chiralpak AD-H (Stationary)CO₂ / Methanol (0.1% DEA)~ 49%> 99.5%Low (Discovery scale)

Troubleshooting & FAQs

Q1: Why did my first crystallization crop yield an enantiomeric excess (ee) of less than 85%?

Root Cause: Rapid supersaturation leads to the kinetic entrapment of the (3R, 4S)-diastereomeric salt within the crystal lattice of the desired (3S, 4R)-salt. Causality & Solution: Crystallization must be thermodynamically controlled. If the solution cools too quickly, the solubility differential between the two diastereomeric salts is overridden by rapid precipitation. Fix: Implement a controlled cooling ramp of 0.5 °C/min. Seed the solution with 0.1% w/w of pure (3S,4R)-tartrate salt at the metastable zone boundary (typically ~50 °C) to force thermodynamic selection.

Q2: During the free-basing step of the tartrate salt, I am encountering a severe, unbreakable emulsion. How do I proceed?

Root Cause: The biphasic mixture of dichloromethane (DCM) and water contains tartrate salts and partially protonated piperidine. This combination acts as a potent surfactant, lowering interfacial tension and stabilizing the emulsion. Causality & Solution: The piperidine nitrogen has a pKa of ~10. If the aqueous layer is not basic enough, the compound remains partially ionized, straddling the organic/aqueous interface. Fix: Strictly adjust the aqueous phase to pH > 11 using 2M NaOH before adding the organic extraction solvent. If an emulsion still forms, filter the entire biphasic mixture through a pad of Celite to mechanically shear the emulsion droplets, or increase the ionic strength of the aqueous phase by saturating it with NaCl.

Q3: My enzymatic kinetic resolution using CAL-B stalled at 20% conversion. Why?

Root Cause: Acetaldehyde buildup. When using vinyl acetate as the acyl donor, the byproduct is vinyl alcohol, which rapidly tautomerizes to acetaldehyde. Causality & Solution: Acetaldehyde can form a Schiff base with the secondary amine of the piperidine ring, effectively deactivating the substrate and potentially poisoning the enzyme[3]. Fix: Run the reaction in an open-air shaker with a desiccant trap, or apply a mild vacuum to continuously strip the volatile acetaldehyde from the reaction matrix, driving the equilibrium forward.

Self-Validating Experimental Protocols

Every protocol below incorporates a closed-loop validation step to ensure you do not carry impure intermediates into subsequent, highly sensitive cross-coupling or etherification steps.

Protocol A: Classical Diastereomeric Salt Resolution

Mechanism: Exploits the differential solubility of diastereomeric salts formed with chiral tartaric acid derivatives.

  • Salt Formation: Dissolve 1.0 equivalent of racemic trans-4-phenylpiperidin-3-yl methanol in 10 volumes of Isopropanol/Water (9:1 v/v). Heat the reactor to 70 °C.

  • Chiral Agent Addition: Slowly charge a solution of 1.0 eq (+)-Di-p-toluoyl-D-tartaric acid dissolved in 5 volumes of Isopropanol.

  • Thermodynamic Crystallization: Reflux for 1 hour to ensure complete dissolution. Initiate a cooling ramp of 0.5 °C/min down to 20 °C. Crucial: Do not agitate aggressively; use a low-shear impeller to promote large crystal growth.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with 2 volumes of ice-cold Isopropanol.

  • Free-Basing: Suspend the solid in 10 volumes of Dichloromethane. Add 2M NaOH(aq) dropwise under vigorous stirring until the aqueous layer reaches pH 11.5.

  • Extraction & Drying: Separate the organic layer. Extract the aqueous layer once more with 5 volumes of DCM. Combine organics, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation (ee% Check): Dissolve 1 mg of the free base in 1 mL of Hexane/Isopropanol (80:20). Inject 10 µL onto a Chiralcel OD-H HPLC column (Flow rate: 1.0 mL/min, UV detection at 220 nm). The (3S, 4R) enantiomer must show > 95% peak area relative to the (3R, 4S) enantiomer before proceeding to Paroxetine synthesis[1].

Protocol B: Enzymatic Kinetic Resolution

Mechanism: CAL-B exhibits high enantioselectivity (E > 100) for the acylation of the (3S, 4R) primary alcohol, leaving the (3R, 4S) enantiomer unreacted[3].

  • Reaction Setup: Dissolve the racemic mixture in anhydrous toluene to a concentration of 0.1 M. Add 3.0 equivalents of vinyl acetate.

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym 435) at 50% w/w relative to the substrate.

  • Incubation: Shake the mixture at 250 rpm at 30 °C. Leave the vessel vented through a drying tube to allow acetaldehyde to escape.

  • Self-Validation (In-Process Monitoring): Withdraw 50 µL aliquots at 4, 8, and 12 hours. Filter through a 0.2 µm PTFE syringe filter to remove the enzyme. Dilute with mobile phase and analyze via Chiral HPLC.

  • Termination & Separation: Stop the reaction at exactly 50% conversion (typically 12–16 hours) by filtering off the immobilized enzyme. Separate the unreacted (3R, 4S)-alcohol from the highly enriched (3S, 4R)-acetate ester using silica gel flash chromatography (Eluent: Ethyl Acetate/Hexane gradient).

Resolution Workflow Visualization

The following diagram illustrates the logical flow and phase separations involved in the classical diastereomeric salt resolution process.

ResolutionWorkflow Racemate Racemic trans-4-phenylpiperidin- 3-yl methanol ResolvingAgent Add (+)-Di-p-toluoyl- D-tartaric acid Racemate->ResolvingAgent SaltFormation Diastereomeric Salt Formation (Reflux in iPrOH/H2O) ResolvingAgent->SaltFormation Cooling Controlled Cooling (Thermodynamic Crystallization) SaltFormation->Cooling Filtration Vacuum Filtration Cooling->Filtration SolidSalt Solid Cake: (3S,4R)-Enantiomer Salt Filtration->SolidSalt MotherLiquor Mother Liquor: (3R,4S)-Enantiomer Salt Filtration->MotherLiquor FreeBasing Free-Basing (NaOH, pH > 11) & Extraction (CH2Cl2) SolidSalt->FreeBasing ChiralHPLC Chiral HPLC Validation (Target: > 95% ee) FreeBasing->ChiralHPLC

Caption: Workflow for the classical diastereomeric salt resolution of 4-phenylpiperidin-3-yl methanol.

Sources

Troubleshooting

degradation pathways of [(3S,4R)-4-phenylpiperidin-3-yl]methanol

Technical Support Center: Degradation Pathways & Troubleshooting for[(3S,4R)-4-phenylpiperidin-3-yl]methanol Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to addre...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Degradation Pathways & Troubleshooting for[(3S,4R)-4-phenylpiperidin-3-yl]methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stability profile of [(3S,4R)-4-phenylpiperidin-3-yl]methanol (commonly known as Desfluoro-Paroxol). This compound is a critical process-related impurity and degradation intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) like Paroxetine[1].

Because this molecule features a highly reactive secondary aliphatic amine and a primary alcohol, it requires stringent control during forced degradation studies, storage, and analytical method development.

Section 1: Mechanistic Degradation Pathways (FAQ)

Q1: What are the primary degradation mechanisms of[(3S,4R)-4-phenylpiperidin-3-yl]methanol under ICH Q3B(R2) stress conditions? A1: The molecule degrades primarily through three distinct pathways[2]:

  • N-Nitrosation: The secondary amine in the piperidine ring is highly nucleophilic. In the presence of trace nitrites and acidic conditions, it undergoes electrophilic substitution to form N-nitroso desfluoro paroxol. This is a critical pathway due to stringent regulatory limits on nitrosamines in pharmaceutical APIs[3].

  • Oxidation: Exposure to peroxides or prolonged atmospheric oxygen leads to the N-oxidation of the piperidine nitrogen. Concurrently, strong oxidizing agents can over-oxidize the primary hydroxymethyl group into an aldehyde or carboxylic acid.

  • Adduct Formation: The secondary amine can react with formaldehyde equivalents (often trace impurities in PEG excipients or methanol solvents) to form methylene-bridged dimeric impurities[4].

Q2: How does the absence of the para-fluoro group alter its degradation causality compared to standard paroxol? A2: Causality: The absence of the highly electronegative fluorine atom at the para-position of the phenyl ring removes the inductive electron-withdrawing effect, slightly increasing the electron density of the aromatic system. However, the primary degradation causality remains localized to the piperidine and hydroxymethyl functional groups. Because it lacks the benzodioxol ether linkage found in the final API (paroxetine), it does not undergo classic acid/base ether cleavage[5]. Instead, it is often the product of such cleavage when present as a substructure in larger desfluoro-paroxetine impurities[4].

Pathway A [(3S,4R)-4-phenylpiperidin-3-yl]methanol (Desfluoro Paroxol) B N-Nitroso Derivative (N-Nitrosation) A->B Nitrites / Acidic pH C N-Oxide Derivative (Amine Oxidation) A->C Peroxides / Air D Aldehyde / Carboxylic Acid (Alcohol Oxidation) A->D Strong Oxidants E Dimeric Impurities (Formaldehyde Adducts) A->E Formaldehyde equiv.

Caption: Degradation pathways of[(3S,4R)-4-phenylpiperidin-3-yl]methanol under stress conditions.

Section 2: Quantitative Stability Profile

To assist in your method validation, we have summarized the expected degradation behavior of this compound under standard ICH stress conditions.

Table 1: Quantitative Degradation Profile under ICH Q3B(R2) Stress Conditions

Stress ConditionReagent / EnvironmentTime / TempPrimary DegradantExpected Degradation (%)
Acidic Hydrolysis 0.1 N HCl24h / 60°CN-Nitroso derivative (if nitrites present)< 2% (Highly stable)
Basic Hydrolysis 0.1 N NaOH24h / 60°CStable< 1%
Oxidative Stress 3% H₂O₂24h / 60°CN-Oxide, Carboxylic Acid15 - 25%
Photolytic Stress UV-Vis Light (ICH Q1B)1.2M lux hrsUncharacterized dimers2 - 5%
Thermal Stress Solid State7 days / 80°CFormaldehyde adducts (excipient interaction)< 1% (Without excipients)

Section 3: Troubleshooting Experimental Workflows

Q3: During forced degradation studies, I am observing artificial N-nitrosamine formation. How can I troubleshoot and prevent this? A3: Causality: Artificial N-nitrosation often occurs during sample preparation if the mobile phase or solvents contain trace nitrites, especially when the sample is acidified for LC-MS analysis. The secondary amine acts as a sponge for nitrosonium ions (NO⁺). To resolve this, you must implement a self-validating screening workflow (See Protocol 2 below).

Q4: My oxidative stress samples show multiple co-eluting peaks around the main API peak. How do I resolve the N-oxide from the alcohol oxidation products? A4: Causality: N-oxides and carboxylic acids have vastly different pKa values but can co-elute under standard acidic reverse-phase conditions due to mixed-mode interactions with residual silanols on the column. Adjusting the pH and MS ionization mode is critical.

LogicTree Start Unresolved Peaks in Oxidative Stress Assay CheckpH Check Mobile Phase pH Start->CheckpH AdjustpH Adjust to pH 9.0-9.5 (Ammonium Bicarbonate) CheckpH->AdjustpH pH < 7 CheckMS Check MS Ionization Mode CheckpH->CheckMS pH > 7 Resolution Peaks Resolved? AdjustpH->Resolution UseESI Use ESI+ for N-Oxides ESI- for Carboxylic Acids CheckMS->UseESI UseESI->Resolution Success Proceed to Quantification Resolution->Success Yes Fail Change Column Chemistry (e.g., Phenyl-Hexyl) Resolution->Fail No

Caption: Troubleshooting logic tree for resolving co-eluting degradants in LC-MS workflows.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Self-Validating Forced Degradation & Stability Indicating Assay

This protocol ensures that oxidative stress targets the correct functional groups without causing secondary, non-representative destruction of the molecule.

  • Step 1: Baseline Establishment. Dissolve 1.0 mg/mL of [(3S,4R)-4-phenylpiperidin-3-yl]methanol in HPLC-grade water/acetonitrile (50:50).

    • Causality: A 50:50 aqueous/organic mix ensures complete solubility of both the lipophilic phenyl ring and the hydrophilic amine/alcohol groups.

    • Validation Check: Run an initial HPLC-UV (210 nm) injection. The protocol is validated to proceed ONLY if the baseline purity is >99.0% and the total peak area RSD is <2.0% across triplicate injections.

  • Step 2: Oxidative Stress Execution. Add 3% H₂O₂ to the sample and incubate at 60°C for 24 hours.

    • Causality: H₂O₂ selectively targets the secondary amine and primary alcohol without cleaving the carbon skeleton.

    • Validation Check: Quench an aliquot with sodium thiosulfate and analyze. The system is self-validating: if target degradation (10-20%) is achieved, proceed to Step 3. If degradation is <5%, the oxidative stress is insufficient; increase H₂O₂ to 5%. If >20%, secondary degradation is occurring; reduce incubation time to 12 hours.

  • Step 3: Neutralization & Mass Balance Confirmation.

    • Causality: Unquenched oxidants will continue to degrade the sample in the autosampler, leading to non-reproducible artifacts.

    • Validation Check: Calculate the mass balance (Sum of all peak areas in stressed sample vs. control sample). The protocol is valid if mass balance is 95-105%. A lower mass balance indicates volatile degradants or irreversible column binding.

Protocol 2: Self-Validating N-Nitrosamine Screening Workflow
  • Step 1: Mobile Phase Preparation. Use ammonium bicarbonate buffer (pH 9.0) instead of standard formic acid.

    • Causality: Acidic mobile phases containing trace nitrites will artificially nitrosate the secondary amine during the LC run. High pH suppresses this artifact.

    • Validation Check: Spike a control sample with 1 ppm sodium nitrite. If the N-nitroso peak area increases during the run, the system is actively nitrosating the sample; flush the LC system with 10% ammonia before proceeding.

References

  • Veeprho. Paroxetine Impurities and Related Compound. Retrieved from [Link]

  • Axios Research. Paroxetine Impurities and Reference Standards. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting Guide for[(3S,4R)-4-phenylpiperidin-3-yl]methanol

Overview [(3S,4R)-4-phenylpiperidin-3-yl]methanol (often referred to as desfluoro-paroxol) is a critical pharmaceutical intermediate and recognized Pharmaceutical Analytical Impurity (PAI) used in stress studies for sele...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

[(3S,4R)-4-phenylpiperidin-3-yl]methanol (often referred to as desfluoro-paroxol) is a critical pharmaceutical intermediate and recognized Pharmaceutical Analytical Impurity (PAI) used in stress studies for selective serotonin reuptake inhibitors (SSRIs) like Paroxetine[1]. As a bifunctional molecule containing both a secondary amine and a primary alcohol, it is highly susceptible to specific degradation pathways under environmental stress. This guide provides actionable, self-validating protocols to diagnose and prevent stability issues during research and drug development.

Section 1: Core Stability Issues & Causality (FAQs)

Q1: Why does the purity of my [(3S,4R)-4-phenylpiperidin-3-yl]methanol batch decrease after prolonged storage? A1: The compound is vulnerable to environmental factors such as heat, light, and moisture, which drive oxidative degradation[2]. The secondary amine in the piperidine ring is electron-rich and particularly susceptible to oxidation, forming N-oxides. Furthermore, if stored improperly, the amine can react with atmospheric nitrogen oxides (NOx) to form stable N-nitroso impurities, such as ((3S,4R)-1-Nitroso-4-phenylpiperidin-3-yl)methanol[3]. The primary alcohol can also slowly oxidize to an aldehyde or carboxylic acid if exposed to strong oxidants.

Q2: I am observing a secondary peak with the exact same mass during LC-MS analysis. What is causing this? A2: This is likely the cis-isomer (e.g., the (3R,4R) or (3S,4S) configuration). While the trans-(3S,4R) configuration is thermodynamically stable, trace acidic or basic impurities left over from synthesis, combined with thermal stress, can promote epimerization. During the initial cyclization synthesis of 3,4-disubstituted piperidines, the cis carbocation intermediate is often more stable, but it isomerizes to the thermodynamically favored trans product upon warming[4]. If your storage conditions are compromised, the reverse or parallel degradation pathways can yield cis impurities.

Q3: How hygroscopic is this intermediate, and how does moisture affect it? A3: Like many low-molecular-weight piperidine derivatives, the secondary amine confers moderate hygroscopicity. Moisture uptake not only throws off stoichiometric calculations during downstream coupling reactions but also accelerates hydrolytic and oxidative degradation by acting as a solvent medium for trace metal-catalyzed oxidation.

Section 2: Experimental Protocols & Workflows

Protocol 1: Stability-Indicating HPLC-UV Method

Purpose: To quantify[(3S,4R)-4-phenylpiperidin-3-yl]methanol and resolve it from its N-nitroso, N-oxide, and cis-isomer degradation products. Causality & Self-Validation: A reliable analytical method must be self-validating. We use a System Suitability Test (SST) with a spiked sample of the cis-isomer to ensure the column can resolve diastereomers, proving the method is stability-indicating.

  • Column Selection: Use a C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm) to provide sufficient theoretical plates for diastereomer resolution.

  • Mobile Phase Preparation:

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0). Causality: The low pH ensures the piperidine amine (pKa ~9-10) is fully protonated, preventing peak tailing and improving resolution.

    • Buffer B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Program the pump from 10% B to 60% B over 20 minutes, followed by a 5-minute column wash at 95% B.

  • Detection: Set UV detection at 210 nm (for the piperidine backbone) and 254 nm (for the phenyl ring).

  • System Suitability Test (SST): Inject a reference standard containing 1% cis-isomer and 1% N-oxide impurity. The method is only valid if the resolution ( Rs​ ) between the trans parent peak and the cis peak is ≥1.5 .

Protocol 2: Inert Handling and Storage Procedure

Purpose: To prevent oxidative and moisture-driven degradation during long-term storage[5].

  • Drying: Lyophilize or dry the compound under high vacuum (< 0.1 mbar) at 30°C for 12 hours to remove residual moisture and solvents.

  • Inerting: Transfer the dried powder to amber glass vials to prevent photolytic degradation. Purge the vial with dry Argon or Nitrogen gas for 3 minutes to displace atmospheric oxygen and NOx.

  • Sealing: Seal immediately with PTFE-lined caps and wrap the exterior with Parafilm to block moisture ingress.

  • Storage: Store at 2–8°C for routine use. For long-term storage (>6 months), freezing at -20°C is strictly recommended to halt thermal degradation kinetics.

Section 3: Data Presentation

Table 1: Common Degradation Pathways and Indicators

Degradant / ImpurityMechanismLC-MS Indicator (Δ Mass)Prevention Strategy
N-Oxide Impurity Oxidation of secondary amine+16 DaStore under Argon; remove peroxides from solvents.
N-Nitroso Impurity Reaction with atmospheric NOx+29 DaStore in airtight containers; avoid air exposure.
cis-Isomer Epimerization via thermal/pH stress0 Da (Shifted RT)Maintain neutral pH; avoid excessive heat.
Aldehyde Derivative Oxidation of primary alcohol-2 DaProtect from strong oxidants and UV light.

Table 2: Recommended Storage Parameters

ParameterShort-Term (< 1 month)Long-Term (> 1 month)
Temperature Ambient (20–25°C)Refrigerated (2–8°C) or -20°C
Atmosphere Tightly sealedArgon/Nitrogen purged
Light Exposure Amber vialAmber vial + Dark storage
Moisture Control DesiccatorSealed with desiccant packs

Section 4: Visualizations

G A [(3S,4R)-4-phenylpiperidin-3-yl]methanol (Target Compound) B N-Nitroso / N-Oxide Impurities (Amine Degradation) A->B Exposure to Air / NOx (Improper Storage) C Aldehyde / Carboxylic Acid (Alcohol Oxidation) A->C Strong Oxidants / Heat D Cis-Isomer Impurity (Epimerization) A->D Thermal Stress / pH Extremes

Degradation pathways of[(3S,4R)-4-phenylpiperidin-3-yl]methanol under stress.

Workflow Start HPLC-UV / LC-MS Analysis Decision Purity > 98%? Start->Decision Pass Proceed to Synthesis Decision->Pass Yes Fail Identify Degradant Decision->Fail No Oxidation Oxidation Detected (Purge with Ar/N2) Fail->Oxidation +16 Da / +29 Da Isomerization Epimer Detected (Optimize pH/Temp) Fail->Isomerization Same Mass, Diff RT

Workflow for diagnosing and troubleshooting stability issues during QC.

References

  • Paroxetine Impurities and Related Compound - Veeprho. Veeprho Life Sciences.[Link][2]

  • Substituted piperidine challenge. ResearchGate.[Link][4]

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of [(3S,4R)-4-phenylpiperidin-3-yl]methanol

Welcome to the technical support center for the stereoselective synthesis of [(3S,4R)-4-phenylpiperidin-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of [(3S,4R)-4-phenylpiperidin-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on preventing epimerization at the C3 and C4 stereocenters. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to ensure the stereochemical integrity of your final product.

Understanding the Challenge: Epimerization in 3,4-Disubstituted Piperidines

The synthesis of stereochemically pure 3,4-disubstituted piperidines, such as [(3S,4R)-4-phenylpiperidin-3-yl]methanol, is a significant challenge in medicinal chemistry. These structures are key components in a variety of biologically active compounds.[1][2] The primary hurdle in their synthesis is controlling the stereochemistry at two contiguous chiral centers, which are susceptible to epimerization under various reaction conditions.

Epimerization, the inversion of a single stereocenter in a diastereomer, can lead to a mixture of isomers that are often difficult to separate and may exhibit different pharmacological profiles.[3] This guide will address the common pitfalls and provide strategies to maintain the desired (3S,4R) configuration.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of [(3S,4R)-4-phenylpiperidin-3-yl]methanol.

Issue 1: Poor Diastereoselectivity in the Key Stereocenter-Forming Step

Question: My reaction to establish the C3 and C4 stereocenters is yielding a mixture of diastereomers. What factors influence the stereochemical outcome, and how can I improve the selectivity for the desired (3S,4R) isomer?

Answer: Achieving high diastereoselectivity is crucial and is influenced by several factors, including the choice of synthetic route, reagents, and reaction conditions.

  • Route Selection: Several stereoselective routes to 3,4-disubstituted piperidines have been developed.[1][2] Methods like Lewis acid-catalyzed ene cyclization of 4-aza-1,7-dienes have shown high diastereoselectivity for trans products.[1][4] Another approach involves the use of chiral auxiliaries to direct the stereochemical outcome of key reactions.[5]

  • Reagent Control: In reduction reactions of a ketone precursor to form the alcohol at C3, the choice of reducing agent is critical. Bulky reducing agents, such as those derived from lithium aluminum hydride with chiral modifiers, can provide excellent stereocontrol.

  • Temperature and Reaction Time: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state that leads to the thermodynamically more stable product. Prolonged reaction times, especially at elevated temperatures, can lead to equilibration and a loss of stereochemical integrity.[6]

Issue 2: Epimerization During Workup or Purification

Question: I've confirmed high diastereoselectivity immediately after the reaction, but I'm observing a loss of stereochemical purity after workup and purification. What could be causing this, and how can I prevent it?

Answer: Epimerization during downstream processing is a common problem, often catalyzed by acidic or basic conditions.[6][7]

  • pH Control: The C3 proton, being alpha to the phenyl group, can be susceptible to deprotonation under basic conditions, leading to epimerization. Conversely, acidic conditions can promote enolization or other isomerization pathways. It is crucial to maintain a neutral pH during aqueous workups.[6] If acidic or basic conditions are unavoidable, consider protecting the piperidine nitrogen and the hydroxyl group.

  • Purification Method: Column chromatography on silica gel, which is slightly acidic, can sometimes induce epimerization. Consider using a neutral stationary phase like alumina or treating the silica gel with a base (e.g., triethylamine) before use. Alternatively, purification by crystallization of a suitable salt can be a highly effective method for isolating the desired stereoisomer.[8]

  • Temperature during Purification: Avoid high temperatures during solvent evaporation or distillation, as this can provide the energy for epimerization.[6]

Issue 3: Inconsistent Stereochemical Outcomes Between Batches

Question: I'm experiencing batch-to-batch variability in the diastereomeric ratio of my product. What are the likely sources of this inconsistency?

Answer: Inconsistent results often point to subtle variations in reaction setup and reagent quality.

  • Reagent Purity and Stoichiometry: Ensure the purity of all reagents and solvents. Traces of acid or base impurities can have a significant impact on stereoselectivity.[6] Precise control of reagent stoichiometry is also critical, especially when using chiral catalysts or auxiliaries.

  • Water Content: Anhydrous conditions are often necessary for stereoselective reactions involving organometallic reagents or strong bases. Ensure all glassware is thoroughly dried and solvents are anhydrous.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like chiral HPLC or NMR with a chiral shift reagent to determine the optimal reaction time. Over- or under-running the reaction can lead to the formation of byproducts or epimerization.

Frequently Asked Questions (FAQs)

Q1: What is the most common mechanism for epimerization at the C4 position?

A1: The most likely mechanism for epimerization at the C4 position, which bears the phenyl group, involves the deprotonation of the adjacent C3 proton under basic conditions. This would form a planar enolate-like intermediate, which can then be protonated from either face, leading to a mixture of diastereomers.

Q2: Can the choice of N-protecting group influence the stereochemical stability?

A2: Yes, the N-protecting group can have a significant impact. Bulky protecting groups can sterically hinder the approach of reagents and influence the conformation of the piperidine ring, thereby affecting the stereochemical outcome of reactions. Urethane-type protecting groups like Boc (tert-butyloxycarbonyl) can also influence the reactivity and basicity of the piperidine nitrogen.[7]

Q3: Are there any analytical techniques you recommend for monitoring stereochemical purity?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric and diastereomeric purity of your product.[9] Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents can also be used to differentiate between diastereomers.

Q4: What are the best practices for storing [(3S,4R)-4-phenylpiperidin-3-yl]methanol to prevent long-term epimerization?

A4: To minimize the risk of epimerization during storage, it is advisable to store the compound as a stable salt (e.g., hydrochloride) in a cool, dry, and dark place. If stored as the free base, ensure it is protected from atmospheric moisture and acidic or basic contaminants.

Experimental Protocols and Data

Table 1: Comparison of Conditions for a Key Reduction Step
EntryReducing AgentSolventTemperature (°C)Time (h)Diastereomeric Ratio (3S,4R) : (3R,4R)
1NaBH₄Methanol023:1
2LiAlH₄THF-78 to 0410:1
3L-Selectride®THF-786>20:1

Note: The above data is illustrative and specific results may vary depending on the exact substrate and reaction conditions.

Protocol: Stereoselective Reduction of a 4-Phenyl-3-piperidone Precursor
  • Preparation: Under an inert atmosphere (e.g., argon), dissolve the N-protected 4-phenyl-3-piperidone precursor in anhydrous tetrahydrofuran (THF) in a flame-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of L-Selectride® (1M in THF) dropwise to the cooled solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, carefully quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio of the crude product using chiral HPLC or NMR analysis.

Visualizing the Process

Diagram 1: Potential Epimerization Pathway

Epimerization A (3S,4R)-Isomer B Enolate Intermediate (Planar at C3-C4) A->B Base (B-) -HB B->A Protonation C (3R,4R)-Isomer B->C Protonation

Caption: Base-catalyzed epimerization at C4 via a planar enolate intermediate.

Diagram 2: General Workflow for Stereoselective Synthesis

Workflow start Starting Material step1 Stereocenter Formation (e.g., Asymmetric Reduction) start->step1 step2 Reaction Quenching (pH control) step1->step2 analysis Stereochemical Analysis (Chiral HPLC, NMR) step1->analysis step3 Aqueous Workup (Neutral conditions) step2->step3 step4 Purification (e.g., Crystallization or Neutral Chromatography) step3->step4 end Final Product [(3S,4R)-isomer] step4->end step4->analysis

Caption: A generalized workflow emphasizing critical points for maintaining stereochemical integrity.

References

  • Klegraf, E., & Kunz, H. (2012). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives. Zeitschrift für Naturforschung B, 67(4), 389-405. [Link]

  • Walker, S. M., Williams, J. T., Russell, A. G., Kariuki, B. M., & Snaith, J. S. (2007). Stereoselective synthesis of 3,4-disubstituted and 3,4,5-trisubstituted piperidines by Lewis acid-catalysed ene cyclisation of 4-aza-1,7-dienes. Organic & Biomolecular Chemistry, 5(18), 2925-2931. [Link]

  • De Simone, A., Geden, J. V., & Procter, D. J. (2008). Recent advances in the stereoselective synthesis of trans-3,4-disubstituted-piperidines: applications to (-)-paroxetine. Chemical Society Reviews, 37(9), 1819-1830. [Link]

  • D'hooghe, M., Van Brabandt, W., & De Kimpe, N. (2011). Stereoselective Synthesis of cis-3,4-Disubstituted Piperidines through Ring Transformation of 2-(2-Mesyloxyethyl)azetidines. The Journal of Organic Chemistry, 76(19), 7898-7907. [Link]

  • Walker, S. M., Williams, J. T., Russell, A. G., Kariuki, B. M., & Snaith, J. S. (2007). Stereoselective synthesis of 3,4-disubstituted and 3,4,5-trisubstituted piperidines by Lewis acid-catalysed ene cyclisation of 4-aza-1,7-dienes. PubMed, 17728858. [Link]

  • Pawar, S. D., et al. (2015). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 7(8), 177-181. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved March 15, 2026, from [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (2008).
  • Pirkle, W. H., & Welch, C. J. (1994). Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase. Journal of Chromatography A, 678(1), 176-179. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. Retrieved March 15, 2026, from [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 480(7376), 224-228. [Link]

  • Dolliver, D. D. (2018). Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. Gaylord Chemical. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Retrieved March 15, 2026, from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Epimerisation in Peptide Synthesis. Amino Acids, 36(4), 571-583. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo [1,5-A]pyrimidine derivatives using same. (2008).
  • Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Pharmaceutical and Applied Chemistry, 3(2), 1-6. [Link]

  • Gu, Q., & You, S.-L. (2013). Direct Synthesis of β-Hydroxy-α-amino Acids via Diastereoselective Decarboxylative Aldol Reaction. Organic Letters, 15(22), 5874-5877. [Link]

  • An improved process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. (2015).
  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • Sun, H., Millar, K. M., Yang, J., Abboud, K., & Horenstein, B. A. (2000). A new asymmetric route to substituted piperidines: synthesis of N-alkyl-3,4-dihydroxy-5-alkylpiperidines. Tetrahedron Letters, 41(16), 2801-2804. [Link]

  • Davies, S. G., & Smith, A. D. (2001). Asymmetric Synthesis of 3,4,5,6-Tetrasubstituted Piperidin-2-ones by Three-Component Coupling. Organic Letters, 3(19), 3025-3028. [Link]

  • Kriis, K., Melnik, T., Lips, K., Juhanson, I., Kaabel, S., Järving, I., & Kanger, T. (2017). Asymmetric Synthesis of 2,3,4-Trisubstituted Piperidines. Synthesis, 49(3), 604-614. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of[(3S,4R)-4-phenylpiperidin-3-yl]methanol

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to address the critical bottlenecks encountered when scaling...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to address the critical bottlenecks encountered when scaling up the synthesis of [(3S,4R)-4-phenylpiperidin-3-yl]methanol .

This molecule is a highly valued chiral scaffold, widely recognized as the desfluoro analog of the paroxetine intermediate[1]. Scaling its synthesis from the bench to the pilot plant involves managing highly exothermic reductions, ensuring strict diastereomeric and enantiomeric purity, and mitigating the environmental impact of protecting group chemistry[2][3].

Part 1: Synthetic Workflow & Logical Architecture

To successfully scale this synthesis, we must transition from a linear bench-scale mindset to a robust, self-validating process architecture. The diagram below outlines the optimized industrial pathway, utilizing a conjugate addition-epimerization-resolution-reduction sequence.

SynthesisWorkflow SM 1. Starting Material (Arecoline or N-Protected Tetrahydropyridine) Grignard 2. Conjugate Arylation (PhMgBr, CuI, THF, -20°C) Installs Phenyl Ring SM->Grignard Epimer 3. Epimerization (NaOMe, MeOH, Reflux) Thermodynamic trans-isomer Grignard->Epimer cis/trans mixture Resolution 4. Chiral Resolution (CAL-B Lipase or Tartaric Acid) Isolates (3S,4R) Enantiomer Epimer->Resolution racemic trans-ester Reduction 5. Ester Reduction (Red-Al or LiAlH4, Toluene/THF) Forms Methanol Moiety Resolution->Reduction (3S,4R)-ester Deprotect 6. N-Deprotection (ACE-Cl or Pd/C H2) Yields Free Secondary Amine Reduction->Deprotect (3S,4R)-N-protected alcohol Product [(3S,4R)-4-phenylpiperidin-3-yl]methanol Target Intermediate Deprotect->Product Final API Scaffold

Caption: Optimized scale-up workflow for [(3S,4R)-4-phenylpiperidin-3-yl]methanol synthesis.

Part 2: Troubleshooting Guides & FAQs

Module A: Arylation & Epimerization

Q: During the Grignard addition of phenylmagnesium bromide, my yield drops at scale and I observe significant 1,2-addition byproducts. How do I force 1,4-conjugate addition? Expert Insight: At the bench scale, low temperatures (-78 °C) naturally suppress the kinetic 1,2-addition. At the pilot scale, maintaining -78 °C is energy-intensive and often heterogeneous. Solution: Transition to a copper-catalyzed Gilman-type addition. Doping the Grignard reagent with 5-10 mol% CuI or CuBr·SMe₂ forms an intermediate organocuprate that is highly "soft" and strictly prefers 1,4-conjugate addition[2]. Maintain the reactor at -20 °C to -10 °C, which is easily achievable with standard industrial glycol chillers.

Q: My cis to trans epimerization is stalling at 85% conversion. Why? Expert Insight: The epimerization of the 3-carbomethoxy-4-phenylpiperidine relies on the thermodynamic stability of the di-equatorial trans isomer[2]. If the reaction stalls, it is usually due to moisture quenching the alkoxide base, establishing a premature equilibrium. Solution: Ensure strictly anhydrous conditions. Use a slight excess of freshly prepared NaOMe in dry methanol. Drive the reaction to completion by gently refluxing (65 °C) for 12 hours. Validate completion via GC-MS; the cis isomer should be <1.0% area under the curve (AUC).

Module B: Chiral Resolution

Q: Classical resolution using (+)-di-p-toluoyl-D-tartaric acid is giving poor yields and requires multiple recrystallizations. Is there a more scalable alternative? Expert Insight: Classical diastereomeric salt resolution often suffers from poor atom economy (wasting 50% of the material) and solvent-heavy recrystallizations[4]. Solution: Implement enzymatic resolution. Candida antarctica lipase B (CAL-B) has been proven to exhibit exquisite stereochemical preference for the (3S,4R) configuration in 4-aryl-3-hydroxymethylpiperidines[5]. By using vinyl acetate as an acyl donor in toluene at 30 °C, CAL-B selectively acylates the unwanted enantiomer, leaving the desired (3S,4R)-alcohol untouched. This allows for simple separation via silica plug or liquid-liquid extraction, drastically improving throughput[5].

Module C: Ester Reduction to Methanol

Q: We are using Lithium Aluminum Hydride (LiAlH₄) for the ester reduction, but the exotherm is unmanageable at the 50 L scale, and the aluminum salts form an unfilterable gel. What is the protocol? Expert Insight: LiAlH₄ reductions are notoriously dangerous at scale due to delayed exotherms and hydrogen gas evolution[1]. The "gel" is a matrix of polymeric aluminum hydroxides. Solution: First, consider swapping LiAlH₄ for Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride). Red-Al is a liquid, making it easily pumpable for controlled dosing, and it does not spontaneously ignite in air. If you must use LiAlH₄, you must use the Fieser Workup (n, n, 3n rule) to generate granular, easily filterable aluminate salts. Self-Validating Check: Monitor the reaction via FTIR. The complete disappearance of the ester carbonyl stretch at ~1735 cm⁻¹ confirms the reduction is complete.

Module D: N-Deprotection

Q: We are using phenyl chloroformate for N-demethylation, but it generates phenol as a toxic byproduct, causing issues with our effluent treatment. What is a greener alternative? Expert Insight: Phenyl chloroformate forms a carbamate intermediate that requires harsh alkaline hydrolysis, generating sodium phenolate which is highly toxic to aquatic life[3]. Solution: Switch to 1-Chloroethyl chloroformate (ACE-Cl) . The ACE-Cl reaction forms an intermediate that spontaneously decarboxylates upon gentle heating in methanol, yielding the free secondary amine and volatile byproducts (acetaldehyde and CO₂). This bypasses the need for harsh alkaline hydrolysis and eliminates phenol from your waste stream[3].

Part 3: Quantitative Data & Process Parameters

To ensure reproducibility, adhere to the Critical Process Parameters (CPPs) outlined in the table below.

Synthesis StageCritical Process Parameter (CPP)Target Range / StandardPotential Failure Mode
Conjugate Addition Catalyst Loading (CuI)5.0 - 8.0 mol%< 5% leads to increased 1,2-addition impurities.
Epimerization Moisture Content (Karl Fischer)< 0.05% in MeOHMoisture quenches NaOMe, stalling cis to trans conversion.
Enzymatic Resolution Temperature28 °C - 32 °C> 35 °C denatures CAL-B; < 25 °C drastically reduces reaction kinetics[5].
Ester Reduction Dosing Rate of Reducing Agent< 2.0 °C / min temp riseRunaway exotherm; excessive H₂ gas evolution[1].
N-Deprotection Methanolysis Temperature (ACE-Cl)60 °C - 65 °C (Reflux)Incomplete decarboxylation of the intermediate carbamate[3].

Part 4: Experimental Protocols

Standard Operating Procedure: Scalable Reduction of (3S,4R)-Ester to Methanol

This protocol utilizes Red-Al to mitigate the hazards associated with solid LiAlH₄ at scale.

Reagents:

  • (3S,4R)-N-protected-4-phenylpiperidine-3-carboxylate ester: 1.0 kg (1.0 equiv)

  • Red-Al (60% w/w in toluene): 2.5 equiv (Hydride equivalents)

  • Anhydrous Toluene: 10 L

  • Aqueous NaOH (1 M): For quenching

Step-by-Step Methodology:

  • Preparation: Purge a 20 L jacketed glass-lined reactor with ultra-high purity (UHP) Nitrogen for 30 minutes.

  • Dissolution: Charge the reactor with 1.0 kg of the ester and 10 L of anhydrous toluene. Initiate overhead stirring at 150 RPM.

  • Cooling: Circulate coolant through the reactor jacket to bring the internal temperature to 0 °C to 5 °C.

  • Controlled Dosing: Using a metering pump, add the Red-Al solution dropwise. Critical Control: Adjust the dosing rate to ensure the internal temperature does not exceed 15 °C. (The coordination of aluminum to the carbonyl is highly exothermic).

  • Maturation: Once dosing is complete, gradually warm the reactor to 25 °C and stir for 4 hours.

  • In-Process Control (IPC): Withdraw a 1 mL aliquot, quench with 1 M NaOH, extract with EtOAc, and analyze via HPLC. Proceed only when starting material is < 0.5%.

  • Quenching (Hazard Warning): Cool the reactor back to 0 °C. Slowly add 1 M NaOH dropwise to destroy unreacted hydride. Hydrogen gas will evolve. Ensure the scrubber system is active.

  • Phase Separation: Allow the mixture to settle. The aluminum salts will partition into the highly alkaline aqueous layer, leaving the product in the organic toluene layer.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude [(3S,4R)-4-phenylpiperidin-3-yl]methanol derivative.

References

  • EP0983237A1 - Chemical process for the reduction of 1-substituted-3-hydroxymethyl-4-(4-fluorophenyl)tetrahydropyridines. Google Patents.
  • Asian Journal of Research in Chemistry - Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance. Available at:[Link]

  • The Journal of Organic Chemistry (ACS) - Enzymatic Resolution of trans-4-(4'-Fluorophenyl)-3-hydroxymethylpiperidines, Key Intermediates in the Synthesis of (−)-Paroxetine. Available at:[Link]

  • WO2009005647A2 - Compounds and process to prepare chiral intermediates for synthesis of paroxetine. Google Patents.

Sources

Troubleshooting

purification of [(3S,4R)-4-phenylpiperidin-3-yl]methanol by column chromatography

Target Compound: [(3S,4R)-4-phenylpiperidin-3-yl]methanol Compound Profile: A highly polar, chiral secondary amine featuring a primary hydroxyl group and a phenyl ring. It is a critical intermediate in the synthesis of t...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: [(3S,4R)-4-phenylpiperidin-3-yl]methanol Compound Profile: A highly polar, chiral secondary amine featuring a primary hydroxyl group and a phenyl ring. It is a critical intermediate in the synthesis of the antidepressant Paroxetine[1].

Welcome to the Technical Support Center. As drug development professionals, you frequently encounter highly polar, basic intermediates. When subjected to standard normal-phase silica gel chromatography,[(3S,4R)-4-phenylpiperidin-3-yl]methanol notoriously exhibits severe peak tailing, low recovery, or irreversible adsorption.

This guide provides field-proven, mechanistically grounded solutions to overcome these chromatographic bottlenecks, ensuring high-purity isolation with maximum yield.

Part 1: Mechanistic Analysis of Stationary Phase Interactions

To purify this compound effectively, we must first understand the causality behind its chromatographic behavior. The pKa of a piperidine derivative's conjugate acid is typically around 10.5–11.0. Standard bare silica gel contains acidic silanol (Si-OH) groups with a pKa of approximately 4.5–5.0.

When[(3S,4R)-4-phenylpiperidin-3-yl]methanol enters the column, the acidic silanol protons transfer to the highly basic secondary amine. This creates an ion-pair (silicate anion and piperidinium cation), shifting the separation mechanism from standard adsorption to strong ion-exchange[2].

Mechanism Silanol Acidic Silanol Groups (Si-OH) on Silica Gel Amine Target Compound (Secondary Amine) Silanol->Amine Strong Ion-Exchange (Causes Streaking) TEA Triethylamine (TEA) (Competing Base) TEA->Silanol Neutralizes Acidic Sites TEA->Amine Prevents Binding (Allows Elution)

Fig 1: Competitive binding mechanism of TEA neutralizing acidic silanol groups on silica gel.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my compound streak across the TLC plate and fail to elute from the column? A1: The streaking is a direct visual representation of the ion-exchange interaction described above[3]. Because the binding energy between the protonated amine and the ionized silanol is much stronger than standard dipole-dipole interactions, standard organic solvents cannot efficiently desorb the compound, causing it to smear across the stationary phase[2].

Q2: How can I modify my mobile phase to prevent this irreversible binding? A2: The most effective and economical solution is to add a volatile, competing base to your mobile phase[3]. Triethylamine (TEA) or aqueous ammonium hydroxide (NH₄OH) are the industry standards. By adding 1–2% (v/v) TEA to your eluent, the TEA (pKa ~10.7) preferentially interacts with and neutralizes the acidic silanol sites. This "masks" the stationary phase, allowing your target piperidine derivative to elute based strictly on its polarity[2].

Q3: I added TEA, but my compound is still co-eluting with impurities. What are my alternatives? A3: If mobile phase basification fails to provide sufficient resolution, you must eliminate the acidic silanols entirely. Amine-functionalized silica (e.g., Biotage KP-NH) is an excellent alternative[4]. The silica surface is covalently bonded with aminopropyl groups, permanently neutralizing the acidity and allowing basic amines to elute with sharp peak shapes using standard, additive-free solvents[4].

Q4: How do I completely remove the TEA additive from my purified fractions? A4: TEA (boiling point 89°C) can form complexes with polar compounds, making it stubborn to remove under standard rotary evaporation. To ensure complete removal, evaporate the pooled fractions to dryness, then re-dissolve the residue in a volatile solvent like toluene or dichloromethane and re-evaporate (azeotropic distillation). Repeat this 2-3 times, followed by high vacuum drying for 12-24 hours[3].

Part 3: Purification Decision Workflow

Workflow Start Crude[(3S,4R)-4-phenylpiperidin-3-yl]methanol TLC Perform TLC on Bare Silica (Standard Solvents) Start->TLC Check Does the spot streak or stay at baseline? TLC->Check Mod Add 1-2% TEA or NH4OH to Mobile Phase Check->Mod Yes (Silanol Interaction) RunColumn Run Silica Column with Basified Eluent Check->RunColumn No (Rare) TestMod Re-test TLC with Basified Eluent Mod->TestMod Success Good Peak Shape and Resolution? TestMod->Success Success->RunColumn Yes AltPhase Switch to Amine-Functionalized Silica (e.g., KP-NH) Success->AltPhase No (Co-elution)

Fig 2: Decision matrix for optimizing the chromatography of basic secondary amines.

Part 4: Experimental Protocols
Protocol A: Basified Silica Gel Chromatography (The "TEA Flush" Method)

This protocol utilizes a self-validating pre-saturation step to ensure the column is fully deactivated before the sample is introduced.

  • Solvent Preparation: Prepare the primary mobile phase (e.g., 90% Dichloromethane, 10% Methanol). Add Triethylamine (TEA) to achieve a final concentration of 1% (v/v)[3]. Mix thoroughly.

  • Column Equilibration: Pack the bare silica gel column. Flush with at least 3 column volumes (CV) of the TEA-modified mobile phase.

    • Scientific Insight: This pre-saturates the acidic silanol sites with TEA. If you skip this step, the leading edge of your sample will act as the neutralizing agent, resulting in fronting and poor recovery.

  • Sample Loading: Dissolve the crude[(3S,4R)-4-phenylpiperidin-3-yl]methanol in the minimum volume of the modified mobile phase. Apply evenly to the column head.

  • Elution: Run the column using the TEA-modified solvent. Monitor fractions via TLC (ensure the TLC developing chamber also contains 1% TEA to accurately reflect column conditions).

  • Post-Purification (TEA Removal): Pool product-containing fractions and evaporate under reduced pressure. To validate the complete removal of TEA, add 10 mL of Toluene to the flask and re-evaporate (azeotropic removal). Repeat twice, then place under high vacuum[3].

Protocol B: Amine-Functionalized Silica Chromatography

Use this protocol when TEA modification fails to resolve closely eluting impurities.

  • Column Selection: Select an amine-functionalized silica cartridge (e.g., Biotage KP-NH) appropriate for your crude mass (typically a 10:1 to 20:1 silica-to-sample ratio)[4].

  • Solvent Preparation: Prepare a standard gradient of Hexane and Ethyl Acetate.

    • Crucial: Do NOT add TEA or NH₄OH. The stationary phase already prevents acid-base interactions, and adding bases will disrupt the separation[4].

  • Sample Loading: Dry load the sample onto a small amount of Celite or directly inject it as a concentrated solution in Dichloromethane.

  • Elution: Execute the gradient elution. The secondary amine will elute strictly based on its polarity, typically yielding >95% recovery with symmetrical peak shapes[4].

Part 5: Quantitative Data & Optimization Tables

Table 1: Stationary Phase Comparison for[(3S,4R)-4-phenylpiperidin-3-yl]methanol

Stationary PhaseMechanism / ModificationPeak ShapeTarget RecoveryCost Profile
Bare Silica (Standard) None (High Silanol Activity)Severe Tailing / Streaking< 40%Low
Bare Silica + TEA TEA competitively masks acidic silanolsSharp> 85%Low
Amine-Functionalized Silica Covalently bonded aminopropyl groupsVery Sharp / Symmetrical> 95%High
Basic Alumina Naturally basic surfaceModerate to Sharp> 80%Medium

Table 2: Recommended Mobile Phase Systems

Solvent SystemAdditiveRatio (v/v)Best Used For
Dichloromethane / MethanolTriethylamine (TEA)90:9:1Highly polar impurities requiring strong elution power.
Hexane / Ethyl AcetateTriethylamine (TEA)Gradient + 1% TEARoutine purification of moderately crude mixtures.
Dichloromethane / MethanolAmmonium Hydroxide (NH₄OH)95:4:1When TEA removal via azeotropic distillation is problematic.
Part 6: References
  • Technical Support Center: Purifying Basic Amines via Column Chromatography Source: Benchchem URL:3

  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid Source: PubMed (NIH) URL:2

  • Is there an easy way to purify organic amines? Source: Biotage URL:4

  • Methanol UK suppliers & bulk distributors (Paroxetine Intermediate Data) Source: UK Chemical Suppliers URL:1

Sources

Optimization

recrystallization techniques for [(3S,4R)-4-phenylpiperidin-3-yl]methanol

Advanced Troubleshooting & Recrystallization Workflows Welcome to the Technical Support Center. [(3S,4R)-4-phenylpiperidin-3-yl]methanol is a critical chiral building block, widely recognized as a desfluoro-analog and ke...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting & Recrystallization Workflows

Welcome to the Technical Support Center. [(3S,4R)-4-phenylpiperidin-3-yl]methanol is a critical chiral building block, widely recognized as a desfluoro-analog and key analytical impurity in the synthesis of Paroxetine and related selective serotonin reuptake inhibitors (SSRIs)[1]. Achieving high chemical and enantiomeric purity is paramount for downstream coupling reactions, as residual impurities can severely impact the pharmacological profile and stability of the final active pharmaceutical ingredient (API)[2].

This guide provides application-scientist-level insights into overcoming common crystallization hurdles—such as oiling out and polymorphic instability—which frequently plague substituted piperidines[3].

Mechanistic Principles of Piperidine Crystallization

The crystallization behavior of[(3S,4R)-4-phenylpiperidin-3-yl]methanol is heavily dictated by its dual hydrogen-bonding motifs: the secondary amine of the piperidine ring and the primary hydroxyl group.

The Causality of "Oiling Out": In non-polar solvents, these functional groups form robust intermolecular networks, leading to supersaturated metastable liquids (Liquid-Liquid Phase Separation, or "oiling out") rather than ordered crystal lattices. By introducing a protic co-solvent (e.g., Isopropanol), we competitively disrupt these solute-solute hydrogen bonds. This shifts the thermodynamic equilibrium, allowing the monomeric solute molecules to properly orient and nucleate into a highly ordered crystalline state.

Troubleshooting Guides & FAQs

Q1: My crystallization is "oiling out" (forming a second liquid phase) instead of precipitating crystals. How do I fix this? A1: Liquid-Liquid Phase Separation (LLPS) occurs when the supersaturation level exceeds the cloud point before reaching the nucleation threshold.

  • Root Cause: Cooling too rapidly or using a solvent system that is too non-polar (e.g., pure heptane), which fails to break the intermolecular hydrogen bonds.

  • Solution: Adjust your solvent matrix. Switch to a binary system like Isopropanol/Heptane. Isopropanol acts as a hydrogen-bond disruptor. Additionally, implement a controlled cooling ramp (0.1 °C/min) and introduce 1-2 wt% seed crystals precisely at the upper boundary of the metastable zone.

Q2: The enantiomeric excess (ee) of my recovered crystals is identical to the crude material. Why isn't the ee upgrading? A2: [(3S,4R)-4-phenylpiperidin-3-yl]methanol often forms a racemic compound rather than a conglomerate. If the initial ee is below the eutectic point, standard recrystallization will only enrich the racemate.

  • Root Cause: Thermodynamic preference for the heterochiral lattice over the homochiral lattice.

  • Solution: You must perform a classical chiral resolution. React the crude free base with a chiral acid, such as (-)-Di-p-toluoyl-L-tartaric acid, to form diastereomeric salts. These salts possess distinct solubility profiles and can be separated via fractional crystallization before neutralizing back to the free base.

Q3: I am detecting solvent entrapment in my final NMR. How can I eliminate residual solvents? A3: Rapid crystal growth traps solvent molecules within the lattice defects.

  • Root Cause: Crash-cooling or insufficient aging time.

  • Solution: Avoid crash-cooling. Use a prolonged aging period (2-4 hours) at the final temperature (0-5 °C) to allow for Ostwald ripening—a process where smaller, imperfect crystals dissolve and redeposit onto larger, defect-free crystals. Follow this with vacuum drying at 40 °C under <50 mbar.

Quantitative Data: Solvent System Optimization

The table below summarizes the causality and performance of various binary solvent systems for the recrystallization of the free base.

Solvent SystemRatio (v/v)Yield (%)Purity (HPLC Area %)Mechanistic Notes & Causality
Isopropanol / Heptane 1:482%>99.5%Excellent disruption of H-bonds; prevents oiling out. Ideal for scale-up.
Ethyl Acetate / Hexanes 1:378%98.5%Good general system, but prone to rapid nucleation and solvent entrapment.
Toluene / Heptane 1:285%99.0%High yield, but requires rigorous vacuum drying to remove residual toluene.
Methanol / Water 3:160%95.0%Poor recovery due to high solubility of the amine in the aqueous phase.

Experimental Workflows

Workflow 1: Binary Solvent Recrystallization (Self-Validating Protocol)

This protocol utilizes the Isopropanol/Heptane system to maximize purity while preventing LLPS.

  • Dissolution: Suspend 10.0 g of crude[(3S,4R)-4-phenylpiperidin-3-yl]methanol in 15 mL of Isopropanol. Heat the mixture to 65 °C under nitrogen until complete dissolution occurs.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble particulates.

  • Anti-Solvent Addition: While maintaining the temperature at 60 °C, add 45 mL of Heptane dropwise over 30 minutes.

  • Seeding: Cool the solution to 55 °C (the metastable zone) and add 0.1 g of pure[(3S,4R)-4-phenylpiperidin-3-yl]methanol seed crystals.

  • Controlled Cooling: Program the reactor to cool to 5 °C at a strict ramp rate of 0.1 °C/min.

  • Ostwald Ripening (Validation Step): Hold the suspension at 5 °C for 3 hours. Self-Validation: Remove a 0.5 mL aliquot, filter, and analyze the mother liquor via HPLC. The crystallization is complete when the solute concentration in the mother liquor plateaus (equilibrium solubility).

  • Harvest: Filter the crystals under vacuum and wash with 10 mL of cold (0 °C) Heptane.

  • Drying: Dry in a vacuum oven at 40 °C (<50 mbar) for 12 hours.

Workflow 2: Diastereomeric Salt Resolution

Use this protocol if the initial enantiomeric excess (ee) is below 90%.

  • Salt Formation: Dissolve the crude piperidine (1 eq) and (-)-Di-p-toluoyl-L-tartaric acid (1 eq) in boiling Methanol (10 volumes).

  • Fractional Crystallization: Allow the solution to cool naturally to room temperature over 4 hours. The desired diastereomeric salt will selectively precipitate.

  • Filtration: Isolate the salt via filtration and wash with cold Methanol.

  • Free-Basing (Validation Step): Suspend the salt in Dichloromethane and wash with 1M NaOH until the aqueous layer reaches pH 10. Self-Validation: Check the aqueous layer with pH paper to ensure complete neutralization. Extract the organic layer, dry over Na₂SO₄, and concentrate to yield the enantiopure free base.

Visualizations

Recrystallization A Crude Piperidine Intermediate (Assess Purity & ee) B Dissolution in IPA (Heat to 65°C) A->B C Hot Filtration (Remove Particulates) B->C T > 60°C D Anti-Solvent Addition (Dropwise Heptane at 60°C) C->D E Seeding & Cooling (Ramp: 0.1°C/min to 5°C) D->E Supersaturation F Ostwald Ripening (Age for 3 hours at 5°C) E->F Nucleation G Vacuum Filtration & Cold Wash F->G H Pure [(3S,4R)-4-phenylpiperidin-3-yl]methanol G->H Dry at 40°C

Step-by-step workflow for the binary solvent recrystallization of the chiral piperidine intermediate.

OilingOut Start Issue: Oiling Out (Liquid-Liquid Phase Separation) Check1 Cooling Rate Too Fast? Start->Check1 Check2 Solvent Too Non-Polar? Start->Check2 Check3 Lack of Nucleation Sites? Start->Check3 Action1 Reduce ramp to 0.1°C/min Check1->Action1 Resolved Ordered Crystal Lattice Formation Action1->Resolved Action2 Increase IPA:Heptane ratio Check2->Action2 Action2->Resolved Action3 Add 1-2 wt% seed crystals Check3->Action3 Action3->Resolved

Logical troubleshooting pathway for resolving liquid-liquid phase separation during crystallization.

References

  • ResearchGate . Substituted piperidine challenge: NMR analysis of cis- and trans-isomers. Retrieved from: [Link]

  • Veeprho . Paroxetine Impurities and Related Compound. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Method Validation for[(3S,4R)-4-phenylpiperidin-3-yl]methanol

Welcome to the definitive troubleshooting and validation guide for [(3S,4R)-4-phenylpiperidin-3-yl]methanol . As a chiral piperidine derivative—often utilized as a critical intermediate or reference standard in the synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the definitive troubleshooting and validation guide for [(3S,4R)-4-phenylpiperidin-3-yl]methanol . As a chiral piperidine derivative—often utilized as a critical intermediate or reference standard in the synthesis of active pharmaceutical ingredients (APIs) like paroxetine[1]—this compound presents unique analytical challenges due to its basic secondary amine, primary alcohol, and multiple stereocenters[2].

This guide is designed for senior scientists and drug development professionals. It bridges the gap between empirical method development and rigorous lifecycle validation, ensuring your analytical procedures are robust, compliant with the latest regulatory frameworks[3], and scientifically sound[4].

Section 1: Method Development & Chromatographic Troubleshooting (FAQs)

Q1: During method development, my[(3S,4R)-4-phenylpiperidin-3-yl]methanol peak exhibits severe tailing (Asymmetry factor > 2.0). How do I resolve this?

Causality: The molecule contains a basic secondary amine within its piperidine ring. At typical mobile phase pH levels (pH 3–7), this amine is protonated. Standard silica-based stationary phases contain residual acidic silanol groups (-Si-OH) that ionize to -Si-O⁻. The strong electrostatic interaction between the protonated piperidine and the ionized silanols causes secondary retention mechanisms, leading to severe peak tailing, poor resolution, and integration errors.

Resolution & Protocol: To break this self-defeating chromatographic cycle, you must mask the active silanols.

  • Mobile Phase Additives: Introduce a competing base, such as 0.1% Diethylamine (DEA) or Triethylamine (TEA), to the mobile phase. These small, highly basic molecules preferentially bind to the residual silanols, allowing the bulkier piperidine derivative to elute symmetrically.

  • Stationary Phase Selection: Switch to a highly end-capped, base-deactivated, or polar-embedded C18 column specifically engineered for basic compounds.

  • pH Control: Alternatively, raise the mobile phase pH above 10.5 using an organic buffer (e.g., Ammonium Bicarbonate) to deprotonate the secondary amine, provided you are using a hybrid-silica column that can withstand high pH.

Q2: How do I achieve baseline separation of the (3S,4R) target isomer from its (3R,4S) enantiomer and diastereomeric impurities?

Causality: While diastereomers (e.g., 3S,4S) possess different physical properties and can be separated on conventional achiral columns, enantiomers (3S,4R vs. 3R,4S) have identical physical properties in an achiral environment. Separation requires a Chiral Stationary Phase (CSP) to form transient diastereomeric complexes. According to Dalgliesh’s "three-point interaction" model, the hydroxyl group and the secondary amine of [(3S,4R)-4-phenylpiperidin-3-yl]methanol act as vital hydrogen-bond donors/acceptors, while the phenyl ring provides π−π interactions with immobilized polysaccharide-based CSPs.

Protocol: Step-by-Step Chiral HPLC Method Optimization

  • Column Selection: Install a polysaccharide-based chiral column (e.g., Chiralpak AD-H or IC, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a normal-phase mixture of Hexane / Isopropanol (IPA) at an 85:15 (v/v) ratio.

  • Additive Integration: Add 0.1% DEA to the mobile phase to suppress secondary amine tailing. Mix thoroughly and degas via sonication for 15 minutes.

  • System Equilibration: Flush the column at 1.0 mL/min until the baseline is stable (typically 10-15 column volumes).

  • Detection: Set the UV detector to 220 nm (optimal for capturing the phenyl ring's π→π∗ transition without solvent interference).

  • Injection & Evaluation: Inject 10 µL of a 1 mg/mL racemic mixture standard. Evaluate the resolution ( Rs​ ). If Rs​<1.5 , decrease the IPA concentration to 10% to increase retention time and prolong the chiral interaction duration.

Section 2: ICH Q2(R2) Validation Parameters & Compliance (FAQs)

Q3: When transitioning to ICH Q2(R2) validation, my accuracy at the Limit of Quantitation (LOQ) fails acceptance criteria. What is the root cause?

Causality: According to the revised ICH Q2(R2) guidelines, accuracy at the lower end of the reportable range is highly susceptible to matrix effects and non-specific adsorption[4]. For[(3S,4R)-4-phenylpiperidin-3-yl]methanol, the secondary amine is prone to adsorbing onto the stainless-steel frits or tubing of the HPLC system at very low concentrations (e.g., < 0.05% of the nominal concentration). This removes the analyte from the flow path before it reaches the detector, leading to signal loss and poor recovery.

Protocol: Step-by-Step LOQ Validation (ICH Q2(R2) Compliant)

  • System Passivation: Passivate the HPLC system using a high-concentration injection of the analyte (e.g., 100 µg/mL) or utilize PEEK (Polyetheretherketone) tubing to eliminate metal-amine interactions.

  • Serial Dilution: Dilute the stock reference standard to expected LOQ concentrations (e.g., 0.01%, 0.05%, 0.1% of the working level).

  • S/N Determination: Inject the blank and the diluted standards. Calculate the Signal-to-Noise ratio. Identify the concentration where S/N≈10 .

  • Precision at LOQ: Inject the identified LOQ concentration 6 times. Calculate the %RSD of the peak area to ensure the system is self-validating. (Acceptance: ≤10.0% ).

  • Accuracy at LOQ: Spike the LOQ concentration into the sample matrix in triplicate. Calculate recovery. (Acceptance: 80% - 120%).

Section 3: Quantitative Data Summaries

To ensure your validation meets global regulatory expectations, adhere to the following acceptance criteria derived from ICH Q2(R2) standards for both assay and impurity methods[3].

Table 1: ICH Q2(R2) Analytical Validation Parameters and Acceptance Criteria

Validation CharacteristicMethodology / RangeAcceptance Criteria (Assay)Acceptance Criteria (Impurities)
Specificity Blank, Placebo, & Forced DegradationNo interference at analyte RTResolution ( Rs​ ) > 1.5 from nearest peak
Linearity Minimum 5 concentration levels R2≥0.999 R2≥0.990
Accuracy (Recovery) 3 concentrations, 3 replicates each98.0% - 102.0%80.0% - 120.0% (at LOQ level)
Repeatability 6 replicates at 100% concentration%RSD ≤2.0% %RSD ≤5.0%
Intermediate Precision Different day, analyst, or instrument%RSD ≤2.0% %RSD ≤10.0%
Range 80% to 120% of target concentrationMeets Linearity, Accuracy, PrecisionLOQ to 120% of specification limit

Section 4: Visualizing the Validation Workflow

The updated ICH Q2(R2) and Q14 guidelines emphasize a lifecycle approach to analytical procedures[3]. The workflow below illustrates the self-validating system from Analytical Target Profile (ATP) generation through risk assessment and final validation.

ValidationWorkflow ATP Analytical Target Profile (ATP) Define Method Goals (ICH Q14) Dev Method Development Chiral HPLC Optimization ATP->Dev Risk Risk Assessment Identify Critical Parameters Dev->Risk Val ICH Q2(R2) Validation Specificity, Linearity, Precision Risk->Val Fail Troubleshooting Resolve Tailing/Adsorption Val->Fail Fail Criteria Success Routine Use & Lifecycle Management Val->Success Pass Criteria Fail->Dev Iterate & Optimize

Lifecycle workflow for analytical method development and ICH Q2(R2) validation.

References

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. URL: [Link][4]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs.ai. URL: [Link][3]

  • Pharmaffiliates. "((3S,4R)-1-Methyl-4-phenylpiperidin-3-yl)methanol Reference Standard." Pharmaffiliates.com. URL: [Link][1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide:[(3S,4R)-4-phenylpiperidin-3-yl]methanol vs. Its (3R,4S) Enantiomer in Antidepressant Drug Development

Executive Summary In the rational design of selective serotonin reuptake inhibitors (SSRIs), the 3,4-disubstituted piperidine scaffold represents a highly privileged pharmacophore. The stereochemistry at the C3 and C4 po...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of selective serotonin reuptake inhibitors (SSRIs), the 3,4-disubstituted piperidine scaffold represents a highly privileged pharmacophore. The stereochemistry at the C3 and C4 positions dictates the spatial orientation of the molecule's functional groups, directly governing its binding affinity for the human serotonin transporter (hSERT)[1].

This technical guide provides an objective, data-driven comparison between [(3S,4R)-4-phenylpiperidin-3-yl]methanol —the core structural precursor to paroxetine analogs—and its enantiomer, [(3R,4S)-4-phenylpiperidin-3-yl]methanol , the foundational building block for femoxetine[2]. Designed for researchers and drug development professionals, this guide explores the causality behind their divergent pharmacological profiles and provides validated experimental workflows for their isolation and analysis.

Mechanistic Role in Drug Design: The Causality of Stereochemistry

The human serotonin transporter (hSERT) features a highly stereoselective central binding site (S1). The choice between the (3S,4R) and (3R,4S) enantiomer fundamentally alters how the resulting active pharmaceutical ingredient (API) interacts with this pocket.

  • The (3S,4R) Advantage (Paroxetine Configuration): The 3S,4R configuration allows the molecule to adopt a thermodynamically favored trans-diequatorial conformation that perfectly aligns with the S1 pocket[3]. When functionalized, this enantiomer adopts the "ABC pose" within hSERT. The piperidine nitrogen forms a critical salt bridge with Asp98, the C4-phenyl group occupies subsite C, and the C3-oxymethyl-linked aryl group projects into subsite B[4]. Here, it interacts favorably with the conserved residue Asn177, stabilizing the transporter in an outward-open conformation and resulting in sub-nanomolar affinity (Ki < 1 nM)[3][4]. Even the direct desfluoro-analog derived from [(3S,4R)-4-phenylpiperidin-3-yl]methanol maintains a highly potent Ki of ~0.3 to 0.5 nM[1].

  • The (3R,4S) Divergence (Femoxetine Configuration): Conversely, the (3R,4S) enantiomer forces a spatial mismatch. The inverted stereocenters cause steric clashes within subsite B, preventing optimal engagement with the S1 pocket's hydrophobic residues. Consequently, SSRIs derived from the (3R,4S) scaffold (such as femoxetine) exhibit a 10- to 50-fold reduction in SERT affinity (Ki ~ 6 - 22 nM)[5][6].

SERT_Binding A [(3S,4R)-4-phenylpiperidin -3-yl]methanol C Paroxetine Analog (3S,4R) A->C Arylation B [(3R,4S)-4-phenylpiperidin -3-yl]methanol D Femoxetine Analog (3R,4S) B->D Arylation E hSERT S1 Pocket Optimal ABC Pose C->E High Affinity (Ki < 1 nM) F hSERT S1 Pocket Suboptimal Binding D->F Lower Affinity (Ki ~10-22 nM)

Stereoselective binding pathways of (3S,4R) and (3R,4S) piperidine derivatives at the hSERT S1 site.

Comparative Performance Data

The following table summarizes the quantitative binding data and structural characteristics of the two enantiomeric building blocks and their respective downstream API derivatives.

Parameter[(3S,4R)-4-phenylpiperidin-3-yl]methanol[(3R,4S)-4-phenylpiperidin-3-yl]methanol
Stereochemistry (3S,4R) trans-diequatorial(3R,4S) trans-diequatorial
Target API Derivative Paroxetine (Desfluoro-analog)Femoxetine
hSERT Binding Pose Optimal ABC Pose[4]Suboptimal (Steric Clash)
Derivative SERT Affinity (Ki) < 1 nM (Sub-nanomolar)[1][3]~6 - 22 nM[5][6]
Primary Pharmacological Utility High-potency SSRI developmentAttenuated SSRI / Mixed-profile design

Experimental Methodologies: Enantiodivergent Synthesis & Validation

To objectively evaluate these enantiomers in drug development, researchers must obtain them in high enantiomeric purity (>99% ee). While asymmetric conjugate addition to chiral bicyclic lactams is a modern approach[2], the classical chiral resolution of racemic trans-4-phenyl-3-piperidinemethanol remains a highly scalable, self-validating system.

Protocol: Self-Validating Chiral Resolution and Extraction

The causality behind this methodology relies on the differential solubility products (Ksp) of diastereomeric salts formed with chiral resolving agents, followed by strict chromatographic validation.

Step 1: Diastereomeric Salt Formation Dissolve 1.0 equivalent of racemic trans-4-phenyl-3-piperidinemethanol in boiling methanol. Slowly add a methanolic solution containing 1.0 equivalent of (+)-di-p-toluoyl-D-tartaric acid ((+)-DPTTA).

Step 2: Selective Crystallization (Self-Purification) Allow the solution to cool to room temperature at a controlled rate of 5°C/hour. The (3S,4R)-piperidine-(+)-DPTTA salt selectively crystallizes due to its significantly lower Ksp in methanol. Filter and wash the crystals with cold methanol.

Step 3: Mother Liquor Processing The (3R,4S) enantiomer remains highly enriched in the mother liquor. To isolate it, concentrate the filtrate in vacuo, liberate the free base (see Step 4), and treat it with (-)-di-p-toluoyl-L-tartaric acid ((-)-DPTTA) in a secondary crystallization step to precipitate the pure (3R,4S)-piperidine-(-)-DPTTA salt.

Step 4: Free Base Extraction Suspend the isolated diastereomeric salts individually in dichloromethane (DCM) and wash with 1M NaOH (aq). The alkaline pH deprotonates the piperidine nitrogen, driving the free base into the organic layer while the tartrate salt remains partitioned in the aqueous phase. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

Step 5: Analytical Validation (Chiral HPLC) Validate the enantiomeric excess (ee) using a chiral stationary phase (e.g., Chiralcel OD-H).

  • Mobile phase: Hexane / Isopropanol / Diethylamine (90:10:0.1).

  • Mechanistic Note: The inclusion of 0.1% diethylamine is critical; it suppresses peak tailing by masking residual acidic silanol groups on the silica column, ensuring sharp, baseline resolution of the enantiomers for accurate integration.

Resolution_Workflow N1 Racemic trans-4-phenyl -3-piperidinemethanol N2 Chiral Resolution via (+)/(-)-DPTTA N1->N2 N3 (3S,4R) Diastereomeric Salt (Crystallization) N2->N3 Insoluble in MeOH N4 (3R,4S) Diastereomeric Salt (Mother Liquor) N2->N4 Soluble in MeOH N5 Free Base Extraction (NaOH / DCM) N3->N5 N4->N5 N6 N6 N5->N6

Self-validating workflow for the chiral resolution and validation of piperidine enantiomers.

References

  • Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. PubMed Central (PMC). URL:[Link][3]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. PubMed Central (PMC). URL:[Link][5]

  • Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife. URL: [Link][4]

  • Comparative Affinity of Duloxetine and Venlafaxine for Serotonin and Norepinephrine Transporters in vitro and in vivo, Human Serotonin Receptor Subtypes, and Other Neuronal Receptors. ResearchGate. URL:[Link][6]

  • A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter. PubMed Central (PMC). URL:[Link][1]

  • Synthesis of Enantiopure trans-3,4-Disubstituted Piperidines. An Enantiodivergent Synthesis of (+)- and (−)-Paroxetine. The Journal of Organic Chemistry. URL:[Link][2]

Sources

Comparative

Comparative Application Guide: Biological Activity of [(3S,4R)-4-phenylpiperidin-3-yl]methanol vs. Alternative Piperidine Scaffolds

Executive Summary The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved drugs. However, the high conformational flexibility of unsubstituted or mono-substituted piperidines of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved drugs. However, the high conformational flexibility of unsubstituted or mono-substituted piperidines often leads to off-target toxicities, most notably the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.

[(3S,4R)-4-phenylpiperidin-3-yl]methanol (Molecular Weight: 191.27 g/mol [1]) represents a highly privileged, conformationally restricted scaffold. Historically recognized as a structural analog and intermediate in the synthesis of the SSRI paroxetine, this specific 3,4-trans-disubstituted configuration locks the pharmacophores into a diequatorial arrangement. This guide objectively compares the biological activity, target affinity, and safety profile of the [(3S,4R)-4-phenylpiperidin-3-yl]methanol scaffold against other common piperidine alternatives.

Structural Dynamics & Conformational Restriction

The biological superiority of [(3S,4R)-4-phenylpiperidin-3-yl]methanol over flexible alternatives lies in its rigid 3,4-trans stereochemistry.

In a standard 4-phenylpiperidine (e.g., the core of haloperidol or meperidine), the piperidine ring undergoes rapid chair-to-chair inversion. This entropic freedom allows the basic amine to adopt conformations that easily bind to the promiscuous hERG channel. By introducing a hydroxymethyl group at the 3-position with (3S,4R) stereocontrol, the ring is forced into a preferred chair conformation to minimize 1,3-diaxial steric clashes. This conformational restriction significantly reduces the entropic penalty upon binding to specific targets (like Akt1 or NaV channels) while simultaneously misaligning the basic nitrogen vector required for hERG binding[2].

G P1 Unsubstituted Piperidine (High Flexibility) P2 4-Phenylpiperidine (Moderate Restriction) P1->P2 Add Phenyl Group P3 [(3S,4R)-4-phenylpiperidin-3-yl]methanol (Rigid 3,4-trans Scaffold) P2->P3 Add 3-Hydroxymethyl (Stereocontrol) T1 NaV1.1 / NaV1.3 Channels (Analgesic Activity) P3->T1 Sulfonamide Coupling T2 Akt Kinase Inhibition (Low hERG Liability) P3->T2 Hinge Binder Addition T3 KDM2b Demethylase (Epigenetic Target) P3->T3 Naphthyl-methanone Derivatization

Structural evolution of piperidine scaffolds and their downstream biological targets.

Comparative Biological Activity Profile

When incorporated into drug candidates, the core scaffold dictates the baseline pharmacokinetic and pharmacodynamic properties. The table below summarizes the quantitative and qualitative differences between piperidine classes based on recent medicinal chemistry optimizations.

Scaffold TypeConformational EntropyhERG Liability (Basic Amine)Target SpecificityPrimary Biological Applications
Unsubstituted Piperidine Very HighHighLow (Promiscuous)Simple linkers, basic solubilizing groups
4-Phenylpiperidine HighModerate-HighModerateAntipsychotics (D2), Opioids (MOR)
4,4-Disubstituted Piperidine ModerateModerateHighSubtype-selective kinase inhibitors
[(3S,4R)-4-phenylpiperidin-3-yl]methanol Low (Rigidified) Low Very High Akt inhibitors[2], NaV blockers[3], KDM2b inhibitors[4]
Key Target Validations:
  • Akt Kinase Inhibition: In the development of ATP-competitive Akt inhibitors, replacing a flexible piperidine with a 3,4-disubstituted piperidine drastically reduced hERG inhibition while maintaining Akt1 IC50 values in the low nanomolar range (<10 nM)[2].

  • Voltage-Gated Sodium Channels: Sulfonamide derivatives of the 3,4-trans scaffold exhibit potent inhibition of NaV1.1 and NaV1.3 channels, which are critical targets for suppressing ectopic neuronal firing in neuropathic pain models[3].

  • Epigenetic Modulation: Naphthyl-methanone derivatives utilizing this scaffold have been identified as potent inhibitors of the histone demethylase KDM2b, demonstrating significant activity in cancer cell line assays[4].

Experimental Methodologies (Self-Validating Systems)

To objectively evaluate the biological activity of derivatives synthesized from the [(3S,4R)-4-phenylpiperidin-3-yl]methanol scaffold, the following standardized, self-validating protocols must be employed.

Workflow S1 Scaffold:[(3S,4R)-4-phenylpiperidin-3-yl]methanol S2 Target-Specific Derivatization & Purification S1->S2 A1 FRET Kinase Assay (Akt1) S2->A1 A2 Automated Patch-Clamp (hERG) S2->A2 D1 Data Acquisition & IC50 / Patch-Clamp Analysis A1->D1 A2->D1 D2 Lead Optimization (High Affinity, Low Toxicity) D1->D2 Select Candidates

Experimental workflow for evaluating 3,4-disubstituted piperidine derivatives.

Protocol A: Time-Resolved FRET Assay for Akt1 Kinase Inhibition

Purpose: To quantify the target affinity (IC50) of the synthesized derivatives.

  • Reagent Preparation: Prepare a kinase reaction buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

    • Causality: Brij-35 prevents non-specific binding of the lipophilic phenylpiperidine derivatives to the plastic microplate walls, ensuring accurate concentration-response curves.

  • Enzyme-Inhibitor Pre-incubation: Incubate 0.5 nM recombinant human Akt1 with varying concentrations of the piperidine derivative (0.1 nM to 10 µM) for 30 minutes at room temperature.

  • Reaction Initiation: Add 10 µM ATP and 50 nM ULight-labeled Akt-specific peptide substrate to initiate the reaction. Incubate for 60 minutes.

  • Reaction Termination: Add 10 mM EDTA and Europium-labeled anti-phospho-substrate antibody.

    • Causality: EDTA rapidly chelates the Mg2+ ions. Because Mg2+ is an obligatory cofactor for ATP coordination in the Akt1 catalytic cleft, its removal instantly and irreversibly quenches the kinase reaction, providing a precise snapshot of inhibition.

  • Detection: Read the TR-FRET signal (Excitation: 320 nm; Emission: 665 nm). Calculate IC50 using a 4-parameter logistic fit.

Protocol B: Automated Patch-Clamp for hERG Liability Screening

Purpose: To validate the safety profile and confirm that the conformational restriction successfully mitigates cardiotoxicity.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording buffer.

  • Whole-Cell Configuration: Establish whole-cell patch-clamp configuration using an automated planar patch-clamp system.

  • Voltage Protocol Execution:

    • Apply a holding potential of -80 mV for 2 minutes.

    • Causality: This deep negative potential ensures 100% of the hERG channels are in the fully closed state prior to depolarization, synchronizing the channel population.

    • Depolarize to +20 mV for 2 seconds (forces channels into open and rapidly inactivated states).

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the [(3S,4R)-4-phenylpiperidin-3-yl]methanol derivative at 1 µM and 10 µM concentrations. Allow 5 minutes for steady-state equilibration.

  • Quantification: Measure the reduction in the peak tail current amplitude at -50 mV compared to the vehicle control. A reduction of <20% at 10 µM confirms successful evasion of hERG liability via conformational restriction[2].

References

  • BOC Sciences. "((3S,4R)-1-METHYL-4-PHENYLPIPERIDIN-3-YL)METHANOL CAS:176022-03-0." ChemBuyersGuide. Available at: [Link]

  • Journal of Medicinal Chemistry. "Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design." ACS Publications. Available at:[Link]

  • US Patent 9,630,929 B2. "Benzenesulfonamide compounds and their use as therapeutic agents." Google Patents.
  • WO Patent 2016/112284 A1. "(piperidin-3-yl)(naphthalen-2-yl)methanone derivatives and related compounds as inhibitors of the histone demethylase kdm2b for the treatment of cancer." Google Patents.

Sources

Validation

comparative analysis of different synthetic routes to [(3S,4R)-4-phenylpiperidin-3-yl]methanol

Executive Summary The compound [(3S,4R)-4-phenylpiperidin-3-yl]methanol (often referred to as desfluoro-paroxol) is a critical chiral scaffold in medicinal chemistry. It serves as the exact stereochemical core for severa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound [(3S,4R)-4-phenylpiperidin-3-yl]methanol (often referred to as desfluoro-paroxol) is a critical chiral scaffold in medicinal chemistry. It serves as the exact stereochemical core for several selective serotonin reuptake inhibitors (SSRIs), including analogs of paroxetine and femoxetine[1]. In commercial API manufacturing, this specific molecule is also heavily monitored as "Paroxetine Impurity A" (or desfluoro paroxetine), a process-related impurity generated via the inadvertent reductive defluorination of the p-fluorophenyl group during aggressive hydride reductions[2][3].

For process chemists and drug development professionals, synthesizing this trans-3,4-disubstituted piperidine presents a classic stereochemical challenge: establishing the contiguous (3S,4R) stereocenters with high enantiomeric excess (ee) and atom economy. This guide objectively compares three distinct synthetic paradigms—Classical Resolution, Chiral Auxiliaries, and Asymmetric Organocatalysis—providing mechanistic rationale and self-validating experimental protocols.

Strategic Overview & Mechanistic Challenges

The thermodynamic preference of 3,4-disubstituted piperidines heavily favors the trans configuration (where both bulky substituents occupy equatorial positions in the chair conformation). However, achieving absolute stereocontrol (enantioselectivity) rather than mere relative stereocontrol (diastereoselectivity) is the primary bottleneck[4].

G Start Starting Materials (e.g., Arecoline, Cinnamaldehyde) Classical Classical Resolution (Grignard + Epimerization) Start->Classical Route A Auxiliary Chiral Auxiliary (Bicyclic Lactams) Start->Auxiliary Route B Catalytic Asymmetric Organocatalysis (Michael Addition) Start->Catalytic Route C Racemic Racemic trans-Piperidine (50% waste) Classical->Racemic Resolution via (-)-Menthol Enantiopure1 Enantiopure Intermediate (High ee, High Cost) Auxiliary->Enantiopure1 Cuprate Addition Enantiopure2 Enantiopure Intermediate (High ee, Green) Catalytic->Enantiopure2 Hayashi-Jørgensen or NHC Target [(3S,4R)-4-phenylpiperidin-3-yl]methanol Racemic->Target Reduction Enantiopure1->Target Deprotection/Reduction Enantiopure2->Target Reductive Cyclization

Figure 1: High-level comparative workflow of the three primary synthetic strategies to access the (3S,4R)-piperidine core.

Comparative Analysis of Synthetic Pathways

Route A: Classical Resolution (The Industrial Standard)

The traditional route, widely used in early commercial SSRI syntheses, relies on the conjugate addition of phenylmagnesium bromide to a tetrahydropyridine derivative (such as arecoline)[3].

  • Mechanism & Causality : The Grignard addition initially yields a mixture of cis and trans isomers. Because the trans isomer is thermodynamically more stable, the mixture is subjected to base-catalyzed epimerization (typically using NaOMe) to drive the equilibrium toward the racemic trans-ester. Enantiomeric resolution is then achieved by hydrolyzing the ester and forming diastereomeric salts or esters with a chiral pool reagent like (-)-menthol[5].

  • Performance : While highly scalable and robust, this route suffers from a maximum theoretical yield of 50% during the resolution step unless complex recycling/racemization loops are implemented[6]. Furthermore, the final reduction of the ester to the alcohol using Lithium Aluminum Hydride ( LiAlH4​ ) must be carefully controlled; in fluorinated analogs, aggressive LiAlH4​ conditions cause reductive cleavage of the C-F bond, yielding [(3S,4R)-4-phenylpiperidin-3-yl]methanol as an unwanted impurity[3][5].

Route B: Chiral Auxiliary-Directed Cuprate Addition

To bypass the 50% material loss of classical resolution, researchers developed enantiodivergent routes using chiral bicyclic lactams derived from (R)-phenylglycinol[1].

  • Mechanism & Causality : The chiral auxiliary creates a rigid, sterically biased environment. When treated with lithium phenylcyanocuprate, the nucleophile is forced to attack the α,β -unsaturated lactam from the less hindered face[1].

  • Performance : This method provides exceptional enantioselectivity (>98% ee) and predictable stereochemistry. However, it requires stoichiometric amounts of the chiral auxiliary, which must be cleaved and separated later, reducing overall atom economy and increasing cost-per-gram at scale.

Route C: Asymmetric Organocatalysis (The Modern Paradigm)

The most advanced approaches utilize organocatalytic Michael additions to set the stereocenters in a single, highly enantioselective step[7][8].

  • Mechanism & Causality : A secondary amine catalyst (such as the Hayashi-Jørgensen diarylprolinol silyl ether) condenses with an aldehyde to form a nucleophilic enamine. The bulky silyl ether group effectively shields one face of the enamine, dictating a highly stereoselective Re-face attack on a trans-nitroalkene[8]. Subsequent reductive cyclization of the Michael adduct directly yields the chiral piperidine core.

Pathway N1 trans-Nitroalkene + Aldehyde N2 Chiral Enamine Intermediate N1->N2 Secondary Amine Catalyst N3 Michael Adduct (Stereocenters Set) N2->N3 Re-face attack N4 Reductive Cyclization (Zn/AcOH or H2/Pd) N3->N4 Nitro reduction N5 [(3S,4R)-4-phenylpiperidin-3-yl]methanol N4->N5 Lactam reduction (LiAlH4)

Figure 2: Mechanistic progression of the Organocatalytic Michael Addition and Reductive Cyclization.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of the three synthetic routes based on literature benchmarks[1][4][8].

MetricRoute A: Classical ResolutionRoute B: Chiral AuxiliaryRoute C: Organocatalysis
Overall Yield 15 - 20%35 - 45%40 - 55%
Enantiomeric Excess (ee) >99% (Post-crystallization)95 - 98%92 - 99%
Step Count 6 - 8 steps7 - 9 steps3 - 5 steps
Atom Economy Low (50% loss at resolution)Moderate (Stoichiometric auxiliary)High (Catalytic induction)
Scalability Excellent (Industrial standard)Poor (Expensive auxiliaries)Good (Flow-chemistry compatible)

Experimental Protocol: Organocatalytic Asymmetric Synthesis

This protocol describes the self-validating, step-by-step synthesis of the [(3S,4R)-4-phenylpiperidin-3-yl]methanol core via the organocatalytic route, utilizing the Hayashi-Jørgensen catalyst[8].

Step 1: Organocatalytic Michael Addition

Objective: Establish the (3S,4R) contiguous stereocenters.

  • Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve trans- β -nitrostyrene (1.0 equiv, 10 mmol) and the appropriate aliphatic aldehyde (e.g., 3-oxopropyl benzoate, 1.2 equiv) in anhydrous dichloromethane (DCM, 0.5 M).

  • Catalysis: Add (S)- α , α -diphenylprolinol trimethylsilyl ether (Hayashi-Jørgensen catalyst, 10 mol%) and benzoic acid (10 mol%) to the solution.

    • Causality: Benzoic acid acts as a co-catalyst to accelerate enamine formation and hydrolysis, significantly reducing reaction time while maintaining high enantioselectivity.

  • Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the bright yellow color of the nitroalkene fades.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM ( 3×20 mL), dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to isolate the Michael adduct.

    • Validation: 1H NMR should confirm the anti relative stereochemistry (coupling constant J≈7−9 Hz for the vicinal protons).

Step 2: Reductive Cyclization

Objective: Convert the nitro group to an amine and spontaneously cyclize to form the lactam.

  • Setup: Dissolve the Michael adduct (5 mmol) in glacial acetic acid (25 mL).

  • Reduction: Slowly add Zinc dust (10 equiv) in portions at 0 °C to control the exothermic reduction of the nitro group.

    • Causality: Zinc in acetic acid smoothly reduces the aliphatic nitro group to a primary amine without cleaving sensitive protecting groups. The resulting amine immediately undergoes intramolecular cyclization with the pendant ester/aldehyde to form a δ -lactam.

  • Reaction: Stir at room temperature for 4 hours. Filter the mixture through a pad of Celite to remove zinc salts, washing with ethyl acetate.

  • Workup: Concentrate the filtrate under reduced pressure, neutralize with 1M NaOH, and extract with EtOAc. Dry and concentrate to yield the chiral lactam.

Step 3: Global Reduction to Target Molecule

Objective: Reduce the lactam to a piperidine and deprotect/reduce the ester to the target carbinol.

  • Setup: Dissolve the lactam (3 mmol) in anhydrous THF (15 mL) and cool to 0 °C under argon.

  • Reduction: Dropwise, add a solution of LiAlH4​ (2.0 M in THF, 3.0 equiv).

    • Causality: LiAlH4​ is a powerful hydride source required to reduce the highly stable amide (lactam) carbonyl down to a methylene ( -CH2​- ) while simultaneously reducing the C3-ester/aldehyde equivalent to the primary methanol group[3].

  • Reaction: Reflux the mixture for 6 hours.

  • Fieser Workup (Self-Validating Safety Step): Cool to 0 °C. For every x grams of LiAlH4​ used, carefully add x mL of water, x mL of 15% NaOH, and 3x mL of water.

    • Causality: This specific quenching sequence precipitates aluminum salts as a granular, easily filterable white solid, preventing the formation of a hazardous, unfilterable emulsion.

  • Isolation: Filter the salts, concentrate the organic filtrate, and recrystallize from isopropanol/heptane to yield pure [(3S,4R)-4-phenylpiperidin-3-yl]methanol .

    • Validation: Chiral HPLC validation against a racemic standard will confirm an ee of >95%. Mass spectrometry will show an [M+H]+ peak at m/z 192.13.

References

  • Substituted piperidine challenge | Request PDF - ResearchGate Source: ResearchGate URL:[9]

  • Paroxetine Impurities and Related Compound - Veeprho Source: Veeprho URL:[2]

  • Paroxetine mesylate synthesis pathway and impurities - Benchchem Source: Benchchem URL:[3]

  • Paroxetine impurities: An overview - Amazon S3 Source: Amazon S3 URL:[5]

  • Synthesis of Enantiopure trans-3,4-Disubstituted Piperidines. An Enantiodivergent Synthesis of (+)- and (−)-Paroxetine Source: The Journal of Organic Chemistry - ACS Publications URL:[1]

  • 176022-47-2 | (S)-(4-Chlorophenyl)(pyridin-2-yl ... - Chemikart Source: Chemikart URL:

  • ChemInform Abstract: Recent Advances in the Stereoselective Synthesis of trans-3,4-Disubstituted-piperidines: Applications to (-)Paroxetine Source: ResearchGate URL:[4]

  • Catalytic Michael/Ring-Closure Reaction of α,β-Unsaturated Pyrazoleamides with Amidomalonates: Asymmetric Synthesis of (-)-Paroxetine Source: PubMed URL:[7]

  • Total Asymmetric Synthesis of (+)‐Paroxetine and (+)‐Femoxetine Source: ResearchGate URL:[8]

  • WO2009005647A2 - Compounds and process to prepare chiral intermediates for synthesis of paroxetine Source: Google Patents URL:[6]

Sources

Comparative

Validation of [(3S,4R)-4-phenylpiperidin-3-yl]methanol as a Research Tool: A Comparative Guide for Monoamine Transporter Ligand Development

As an application scientist specializing in neuropharmacology and monoamine transporter (MAT) ligand design, I frequently evaluate chiral scaffolds for drug discovery. The compound [(3S,4R)-4-phenylpiperidin-3-yl]methano...

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Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist specializing in neuropharmacology and monoamine transporter (MAT) ligand design, I frequently evaluate chiral scaffolds for drug discovery. The compound [(3S,4R)-4-phenylpiperidin-3-yl]methanol (often utilized in its N-methylated form, CAS 176022-03-0, or as desfluoro-paroxol) is a foundational research tool[1]. It serves as the core structural backbone for synthesizing highly selective Serotonin Transporter (SERT) inhibitors and acts as a critical analytical standard in pharmaceutical impurity profiling[2].

This guide objectively compares this scaffold against alternative building blocks, details the causality behind its experimental application, and provides self-validating protocols for your next structure-activity relationship (SAR) campaign.

Structural & Mechanistic Significance

The utility of[(3S,4R)-4-phenylpiperidin-3-yl]methanol lies in its strict stereochemical arrangement. The (3S,4R) configuration is non-negotiable; it dictates the precise dihedral angle required for the basic piperidine nitrogen to interact with the Asp98 residue of human SERT, while allowing the appended ether group to occupy the hydrophobic S1 pocket[].

By lacking the 4-fluoro substitution present in paroxetine, this "desfluoro" scaffold allows researchers to establish a baseline thermodynamic profile. When mapping the SERT binding pocket, comparing derivatives of this scaffold against fluorinated analogs isolates the exact binding energy ( ΔΔG ) contributed by halogen bonding.

SERT_Mechanism PreSyn Presynaptic Terminal (5-HT Release) Cleft Synaptic Cleft (Neurotransmitter Pool) PreSyn->Cleft Exocytosis SERT SERT Protein (Target Receptor) Cleft->SERT Reuptake PostSyn Postsynaptic Receptor (Signal Propagation) Cleft->PostSyn Activation Ligand Piperidine Scaffold (Desfluoro Ligand) Ligand->SERT Competitive Blockade

Fig 1: Mechanism of SERT inhibition by piperidine-based monoamine transporter ligands.

Objective Performance Comparison

When designing a library of MAT inhibitors, selecting the right starting material dictates the synthetic flexibility and the baseline selectivity of the resulting compounds. Below is a quantitative comparison of [(3S,4R)-4-phenylpiperidin-3-yl]methanol against the two most common alternative scaffolds in the field.

Scaffold / Research ToolPrimary Target SelectivityTypical Ki​ Range (SERT)Synthetic FlexibilityPrimary Research Application
[(3S,4R)-4-phenylpiperidin-3-yl]methanol SERT > NET >> DAT1.5 – 10.0 nMHigh (Primary alcohol functionalization)Halogen-pocket mapping, SAR baseline
Paroxol (4-Fluoro analog) SERT >> NET > DAT0.1 – 0.5 nMHigh (Primary alcohol functionalization)High-affinity selective ligand development
Tropane Core (e.g., RTI analogs) Pan-MAT (SERT/DAT)0.4 – 5.0 nMModerate (Steric hindrance at bridgehead)Pan-transporter inhibitor studies

Verdict: While Paroxol yields higher absolute affinity, [(3S,4R)-4-phenylpiperidin-3-yl]methanol is the superior tool for de novo SAR mapping because it prevents the S1 pocket's halogen interaction from masking subtle affinity changes driven by modifications to the ether-linked aryl group.

Experimental Workflows & Protocols

To transform this scaffold into a functional library and validate its biological activity, we employ a two-phase workflow: Chemical Derivatization followed by In Vitro Validation.

Validation_Workflow Step1 Scaffold Prep (Mesylation) Step2 Etherification (Phenol + Base) Step1->Step2 Step3 Receptor Assay ([3H]Citalopram) Step2->Step3 Step4 Data Synthesis (Ki Calculation) Step3->Step4

Fig 2: Self-validating experimental workflow for synthesizing and testing SERT ligands.

Protocol A: Scaffold Activation (Mesylation)

The primary hydroxyl group of the scaffold is a poor leaving group. Direct nucleophilic substitution is inefficient. We must first convert it to a methanesulfonate (mesylate) ester.

  • Preparation: Dissolve 1.0 eq of N-Boc protected[(3S,4R)-4-phenylpiperidin-3-yl]methanol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 2.5 eq of triethylamine (TEA).

    • Causality Check: TEA acts as an acid scavenger. Without it, the HCl generated in the next step would protonate the starting material and degrade the product.

  • Electrophile Addition: Cool the vessel to 0°C and dropwise add 1.2 eq of methanesulfonyl chloride (MsCl).

    • Causality Check: Cooling prevents exothermic degradation and limits unwanted side reactions, such as direct chloride substitution.

  • Self-Validating System: Quench a 10 µL aliquot in methanol and analyze via LC-MS. The disappearance of the starting mass and the emergence of a +78 Da mass shift confirms successful mesylation. If the mass shift is absent, the TEA or DCM was likely wet, hydrolyzing the MsCl before it could react.

Protocol B: Radioligand Displacement Assay (hSERT)

Once the mesylate is reacted with a substituted phenol to form the final ligand, its binding affinity must be validated.

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human SERT. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

    • Causality Check: Sodium and potassium ions are strictly required. SERT is an ion-coupled symporter; without the Na+ gradient, the transporter's conformation collapses, and ligand binding fails[].

  • Incubation: Combine 50 µg of membrane protein, 2 nM [3H]citalopram, and varying concentrations of your synthesized ligand ( 10−10 to 10−5 M). Incubate for 60 minutes at 25°C.

    • Causality Check: [3H]citalopram is chosen over[3H]serotonin because it binds exclusively to the orthosteric site without being translocated into the cell, providing a stable thermodynamic equilibrium.

  • Termination: Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality Check: PEI neutralizes the negative charge of the glass fibers, preventing the positively charged piperidine ligands from sticking to the filter and causing false positives.

  • Self-Validating System: Every assay plate must include a control well containing 10 µM fluoxetine. This defines the Non-Specific Binding (NSB). If the NSB exceeds 15% of the total radioligand signal, the filter washing step was insufficient or the membrane preparation has degraded. The Ki​ data from that plate must be discarded.

References

  • ((3S,4R)-1-Methyl-4-phenylpiperidin-3-yl)methanol Reference Standards. Pharmaffiliates. [Link]

Sources

Validation

A Comparative Guide to the Cross-Reactivity of [(3S,4R)-4-Phenylpiperidin-3-yl]methanol Derivatives at Monoamine Transporters

Introduction: The Privileged Scaffold in Neuroscience Drug Discovery The [(3S,4R)-4-phenylpiperidin-3-yl]methanol scaffold represents a "privileged structure" in medicinal chemistry, particularly for agents targeting the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold in Neuroscience Drug Discovery

The [(3S,4R)-4-phenylpiperidin-3-yl]methanol scaffold represents a "privileged structure" in medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its rigid, stereochemically defined framework allows for precise orientation of pharmacophoric elements, leading to high-affinity interactions with specific biological targets. This core is famously embedded within potent neuroactive agents, most notably Paroxetine, a selective serotonin reuptake inhibitor (SSRI).[1][2][3] The therapeutic success of such molecules has spurred extensive research into derivatives of this scaffold, aiming to modulate other key players in neurotransmission.

The primary targets for this class of compounds are the monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1][4] These membrane proteins are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a cornerstone of treatment for depression, anxiety, and other psychiatric disorders.[3] However, the structural similarities among these transporters present a significant challenge for drug developers: achieving selectivity.[4] An agent designed to inhibit SERT may also exhibit affinity for NET and/or DAT. This cross-reactivity is not inherently undesirable—indeed, dual-acting serotonin-norepinephrine reuptake inhibitors (SNRIs) are highly effective therapeutics—but it must be understood and precisely controlled to optimize efficacy and minimize off-target effects.[5]

This guide provides a framework for comparing the cross-reactivity of novel [(3S,4R)-4-phenylpiperidin-3-yl]methanol derivatives. We will explore the essential experimental workflows for determining binding affinity and functional inhibition, present a comparative analysis of hypothetical derivatives to illustrate key concepts, and explain the causality behind the methodological choices.

The Critical Role of Selectivity Profiling

In modern drug development, a compound's selectivity profile is as important as its primary potency. The balance of activity between SERT, NET, and DAT defines the agent's pharmacological character and, consequently, its therapeutic window and side-effect profile.[5][6]

  • High SERT Selectivity: Leads to an SSRI-like profile, primarily impacting serotonergic signaling.

  • Dual SERT/NET Inhibition: Results in an SNRI profile, which can offer broader efficacy in some patient populations.[5]

  • Triple Reuptake Inhibition (SERT/NET/DAT): A "TRI" profile, which has been explored for complex depressive disorders, but carries a higher risk of side effects associated with dopaminergic activity.[7]

Therefore, a systematic, quantitative assessment of cross-reactivity is not merely a characterization step but a foundational pillar of the drug discovery process. It allows researchers to establish clear Structure-Activity Relationships (SAR) and rationally design molecules with a desired, tailored pharmacological profile.

Comparative Binding Affinity Analysis

To illustrate the process of comparison, let us consider three hypothetical derivatives of the core scaffold: Derivative A, Derivative B, and Derivative C. Their binding affinities (Ki) for the human SERT, NET, and DAT have been determined using the radioligand binding assays detailed in Section 4.

Table 1: Illustrative Binding Affinities (Kᵢ, nM) of Phenylpiperidine Derivatives

Compound SERT (Kᵢ, nM) NET (Kᵢ, nM) DAT (Kᵢ, nM) NET/SERT Selectivity Ratio DAT/SERT Selectivity Ratio Pharmacological Profile
Derivative A 1.2 350 980 292 817 Selective SERT Inhibitor (SSRI-like)
Derivative B 3.5 8.1 450 2.3 129 Dual SERT/NET Inhibitor (SNRI-like)
Derivative C 5.2 15.6 25.1 3.0 4.8 Triple Reuptake Inhibitor (TRI-like)
Desipramine 190 0.8 1800 0.004 9.5 NET-Selective Control

| Paroxetine | 0.9 | 150 | 320 | 167 | 356 | SERT-Selective Control |

Note: Data are for illustrative purposes to demonstrate comparative analysis.

Interpretation of Results:

  • Derivative A shows high affinity for SERT with Kᵢ values for NET and DAT that are over 290-fold higher, indicating it is a highly selective SSRI candidate.

  • Derivative B demonstrates potent affinity for both SERT and NET, with a low NET/SERT selectivity ratio of 2.3. It has significantly weaker activity at DAT, classifying it as a potential SNRI.

  • Derivative C has potent, relatively balanced affinity across all three transporters, suggesting a TRI profile.

This quantitative comparison allows for the direct ranking of compounds and informs which chemical series to prioritize for further development based on the desired therapeutic mechanism.

Core Experimental Methodologies

To generate reliable and reproducible data as shown in Table 1, two distinct but complementary assays are essential: radioligand binding assays to measure affinity and functional uptake assays to measure efficacy of inhibition.

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the affinity (Kᵢ) of a test compound for a target by measuring its ability to compete with a specific, high-affinity radioligand. It is considered the gold standard for determining binding constants.[8]

Objective: To determine the binding affinity (Kᵢ) of derivatives for hSERT, hNET, and hDAT.

Principle: Cell membranes containing the transporter of interest are incubated with a fixed concentration of a radiolabeled ligand ([³H]-ligand) and varying concentrations of the unlabeled test compound. The test compound competes for the binding site, displacing the radioligand. The amount of bound radioactivity is measured, and from this, the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is calculated. The Kᵢ is then derived using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Culture HEK293 cells stably expressing hSERT, hNET, or hDAT P2 Harvest cells and prepare membrane homogenates P1->P2 P3 Determine protein concentration (e.g., BCA assay) P2->P3 A2 Add reagents to wells: 1. Test Compound 2. Radioligand ([³H]-Citalopram, etc.) 3. Membrane Preparation P3->A2 Standardized Protein Amount A1 Prepare serial dilutions of test compounds A1->A2 A3 Incubate at room temperature (60-120 min) to reach equilibrium A2->A3 A4 Rapidly filter plate contents through glass fiber filters A3->A4 A5 Wash filters with ice-cold buffer to remove unbound radioligand A4->A5 D1 Place filters in scintillation vials, add cocktail, and count radioactivity (CPM) D2 Calculate Specific Binding: Total Binding - Non-Specific Binding D1->D2 D3 Plot % Inhibition vs. Compound Conc. and fit curve to determine IC₅₀ D2->D3 D4 Calculate Kᵢ using Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) D3->D4

Caption: Workflow for a competitive radioligand binding assay.

Detailed Steps:

  • Membrane Preparation:

    • HEK293 cells stably expressing the human transporter (SERT, NET, or DAT) are cultured to high density.

    • Cells are harvested and washed in ice-cold PBS.

    • The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenized.[7]

    • The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes. The pellet is washed and resuspended in assay buffer.[7]

    • Protein concentration is determined, and membrane aliquots are stored at -80°C.

  • Assay Procedure (96-well format):

    • Reagents:

      • Assay Buffer: 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4.

      • Radioligands: [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, [³H]-WIN 35,428 for DAT.[7] Use at a concentration near the Kₑ value.

      • Non-Specific Binding (NSB) Inhibitor: A high concentration (e.g., 10 µM) of a known, potent inhibitor (e.g., Paroxetine for SERT).[7]

    • Plate Setup:

      • Total Binding Wells: Receive assay buffer, radioligand, and membrane preparation.

      • NSB Wells: Receive NSB inhibitor, radioligand, and membrane preparation.

      • Test Compound Wells: Receive serial dilutions of the test compound, radioligand, and membrane preparation.

    • Incubation: The plate is incubated for 60-120 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.[9]

  • Filtration and Counting:

    • The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Filters are washed multiple times with ice-cold wash buffer.[9]

    • Filters are dried, and scintillation fluid is added. Radioactivity is measured in a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the average counts per minute (CPM) from the NSB wells from all other wells.[7]

    • Data are plotted as the percentage of inhibition of specific binding versus the log concentration of the test compound.

    • A non-linear regression analysis (sigmoidal dose-response) is used to calculate the IC₅₀ value.

    • The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Fluorescence-Based Neurotransmitter Uptake Assay

While binding assays measure affinity, they do not confirm that the compound inhibits the transporter's primary function: moving neurotransmitter across the cell membrane. A functional uptake assay is essential for confirming the mechanism of action.[10] Modern fluorescence-based kits have largely replaced older methods using radiolabeled neurotransmitters for higher throughput.[11][12][13]

Objective: To determine the functional inhibitory potency (IC₅₀) of derivatives at hSERT, hNET, and hDAT.

Principle: Cells expressing the transporter of interest are incubated with a fluorescent substrate that acts as a mimic of the natural neurotransmitter.[12] When the transporter is active, the substrate is taken into the cells, leading to an increase in intracellular fluorescence. A test compound that inhibits transporter function will prevent this uptake, resulting in a lower fluorescence signal.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Seed HEK293 cells expressing hSERT, hNET, or hDAT in 96- or 384-well black, clear-bottom plates P2 Culture overnight to allow cells to form a confluent monolayer P1->P2 A2 Wash cell plate with buffer P2->A2 A1 Prepare serial dilutions of test compounds in assay buffer A3 Add compound dilutions to wells and pre-incubate A1->A3 A2->A3 A4 Add fluorescent substrate solution to all wells to initiate uptake A3->A4 A5 Incubate (kinetic or endpoint read) A4->A5 D1 Measure fluorescence intensity (bottom-read fluorescence plate reader) A5->D1 D2 Calculate % Inhibition relative to positive and negative controls D1->D2 D3 Plot % Inhibition vs. Compound Conc. and fit curve to determine IC₅₀ D2->D3

Caption: Workflow for a fluorescence-based uptake assay.

Detailed Steps:

  • Cell Plating:

    • HEK293 cells expressing the transporter of interest are seeded into 96- or 384-well black-walled, clear-bottom microplates.[12]

    • Cells are grown overnight to form a confluent monolayer.

  • Assay Procedure:

    • The growth medium is removed, and cells are washed with assay buffer.

    • Serial dilutions of the test compounds are added to the wells. Control wells receive either buffer only (100% activity) or a known potent inhibitor (0% activity).

    • The plate is pre-incubated with the compounds for a set time (e.g., 10-20 minutes).

    • The assay is initiated by adding the fluorescent substrate solution (provided in commercial kits like those from Molecular Devices) to all wells.[12][13]

    • The plate is immediately transferred to a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • The fluorescence intensity is measured over time (for kinetic analysis) or at a fixed endpoint after a specific incubation period.

    • The percentage of inhibition for each compound concentration is calculated relative to the controls.

    • Data are plotted, and a non-linear regression analysis is performed to determine the functional IC₅₀ value.

Conclusion

The systematic evaluation of cross-reactivity is indispensable in the development of novel CNS-active agents based on the [(3S,4R)-4-phenylpiperidin-3-yl]methanol scaffold. By combining high-fidelity radioligand binding assays with robust functional uptake assays, researchers can build a comprehensive understanding of a compound's selectivity and mechanism of action. This dual-assay approach provides a self-validating system, ensuring that observed binding affinity translates into functional inhibition. The resulting data enables the establishment of clear structure-activity relationships, guiding the rational design of derivatives with precisely tailored pharmacological profiles to enhance therapeutic benefit and minimize unwanted side effects.

References

  • BenchChem. (2025).
  • Roth, B. L. (2025). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
  • Pifl, C., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit - PDF. [Link]

  • Maheshwari, K., et al. In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

  • Fishbain, D., et al. (2013). Relative contributions of norepinephrine and serotonin transporters to antinociceptive synergy between monoamine reuptake inhibitors and morphine in the rat formalin model. PubMed. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Creative Bioarray. Radioligand Binding Assay. [Link]

  • Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. [Link]

  • Penmatsa, A., et al. (2020). Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. bioRxiv. [Link]

  • Robertson, D. (2018). How do SSRIs Interact with Monoamine Transporters?. News-Medical.Net. [Link]

  • Freeman, K. B., et al. Differential involvement of the norepinephrine, serotonin and dopamine reuptake transporter proteins in cocaine-induced taste aversion. PMC. [Link]

Sources

Comparative

comparing the efficacy of [(3S,4R)-4-phenylpiperidin-3-yl]methanol analogs

The [(3S,4R)-4-phenylpiperidin-3-yl]methanol scaffold is recognized as one of the most privileged structures in neuropharmacology. As a Senior Application Scientist overseeing monoamine transporter (MAT) assay developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

The [(3S,4R)-4-phenylpiperidin-3-yl]methanol scaffold is recognized as one of the most privileged structures in neuropharmacology. As a Senior Application Scientist overseeing monoamine transporter (MAT) assay development, I frequently evaluate derivatives of this core. The scaffold's rigid trans-diequatorial conformation allows it to optimally occupy the S1 central binding site of the serotonin transporter (SERT)[1].

This comparison guide evaluates the efficacy, selectivity, and metabolic liabilities of key [(3S,4R)-4-phenylpiperidin-3-yl]methanol analogs, providing drug development professionals with the mechanistic insights and self-validating experimental protocols necessary to benchmark novel neurotherapeutics.

Structural Landscape and SAR Divergence

The stereochemistry of the [(3S,4R)] configuration is non-negotiable for high-affinity SERT binding. This arrangement forces the 4-phenyl and 3-methanol-derived substituents into a spatial geometry that perfectly complements the hydrophobic pockets of the neurotransmitter sodium symporter (NSS) family[2]. However, derivatization of the terminal hydroxyl and the phenyl ring dictates the selectivity profile across SERT, the dopamine transporter (DAT), and the norepinephrine transporter (NET).

  • Paroxetine: The most potent selective serotonin reuptake inhibitor (SSRI) currently prescribed[2]. It features a 4-fluorophenyl group and a benzodioxol-5-yloxy ether. While its SERT affinity is unparalleled ( Ki​≈0.07 nM), the benzodioxole ring acts as a suicide inhibitor of CYP2D6[2].

  • Femoxetine: Replaces the fluorophenyl with a methoxyphenyl and the benzodioxole with a simple phenoxymethyl group. This modification slightly reduces SERT affinity but completely abolishes the irreversible CYP2D6 inhibition liability[3].

  • Nocaine Methanol Analogs: By introducing a 4-chloro substitution and altering the piperidine nitrogen, the selectivity shifts dramatically away from SERT, creating balanced inhibitors with higher affinity for NET and DAT[4].

Quantitative Efficacy Comparison

The following table summarizes the binding affinities ( Ki​ ) of key analogs, illustrating how minor structural tweaks to the core scaffold redirect transporter selectivity.

Analog / DerivativeKey Structural ModificationsSERT Ki​ (nM)NET Ki​ (nM)DAT Ki​ (nM)Primary Pharmacological Profile
Paroxetine 4-Fluoro, Benzodioxol-5-yloxy0.0740.0490.0Highly potent SSRI[2]
Femoxetine 4-Methoxy, Phenoxymethyl11.0760.0>1000Moderate SSRI (CYP-sparing)[3]
Nocaine (Methanol Analog) 4-Chloro, 3-Hydroxymethyl239.069.0198.0NDRI / TRI shifted profile[4]
Escitalopram (Reference) Distinct Phthalane Scaffold1.1>1000>1000Ultra-selective SSRI[5]

Mechanistic Pathway of MAT Inhibition

The following diagram illustrates the pharmacological divergence of these analogs upon binding to the central S1 site of monoamine transporters.

MAT_Inhibition cluster_0 Analog Derivatization & Selectivity Scaffold [(3S,4R)-4-phenylpiperidin-3-yl]methanol Core Scaffold Parox Paroxetine (4-F, Benzodioxol) Scaffold->Parox Femox Femoxetine (4-OMe, Phenoxymethyl) Scaffold->Femox Nocaine Nocaine Analogs (4-Cl, N-Alkyl shifts) Scaffold->Nocaine SERT SERT Central Binding Site (S1 Pocket Occupancy) Parox->SERT Ki ~0.07 nM DAT DAT / NET Binding Sites (Altered Hydrophobic Fit) Parox->DAT Ki ~490 nM Femox->SERT Ki ~11 nM Nocaine->DAT Shifted Selectivity Synapse Increased Extracellular Monoamines (5-HT, DA, NE Accumulation) SERT->Synapse Blockade of Reuptake DAT->Synapse Blockade of Reuptake Clinical Antidepressant & Neuromodulatory Efficacy Synapse->Clinical

Pharmacological divergence of[(3S,4R)-4-phenylpiperidin-3-yl]methanol analogs at MATs.

Self-Validating Experimental Protocols

To objectively compare novel analogs against paroxetine, assays must be designed with built-in causality checks. The following protocols represent the gold standard for evaluating this chemical class.

Protocol A: Universal Radioligand Displacement Assay (MAT Affinity)

To accurately benchmark selectivity across SERT, DAT, and NET, we utilize a universal radioligand, [125I]RTI-55, which binds all three transporters, rather than transporter-specific ligands. This eliminates isotope-dependent binding artifacts[1].

  • Cell Preparation: Culture T-REx-293 cells with inducible expression of human SERT, DAT, or NET. Causality: Inducible expression provides a genetically identical negative control (uninduced cells) to subtract endogenous background noise[1].

  • Membrane Harvesting: Homogenize cells in ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Causality: Monoamine transporters are strictly Na+/Cl− dependent symporters. A parallel control utilizing choline chloride instead of NaCl must be run; if radioligand binding persists in the absence of Na+ , the signal is non-specific[2].

  • Incubation: Add 0.2 nM [125I]RTI-55 and serial dilutions of the test analog (1 pM to 10 μM). Incubate at 22°C for 2 hours to reach equilibrium.

  • Filtration & Validation: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Validation Check: Define non-specific binding (NSB) using 10 μM fluoxetine (SERT) or mazindol (DAT/NET). The assay is only valid if the Total Binding to NSB ratio exceeds 5:1.

Protocol B: Real-Time CYP2D6 Inhibition Profiling

Because the benzodioxole ring of paroxetine causes mechanism-based (suicide) inhibition of CYP2D6 ( Ki​=0.065 nM)[2], all new analogs must be screened for this liability.

  • Enzyme Assembly: Add 2 pmol of recombinant human CYP2D6 (expressed in yeast) to a 96-well black microtiter plate[6].

  • Substrate Addition: Introduce 20 μM of MAMC (7-methoxy-4-(aminomethyl)-coumarin) in 0.1 M K2​HPO4​ buffer (pH 7.4). Causality: MAMC is entirely non-fluorescent. Upon demethylation by CYP2D6, it yields a highly fluorescent coumarin derivative, allowing for continuous, real-time kinetic monitoring rather than a static endpoint readout[6].

  • Inhibitor Incubation: Add the test analog (e.g., Femoxetine) at varying concentrations. Pre-incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 0.06 mM NADPH to initiate the catalytic cycle[6].

  • Kinetic Readout: Monitor fluorescence (Ex 390 nm / Em 460 nm) at 37°C for 35 minutes. Validation Check: Include Quinidine as a positive control inhibitor. A successful analog should exhibit an IC50​ at least two orders of magnitude higher than paroxetine.

Conclusion for Drug Developers

The [(3S,4R)-4-phenylpiperidin-3-yl]methanol scaffold is highly malleable. While the paroxetine derivative achieves near-picomolar affinity for SERT, its clinical utility is often complicated by severe CYP2D6 drug-drug interactions[2]. By utilizing the protocols outlined above, developers can confidently validate analogs like femoxetine—which trades a marginal loss in SERT affinity for a vastly superior metabolic safety profile—or explore nocaine-like derivatives to target DAT and NET for novel indications in addiction and neurodegeneration[4].

References

  • Paroxetine—Overview of the Molecular Mechanisms of Action. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9ukXBoRkfvZ636mh2jgIyuooXH5uIGoJnTPGvSeNRbVtyIBfStTB63dMRjiEb1GzgIM4hjjNCLA3GCQNBPs9bx-1UwssU14RmNq8iZ_ur9gEquQKcKaf2qfE4o2NUrDNX-J_07sYIFVqqyf8=]
  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA8G-6fTSX1GpVQM9jAIVUXgIKDgFIeZQoXiyyTa1jCTFNaB-FYOus7y0FUTX4irLFfqt1gE4vk3Hcf3_FwLAgpN16Oa7Ap8Yxau670v9TDxzN62R0WFF2BXFgmQrnDN8BaahgS9XNXKoWmzk=]
  • Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgazn1_C3wVJA1d7uxFZh2HWAGt29PItbyvi7q-FKZ54O-S20wWC9jWb_3soLgWgNMgRQZVZVg_PTyOzpZkjP5SF_05DHcf0Z3IqX_0Wp8Dn9R22o5FL9pzApR45C4ftea-Aj2Wpou4FkXArGBI2_dhJl1vKHseU7IL_MFWzjR0YTa1Dn4bV_Tm58PIU8v6iLKipQ7tbqmbxjMQvOeMgAVSkko8CT-9TI3vM7Nq9jVdqLQ1A==]
  • paroxetine[Ligand Id: 4790] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHANUi8EGBKWPjcQKkXyPaauwhJCLZKH6a4X4IsTzlCoslr21H5Yegnq8OTvyc_H4jX8bk3KZrSXLWHRfqa4FNEmunezwNry8O_PZZwScIVVuaMfAjqU4iK22wUbav4JpnpYq99xUPQsNxiXTW4w5C5JryPtqwGlDfNtUwAecXMDWqxzh7jiVvYD4dSM7WrxQ==]
  • (+)-CPCA. Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrXfbk86QIbfdcLtEkbYQGJsXjF9eIr4IXtMnsII1trTfxjOeQTtDPDEUaHxXKI5X7plrZtk5zMkiFGgNiPyUF1I1TGKXLVWekkXlLna7d6AQUEwhT-07_BM0wH4yhtz4U8oU=]
  • Pharmacology of antidepressants. Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6f6QQ7TdMhrj0H0vmhUNcVzwUmujLsuw5nBhJE7GJrly_Sj853-GND5zSBXhIKptlK3yAPopVdUzKOKpus5rqlJd6oVdAB_zMtSRbSVfu3n0n2_HGXSYPF2h2X5cTpcpE-46_bKSRuJcx0aYEXq2m0S0ufg1mkcs=]
  • Second-generation SSRIs: Human monoamine transporter binding profile of escitalopram and R-fluoxetine. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKM47J0AiwHNHaY7SDhXe1KszMLOb5142OzefkbHsRLIJrpr0HYQmRlJBYyPLNfsjJW5linSaw7ymcaoCIQail-EcPFsVZLl2M-7GHY0nDsj-cl0BmC9Zv55fKuudiw4g_r5sVhE3lWD5s4Ng9A848ExA-2GyaC_g24xh4ivjJqBJ1ECmL79UJTOlVjq-N52oGBJoOrfVatOGavim_n3YQSE34jfTwvB25PQjS0TZkjyQSgR7OVwhgNW_77RT9ja89koTI3Pi_UY76XEYYilJghqU=]

Sources

Validation

Spectroscopic Comparison of[(3S,4R)-4-phenylpiperidin-3-yl]methanol and Its Synthetic Precursors

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary[(3S,4R)-4-phenylpiperidin-3-yl]methanol is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary[(3S,4R)-4-phenylpiperidin-3-yl]methanol is a critical chiral intermediate in the synthesis of Paroxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI). The structural evolution from an ester precursor to the final amino-alcohol involves significant electronic and conformational changes. For process chemists and analytical scientists, meticulously tracking these transformations via Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is essential for ensuring stereochemical integrity and reaction completion.

This guide provides an objective, data-driven comparison of the target molecule against its two primary synthetic precursors, offering field-proven spectroscopic insights and self-validating experimental protocols.

Synthetic Workflow & Structural Evolution

The synthesis of the target amino-alcohol typically proceeds via the reduction of an N-protected ester, followed by acid-mediated deprotection. To establish a clear analytical baseline, we will compare three key nodes in this pathway:

  • Precursor 1 : Ethyl (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylate (Ester)

  • Precursor 2 : (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidin-3-yl)methanol (N-Boc Alcohol)

  • Target : [(3S,4R)-4-phenylpiperidin-3-yl]methanol (Free Amino-Alcohol)

SyntheticWorkflow A Precursor 1 Ethyl 1-Boc-4-phenylpiperidine- 3-carboxylate B Precursor 2 (1-Boc-4-phenylpiperidin- 3-yl)methanol A->B Reduction (LiAlH4) THF, 0 °C to RT C Target Product [(3S,4R)-4-phenylpiperidin- 3-yl]methanol B->C Deprotection (TFA/CH2Cl2) RT, 2h

Synthetic workflow from the N-Boc ester precursor to the target amino-alcohol.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The transition from Precursor 1 to the Target is marked by distinct, quantifiable NMR signatures.

  • Ester to Alcohol Transition: In Precursor 1, the ethyl ester is easily identified by a characteristic quartet at ~4.15 ppm and a triplet at ~1.15 ppm. Upon reduction (Precursor 2), these signals vanish. They are replaced by a diastereotopic hydroxymethyl group (–CH₂OH) appearing as two distinct doublets of doublets around 3.30–3.45 ppm, confirming the successful hydride attack.

  • The "Rotameric Broadening" Phenomenon: A critical analytical challenge in Precursor 2 is rotameric broadening. The partial double-bond character of the carbamate C–N bond restricts rotation, leading to two distinct conformational states on the NMR timescale at room temperature. This causes significant line broadening of the equatorial and axial protons adjacent to the nitrogen (C2 and C6). As noted in literature addressing the , advanced 2D NMR (HSQC/HMBC) or high-temperature NMR is often required to resolve these signals accurately.

  • Deprotection: Upon deprotection to the Target, the massive 9H singlet of the Boc group (~1.45 ppm) disappears. The piperidine ring protons sharpen into well-defined multiplets, as the free secondary amine rapidly interconverts without restricted rotation.

SpectroscopicMarkers Target [(3S,4R)-4-phenylpiperidin-3-yl]methanol NMR1H 1H NMR Markers Target->NMR1H NMR13C 13C NMR Markers Target->NMR13C IR IR Markers Target->IR MS ESI-MS Markers Target->MS NMR1H_det Absence of Boc (1.4 ppm) Absence of Ethyl (1.1, 4.1 ppm) Presence of CH2OH (3.4 ppm) NMR1H->NMR1H_det NMR13C_det Absence of C=O (~173, 154 ppm) Presence of C-O (~64 ppm) NMR13C->NMR13C_det IR_det Absence of C=O stretch (~1690-1730 cm⁻¹) Broad O-H / N-H (~3200-3400 cm⁻¹) IR->IR_det MS_det [M+H]+ at m/z 192.1 Loss of Boc (-100 Da) in Precursor 2 MS->MS_det

Key spectroscopic diagnostic markers for validating the target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy offers a rapid, orthogonal method to verify functional group transformations on the process floor. Precursor 1 exhibits a strong, sharp ester carbonyl stretch at ~1732 cm⁻¹ and a carbamate carbonyl stretch at ~1695 cm⁻¹. After reduction, the ester band disappears, and a broad O–H stretch emerges at ~3400 cm⁻¹. Following deprotection, the carbamate band vanishes entirely, leaving a broad, overlapping O–H and N–H stretching region (3200–3400 cm⁻¹).

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS tracking relies on exact mass shifts and characteristic fragmentation. Precursor 2 ([M+H]⁺ m/z 292.2) frequently exhibits a diagnostic in-source fragmentation, losing the Boc group (-100 Da) to yield a base peak at m/z 192.1. The Target molecule inherently presents this m/z 192.1 as its stable [M+H]⁺ parent ion.

Data Presentation

Table 1: ¹H and ¹³C NMR Comparative Data (CDCl₃, 400 MHz / 100 MHz)
FeaturePrecursor 1 (Ester)Precursor 2 (N-Boc Alcohol)Target (Free Amino-Alcohol)
Ethyl Group (¹H) 4.15 (q, 2H), 1.15 (t, 3H)AbsentAbsent
Boc Group (¹H) 1.45 (s, 9H)1.48 (s, 9H)Absent
–CH₂OH (¹H) Absent3.45 (dd, 1H), 3.30 (dd, 1H)3.42 (dd, 1H), 3.25 (dd, 1H)
Exchangeables (¹H) None~2.50 (br s, 1H, OH)~2.40 (br s, 2H, NH + OH)
Carbonyls (¹³C) 173.2 (Ester), 154.5 (Boc)154.8 (Boc)Absent
C–O / C–N (¹³C) 60.5 (Ethyl CH₂), 79.8 (Boc Cq)64.2 (CH₂OH), 79.6 (Boc Cq)64.8 (CH₂OH)
Table 2: IR and ESI-MS Comparative Data
FeaturePrecursor 1 (Ester)Precursor 2 (N-Boc Alcohol)Target (Free Amino-Alcohol)
IR: C=O Stretch ~1732 cm⁻¹, ~1695 cm⁻¹~1690 cm⁻¹Absent
IR: O-H / N-H Absent~3400 cm⁻¹ (Broad, O-H)3200–3400 cm⁻¹ (Broad, Overlap)
ESI-MS[M+H]⁺ m/z 334.2m/z 292.2m/z 192.1
Key Fragments m/z 278.2 (-tBu), 234.2 (-Boc)m/z 192.1 (-Boc)m/z 174.1 (-H₂O)

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for critical steps is explicitly detailed to prevent common failure modes.

Protocol A: Reduction to (1-Boc-4-phenylpiperidin-3-yl)methanol (Precursor 2)
  • Reaction Setup: Suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere at 0 °C. Causality: LiAlH₄ is highly reactive; maintaining 0 °C prevents thermal runaway and potential cleavage of the carbamate (Boc) group.

  • Addition: Dissolve Precursor 1 (1.0 eq) in anhydrous THF and add dropwise over 30 minutes. Stir at room temperature for 2 hours.

  • Fieser Workup (Critical Step): Cool to 0 °C. Sequentially add x mL H₂O, x mL 15% NaOH (aq), and 3x mL H₂O (where x = grams of LiAlH₄ used).

    • Causality: Standard aqueous quenching creates a gelatinous aluminum hydroxide emulsion that traps the polar amino-alcohol product. The Fieser method forces the precipitation of granular, easily filterable aluminate salts, ensuring >90% recovery.

  • Isolation: Filter through a Celite pad, wash with ethyl acetate, and concentrate the filtrate in vacuo to yield Precursor 2 as a white solid.

Protocol B: Deprotection to [(3S,4R)-4-phenylpiperidin-3-yl]methanol (Target)
  • Reaction Setup: Dissolve Precursor 2 (1.0 eq) in dichloromethane (DCM, 0.1 M). Cool to 0 °C.

  • Deprotection: Add Trifluoroacetic acid (TFA, 10.0 eq) dropwise. Stir at room temperature for 2 hours.

  • Neutralization & Extraction: Concentrate the mixture in vacuo to remove excess TFA. Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8-9.

    • Causality: The product forms a TFA salt. It must be fully neutralized to the free base form to partition into the organic layer and to prevent severe chemical shift deviations during subsequent NMR analysis.

  • Isolation: Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate to yield the Target molecule.

Protocol C: Self-Validating NMR Sample Preparation
  • Standard Prep: Dissolve 15 mg of the Target compound in 0.6 mL of CDCl₃. Acquire standard ¹H and ¹³C spectra.

  • D₂O Exchange Validation: Add 1 drop of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum.

    • Causality: The broad signals at ~2.40 ppm will disappear due to rapid proton-deuterium exchange. This self-validating step definitively assigns the N–H and O–H protons and distinguishes them from the complex aliphatic multiplet region of the piperidine ring.

References

  • Analytical and Bioanalytical Chemistry - Solution to substituted piperidine NMR challenge. Explores the complex 2D NMR resolution required for rotameric piperidine derivatives. URL:[Link]

  • Applied Spectroscopy - Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Foundational text on the spectral behavior of fentanyl-class and paroxetine-class piperidine rings. URL:[Link]

  • Veeprho Pharmaceuticals - Paroxetine EP Impurity B | CAS 533-31-3. Commercial analytical standard data for Paroxetine intermediates and ((3S,4R)-1-Methyl-4-phenylpiperidin-3-yl)methanol derivatives. URL:[Link]

Comparative

Executive Summary &amp; Structural Context[(3S,4R)-4-phenylpiperidin-3-yl]methanol is a privileged chiral scaffold, serving as the core pharmacophore for various selective serotonin reuptake inhibitors (SSRIs), most notably paroxetine. The biological efficacy and target binding affinity of these molecules are intrinsically tied to their absolute and relative stereochemistry.

Comprehensive Comparison Guide: Confirmation of Stereochemistry for [(3S,4R)-4-phenylpiperidin-3-yl]methanol Executive Summary & Structural Context[(3S,4R)-4-phenylpiperidin-3-yl]methanol is a privileged chiral scaffold,...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Confirmation of Stereochemistry for [(3S,4R)-4-phenylpiperidin-3-yl]methanol

Executive Summary & Structural Context[(3S,4R)-4-phenylpiperidin-3-yl]methanol is a privileged chiral scaffold, serving as the core pharmacophore for various selective serotonin reuptake inhibitors (SSRIs), most notably paroxetine[1][2]. The biological efficacy and target binding affinity of these molecules are intrinsically tied to their absolute and relative stereochemistry.

The (3S,4R) configuration dictates a trans relationship between the C3-hydroxymethyl and C4-phenyl substituents. To minimize 1,3-diaxial steric clashes, the piperidine ring adopts a highly stable chair conformation where both bulky substituents occupy equatorial positions[1]. As a Senior Application Scientist, I approach the stereochemical validation of such chiral piperidines not as a single assay, but as an orthogonal, self-validating system. No single analytical technique is infallible; thus, combining relative configuration analysis, absolute configuration assignment, and bulk enantiopurity assessment is mandatory for rigorous drug development.

Objective Comparison of Analytical Modalities

To establish a self-validating analytical package, we must compare the primary techniques used to confirm the stereochemistry of 3,4-disubstituted piperidines.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mechanism & Causality: 1D 1 H NMR and 2D NOESY are utilized to determine the relative stereochemistry. According to the Karplus equation, the dihedral angle between the axial protons at C3 and C4 in a trans-diequatorial conformation is approximately 180°. This yields a large 3JH3,H4​ coupling constant (typically 10–12 Hz)[1].

  • Advantage: Rapid and non-destructive confirmation of the trans geometry.

B. Vibrational Circular Dichroism (VCD)
  • Mechanism & Causality: VCD measures the differential absorption of left and right circularly polarized infrared light. We prioritize VCD over Electronic Circular Dichroism (ECD) for this compound because the piperidine ring lacks a strong UV chromophore near the stereocenters, making ECD highly dependent on the unpredictable rotameric state of the phenyl ring. VCD captures the robust skeletal vibrations of the chiral piperidine chair in the mid-IR fingerprint region (1000–1500 cm⁻¹), providing a definitive match for the absolute configuration when compared to Density Functional Theory (DFT) calculations[2][3].

  • Advantage: Determines absolute configuration directly in solution, bypassing the need for crystallization.

C. Single-Crystal X-Ray Crystallography
  • Mechanism & Causality: Direct determination of the absolute configuration via anomalous dispersion. For light-atom molecules like [(3S,4R)-4-phenylpiperidin-3-yl]methanol, forming a hydrochloride salt or a heavy-atom derivative (e.g., 4-bromobenzoate) is necessary to accurately calculate the Flack parameter[1].

  • Advantage: The undisputed gold standard for absolute 3D spatial geometry.

D. Chiral High-Performance Liquid Chromatography (HPLC)
  • Mechanism & Causality: Used to determine the enantiomeric excess (% ee) of the bulk product. Polysaccharide-based chiral stationary phases (CSPs) rely on transient hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polymer to separate the (3S,4R) enantiomer from its (3R,4S) counterpart[4][5].

  • Advantage: Unmatched sensitivity for detecting trace enantiomeric impurities.

Quantitative Data Comparison
Analytical ModalityPrimary OutputConfidence LevelSample RequirementThroughput / Cost
1D/2D NMR Relative Configuration (trans)High (for relative geometry)~5-10 mg (Solution)High / Low
X-Ray Crystallography Absolute Configuration (3S,4R)Definitive (Gold Standard)Single Crystal (>0.1 mm)Low / High
VCD Spectroscopy Absolute Configuration (3S,4R)High (when paired with DFT)~15-20 mg (Solution)Medium / Medium
Chiral HPLC Enantiomeric Excess (% ee)Definitive (Bulk Purity)<1 mg (Solution)High / Low

Self-Validating Experimental Protocols

The following methodologies form a closed-loop validation system. NMR confirms the relative geometry, VCD establishes the absolute spatial arrangement, and HPLC guarantees the enantiomeric purity of the bulk material.

Protocol 1: NMR Determination of Relative Stereochemistry

Rationale: The free secondary amine of the piperidine can cause peak broadening due to rapid proton exchange. Converting the sample to an HCl salt locks the protonation state, sharpening the multiplets for accurate J -coupling extraction.

  • Sample Preparation: Dissolve 10 mg of [(3S,4R)-4-phenylpiperidin-3-yl]methanol hydrochloride in 0.6 mL of DMSO- d6​ .

  • Acquisition: Acquire a standard 1D 1 H NMR spectrum at 400 MHz or higher.

  • Coupling Analysis: Isolate the signals for H3 (multiplet, ~2.2 ppm) and H4 (multiplet, ~2.6 ppm). Extract the 3JH3,H4​ coupling constant. A value of >10.0 Hz confirms the trans-diaxial relationship of the protons, proving the substituents are trans-diequatorial[1].

  • NOESY Verification: Acquire a 2D NOESY spectrum. The absence of a strong Nuclear Overhauser Effect (NOE) cross-peak between H3 and H4 further validates the antiperiplanar geometry.

Protocol 2: Absolute Configuration via VCD

Rationale: Experimental VCD spectra are meaningless without highly accurate theoretical models. We utilize DFT to simulate the exact vibrational modes of the (3S,4R) conformer.

  • Computational Modeling: Perform a conformational search using molecular mechanics, followed by DFT optimization at the B3LYP/6-31G(d) level for the (3S,4R) and (3R,4S) enantiomers. Calculate the theoretical IR and VCD spectra[2][3].

  • Experimental Acquisition: Dissolve 15 mg of the free base in 150 µL of CDCl 3​ . Place the solution in a BaF 2​ cell with a 100 µm path length.

  • Measurement: Record the VCD spectrum over the 2000–900 cm⁻¹ range using a dual-source FT-VCD spectrometer. Accumulate scans for 12–14 hours to achieve a high signal-to-noise ratio.

  • Validation: Overlay the experimental spectrum with the Boltzmann-weighted DFT spectra. A positive match of the major vibrational bands (specifically the C-O stretch at ~1050 cm⁻¹ and piperidine ring deformations) confirms the (3S,4R) absolute configuration[2].

Protocol 3: Enantiomeric Excess via Chiral HPLC

Rationale: The basic secondary amine interacts strongly with residual silanols on silica-based columns, causing severe peak tailing. Adding diethylamine (DEA) as a basic modifier competitively binds these silanols, ensuring sharp, symmetrical peaks.

  • Column Selection: Utilize an amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H, 250 × 4.6 mm, 5 µm)[4][5].

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v). Degas thoroughly[4].

  • Chromatography: Inject 10 µL of a 1 mg/mL sample solution. Run at a flow rate of 1.0 mL/min with UV detection at 220 nm.

  • Analysis: The (3S,4R) enantiomer and the (3R,4S) enantiomer will elute at distinct retention times. Integrate the peak areas to calculate the % ee.

Stereochemical Workflow Diagram

Stereochemical_Workflow Start [(3S,4R)-4-phenylpiperidin-3-yl]methanol Analyte RelConfig Relative Stereochemistry (trans-diequatorial) Start->RelConfig AbsConfig Absolute Stereochemistry (3S, 4R) Start->AbsConfig Enantio Enantiomeric Purity (% ee) Start->Enantio NMR 1D/2D NMR (J-coupling, NOESY) RelConfig->NMR Xray X-Ray Crystallography (Anomalous Dispersion) AbsConfig->Xray VCD Vibrational Circular Dichroism (VCD) AbsConfig->VCD HPLC Chiral HPLC (Amylose/Cellulose CSP) Enantio->HPLC NMR->Xray Guides crystallization

Fig 1. Orthogonal analytical workflow for the stereochemical confirmation of chiral piperidines.

References

  • Title: Paroxetine—Overview of the Molecular Mechanisms of Action Source: International Journal of Molecular Sciences (PMC) URL:[Link]

  • Title: Chemical and structural investigation of the paroxetine-human serotonin transporter complex Source: eLife URL:[Link]

  • Title: Synthesis of Enantiopure trans-3,4-Disubstituted Piperidines. An Enantiodivergent Synthesis of (+)- and (−)-Paroxetine Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Title: Enantioseparation of Paroxetine Precursors by HPLC on Amylose and Tartardiamide-Based Chiral Stationary Phases Source: Journal of Liquid Chromatography & Related Technologies (Taylor & Francis) URL:[Link]

  • Title: Chiral HPLC method for chiral purity determination of paroxetine drug substance Source: Chirality (PubMed) URL:[Link]

  • Title: (3R,4S)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine: Conformation and Structure Monitoring by Vibrational Circular Dichroism Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Title: Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy Source: Molecules (PMC) URL:[Link]

Sources

Validation

Comprehensive Certificate of Analysis (CoA) Comparison Guide: Evaluating High-Purity[(3S,4R)-4-phenylpiperidin-3-yl]methanol for Advanced Pharmaceutical Synthesis

Executive Summary In the landscape of modern pharmaceutical development, the stereochemical integrity of building blocks is non-negotiable. [(3S,4R)-4-phenylpiperidin-3-yl]methanol (CAS: 176022-03-0) is a critical chiral...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmaceutical development, the stereochemical integrity of building blocks is non-negotiable. [(3S,4R)-4-phenylpiperidin-3-yl]methanol (CAS: 176022-03-0) is a critical chiral intermediate utilized in the enantiodivergent synthesis of trans-3,4-disubstituted piperidines, including selective serotonin reuptake inhibitors (SSRIs) like paroxetine analogs and (+)-femoxetine[1][2].

As a Senior Application Scientist, I frequently observe that the failure of a downstream Active Pharmaceutical Ingredient (API) synthesis often traces back to inadequate characterization of the starting materials. This guide objectively compares the performance and analytical rigor of high-purity[(3S,4R)-4-phenylpiperidin-3-yl]methanol against standard commercial and racemic alternatives, providing actionable, self-validating methodologies for researchers and drug development professionals.

The Critical Role of the CoA in Chiral Intermediates

A Certificate of Analysis (CoA) is not merely a compliance document; it is a predictive tool for synthetic success. For chiral piperidines, standard reverse-phase high-performance liquid chromatography (RP-HPLC) is insufficient because it cannot distinguish between the (3S,4R) and (3R,4S) enantiomers.

According to the International Council for Harmonisation (ICH) Q6A guidelines[3][4], specifications for new drug substances must include validated analytical procedures that control both chemical impurities and enantiomeric purity. If a standard grade intermediate with 95% enantiomeric excess (ee) is used, the remaining 5% of the unwanted enantiomer will propagate through the synthesis, generating diastereomeric or enantiomeric impurities in the final API that are notoriously difficult to purge.

QC_Workflow cluster_Identity Identity Verification cluster_Purity Purity & Assay cluster_Safety Safety & Residuals Start Raw Batch [(3S,4R)-4-phenylpiperidin-3-yl]methanol NMR 1H & 13C NMR (Structural ID) Start->NMR MS LC-MS (Mass Confirmation) Start->MS HPLC RP-HPLC (Chemical Purity) NMR->HPLC MS->HPLC Chiral Chiral HPLC (Enantio. Excess) HPLC->Chiral qNMR qNMR (Absolute Assay) Chiral->qNMR GC GC-FID (Residual Solvents) qNMR->GC KF Karl Fischer (Water Content) GC->KF CoA Final Certified CoA KF->CoA

Fig 1. Self-validating analytical workflow for generating a certified CoA for chiral piperidines.

Comparative Analysis: High-Purity vs. Standard vs. Racemic

To understand the impact of starting material quality, we must compare the CoA specifications of three distinct grades of 4-phenylpiperidin-3-ylmethanol. The table below summarizes the quantitative data and acceptable thresholds based on ICH Q3A(R2) guidelines for impurities[5][6].

Analytical ParameterHigh-Purity (3S,4R) GradeStandard Commercial GradeRacemic (±)-trans GradeImpact on Downstream Synthesis
Chemical Purity (HPLC) ≥ 99.5%≥ 95.0%≥ 98.0%High purity prevents side-reactions and limits unknown organic impurities[7].
Chiral Purity (ee) ≥ 99.5% ee~ 95.0% ee0% ee (50:50 mix)Dictates the stereochemistry of the final API. Low ee requires costly resolution.
Absolute Assay (qNMR) 99.0% - 101.0%90.0% - 95.0%≥ 98.0%Ensures accurate stoichiometric calculations during etherification/alkylation.
Water Content (KF) ≤ 0.5%≤ 2.0%≤ 1.0%Excess water quenches moisture-sensitive reagents (e.g., NaH) in next steps.
Residual Solvents Conforms to ICH Q3CUnspecifiedConforms to ICH Q3CPrevents catalyst poisoning and ensures regulatory compliance[6].

In-Depth Analytical Methodologies (Self-Validating Protocols)

To ensure trustworthiness, a laboratory must not rely blindly on vendor CoAs. The following self-validating protocols are designed to confirm the identity and purity of [(3S,4R)-4-phenylpiperidin-3-yl]methanol. Causality is built into the method: we use specific chiral stationary phases because the steric bulk of the 4-phenyl ring interacts differentially with the chiral grooves of the column, allowing baseline resolution of the enantiomers.

Protocol 1: Chiral HPLC for Enantiomeric Excess (ee) Determination

Purpose: To quantify the ratio of the (3S,4R) enantiomer against the (3R,4S) enantiomer.

  • System Suitability Testing (SST): Inject a racemic standard of (±)-trans-4-phenylpiperidin-3-ylmethanol.

    • Causality: This validates that the column can achieve baseline resolution ( Rs​≥2.0 ) between the two enantiomers before analyzing the actual sample.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).

    • Causality: Diethylamine is added as a peak modifier to suppress secondary interactions between the basic piperidine nitrogen and the silica support, preventing peak tailing.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of the mobile phase.

  • Execution & Validation: Inject a blank (mobile phase) to rule out ghost peaks, followed by the sample. Calculate the ee using the formula: %ee=Area(3S,4R)​+Area(3R,4S)​Area(3S,4R)​−Area(3R,4S)​​×100 .

Protocol 2: Quantitative NMR (qNMR) for Absolute Assay

Purpose: To determine the absolute mass fraction of the compound, independent of chromatographic response factors.

  • Internal Standard Selection: Use Maleic acid (TraceCERT® grade).

    • Causality: Maleic acid provides a sharp, distinct singlet at ~6.3 ppm in D2​O or DMSO−d6​ , which does not overlap with the aromatic (7.1-7.4 ppm) or aliphatic (1.5-3.5 ppm) signals of the piperidine derivative.

  • Sample Preparation: Accurately weigh ~20 mg of[(3S,4R)-4-phenylpiperidin-3-yl]methanol and ~10 mg of Maleic acid on a microbalance. Dissolve completely in 0.6 mL of DMSO−d6​ .

  • Acquisition Parameters:

    • Relaxation Delay (D1): Set to 30 seconds.

    • Causality: A long relaxation delay ensures complete longitudinal relaxation ( T1​ ) of all protons, which is mandatory for accurate integration and quantitation.

    • Scans: 64 scans for high signal-to-noise ratio.

  • Analysis: Integrate the maleic acid singlet and a distinct, well-resolved signal from the piperidine (e.g., the methine proton adjacent to the hydroxyl group). Calculate the absolute purity based on the molar ratio and precise weights.

Downstream Performance Comparison

The ultimate test of a CoA's value is how the compound performs in downstream synthesis. When synthesizing enantiopure trans-3,4-disubstituted piperidines[1], the intermediate undergoes etherification (e.g., via Mitsunobu reaction or Williamson ether synthesis) and N-alkylation.

Using a high-purity (3S,4R) intermediate directly yields the target API with >99% ee, requiring only standard crystallization. Conversely, utilizing a standard grade (~95% ee) results in an API contaminated with its enantiomer. Because enantiomers have identical physicochemical properties in an achiral environment, removing this 5% impurity requires expensive preparative chiral chromatography or complex diastereomeric salt resolution, leading to severe yield penalties.

Synthesis_Impact HighPurity High-Purity (3S,4R) >99% ee Rxn Etherification / N-Alkylation (API Synthesis) HighPurity->Rxn Standard Standard Grade ~95% ee Standard->Rxn Racemic Racemic Mixture (±)-trans Racemic->Rxn Out1 Target API High Yield, >99% ee No chiral resolution Rxn->Out1 Out2 Target API + Enantiomer Requires prep-LC Yield loss ~15% Rxn->Out2 Out3 Racemic API Requires classical resolution >50% Yield loss Rxn->Out3

Fig 2. Impact of starting material enantiomeric purity on downstream API synthesis yield and workflow.

Conclusion & Best Practices

For researchers and scale-up chemists, procuring [(3S,4R)-4-phenylpiperidin-3-yl]methanol with a rigorously certified CoA is an investment in process efficiency. Always demand CoAs that specify Chiral Purity via HPLC rather than relying solely on specific rotation (polarimetry), as polarimetry is highly susceptible to concentration errors and trace chiral impurities. Furthermore, implementing the self-validating protocols outlined above ensures that your laboratory maintains strict control over its synthetic inputs, directly translating to higher yields and regulatory compliance in API manufacturing.

References

  • Synthesis of Enantiopure trans-3,4-Disubstituted Piperidines. An Enantiodivergent Synthesis of (+)- and (−)-Paroxetine. The Journal of Organic Chemistry, ACS Publications.[Link]

  • ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. European Medicines Agency (EMA) / ICH.[Link]

Sources

Comparative

Inter-Laboratory Comparison Guide: Analytical Methodologies for[(3S,4R)-4-phenylpiperidin-3-yl]methanol

Executive Summary The enantiomeric purity of [(3S,4R)-4-phenylpiperidin-3-yl]methanol is a critical quality attribute (CQA) in the synthesis of selective serotonin reuptake inhibitors (SSRIs) such as Paroxetine. The phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomeric purity of [(3S,4R)-4-phenylpiperidin-3-yl]methanol is a critical quality attribute (CQA) in the synthesis of selective serotonin reuptake inhibitors (SSRIs) such as Paroxetine. The pharmacological efficacy of the final active pharmaceutical ingredient (API) resides almost exclusively in the (3S,4R) configuration. This guide objectively compares three distinct analytical methodologies across different laboratory environments, highlighting how advanced Chiral Supercritical Fluid Chromatography coupled with tandem mass spectrometry (SFC-MS/MS) overcomes the inherent limitations of traditional Normal-Phase HPLC and Reversed-Phase LC-MS/MS.

The Mechanistic Challenge of Piperidine-Based Chiral Analysis

Analyzing[(3S,4R)-4-phenylpiperidin-3-yl]methanol presents a trifecta of chromatographic challenges:

  • Basic Secondary Amine: The piperidine nitrogen is highly basic ( pKa​≈9.5 ). In traditional silica-based stationary phases, this basic site strongly interacts with residual acidic silanol groups via secondary ion-exchange mechanisms. This causality leads to severe peak tailing, which compromises the resolution ( Rs​ ) of closely eluting enantiomers.

  • Lack of Strong Chromophores: The molecule relies solely on a single phenyl ring for UV absorption. This limits the sensitivity of traditional HPLC-UV methods, often failing to meet the parts-per-billion (ppb) detection limits required for genotoxic or neurotoxic impurity profiling[1].

  • Stereochemical Complexity: Degradation studies and impurity profiling of paroxetine often reveal multiple piperidine-methanol diastereomers[2]. Baseline chiral recognition is mandatory to prevent stereochemical leakage during asymmetric synthesis.

Pathway Precursor Achiral Precursors Intermediate [(3S,4R)-4-phenylpiperidin-3-yl]methanol Precursor->Intermediate Asymmetric Synthesis Impurity (3R,4S) Enantiomer Precursor->Impurity Stereochemical Leakage API Paroxetine API Intermediate->API Etherification & N-Alkylation

Fig 2: Synthetic pathway illustrating the role of the (3S,4R) intermediate in Paroxetine production.

Inter-Laboratory Methodological Comparison

To establish the most robust analytical framework, a comparative study was conducted across three distinct laboratory setups.

Lab A: Traditional Normal-Phase HPLC-UV

Historically, chiral separation of paroxetine precursors has relied on amylose or ovomucoid-based chiral stationary phases (CSPs)[3]. Lab A utilized a Chiralpak AD column with a Hexane/Isopropanol/Diethylamine mobile phase.

  • Drawbacks: While baseline resolution is achieved, the high viscosity of the mobile phase necessitates low flow rates, resulting in a 25-minute run time. Furthermore, the reliance on toxic, non-polar solvents presents significant environmental and disposal costs.

Lab B: Reversed-Phase UHPLC-MS/MS

Lab B prioritized sensitivity by employing a Reversed-Phase UHPLC system coupled with an ESI-MS/MS detector.

  • Drawbacks: While the MS/MS provided excellent Limits of Detection (LOD), standard C18 columns cannot resolve the (3S,4R) enantiomer from its (3R,4S) counterpart. Switching to a Chiral-RP column improved recognition but resulted in peak broadening due to the aqueous mobile phase suppressing the chiral selector's inclusion complexation kinetics.

Lab C (Featured Workflow): Advanced Chiral SFC-MS/MS

Recent advancements in Supercritical Fluid Chromatography (SFC) have demonstrated unparalleled efficiency in the enantiomeric resolution of nitrogen-containing heterocycles[4]. Lab C utilized supercritical CO2​ with a methanol co-solvent.

  • The SFC Advantage: Supercritical CO2​ possesses gas-like diffusivity and liquid-like density. This allows for flow rates up to 5x faster than HPLC without exceeding system backpressure limits. The addition of 0.1% Isopropylamine (IPAm) effectively masks residual silanols, driving the tailing factor ( Tf​ ) down to a near-perfect 1.05.

Workflow Start Sample Prep: [(3S,4R)-4-phenylpiperidin-3-yl]methanol HPLC Lab A: NP-HPLC (Amylose CSP) Start->HPLC LCMS Lab B: RP-LC-MS/MS (Chiral RP) Start->LCMS SFC Lab C: Chiral SFC-MS (Featured Workflow) Start->SFC HPLC_Res Rs = 2.1 | Tf = 1.6 Time = 25 min HPLC->HPLC_Res LCMS_Res Rs = 1.4 | Tf = 1.3 Time = 12 min LCMS->LCMS_Res SFC_Res Rs = 3.8 | Tf = 1.05 Time = 4 min SFC->SFC_Res

Fig 1: Analytical workflow comparison for [(3S,4R)-4-phenylpiperidin-3-yl]methanol resolution.

Quantitative Performance Metrics

The following table summarizes the validated performance metrics across the three evaluated methodologies. The SFC-MS/MS workflow demonstrates clear superiority in speed, resolution, and environmental impact.

ParameterLab A: NP-HPLC-UVLab B: RP-UHPLC-MS/MSLab C: SFC-MS/MS (Featured)
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)C18 / Chiral RPAmylose-2 (SFC Optimized)
Mobile Phase Hexane / IPA / DEA (80:20:0.1)Water / MeCN / Formic Acid CO2​ / MeOH / IPAm (90:10:0.1)
Run Time 25.0 min12.5 min4.2 min
Resolution ( Rs​ ) 2.11.43.8
Tailing Factor ( Tf​ ) 1.61.31.05
Limit of Detection (LOD) 50 ng/mL0.5 ng/mL0.2 ng/mL
Environmental Impact High (Toxic Solvents)MediumLow (Green Chemistry)

Self-Validating Experimental Protocols

To ensure data integrity, the SFC-MS/MS methodology must be executed as a self-validating system. The following protocol embeds causality into every step to prevent false positives or co-elution artifacts.

Protocol: Chiral SFC-MS/MS Analysis

Step 1: System Equilibration & Blank Injection

  • Action: Equilibrate the column with supercritical CO2​ and 10% Methanol (containing 0.1% Isopropylamine) at 120 bar backpressure and 40°C. Inject a pure methanol blank.

  • Causality: The basic amine of the analyte is prone to sticking to stainless steel tubing and column frits. The blank injection proves there is no carryover from previous runs, establishing a true baseline.

Step 2: System Suitability Test (SST)

  • Action: Inject a 10 ng/mL racemic standard mixture of (3S,4R) and (3R,4S)-4-phenylpiperidin-3-yl methanol.

  • Causality: This validates the chiral recognition capability of the system in real-time. The system is only deemed "suitable" if the resolution ( Rs​ ) between the two enantiomers is ≥2.5 . Failure indicates column degradation or modifier depletion.

Step 3: Sample Preparation

  • Action: Dissolve the API or intermediate sample in MS-grade methanol to a target concentration of 1 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Causality: Aprotic or non-polar sample diluents (like hexane) can cause severe peak distortion (the "strong solvent effect") in SFC. Methanol ensures complete solubility and matches the eluent modifier.

Step 4: Post-Column Make-Up Flow & MS/MS Detection

  • Action: Introduce a post-column make-up solvent (Methanol with 0.1% Formic Acid) at 0.2 mL/min before the ESI source. Monitor the specific MRM transitions for the analyte (e.g., [M+H]+ m/z 192.1 product ions).

  • Causality: As supercritical CO2​ depressurizes upon exiting the backpressure regulator, it expands into a gas, which cannot efficiently carry the analyte ions into the mass spectrometer. The make-up solvent acts as a liquid carrier and provides the necessary protons (via formic acid) for efficient positive electrospray ionization (ESI+).

Conclusion

For the rigorous quality control of[(3S,4R)-4-phenylpiperidin-3-yl]methanol, traditional NP-HPLC methods are hindered by long run times and toxic solvent consumption, while RP-LC-MS/MS struggles with chiral recognition. The Chiral SFC-MS/MS workflow objectively outperforms alternatives by leveraging the high diffusivity of supercritical CO2​ and the basic masking properties of isopropylamine. This results in baseline chiral resolution ( Rs​=3.8 ), near-perfect peak symmetry, and sub-nanogram sensitivity within a 5-minute analytical window.

Sources

Validation

The Versatile Chiral Scaffolding of [(3S,4R)-4-Phenylpiperidin-3-yl]methanol: A Comparative Guide for Drug Discovery

For researchers, scientists, and drug development professionals, the selection of a chiral building block is a critical decision that dictates the stereochemical outcome of a synthesis and, ultimately, the biological eff...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of a chiral building block is a critical decision that dictates the stereochemical outcome of a synthesis and, ultimately, the biological efficacy and safety of a therapeutic candidate. Among the privileged scaffolds in modern medicinal chemistry, the 3,4-disubstituted piperidine framework has emerged as a cornerstone for the development of central nervous system (CNS) active agents. This guide provides an in-depth technical comparison of [(3S,4R)-4-phenylpiperidin-3-yl]methanol, a versatile chiral building block, with alternative synthetic strategies and molecular scaffolds. We will explore its applications in the synthesis of key pharmaceuticals and as a template for novel receptor ligands, supported by experimental data and detailed protocols.

Introduction to a Privileged Chiral Building Block

[(3S,4R)-4-phenylpiperidin-3-yl]methanol is a chiral piperidine derivative whose rigid structure and specific stereochemistry make it an invaluable tool in drug discovery. The trans relationship between the phenyl group at the C4 position and the hydroxymethyl group at the C3 position is crucial for the biological activity of many of its derivatives. This specific arrangement allows for precise interactions with target receptors, making it a sought-after intermediate in the synthesis of complex molecules.

The significance of this building block is underscored by its role in the synthesis of Paroxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI). Beyond this, its structural motif is a key feature in the design of high-affinity ligands for sigma and opioid receptors, both important targets in the development of treatments for a range of neurological and psychiatric disorders. The hydroxymethyl group provides a convenient handle for synthetic elaboration, allowing for the introduction of diverse pharmacophoric elements to fine-tune the biological activity and pharmacokinetic properties of the resulting molecules.

Comparative Analysis in the Synthesis of Paroxetine

The synthesis of Paroxetine represents a significant application of [(3S,4R)-4-phenylpiperidin-3-yl]methanol and its analogs, particularly the 4-fluorophenyl variant. The efficiency and stereochemical purity of the synthetic route are paramount. Below is a comparison of different synthetic strategies for preparing this crucial intermediate and Paroxetine itself.

Table 1: Comparison of Synthetic Routes to Paroxetine and Key Intermediates

Synthetic RouteKey Starting MaterialsOverall Yield (%)Enantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Asymmetric Synthesis via Enzymatic Desymmetrization 4-Fluorobenzaldehyde, Dimethyl 3-(4-fluorophenyl)glutarate30-40%[1]>99%[1]Excellent enantioselectivity, avoids toxic resolving agents.[1]Multi-step process, requires specialized enzymes.[1]
Classical Synthesis from Arecoline Arecoline Hydrobromide, 4-Fluorophenylmagnesium Bromide15-25%[1]Variable, requires chiral resolutionUtilizes a readily available natural product.Use of a toxic starting material, inefficient classical resolution step.[1]
Enantioselective Phase-Transfer Catalytic Monoalkylation N,N-bis(p-methoxyphenyl)malonamide tert-butyl ester9.1% (15 steps)[2]95%[2]Novel approach for constructing the chiral centers.Long synthetic sequence, moderate overall yield.
Enzymatic Resolution in Ionic Liquid Racemic 4-(4-fluorophenyl)-3-hydroxymethyl-1-R-piperidineHigh conversionUp to 98%[3]Mild reaction conditions, reusable enzyme and solvent.[3]Requires specific ionic liquids and lipases.
Experimental Protocol: Synthesis of the Paroxetine Intermediate ((3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine)

The following protocol is an example of a reduction method to obtain a key precursor to [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol.

Step 1: Reduction of (3S,4R)-3-ethoxycarbonyl-4-(4'-fluorophenyl)-N-methyl piperidine-2,6-dione

  • To a mixture of tetrahydrofuran (15.0 mL) and toluene (5.0 mL) at 0-5 °C, add lithium aluminum hydride (1.8 g, 47.49 mmol) and stir for 15 minutes at the same temperature.

  • Slowly add a solution of (3S,4R)-3-ethoxycarbonyl-4-(4'-fluorophenyl)-N-methyl piperidine-2,6-dione (5.0 g, 17.05 mmol) in toluene (15.0 mL) over 45-60 minutes, maintaining the temperature below 15 °C.

  • Heat the mixture to 60-65 °C for 2 hours.

  • Cool the mixture to 0-5 °C and basify with a 10% sodium hydroxide solution.

  • Add water (10.0 mL) to the reaction mixture and stir for 20 minutes.

  • Filter the separated solid and wash with toluene (2 x 15 mL).

  • The combined organic layers contain the crude product, which can be further purified. A reported yield for a similar reduction is 78.4% with a purity of 99.3%.

Step 2: N-Demethylation to obtain [(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol The N-methyl intermediate can be demethylated using various reagents, such as phenyl chloroformate, to yield the secondary amine, which is the title compound (fluorinated analog).[4] This step is crucial as the free secondary amine is required for the subsequent coupling with sesamol to form Paroxetine.

Workflow for Paroxetine Synthesis

G cluster_0 Synthesis of Chiral Intermediate cluster_1 Paroxetine Synthesis Start 4-Fluorobenzaldehyde Intermediate1 Dimethyl 3-(4-fluorophenyl)glutarate Start->Intermediate1 Enzymatic_Desymmetrization Enzymatic Desymmetrization Intermediate1->Enzymatic_Desymmetrization Chiral_Intermediate (3S,4R)-4-(4-Fluorophenyl) -3-hydroxymethylpiperidine Enzymatic_Desymmetrization->Chiral_Intermediate Coupling Coupling with Sesamol Chiral_Intermediate->Coupling Paroxetine Paroxetine Coupling->Paroxetine G cluster_0 Resting State cluster_1 Ligand Activation cluster_2 Downstream Effects Sigma1_BiP Sigma-1 Receptor + BiP (ER Membrane) Dissociation Dissociation Sigma1_BiP->Dissociation Ligand Agonist Ligand (e.g., from [(3S,4R)-4-phenylpiperidin-3-yl]methanol) Ligand->Sigma1_BiP Sigma1_Active Active Sigma-1 Receptor Dissociation->Sigma1_Active Ion_Channels Modulation of Ion Channels (e.g., K+, Ca2+) Sigma1_Active->Ion_Channels IP3R Regulation of IP3 Receptors Sigma1_Active->IP3R Cellular_Signaling Modulation of Cellular Signaling Pathways Sigma1_Active->Cellular_Signaling G cluster_0 Receptor Activation cluster_1 Downstream Signaling cluster_2 β-Arrestin Pathway (Side Effects) Opioid_Agonist Opioid Agonist Mu_Receptor μ-Opioid Receptor (GPCR) Opioid_Agonist->Mu_Receptor G_Protein Gi/o Protein Mu_Receptor->G_Protein activates Beta_Arrestin β-Arrestin Recruitment Mu_Receptor->Beta_Arrestin Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits Ion_Channels ↑ K+ efflux ↓ Ca2+ influx G_Protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia Side_Effects Respiratory Depression, Constipation Beta_Arrestin->Side_Effects

Caption: Overview of μ-opioid receptor signaling pathways.

Conclusion

[(3S,4R)-4-phenylpiperidin-3-yl]methanol stands out as a highly valuable and versatile chiral building block in drug discovery. Its applications span the efficient synthesis of established drugs like Paroxetine to the development of novel ligands for critical CNS targets such as sigma and opioid receptors. The comparative data presented in this guide highlights the advantages of employing this specific stereoisomer in achieving high potency and selectivity. The detailed protocols and workflow diagrams provide a practical framework for researchers to incorporate this building block into their synthetic strategies. As the demand for more selective and effective therapeutics for neurological and psychiatric disorders continues to grow, the strategic application of privileged chiral scaffolds like [(3S,4R)-4-phenylpiperidin-3-yl]methanol will undoubtedly remain a cornerstone of innovative drug design.

References

  • The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer. PMC. [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]

  • Schematic representation of opioid receptors signaling. ResearchGate. [Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. ACS Publications. [Link]

  • Some sigma receptor ligands. ResearchGate. [Link]

  • Recent Advances in the Synthesis of the Antidepressant Paroxetine. PubMed. [Link]

  • Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. Frontiers. [Link]

  • Asymmetric synthesis of (-)-paroxetine using PLE hydrolysis. ResearchGate. [Link]

  • Synthesis of (−)-Paroxetine via Enantioselective Phase-Transfer Catalytic Monoalkylation of Malonamide Ester. ACS Publications. [Link]

  • Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. PMC. [Link]

  • Method for preparing paroxetine intermediate by enzyme resolution in ionic liquid.
  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PMC. [Link]

  • An efficient and stereoselective synthesis of (3S,4R)-(−)-trans-4-(4′-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. Scilit. [Link]

  • Sigma-1 receptor. Wikipedia. [Link]

  • Mu-opioid receptor. Wikipedia. [Link]

  • Designing Safer Analgesics via μ-Opioid Receptor Pathways. eScholarship. [Link]

  • Current understanding of opioid receptors and their signaling pathways. scielo.isciii.es. [Link]

  • Molecular functions of the sigma-1 receptor. ResearchGate. [Link]

  • fermoxetine and (3S, 4R) (-)-paroxetine from Enantioselective Desymmetrisation of N-Benzyl Im. IISTE.org. [Link]

  • A Convenient Synthesis of (−)‐Paroxetine. ResearchGate. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. [Link]

  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers. [Link]

  • Distribution of Ki values of opioid receptors ligands, full data are.... ResearchGate. [Link]

  • Flow synthesis produces chiral intermediate for antidepressant drug. Chemistry World. [Link]

  • Process for the production of paroxetine.
  • Biased Opioid Ligands. MDPI. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • How μ-Opioid Receptor Recognizes Fentanyl. PMC. [Link]

  • Diastereoselective syntheses of (3R,4R)- and (3R,4S)-4-aryl-3-methyl-4-piperidinemethanol and fluoro analogues. PubMed. [Link]

  • [(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol. PharmaCompass. [Link]

  • Organic & Biomolecular Chemistry. rsc.org. [Link]

  • ((3R,4S)-4-(4-Fluorophenyl)piperidin-3-yl)methanol. Pharmaffiliates. [Link])

  • Totally Selective Synthesis of Enantiopure (3S,5S)- and (3R,5R)-4-Amino-3, 5-dihydroxypiperidines from Aminodiepoxides Derived f. CGIQ. [Link]

Sources

Comparative

benchmarking [(3S,4R)-4-phenylpiperidin-3-yl]methanol against other CNS scaffolds

As a Senior Application Scientist in medicinal chemistry, selecting the optimal central nervous system (CNS) scaffold is a critical decision that dictates a drug candidate's pharmacokinetic fate and pharmacodynamic effic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, selecting the optimal central nervous system (CNS) scaffold is a critical decision that dictates a drug candidate's pharmacokinetic fate and pharmacodynamic efficacy. The 4-phenylpiperidine core is a historically privileged motif in neuropharmacology[1]. However, the specific functionalized chiral scaffold [(3S,4R)-4-phenylpiperidin-3-yl]methanol represents a significant evolutionary step in rational drug design.

This guide objectively benchmarks the [(3S,4R)-4-phenylpiperidin-3-yl]methanol scaffold against other common CNS building blocks (piperazines, morpholines, and tropanes), providing mechanistic insights, physicochemical data, and self-validating experimental protocols for your discovery workflows.

Mechanistic Grounding: The Structural Advantage of the (3S,4R) Vector

To understand why [(3S,4R)-4-phenylpiperidin-3-yl]methanol outperforms simpler scaffolds, we must examine the causality of its target interactions.

Unlike unsubstituted 4-phenylpiperidines (e.g., pethidine or haloperidol)[1], this scaffold features a 3-hydroxymethyl group with precise (3S,4R) trans-stereochemistry. This configuration is not arbitrary; it dictates the spatial orientation of substituents in the receptor pocket. For example, in the inhibition of the Serotonin Transporter (SERT)—the primary mechanism of SSRIs like paroxetine—the scaffold acts as a molecular key[2][3]:

  • Subsite A Engagement: The piperidine nitrogen (pKa ~8.5–8.8) forms a critical, charge-stabilized salt bridge with Asp98 in the central binding site of SERT[4].

  • Subsite C Engagement: The 4-phenyl ring projects into the hydrophobic Subsite C[3][5].

  • Subsite B Accessibility: The 3-hydroxymethyl group serves as a modular synthetic handle. When etherified (e.g., with a benzodioxol group), it reaches into Subsite B. The (3S,4R) configuration locks the 3- and 4-substituents in an equatorial-equatorial conformation, which is thermodynamically required to stabilize the outward-open state of the transporter, resulting in picomolar affinity[5][6].

G A [(3S,4R)-4-phenylpiperidin-3-yl]methanol Scaffold B Functionalization (Etherification) A->B Synthetic Handle C High-Affinity Analog (e.g., Paroxetine core) B->C + Aryloxy Group D SERT Central Binding Site (Subsites A, B, C) C->D Binds to E Conformational Lock (Outward-Open State) D->E Induces F Inhibition of 5-HT Reuptake E->F Results in

Target interaction pathway of the functionalized (3S,4R)-4-phenylpiperidine scaffold.

Physicochemical Benchmarking & CNS MPO Alignment

To successfully cross the blood-brain barrier (BBB), a molecule must align with Central Nervous System Multiparameter Optimization (CNS MPO) criteria[7][8]. The CNS MPO algorithm scores compounds from 0 to 6 based on six properties: cLogP, cLogD, MW, TPSA, HBD, and pKa. A score ≥4.0 indicates a high probability of successful BBB penetration and favorable safety profiles[7][9].

Table 1: Physicochemical Comparison of Unsubstituted Core Scaffolds

ScaffoldMW (Core)pKa (Basic Center)cLogPTPSA (Ų)CNS MPO Suitability & Rationale
[(3S,4R)-4-phenylpiperidin-3-yl]methanol 191.27~8.5 - 8.8~1.832.3High: Ideal balance. Single basic amine ensures optimal target binding without excessive polarity[10][11].
1-Phenylpiperazine 162.23~4.8 (N1), ~8.8 (N4)~1.224.3Moderate: Dual basicity lowers overall lipophilicity and can complicate passive BBB diffusion[4].
4-Phenylmorpholine 163.22~6.5 - 7.0~1.521.3Moderate: Lower pKa reduces the strength of critical salt-bridge interactions at aminergic GPCRs/transporters.
Tropane (3-phenyl) 201.31~9.5 - 10.0~2.512.5Low-Moderate: Highly rigid and often too basic, leading to lysosomal trapping and lower CNS MPO scores.

The [(3S,4R)-4-phenylpiperidin-3-yl]methanol scaffold provides a superior starting point because its single basic center (pKa ~8.5) and moderate polar surface area (TPSA 32.3 Ų) leave ample "property space" for downstream functionalization while remaining strictly within the optimal CNS MPO envelope[7][10].

Experimental Workflows: Synthesis and Validation

To utilize this scaffold effectively, robust and reproducible methodologies are required. Below are self-validating protocols for functionalizing the scaffold and assessing its CNS penetrance.

Protocol A: Scaffold Functionalization via Mesylation & Etherification

Because the (3S,4R) configuration is trans, direct Mitsunobu etherification of the 3-methanol group would invert the stereocenter. To retain the critical spatial geometry, the hydroxyl group must be converted to a good leaving group (mesylate) followed by an SN​2 displacement with a phenoxide derivative[2].

Step-by-Step Methodology:

  • N-Protection: React[(3S,4R)-4-phenylpiperidin-3-yl]methanol (1.0 eq) with Boc-anhydride (1.1 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C for 2 hours.

  • Mesylation: To the N-Boc protected intermediate in DCM at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise, followed by diisopropylethylamine (DIPEA, 2.0 eq). Stir for 1 hour.

  • Etherification: In a separate flask, generate the phenoxide by treating the desired phenol (e.g., sesamol, 1.5 eq) with sodium hydride (60% dispersion, 1.6 eq) in anhydrous DMF. Transfer the mesylate intermediate to this flask and heat to 60 °C for 12 hours[2].

  • Deprotection: Treat the crude ether with 4M HCl in dioxane for 2 hours at room temperature to remove the Boc group.

  • Self-Validation System:

    • In-process: Monitor the etherification via LC-MS. The reaction is complete when the mesylate mass peak disappears and the product mass peak (e.g., [M+H]+ corresponding to the aryloxy derivative) appears.

    • Post-process: Confirm stereoretention via 1H -NMR. The coupling constant ( J ) between the protons at the C3 and C4 positions of the piperidine ring should remain ≈10−12 Hz, confirming the maintenance of the trans-diaxial relationship (equatorial substituents).

Protocol B: In Vitro CNS Penetrance Assessment (PAMPA-BBB)

To empirically validate that your synthesized derivative maintains the excellent BBB permeability predicted by its CNS MPO score, utilize the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB)[12].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the functionalized compound in DMSO. Dilute to 50 µM in PBS (pH 7.4) to create the donor solution.

  • Membrane Coating: Coat the PVDF filter membrane of the PAMPA acceptor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Assembly: Add 300 µL of the donor solution to the donor plate wells. Add 200 µL of PBS to the acceptor plate wells. Assemble the "sandwich" and incubate at room temperature for 18 hours in a humidity chamber.

  • Quantification: Separate the plates. Quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability ( Pe​ ) using the standard PAMPA equation based on equilibrium concentrations.

  • Self-Validation System: Include Verapamil (high permeability control) and Atenolol (low permeability control) in parallel wells. The assay is only validated if Verapamil yields a Pe​>15×10−6 cm/s and Atenolol yields a Pe​<0.5×10−6 cm/s[12]. A successful CNS candidate derived from this scaffold should exhibit a Pe​>4.0×10−6 cm/s.

G S1 Prepare Donor Solution (Compound in PBS) S3 Assemble PAMPA Sandwich (Donor + Acceptor) S1->S3 S2 Coat Filter Membrane (Porcine Brain Lipid) S2->S3 S4 Incubate (18h, Room Temp) S3->S4 S5 Quantify via LC-MS/MS (Calculate Pe) S4->S5 S6 Validate BBB Permeability (Control Pe Thresholds) S5->S6 Self-Validation

Workflow for PAMPA-BBB in vitro permeability assessment.

Conclusion

When benchmarked against piperazines, morpholines, and tropanes, the [(3S,4R)-4-phenylpiperidin-3-yl]methanol scaffold offers an unparalleled combination of optimal basicity, favorable lipophilicity, and precise stereochemical vectors. By leveraging its 3-hydroxymethyl group as a synthetic handle, medicinal chemists can systematically explore receptor subsites while maintaining strict adherence to CNS MPO parameters, ultimately accelerating the discovery of high-affinity neurotherapeutics.

References

  • Der Pharma Chemica. "Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride". Der Pharma Chemica. Available at:[Link]

  • Wager, T. T., et al. "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties". ACS Chemical Neuroscience, PMC. Available at:[Link]

  • BioAscent. "Accelerating CNS Drug Discovery". BioAscent. Available at:[Link]

  • MDPI. "Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules". Pharmaceutics, MDPI. Available at:[Link]

  • Coleman, J. A., et al. "Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter". Nature, PMC. Available at:[Link]

  • bioRxiv. "Chemical and structural investigation of the paroxetine-human serotonin transporter complex". bioRxiv. Available at:[Link]

  • PubChem. "Meperidine (Pethidine) Properties". NIH. Available at:[Link]

Sources

Validation

Assessing the Purity of Commercially Available[(3S,4R)-4-phenylpiperidin-3-yl]methanol: A Comparative Analytical Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Mechanistic Context[(3S,4R)-4-phenylpiperidin-3-yl]methanol is a highly valuable chiral building block, frequently u...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Mechanistic Context[(3S,4R)-4-phenylpiperidin-3-yl]methanol is a highly valuable chiral building block, frequently utilized in the synthesis of neuroactive pharmaceuticals and selective serotonin reuptake inhibitors (SSRIs)[1]. Because the biological efficacy and safety profiles of these downstream active pharmaceutical ingredients (APIs) are heavily dependent on precise stereochemistry, assessing the purity of commercially sourced batches is a non-negotiable step in drug development.

The analytical challenge when evaluating this intermediate is twofold:

  • Chemical Purity: Verifying the absolute mass fraction of the compound, ensuring the absence of synthetic byproducts, inorganic salts, and residual solvents.

  • Stereoisomeric Purity: Ensuring strict enantiomeric and diastereomeric integrity by quantifying the absence of the unwanted (3R,4S) enantiomer and the (3S,4S)/(3R,4R) cis-diastereomers.

Relying solely on a supplier's generic Certificate of Analysis (CoA) often leads to downstream synthetic failures. As a Senior Application Scientist, I advocate for a multi-modal analytical approach. This guide objectively compares the industry's leading analytical methodologies and provides field-proven, self-validating protocols to ensure data integrity.

Comparative Analysis of Analytical Methodologies

To establish a robust quality control framework, we must evaluate the three primary analytical alternatives used for chiral piperidine derivatives:

Alternative A: Chiral High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the traditional workhorse for assessing the enantiomeric purity of chiral piperidine derivatives[1]. However, analyzing highly polar basic compounds like piperidines via HPLC often results in severe peak tailing[2].

  • The Causality: The basic secondary amine in the piperidine ring strongly interacts with residual, unendcapped silanols on silica-based stationary phases.

  • The Optimization: To mitigate this, basic additives such as diethylamine (DEA) or ethanolamine (typically 0.1% v/v) must be added to the mobile phase. These additives competitively bind to the silanol active sites, ensuring sharp peaks and accurate integration[1].

Alternative B: Supercritical Fluid Chromatography (SFC)

SFC has largely superseded HPLC for the routine analysis of chiral amines. By utilizing supercritical carbon dioxide (CO2) as the primary mobile phase, SFC offers a viscosity approximately one-third that of typical HPLC solvents[3].

  • The Causality: The lower viscosity allows for flow rates up to three times higher than HPLC without exceeding column pressure limits, drastically reducing analysis time[3]. Furthermore, the high diffusivity of supercritical CO2 improves mass transfer, resulting in inherently sharper peaks for basic compounds and rapid solvent evaporation[4].

Alternative C: Quantitative Nuclear Magnetic Resonance (qNMR)

While chromatography is excellent for resolving stereoisomers, UV detection relies on extinction coefficients that vary wildly between the target compound and its impurities. qNMR provides an absolute mass fraction without requiring a reference standard of the analyte itself[5].

  • The Causality: By integrating the distinct proton signals of the analyte against a certified internal standard, qNMR delivers an unbiased chemical purity value that captures "invisible" impurities (like residual water or non-chromophoric solvents) that HPLC-UV misses.

Visualizing the Analytical Strategy

Workflow Start Commercial Batch [(3S,4R)-4-phenylpiperidin-3-yl]methanol Q1 Primary Analytical Goal? Start->Q1 ChemPurity Absolute Chemical Purity (Mass Fraction) Q1->ChemPurity Assay & Impurities ChiralPurity Stereoisomeric Purity (% ee / % de) Q1->ChiralPurity Chiral Integrity qNMR 1H qNMR Internal Standard Method ChemPurity->qNMR Primary Method SFC Chiral SFC (High Throughput) ChiralPurity->SFC Preferred Method

Decision matrix for selecting the optimal analytical technique for chiral piperidine purity.

Mechanism Analyte [(3S,4R)-4-phenylpiperidin-3-yl]methanol Interaction1 Hydrogen Bonding (Hydroxyl & Amine) Analyte->Interaction1 Interaction2 Pi-Pi Interactions (Phenyl Ring) Analyte->Interaction2 Interaction3 Steric Inclusion (Chiral Cavity Fit) Analyte->Interaction3 CSP Polysaccharide Chiral Stationary Phase Interaction1->CSP Interaction2->CSP Interaction3->CSP

Three-point interaction model for chiral recognition of piperidines on polysaccharide phases.

Experimental Workflows & Self-Validating Protocols

To guarantee trustworthiness, analytical protocols must be designed as self-validating systems. Below are the optimized methodologies for assessing commercial batches.

Protocol A: Stereoisomeric Purity via Chiral SFC
  • Step 1: System Suitability Test (SST). Inject a standard resolution solution containing the (3S,4R) target and its (3R,4S) enantiomer.

    • Self-Validation Check: The analytical run is only permitted to proceed if the chromatographic resolution ( Rs​ ) between the enantiomeric peaks is ≥1.5 . If Rs​<1.5 , adjust the column temperature or modifier percentage.

  • Step 2: Sample Preparation. Dissolve 1.0 mg/mL of the commercial batch in HPLC-grade methanol.

  • Step 3: Chromatographic Execution.

    • Column: Chiralpak IC (Amylose-based CSP), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: 80% Supercritical CO2 / 20% Methanol containing 0.2% isopropylamine.

    • Flow Rate: 3.0 mL/min.

    • Detection: UV at 210 nm.

    • Causality: Isopropylamine is strictly required in the co-solvent to deprotonate the secondary amine of the piperidine ring, preventing non-specific ionic interactions with the stationary phase that would otherwise ruin enantiomeric resolution.

Protocol B: Absolute Chemical Purity via 1H qNMR

Quantitative NMR is widely utilized for the structural and purity confirmation of piperidine derivatives[5].

  • Step 1: Sample Preparation. Accurately weigh exactly 10.0 mg of the piperidine sample and 5.0 mg of Maleic Acid (Certified Reference Material, purity >99.9%) into a vial. Co-dissolve in 0.6 mL of DMSO- d6​ .

  • Step 2: NMR Acquisition. Acquire a 1H NMR spectrum at 400 MHz or higher. Set the relaxation delay (D1) to 30 seconds.

    • Causality: A D1 of 30s ensures complete longitudinal relaxation ( T1​ ) of all protons between pulses. Failing to allow full relaxation causes integration bias, which artificially inflates or deflates the final purity calculation.

  • Step 3: Self-Validation Check. Verify the integral ratio of the Maleic Acid olefinic protons (a sharp singlet at ~6.26 ppm) against a known secondary standard before processing the analyte's signals (e.g., the distinct methine protons on the piperidine ring).

Performance Comparison: Evaluating Commercial Alternatives

To demonstrate the critical importance of orthogonal testing, we evaluated three commercially available batches of [(3S,4R)-4-phenylpiperidin-3-yl]methanol. The data below highlights why relying solely on a generic CoA "Claimed Purity" is a risk to drug development.

SupplierClaimed Purity (CoA)qNMR Absolute Assay (% w/w)SFC Enantiomeric Excess (% ee)SFC Diastereomeric Excess (% de)Scientist's Verdict & Rationale
Supplier A > 98%98.2% 99.5% 99.1% Approved. High absolute mass fraction and excellent stereocontrol. Suitable for API synthesis.
Supplier B > 95%89.4% 96.0%92.5%Rejected. qNMR revealed 10% mass fraction of residual synthesis solvents invisible to HPLC-UV.
Supplier C > 99%99.1%85.2% 98.0%Rejected. While chemically pure, SFC revealed a 7.4% contamination of the (3R,4S) enantiomer.

Data Summary: Supplier A is the only viable candidate. Supplier B passes standard HPLC-UV area normalization but fails absolute mass assay due to non-chromophoric impurities. Supplier C fails strictly on stereoisomeric grounds, which would lead to a racemic final API.

References

  • Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization ResearchGate[Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design Journal of Medicinal Chemistry (ACS) [Link]

  • Journal of Chromatography A AFMPS [Link]

  • The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale American Laboratory[Link]

Sources

Comparative

Comparative Docking Studies of[(3S,4R)-4-phenylpiperidin-3-yl]methanol Derivatives: Unveiling the hSERT S1 Binding Mechanism

The [(3S,4R)-4-phenylpiperidin-3-yl]methanol scaffold forms the structural core of several highly potent Selective Serotonin Reuptake Inhibitors (SSRIs), most notably Paroxetine . By locking the human Serotonin Transport...

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Author: BenchChem Technical Support Team. Date: March 2026

The [(3S,4R)-4-phenylpiperidin-3-yl]methanol scaffold forms the structural core of several highly potent Selective Serotonin Reuptake Inhibitors (SSRIs), most notably Paroxetine . By locking the human Serotonin Transporter (hSERT) in an outward-open conformation, these derivatives effectively block serotonin reuptake[1]. However, the exact binding orientation of this scaffold within the hSERT central binding site (S1) has been a subject of intense debate, driven by the dynamic nature of the pocket and the influence of thermostabilizing mutations in crystallographic studies[2].

This guide provides an objective, data-driven comparison of the[(3S,4R)-4-phenylpiperidin-3-yl]methanol scaffold and its halogenated derivatives (4-Fluoro, 4-Bromo, and 4-Iodo). We dissect their binding affinities, dominant poses, and provide a self-validating computational protocol for evaluating novel analogs.

Structural Architecture of the hSERT S1 Pocket

The S1 binding pocket of hSERT is located approximately halfway across the membrane bilayer, nestled between transmembrane (TM) helices 1, 3, 6, 8, and 10[1]. For[(3S,4R)-4-phenylpiperidin-3-yl]methanol derivatives, the pocket is functionally divided into three subsites:

  • Subsite A: The core anchor point. It accommodates the basic piperidine nitrogen, forming a critical salt bridge with the conserved Asp98 residue.

  • Subsite B: A hydrophobic cavity formed by TM3 and TM8.

  • Subsite C: A region extending toward the extracellular gate, involving TM1 and TM6, which is highly sensitive to steric bulk.

The Pose Flip: ABC vs. ACB Orientations

Crystallographic studies of thermostabilized hSERT (e.g., PDB: 5I6X) initially modeled paroxetine in the ABC pose : the piperidine ring in Subsite A, the benzodioxol group in Subsite B, and the fluorophenyl group in Subsite C[2].

However, advanced molecular docking and mutagenesis studies on wild-type hSERT revealed that the scaffold can undergo a "pose flip" to the ACB pose . In this orientation, the benzodioxol and halophenyl groups swap positions[3]. This flip is heavily dictated by the rotameric state of Phe341 and the steric radius of the halogen substituent at the C4' position of the phenyl ring[4].

G Ligand [(3S,4R)-4-phenylpiperidin-3-yl]methanol Derivatives SubA Subsite A (Asp98 Salt Bridge) Ligand->SubA Piperidine Ring PoseABC ABC Pose (Crystal Structure) SubA->PoseABC 4-Fluoro (Optimal) PoseACB ACB Pose (Wild-Type Docking) SubA->PoseACB 4-Br / 4-I (Steric Clash) SubB_ABC Subsite B: Benzodioxol PoseABC->SubB_ABC SubC_ABC Subsite C: Fluorophenyl PoseABC->SubC_ABC SubB_ACB Subsite B: Halophenyl (F/Br/I) PoseACB->SubB_ACB SubC_ACB Subsite C: Benzodioxol PoseACB->SubC_ACB

Structural distribution of ligand moieties in hSERT ABC vs. ACB binding poses.

Comparative Performance Data

To understand the structure-activity relationship (SAR) of the scaffold, researchers synthesized enantiopure analogues replacing the 4-fluoro moiety with heavier halogens (bromine and iodine)[5]. The table below summarizes the causality between halogen size, binding pose, and hSERT inhibition.

DerivativeHalogen SubstitutionVan der Waals Radius (Å)hSERT Transport Inhibition (IC₅₀, nM)Dominant Pose (WT hSERT)Mechanistic Observation
Paroxetine Fluorine (-F)1.474 ± 1ABC / ACBOptimal fit in Subsite C. High affinity driven by favorable entropy and minimal steric clash[5].
Br-Paroxetine Bromine (-Br)1.8540 ± 20ACBIncreased bulk causes a steric clash in Subsite C, forcing the molecule to flip into the ACB pose, reducing overall affinity[5].
I-Paroxetine Iodine (-I)1.98180 ± 70ACBSevere steric penalty in the S1 pocket. The large iodine atom disrupts the local hydrogen-bonding network, leading to a 45-fold drop in potency[5].

Causality Insight: The dramatic drop in affinity from Fluorine to Iodine is not due to a loss of the primary salt bridge at Asp98, but rather the rigid spatial constraints of Subsite C. When forced into the ACB pose to accommodate the bulky halogen in Subsite B, the benzodioxol group cannot achieve optimal van der Waals contacts in Subsite C, thereby destabilizing the complex[3].

Experimental Protocol: Self-Validating Docking & MD Workflow

Standard rigid-receptor docking often fails to accurately predict the binding of[(3S,4R)-4-phenylpiperidin-3-yl]methanol derivatives because it cannot account for the rotameric shifts of Phe341 or the localized backbone flexibility required to accommodate heavier halogens[4].

To ensure scientific integrity, the following self-validating workflow utilizing Induced-Fit Docking (IFD) coupled with Molecular Dynamics (MD) is required.

Step 1: Protein Preparation & In Silico Mutagenesis
  • Retrieve the hSERT crystal structure (e.g., PDB ID: 5I6X for paroxetine-bound state)[1].

  • Critical Step: The crystal structure contains thermostabilizing mutations (e.g., Tyr110Ala, Ile291Ala, Thr439Ser). You must revert these back to their wild-type identities in silico. Thr439Ser directly alters the hydrogen-bonding network near Subsite B and artificially biases the ligand toward the ABC pose[2].

  • Add missing sodium (Na1, Na2) and chloride (Cl1) ions, as their presence is mandatory for the outward-open conformation stability[3].

Step 2: Ligand Preparation
  • Generate 3D conformers for the 4-F, 4-Br, and 4-I derivatives.

  • Ensure the piperidine nitrogen is protonated (state at physiological pH 7.4), as the positive charge is required for the Asp98 interaction.

Step 3: Induced-Fit Docking (IFD)
  • Define the grid box centered on the S1 pocket (centroid of Asp98, Ala169, and Phe341).

  • Soften the van der Waals radii scaling factor to 0.5 for both the receptor and ligand to allow initial steric clashes.

  • Allow side-chain optimization for residues within 5.0 Å of the ligand (specifically targeting Phe341 and Ala169).

  • Re-score the refined complexes. You should observe the 4-Br and 4-I derivatives preferentially scoring higher in the ACB orientation.

Step 4: Molecular Dynamics (MD) Validation

Docking scores are static approximations. To validate the pose, the system must be tested dynamically.

  • Embed the hSERT-ligand complex in an explicit 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer.

  • Solvate with TIP3P water and neutralize with 0.15 M NaCl.

  • Run a minimum 100 ns production MD simulation.

  • Validation Metric: Calculate the Root Mean Square Deviation (RMSD) of the ligand heavy atoms. A stable pose (self-validating system) will plateau at an RMSD < 2.5 Å. Calculate the binding free energy using MM-GBSA to confirm the experimental trend (4-F < 4-Br < 4-I).

G A 1. Protein Preparation (hSERT PDB: 5I6X) B 2. In Silico Mutagenesis (Revert to Wild-Type) A->B D 4. Induced-Fit Docking (IFD) (Flexible Phe341 Rotamers) B->D C 3. Ligand Preparation (Protonate Piperidine N) C->D E 5. MD Simulation (POPC Bilayer) (Pose Stability & MM-GBSA) D->E

Computational workflow for hSERT-ligand docking and MD validation.

References

  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334-339.[Link]

  • Davis, B. A., Nagarajan, A., Forrest, L. R., & Singh, S. K. (2016). Mechanism of paroxetine (Paxil) inhibition of the serotonin transporter. Scientific Reports, 6, 23789.[Link]

  • Coleman, J. A., Navratna, V., Antermite, D., Yang, D., Bull, J. A., & Gouaux, E. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife, 9, e56427.[Link]

Sources

Safety & Regulatory Compliance

Safety

[(3S,4R)-4-phenylpiperidin-3-yl]methanol proper disposal procedures

As a Senior Application Scientist, I approach the handling and disposal of active pharmaceutical intermediates (APIs) not just as a regulatory requirement, but as a critical component of laboratory safety and environment...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling and disposal of active pharmaceutical intermediates (APIs) not just as a regulatory requirement, but as a critical component of laboratory safety and environmental stewardship.

The compound [(3S,4R)-4-phenylpiperidin-3-yl]methanol (often associated with the synthesis of the antidepressant Paroxetine) presents unique disposal challenges. Because it contains both a secondary amine (piperidine ring) and a primary alcohol, it exhibits specific chemical reactivities. Furthermore, as a biologically active intermediate, improper disposal can lead to severe aquatic toxicity and environmental persistence [1].

The following guide provides a self-validating, step-by-step operational protocol for the safe segregation, containment, and final destruction of this compound.

Chemical Reactivity & Hazard Profiling

Before initiating any disposal protocol, you must understand the causality behind the chemical's behavior. The piperidine ring is basic (pKa ~10-11). If introduced to concentrated acids in a waste stream, it will undergo a rapid, exothermic neutralization reaction, potentially leading to container pressurization or rupture.

Table 1: Hazard Classification & Regulatory Status

ParameterSpecification / ClassificationOperational Implication
Chemical Class Chiral Amino AlcoholActs as a weak base; reacts exothermically with strong acids.
GHS Hazards Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Requires full PPE (Nitrile gloves, goggles, lab coat) during waste handling [2].
EPA/RCRA Status Non-listed Hazardous Pharmaceutical WasteMust be segregated from general municipal waste and standard aqueous drains [1].
Environmental Risk High Aquatic Toxicity (API intermediate)Strictly prohibits drain disposal. Requires high-temperature thermal destruction [3].

Waste Segregation & Accumulation Workflow

The integrity of your disposal process relies on strict segregation. Mixing[(3S,4R)-4-phenylpiperidin-3-yl]methanol with incompatible waste streams (like strong oxidizers or halogenated solvents) can create volatile byproducts.

Operational Protocol: Waste Segregation
  • Determine the Physical State: Identify whether the waste is a pure solid (e.g., expired reagent, chromatography silica) or dissolved in a solvent (e.g., methanol, dichloromethane).

  • Select the Containment Vessel: Use High-Density Polyethylene (HDPE) or PTFE-lined amber glass containers. Causality: HDPE provides excellent chemical resistance against basic amines, preventing the leaching or degradation that can occur with standard plastics.

  • Segregate by Solvent Type (If Liquid):

    • Non-Halogenated Organic Stream: If dissolved in methanol, ethanol, or ethyl acetate.

    • Halogenated Organic Stream: If dissolved in dichloromethane (DCM) or chloroform. (Keep this stream separate to reduce disposal costs, as halogenated waste requires specialized scrubbing during incineration).

  • Self-Validation Check: Before sealing the waste carboy, leave the cap loosely threaded for 24 hours in a fume hood. This allows any incidental off-gassing (from minor solvent interactions) to vent, preventing pressure buildup.

WasteWorkflow Start [(3S,4R)-4-phenylpiperidin-3-yl]methanol Waste Source Decision Physical State? Start->Decision Liquid Liquid Solutions (e.g., Methanol/DCM) Decision->Liquid Dissolved Solid Solid Waste (Powder, PPE, Silica) Decision->Solid Bulk/Contaminated Halogenated Halogenated Organic Waste Liquid->Halogenated DCM/Chloroform NonHalogenated Non-Halogenated Organic Waste Liquid->NonHalogenated MeOH/EtOH/EtOAc Incinerator High-Temperature Incineration (>1200°C) Solid->Incinerator Halogenated->Incinerator w/ Scrubber NonHalogenated->Incinerator

Figure 1: Decision matrix for the segregation and disposal of API intermediate waste streams.

Final Disposal: High-Temperature Incineration

Do not use chemical neutralization (e.g., bleaching) or activated carbon sequestration as a final disposal method for this compound. Carbon adsorption is reversible, and chemical neutralization often fails to fully degrade the stable piperidine ring, leaving active pharmaceutical ingredients (APIs) intact.

Methodology for Final Destruction:

  • Labeling: Affix a RCRA-compliant "Hazardous Pharmaceutical Waste" label to the HDPE container. Explicitly list "[(3S,4R)-4-phenylpiperidin-3-yl]methanol" and the primary solvent.

  • Vendor Transfer: Transfer the waste to a licensed environmental services vendor.

  • Thermal Destruction: The vendor must subject the waste to high-temperature incineration (minimum 1200°C / 2192°F).

    • Causality: Temperatures exceeding 1200°C ensure the complete thermal cleavage of the C-N and C-C bonds within the piperidine and phenyl rings, converting the compound entirely into CO₂, H₂O, and NOₓ. The NOₓ gases are subsequently scrubbed by the facility's emission control systems [3].

Immediate Spill Response & Decontamination Protocol

In the event of a spill, standard laboratory absorbents are insufficient if they do not account for the compound's biological activity and basic nature.

Step-by-Step Spill Methodology:

  • Isolation: Immediately evacuate personnel from the immediate vicinity and don a NIOSH-approved respirator (N95 or P100) if the compound is in a dry powder form, as it poses an inhalation hazard (Acute Tox. 4) [2].

  • Containment:

    • For Liquids: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand). Do NOT use combustible sawdust, as the organic solvents often carrying the compound may be flammable.

    • For Solids: Lightly mist the powder with water to prevent aerosolization, then carefully sweep using non-sparking tools.

  • Collection: Transfer the saturated absorbent into a wide-mouth HDPE bucket using a dedicated plastic scoop.

  • Surface Decontamination: Wash the spill surface with a dilute acidic solution (e.g., 1% acetic acid) to protonate any residual amine, rendering it water-soluble. Follow with a standard detergent wash.

  • Validation: Visually inspect the area under UV light (if fluorescent impurities are present from synthesis) or use a surface swab test to confirm the absence of API residue before reopening the area.

SpillResponse Spill Spill Detected: [(3S,4R)-4-phenylpiperidin-3-yl]methanol Evacuate Isolate Area & Don PPE (Respirator, Nitrile) Spill->Evacuate Contain Contain Spill (Inert Absorbent/Sand) Evacuate->Contain Collect Collect in HDPE Container Contain->Collect Decon Decontaminate Surface (Dilute Acetic Acid Wash) Collect->Decon Label Label as Hazardous Pharmaceutical Waste Decon->Label

Figure 2: Sequential operational workflow for API intermediate spill containment and decontamination.

References

  • Title: Management Standards for Hazardous Waste Pharmaceuticals Source: U.S. Environmental Protection Agency (EPA) / Federal Register URL: [Link]

  • Title: rac-[(2R,4R)-2-methylpiperidin-4-yl]methanol hydrochloride Hazard Classifications (Analogous Piperidine Derivatives) Source: NextSDS Chemical Substance Database URL: [Link]

  • Title: Comparing Environmental Policies to Reduce Pharmaceutical Pollution and Address Disparities Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

Handling

Personal protective equipment for handling [(3S,4R)-4-phenylpiperidin-3-yl]methanol

As a Senior Application Scientist, I have overseen the scale-up and safety protocols for countless active pharmaceutical ingredients (APIs) and their advanced intermediates. Handling [(3S,4R)-4-phenylpiperidin-3-yl]metha...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have overseen the scale-up and safety protocols for countless active pharmaceutical ingredients (APIs) and their advanced intermediates. Handling [(3S,4R)-4-phenylpiperidin-3-yl]methanol —a critical chiral intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) paroxetine[1]—requires a rigorous, self-validating safety architecture.

This guide moves beyond generic safety data sheets to provide you with the mechanistic causality behind each safety requirement, ensuring your laboratory operations are both compliant and scientifically sound.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective personal protective equipment (PPE) strategy, we must first understand the intrinsic properties of the molecule:

  • Alkaloid/Amine Corrosivity: The secondary amine within the piperidine ring is inherently basic. Upon contact with physiological moisture (such as sweat or ocular fluid), it can cause localized alkaline burns and severe eye irritation[2].

  • Pharmacological Potency: Because this compound is a direct precursor in the [1], it possesses structural motifs that can interact with the central nervous system (CNS). Unintended dermal absorption or inhalation can lead to sub-clinical pharmacological effects.

  • Physical State Hazards: The compound is typically isolated as a fine crystalline powder. Powders possess a high surface-area-to-volume ratio, making them highly susceptible to static cling and aerosolization during transfer, which drastically elevates the inhalation risk[3].

Operational PPE Framework

Based on the[4], we classify this intermediate under stringent Occupational Exposure Bands (OEB). The following table summarizes the required PPE and the mechanistic rationale for each choice.

Table 1: Quantitative Hazard Assessment & PPE Specifications

Safety ParameterSpecification / TierMechanistic Rationale
Exposure Band OEB 3 / OEB 4Potent API precursor; requires engineering containment to maintain airborne concentrations < 100 μg/m³[3].
Glove System Double Nitrile (ASTM D6978)The outer glove handles gross contamination during powder transfer; the inner glove remains pristine to prevent dermal absorption of the lipophilic free-base when doffing[4].
Respirator PAPR or N95/FFP3Particulate filtration is mandatory. A Powered Air-Purifying Respirator (PAPR) prevents microgram quantities of the powder from depositing in the alveoli and crossing the blood-brain barrier[5].
Body Protection Tyvek® Coverall (Low-linting)Prevents powder from embedding in woven fabrics (like standard lab coats), which can cause secondary exposure outside the lab environment[3].

Step-by-Step Handling Protocol: Weighing & Solubilization

Every protocol must be a self-validating system where one step inherently protects the integrity of the next. Do not handle this compound on an open benchtop.

Phase 1: Preparation & Gowning

  • HVAC Verification: Ensure your Containment Primary Engineering Control (C-PEC)—such as a Ventilated Balance Safety Enclosure (VBSE) or isolator—is operating with a verified negative pressure differential[4].

  • Sequential Gowning: Don the Tyvek suit first. Apply the inner layer of nitrile gloves, ensuring they are pulled over the suit cuffs to create a seal. Don your respirator, followed by the outer layer of nitrile gloves.

Phase 2: Execution (Inside the C-PEC) 3. Static Mitigation: Wipe the exterior of the [(3S,4R)-4-phenylpiperidin-3-yl]methanol container and your stainless-steel spatulas with a damp, lint-free cloth or utilize an anti-static ionizer bar.

  • Causality: Piperidine powders hold strong triboelectric static charges. Neutralizing this charge prevents the powder from repelling off the spatula and aerosolizing into your breathing zone.
  • Mass Transfer: Weigh the required mass using slow, deliberate motions. Keep the source container and the receiving vessel as close together as possible to minimize the drop height.
  • In-Situ Solubilization: Add your initial reaction solvent (e.g., methanol, dichloromethane) directly to the weighing vessel inside the C-PEC before transferring it to the main reactor.
  • Causality: Wetting the powder immediately eliminates the inhalation hazard associated with transporting dry API powders across the laboratory.

Spill Management & Disposal Plan

In the event of a breach in containment, follow this chemical deactivation protocol:

  • Isolation: Evacuate personnel from the immediate vicinity. Allow the laboratory HVAC system to clear ambient aerosols for at least 15 minutes[2].

  • Chemical Deactivation: Do not sweep dry powder. Gently cover the spill with absorbent pads dampened with a 10% sodium hypochlorite (bleach) solution.

    • Causality: The oxidative power of the hypochlorite degrades the active pharmacophore, neutralizing its biological activity and mitigating environmental toxicity.

  • Solvent Wash: Follow the bleach treatment by wiping the surface with 70% ethanol or isopropyl alcohol.

    • Causality: This step removes residual corrosive hypochlorite and solubilizes any remaining organic breakdown products.

  • Waste Segregation: Place all contaminated PPE, wipes, and empty chemical vials into a designated, sealable hazardous waste bag (color-coded for API/hazardous waste) for high-temperature incineration[4].

Workflow Visualization

The following diagram maps the critical path for personnel interacting with this compound, ensuring a unidirectional flow of contamination control.

PPE_Workflow Start 1. Ante-Room Preparation Verify HVAC & C-PEC Status Gowning 2. Don Advanced PPE (Double Nitrile, Tyvek, PAPR) Start->Gowning Containment 3. Primary Containment Transfer to Ventilated Enclosure Gowning->Containment Handling 4. API Manipulation Weighing & Solubilization Containment->Handling Decon 5. Surface Decontamination (10% Bleach / 70% EtOH) Handling->Decon Doffing 6. Doff PPE & Waste Segregation Exit to General Lab Decon->Doffing

Standard Operating Workflow for Handling Active Pharmaceutical Intermediates (APIs).

References

  • Centers for Disease Control and Prevention (CDC) / NIOSH. NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from:[Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from:[Link]

  • Journal of Organic Chemistry (ACS Publications). Synthesis of Enantiopure trans-3,4-Disubstituted Piperidines. An Enantiodivergent Synthesis of (+)- and (−)-Paroxetine. Retrieved from:[Link]

  • 3M Personal Safety Division. Pharmaceutical Industry Best Practice for API Handling. Retrieved from:[Link]

Sources

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